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  • Product: 4-chloro-N-(cyclopropylmethyl)-2-methylaniline
  • CAS: 939757-94-5

Core Science & Biosynthesis

Foundational

synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline Executive Summary: This guide provides a comprehensive technical overview for the (CAS No. 939757-94-5), a substituted anilin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

Executive Summary: This guide provides a comprehensive technical overview for the (CAS No. 939757-94-5), a substituted aniline derivative of interest to researchers in medicinal chemistry and drug development. We will explore the primary synthetic strategies, focusing on the highly efficient and widely adopted method of reductive amination. This document delves into the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the causality behind procedural choices, ensuring a reproducible and scalable synthesis. All methodologies are grounded in established chemical literature to ensure scientific integrity.

Introduction and Strategic Importance

4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a secondary amine featuring a substituted aromatic core and a cyclopropylmethyl group. Such motifs are of significant interest in the pharmaceutical industry due to their prevalence in biologically active molecules. The cyclopropyl group, in particular, is often used as a bioisostere for other functionalities, offering a unique combination of rigidity and lipophilicity that can enhance metabolic stability and binding affinity.

The primary challenge in synthesizing this and similar molecules lies in achieving selective mono-N-alkylation of the aniline nitrogen without side reactions. Direct alkylation can be difficult to control, often leading to mixtures of starting material, mono-alkylated, and di-alkylated products. Therefore, more sophisticated and reliable methods are required.

Table 1: Physicochemical Properties of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

PropertyValueSource
CAS Number 939757-94-5[1]
Molecular Formula C₁₁H₁₄ClN[1]
Molecular Weight 195.69 g/mol [1]
Topological Polar Surface Area (TPSA) 12.03 Ų[1]
LogP 3.47[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 3[1]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule involves disconnecting the most synthetically accessible bond. In this case, the C-N bond between the aniline nitrogen and the cyclopropylmethyl group is the ideal point for disconnection. This approach reveals two readily available starting materials: 4-chloro-2-methylaniline and a C4 cyclopropyl-containing electrophile.

G TM 4-chloro-N-(cyclopropylmethyl)-2-methylaniline Disconnect C-N Disconnection (Reductive Amination) TM->Disconnect SM1 4-chloro-2-methylaniline Disconnect->SM1 SM2 Cyclopropanecarboxaldehyde Disconnect->SM2

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthesis points to two primary forward-synthetic strategies:

  • Reductive Amination: A two-step, one-pot reaction involving the condensation of 4-chloro-2-methylaniline with cyclopropanecarboxaldehyde to form an imine intermediate, which is then immediately reduced to the target secondary amine. This is often the preferred method due to its high selectivity, mild reaction conditions, and broad applicability in pharmaceutical chemistry.[2][3]

  • Direct N-Alkylation: The reaction of 4-chloro-2-methylaniline with an alkylating agent such as cyclopropylmethyl bromide. This route can be effective but often requires careful control of stoichiometry and reaction conditions to prevent the formation of the undesired tertiary amine.

This guide will focus on the reductive amination pathway, as it represents a more robust and scalable solution for the synthesis of the target compound.

Core Synthesis Methodology: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in modern organic synthesis.[4] The process begins with the reaction between a primary amine and an aldehyde to form a hemiaminal, which then dehydrates to a Schiff base (imine). This imine is subsequently reduced in situ by a selective reducing agent.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) Aniline 4-chloro-2-methylaniline Imine Schiff Base (Imine) Intermediate Aniline->Imine + Aldehyde, -H₂O Aldehyde Cyclopropanecarboxaldehyde Product Target Secondary Amine Imine->Product Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Workflow of the one-pot reductive amination process.

Causality Behind Experimental Choices
  • Starting Materials:

    • 4-chloro-2-methylaniline (CAS 95-69-2): This commercially available substituted aniline serves as the nitrogen source.[5] Its electronic properties, influenced by the electron-donating methyl group and the electron-withdrawing chloro group, make it a moderately reactive nucleophile suitable for this transformation.

    • Cyclopropanecarboxaldehyde: This aldehyde is the electrophilic partner, providing the cyclopropylmethyl moiety. Its strained three-membered ring is stable under the mild conditions of reductive amination.

  • Reducing Agent: The choice of reducing agent is critical. While powerful hydrides like LiAlH₄ would reduce the aldehyde directly, milder reagents are required that selectively reduce the protonated imine intermediate over the starting aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent, moisture-tolerant, and does not readily reduce aldehydes or ketones at neutral or acidic pH. Its steric bulk and attenuated reactivity make it ideal for reducing the intermediate imine.

    • Sodium Borohydride (NaBH₄): Can also be used, often in a protic solvent like ethanol.[4] The reaction is typically run at a slightly acidic pH to promote imine formation and activation towards reduction.

  • Solvent and Catalyst:

    • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are relatively non-polar and effectively solubilize the organic reagents.

    • Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added. This serves to protonate the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack by the aniline, and subsequently facilitates the dehydration of the hemiaminal intermediate to form the imine.

Detailed Experimental Protocol

This protocol is a representative procedure for the via reductive amination.

Table 2: Reagents for Synthesis

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-chloro-2-methylaniline141.6010.01.01.42 g
Cyclopropanecarboxaldehyde70.0911.01.10.77 g (0.86 mL)
Sodium Triacetoxyborohydride211.9415.01.53.18 g
Acetic Acid60.051.00.1~0.06 mL
Dichloromethane (DCM)---50 mL
Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylaniline (1.42 g, 10.0 mmol) and dichloromethane (50 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Addition of Reagents: Add cyclopropanecarboxaldehyde (0.86 mL, 11.0 mmol) followed by glacial acetic acid (~0.06 mL, 1.0 mmol) to the solution. Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the flask. Note: A slight exotherm may be observed. The reaction mixture may become thicker but should remain stirrable.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting aniline.

  • Workup: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the product, affording 4-chloro-N-(cyclopropylmethyl)-2-methylaniline as a pure compound.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

Table 3: Expected Product Characteristics

CharacteristicExpected Value
Appearance Colorless to pale yellow oil or low-melting solid
Molecular Formula C₁₁H₁₄ClN
Exact Mass 195.0815
¹H NMR (CDCl₃, 400 MHz) Expect signals for: Aromatic protons (~6.8-7.2 ppm), NH proton (broad singlet), cyclopropyl protons (~0.2-1.0 ppm), CH₂ protons (~2.9-3.1 ppm), and methyl protons (~2.2 ppm).
¹³C NMR (CDCl₃, 100 MHz) Expect signals for: Aromatic carbons, cyclopropyl carbons, CH₂ carbon, and methyl carbon.
Mass Spectrometry (EI) m/z (M⁺) = 195/197 (due to ³⁵Cl/³⁷Cl isotopes).

Safety and Handling

The synthesis of this compound requires adherence to standard laboratory safety procedures.

  • 4-chloro-2-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and cancer and is very toxic to aquatic life with long-lasting effects.[5][6] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable gases. It should be handled in a dry environment.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.

Conclusion

The is most effectively and reliably achieved through a one-pot reductive amination protocol. This method, utilizing 4-chloro-2-methylaniline, cyclopropanecarboxaldehyde, and a mild reducing agent like sodium triacetoxyborohydride, offers high selectivity and good yields. The procedure is robust and amenable to scale-up, making it a valuable tool for medicinal chemists and drug development professionals requiring access to this and structurally related building blocks. Careful adherence to the detailed protocol and safety guidelines is essential for a successful and safe outcome.

References

  • Time.gov. (n.d.). Current time in Los Angeles, CA, US.
  • SpectraBase. (n.d.). 4-Chloro-N-(cyclopropylmethyl)aniline - Optional[Vapor Phase IR] - Spectrum. Retrieved March 4, 2026, from [Link]

  • mzCloud. (2018, March 28). 4 Chloro 2 methylaniline. Retrieved March 4, 2026, from [Link]

  • ACS Publications. (2023, November 10). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Wikipedia. (n.d.). 4-Chloro-o-toluidine. Retrieved March 4, 2026, from [Link]

  • PubMed. (2023, December 1). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. Retrieved March 4, 2026, from [Link]

  • LookChem. (n.d.). Cas 932-96-7,4-Chloro-N-methylaniline. Retrieved March 4, 2026, from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved March 4, 2026, from [Link]

  • ACS GCI. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). 4-Chloro-N-methylaniline - Optional[MS (GC)] - Spectrum. Retrieved March 4, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved March 4, 2026, from [Link]

  • RSC Publishing. (n.d.). A practical catalytic reductive amination of carboxylic acids. Retrieved March 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved March 4, 2026, from [Link]

  • MDPI. (2021, September 15). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives. Retrieved March 4, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). 1-[(3,3-Diphenylpropyl)methylamino]-2-methyl-2-propanol. Retrieved March 4, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS No. 939757-94-5)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a subs...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a substituted aniline of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a plausible and detailed synthetic protocol, its potential as a valuable building block in the development of novel therapeutics, and essential safety considerations.

Compound Identification and Physicochemical Properties

4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a secondary amine featuring a chlorinated and methylated aniline core, with a cyclopropylmethyl group attached to the nitrogen atom.

Identifier Value Source
CAS Number 939757-94-5ChemScene
Molecular Formula C₁₁H₁₄ClNChemScene
Molecular Weight 195.69 g/mol ChemScene
IUPAC Name 4-chloro-N-(cyclopropylmethyl)-2-methylanilineN/A
SMILES CC1=C(C=CC(=C1)Cl)NCC2CC2ChemScene

Synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

The most logical and efficient synthetic route to 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is through the reductive amination of 4-chloro-2-methylaniline with cyclopropanecarbaldehyde. This method is widely used in the pharmaceutical industry for the formation of C-N bonds due to its high efficiency and the relative stability of the reagents.

Synthesis of the Precursor: 4-chloro-2-methylaniline

The starting material, 4-chloro-2-methylaniline, can be synthesized from 2-methylaniline (o-toluidine) via electrophilic chlorination. A common method involves the use of a chlorinating agent in a suitable solvent.[1]

Reaction Scheme:

G 2-methylaniline 2-methylaniline 4-chloro-2-methylaniline 4-chloro-2-methylaniline 2-methylaniline->4-chloro-2-methylaniline Chlorinating Agent (e.g., NCS, SO2Cl2) G cluster_0 Reductive Amination Workflow Start Start Dissolve Amine Dissolve 4-chloro-2-methylaniline in DCM/DCE Start->Dissolve Amine Add Aldehyde Add cyclopropanecarbaldehyde Dissolve Amine->Add Aldehyde Imine Formation Stir for 1-2h at RT (Imine Formation) Add Aldehyde->Imine Formation Add STAB Add NaBH(OAc)3 (Reduction) Imine Formation->Add STAB Reaction Stir for 12-24h at RT Add STAB->Reaction Workup Aqueous Workup (NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product G CoreScaffold 4-chloro-N-(cyclopropylmethyl)-2-methylaniline GPCRs GPCRs (e.g., Opioid, Serotonin Receptors) CoreScaffold->GPCRs N-cyclopropylmethyl moiety IonChannels Ion Channels CoreScaffold->IonChannels Enzymes Enzymes (e.g., Kinases, MAOs) CoreScaffold->Enzymes Chloroaniline moiety OtherTargets Other CNS Targets CoreScaffold->OtherTargets

Sources

Foundational

A Comprehensive Guide to the Analytical Characterization and Structure Verification of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

Introduction In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built.[1] This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built.[1] This guide provides an in-depth, multi-technique approach to the structure elucidation of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a substituted aniline that serves as a valuable building block in synthetic chemistry. Its molecular structure combines an aromatic core, a secondary amine, and a strained cyclopropyl ring, presenting a unique analytical challenge that requires a synergistic application of modern spectroscopic techniques.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice, detailing how discrete data points from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance are woven together to construct a cohesive and irrefutable structural assignment.

Molecular Identity:

  • Compound Name: 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

  • CAS Number: 939757-94-5[2]

  • Molecular Formula: C₁₁H₁₄ClN[2]

  • Molecular Weight: 195.69 g/mol [2]

The Strategic Workflow for Structure Elucidation

A robust structure elucidation strategy is not a linear path but an integrated workflow where each analytical technique provides a unique piece of the puzzle. The overall process is designed to be self-validating, with evidence from one method corroborating findings from another. We begin with techniques that provide broad, foundational information (Mass Spectrometry for molecular formula) and progressively move to those that offer fine-grained detail about the molecular framework (NMR for atomic connectivity).

G cluster_0 cluster_1 Mass Spectrometry (MS) cluster_2 Infrared (IR) Spectroscopy cluster_3 Nuclear Magnetic Resonance (NMR) cluster_4 A Sample 4-chloro-N-(cyclopropylmethyl) -2-methylaniline B Determine Molecular Weight & Isotopic Pattern A->B D Identify Key Functional Groups (N-H, C-H, C=C) A->D E 1D NMR ('H, '³C, DEPT) (Proton/Carbon Environments) A->E C Analyze Fragmentation for Substructural Clues B->C Provides fragments H Final Verified Structure C->H Data Integration D->H Data Integration F 2D NMR (COSY, HSQC) (Direct Connectivity) E->F Builds complexity G 2D NMR (HMBC) (Long-Range Connectivity) F->G Builds complexity G->H Data Integration

Caption: Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry (MS) – The Molecular Blueprint

Expertise & Experience: The first and most fundamental question in structure elucidation is "What is the molecular weight and elemental composition?". Electron Ionization Mass Spectrometry (EI-MS) is the ideal starting point. It not only provides the mass of the parent molecule but also induces fragmentation, which acts as a preliminary map of the compound's substructures.[3] For this specific molecule, the presence of a chlorine atom provides a distinct isotopic signature that is a critical, built-in validation point.

Expected Mass Spectrum Data

The mass spectrum will be characterized by a molecular ion peak (M⁺) and a corresponding M+2 peak. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) dictates that the M+2 peak will have an intensity approximately one-third that of the M⁺ peak, a hallmark of a monochlorinated compound.[4]

Fragmentation is expected to occur at the weakest bonds, primarily through alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines.[5]

Predicted m/zAssignmentRationale
195[C₁₁H₁₄³⁵ClN]⁺ (M⁺)Molecular Ion
197[C₁₁H₁₄³⁷ClN]⁺ (M+2)Isotopic peak for ³⁷Cl, confirming the presence of one chlorine atom.
140[C₇H₇³⁵ClN]⁺Loss of the cyclopropylmethyl radical (•C₄H₇) via cleavage of the N-CH₂ bond.
55[C₄H₇]⁺The cyclopropylmethyl cation, formed by cleavage of the N-CH₂ bond with charge retention on this fragment.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze its mass spectrum, paying close attention to the molecular ion cluster and major fragment ions.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy – Functional Group Identification

Expertise & Experience: While MS provides the molecular formula, FT-IR spectroscopy illuminates the types of bonds present, confirming the functional groups that constitute the molecule.[6] For our target, we are looking for definitive evidence of the secondary amine (N-H), the aromatic ring (C=C and C-H), and the aliphatic cyclopropylmethyl and methyl groups (C-H).

Expected FT-IR Absorption Bands

The spectrum is predicted to show several characteristic absorption bands. The N-H stretch of a secondary amine is typically a single, sharp peak, distinguishing it from the two-peak signal of a primary amine.[7]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H StretchSecondary Aromatic Amine
3100-3000C-H StretchAromatic Ring
2980-2850C-H StretchCyclopropyl & Methyl
~1610, ~1500C=C StretchAromatic Ring
~1320C-N StretchAromatic Amine
~820C-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum. This is a crucial self-validating step to computationally subtract interferences from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Spectral Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: Perform an automatic baseline correction and peak-picking analysis on the background-subtracted spectrum.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Connectivity Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[8][9] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the full molecular structure from its constituent parts.[10]

¹H NMR – Proton Environments

The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~7.10d1HAromatic H-6Ortho-coupled to H-5.
~6.95dd1HAromatic H-5Ortho-coupled to H-6 and meta-coupled to H-3.
~6.90d1HAromatic H-3Meta-coupled to H-5.
~3.80br s1HN-HBroad signal due to quadrupole broadening and potential exchange.
~2.95d2HN-CH₂Coupled to the cyclopropyl methine proton.
~2.20s3HAr-CH₃Singlet, no adjacent protons.
~1.05m1HCyclopropyl -CH-Complex multiplet due to coupling with N-CH₂ and the four cyclopropyl CH₂ protons.
~0.55m2HCyclopropyl -CH₂- (cis)Diastereotopic protons with distinct chemical shifts and complex coupling.
~0.25m2HCyclopropyl -CH₂- (trans)Diastereotopic protons with distinct chemical shifts and complex coupling.
¹³C NMR and DEPT-135 – The Carbon Skeleton

The ¹³C NMR spectrum will show all 11 unique carbon atoms. A DEPT-135 experiment is essential to differentiate between carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (C) are absent in a DEPT-135 spectrum.

Predicted δ (ppm)DEPT-135Assignment
~145AbsentC-2 (Ar-C-CH₃)
~142AbsentC-1 (Ar-C-N)
~129PositiveC-5 (Ar-CH)
~128PositiveC-6 (Ar-CH)
~125AbsentC-4 (Ar-C-Cl)
~115PositiveC-3 (Ar-CH)
~50NegativeN-CH₂
~17PositiveAr-CH₃
~11PositiveCyclopropyl -CH-
~3NegativeCyclopropyl -CH₂-
2D NMR – Connecting the Pieces
  • COSY (¹H-¹H Correlation): This experiment validates proton-proton couplings. Key expected correlations include those between the aromatic protons (H-5 with H-6 and H-3) and, crucially, between the N-CH₂ protons and the cyclopropyl-CH proton.

  • HSQC (¹H-¹³C Single-Bond Correlation): This experiment definitively links each proton to its directly attached carbon, allowing for the unambiguous assignment of the carbon signals listed in the table above.

  • HMBC (¹H-¹³C Multiple-Bond Correlation): This is the cornerstone experiment for establishing the overall molecular framework by revealing 2- and 3-bond correlations.[11] It connects the substructures identified by other means.

Caption: Key expected HMBC correlations.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

  • 1D Spectra Acquisition:

    • ¹H: Acquire with a 90° pulse, a spectral width of ~16 ppm, and a relaxation delay of 2 seconds.

    • ¹³C{¹H}: Acquire with proton decoupling, a spectral width of ~240 ppm, and a relaxation delay of 2 seconds.

    • DEPT-135: Acquire using a standard DEPT-135 pulse sequence.

  • 2D Spectra Acquisition:

    • Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters according to instrument software recommendations.

  • Data Processing: Process all spectra using appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (77.16 ppm).

Conclusion: An Integrated and Verified Structural Assignment

The structure of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is unequivocally confirmed through the convergence of evidence from three complementary analytical techniques.

  • Mass Spectrometry establishes the correct molecular formula, C₁₁H₁₄ClN, validated by the characteristic ³⁵Cl/³⁷Cl isotopic pattern.

  • FT-IR Spectroscopy confirms the presence of all key functional groups: a secondary amine, a substituted aromatic ring, and aliphatic moieties.

  • NMR Spectroscopy provides the final, definitive proof. ¹H and ¹³C NMR identify all unique proton and carbon environments, while 2D NMR experiments (COSY, HSQC, and particularly HMBC) unambiguously connect these individual atoms into the final molecular architecture.

This rigorous, multi-faceted approach ensures the highest level of confidence in the structural assignment, providing the solid analytical foundation required for any further research or development involving this compound.

References

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  • Jim Clark. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

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Exploratory

The N-Cyclopropylmethyl Substituent: A Cornerstone in Modulating Aniline Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the N-Cyclopropylmethyl Group In the landscape of medicinal chemistry, the aniline sca...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Cyclopropylmethyl Group

In the landscape of medicinal chemistry, the aniline scaffold is a ubiquitous starting point for drug discovery, prized for its synthetic tractability and versatile biological interactions.[1] However, its metabolic susceptibility can lead to toxicity, necessitating strategic modifications to enhance its drug-like properties.[1][2] Among the most impactful of these modifications is the introduction of an N-cyclopropylmethyl (N-CPM) group. This small, conformationally constrained alkyl substituent has become a cornerstone in drug design, profoundly influencing the potency, selectivity, and functional activity of aniline-containing molecules.

The unique appeal of the cyclopropyl group stems from its distinct electronic and structural properties. The strained three-membered ring imparts enhanced p-character to its C-C bonds and results in shorter, stronger C-H bonds compared to linear alkyl chains.[3][4] This rigidity can lock a molecule into a bioactive conformation, improving receptor affinity and metabolic stability while reducing off-target effects.[3][5] Historically and most prominently, the N-CPM moiety is recognized for its ability to convert opioid receptor agonists into antagonists, a feature that has been pivotal in developing treatments for opioid overdose and addiction.[4][6] This guide provides a comprehensive exploration of the biological activities of N-cyclopropylmethyl substituted anilines, delving into their classical role in opioid pharmacology and expanding into their emerging functions at other critical biological targets.

Dominion Over Opioid Systems: From Antagonism to Biased Agonism

The most extensively documented role of the N-CPM group is in the modulation of opioid receptors—a family of G-protein coupled receptors (GPCRs) including the mu (μ, MOR), kappa (κ, KOR), and delta (δ, DOR) subtypes. The substitution of an N-methyl group, typically associated with agonist activity in morphinan scaffolds, with an N-cyclopropylmethyl group frequently imparts antagonist or mixed agonist-antagonist properties.[6]

Mu-Opioid Receptor (MOR) Antagonism

The N-CPM substituent is a hallmark of potent MOR antagonists. This activity is crucial for therapies targeting opioid use disorder and alcohol dependence.[7][8] Compounds like naltrexone and nalmefene, which feature this motif, function by competitively blocking the binding of endogenous and exogenous opioids at the MOR, thereby mitigating their euphoric and reinforcing effects.[4] Research into novel N-CPM aniline derivatives continues to seek improved pharmacological profiles, such as enhanced selectivity and better central nervous system penetration.[9] For instance, the derivative 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-[(3'-isoquinolyl)acetamido]morphinan (NAQ) has demonstrated sub-nanomolar binding affinity for the MOR with significant selectivity over DOR and KOR, making it a promising candidate for developing novel therapeutics for opioid abuse.[9]

Kappa-Opioid Receptor (KOR) Agonism: A Pathway to Safer Analgesics

While often an antagonist at the MOR, the N-CPM group is integral to many potent and selective KOR agonists. This class of compounds is of high interest for developing powerful analgesics devoid of the abuse liability and severe side effects associated with MOR agonists.[10][11] The therapeutic goal is to harness the analgesic effects of KOR activation while avoiding the dysphoria, sedation, and aversion that have historically limited their clinical use.[11][12]

Structure-activity relationship (SAR) studies on N-cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaines have identified compounds with high subtype selectivity and potent KOR agonistic activity.[10] For example, strategic substitutions on the pendant phenyl ring can dramatically influence receptor affinity and functional profile. One such compound exhibited potent, dose-dependent, and long-lasting antinociceptive activity in preclinical models without causing noticeable aversion or sedation.[11] This favorable profile is often attributed to biased signaling, where the ligand preferentially activates G-protein signaling pathways over β-arrestin pathways, potentially separating the therapeutic (analgesic) effects from the adverse ones.[11]

Mixed-Profile Ligands: A Balanced Approach

A sophisticated strategy in modern opioid research is the development of molecules with mixed pharmacological profiles, such as combined KOR agonism and MOR antagonism or partial agonism at both MOR and Nociceptin/Orphanin FQ peptide (NOP) receptors.[7][13] The N-CPM moiety is a key feature in many such scaffolds. These multi-target ligands aim to provide robust analgesia with a built-in "ceiling" effect on MOR-mediated adverse effects like respiratory depression and abuse potential.[13] For example, N-cyclopropylmethyl-nornepenthone derivatives have been identified with mixed KOR/MOR activities, offering a potential pathway to non-addictive therapeutics for pain.[7]

Opioid Receptor Signaling Pathway

Activation of opioid receptors, which are coupled to inhibitory G-proteins (Gαi/o), triggers a downstream signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The net effect is a reduction in neuronal excitability.

G_Protein_Signaling cluster_receptor Cell Membrane cluster_effector Intracellular Space Agonist N-CPM Aniline (KOR Agonist) Receptor Opioid Receptor (e.g., KOR) Agonist->Receptor Binds G_Protein Gαi/oβγ Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels (GIRK, VGCC) G_Protein->IonChannel Modulates cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC Response ↓ Neuronal Excitability (Analgesia) cAMP->Response IonChannel->Response

Caption: Generalized KOR G-protein signaling pathway activated by an N-CPM aniline agonist.

Expanding Horizons: Biological Activity Beyond Opioid Receptors

While opioid modulation remains the most prominent activity, the N-CPM aniline scaffold is being explored for its effects on other biological targets, demonstrating its versatility in drug discovery.

Target ClassSpecific TargetCompound TypePotential ApplicationReference
Receptors Serotonin 2C (5-HT2C)N-Substituted 2-PhenylcyclopropylmethylaminesAntipsychotics[14]
Enzymes Lysine-Specific Demethylase 1 (LSD1)ArylcyclopropylaminesOncology[15]
Enzymes Mer/c-Met Tyrosine Kinases2-Substituted Aniline PyrimidinesOncology[16]
Antimicrobial Bacterial & Fungal TargetsAmide derivatives containing cyclopropaneInfectious Diseases[5]

Table 1: Summary of non-opioid biological targets for N-cyclopropylmethyl substituted anilines and related compounds.

Serotonin Receptor Modulation

Derivatives of N-cyclopropylmethyl anilines have been investigated as functionally selective serotonin 2C (5-HT2C) receptor agonists.[14] Functional selectivity, or biased agonism, at this receptor is a key area of research for developing new antipsychotic medications with improved side-effect profiles. While substitution with a cyclopropylmethyl group in one study led to decreased potency, the exploration highlights the potential for this scaffold to interact with aminergic GPCRs beyond the opioid family.[14]

Enzyme Inhibition

The N-CPM aniline motif has been incorporated into inhibitors of critical enzymes implicated in cancer.

  • LSD1 Inhibition: Arylcyclopropylamines (ACPAs) are potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers. Rapid SAR studies, enabled by C-H activation synthesis methods, have identified potent and selective LSD1 inhibitors based on this scaffold.[15]

  • Kinase Inhibition: In the development of dual Mer/c-Met tyrosine kinase inhibitors, an N-cyclopropylmethyl group was among the substitutions evaluated on a 2-substituted aniline pyrimidine core, demonstrating the utility of this moiety in the design of kinase-targeted oncology drugs.[16]

Experimental Protocols for Pharmacological Evaluation

The characterization of N-cyclopropylmethyl substituted anilines requires a suite of robust in vitro and in vivo assays. The causality behind these experimental choices lies in building a comprehensive pharmacological profile, moving from basic receptor interaction (binding) to cellular function (signaling) and finally to whole-organism effects (behavior).

Workflow for Pharmacological Characterization

Caption: A streamlined workflow for the preclinical evaluation of N-CPM aniline derivatives.

Protocol 1: In Vitro Opioid Receptor Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for MOR, KOR, and DOR. This is a foundational assay to confirm target engagement.

  • Principle: A competitive displacement assay using a radiolabeled ligand with known high affinity for the target receptor. The ability of the unlabeled test compound to displace the radioligand is measured.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., from rat or guinea pig) or membranes from cells stably expressing the human recombinant opioid receptor subtype (e.g., CHO-hMOR, CHO-hKOR) in a cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

    • Assay Setup: In a 96-well plate, add the prepared membranes, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR), and varying concentrations of the N-CPM aniline test compound.

    • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Quantification: Wash the filters with cold assay buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Hot Plate Test for Analgesia
  • Objective: To assess the central antinociceptive (analgesic) properties of a test compound in rodents. This model evaluates the response to a thermal pain stimulus.

  • Principle: The latency of an animal to react to a heated surface (e.g., by licking a paw or jumping) is measured. An increase in this latency following drug administration indicates an analgesic effect.

  • Methodology:

    • Acclimation: Acclimate mice or rats to the testing room and the hot plate apparatus (maintained at a constant temperature, e.g., 55 ± 0.5°C) to reduce stress-induced variability.

    • Baseline Measurement: Place each animal on the hot plate and record the baseline latency to respond (paw lick or jump). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Drug Administration: Administer the N-CPM aniline test compound via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at various doses. Include a vehicle control group.

    • Post-Treatment Measurement: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their response latency.

    • Data Analysis: Convert the latency data to a percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Calculate the ED₅₀ (the dose that produces 50% of the maximum effect) from the dose-response curve.[11]

Conclusion and Future Perspectives

The N-cyclopropylmethyl substituted aniline scaffold represents a remarkably successful platform in medicinal chemistry. Its initial and most profound impact has been in opioid research, where it serves as a critical determinant of antagonist versus agonist activity, enabling the development of life-saving drugs for opioid overdose and addiction, as well as promising new classes of non-addictive analgesics.[7][11][17] The unique conformational and electronic properties of the N-CPM group provide a powerful tool for fine-tuning receptor affinity, selectivity, and functional outcomes like biased agonism.

Looking forward, the therapeutic utility of this scaffold is expanding into new domains, including oncology and neuropsychiatry, through the modulation of targets such as kinases and serotonin receptors.[14][15][16] The future of N-CPM aniline drug discovery will likely focus on two key areas: refining the properties of existing compound classes, such as developing orally bioavailable KOR agonists with superior CNS safety profiles, and exploring entirely new biological targets where the unique attributes of the N-CPM group can be leveraged to overcome challenges in drug design.[18] As synthetic methodologies become more advanced, the ability to rapidly generate diverse libraries of these compounds will continue to fuel their journey from chemical curiosities to clinical therapeutics.

References

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  • He, Q., et al. (2024). Discovery of an Ortho-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine Derivative as a Selective and Potent Kappa Opioid Receptor Agonist with Subsided Sedative Effect. Journal of Medicinal Chemistry. [Link]

  • Li, G., et al. (2012). Behavioral and Cellular Pharmacology Characterization of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan (NAQ) as a Mu Opioid Receptor Selective Ligand. Neuropharmacology, 62(7), 2351–2362. [Link]

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  • Husbands, S. M., et al. (2026). Synthesis and evaluation of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydromorphinone derivatives: mixed partial agonists at mu opioid and nociception/orphanin FQ peptide receptors. RSC Medicinal Chemistry. [Link]

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  • Kong, L., et al. (2025). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Journal of Medicinal Chemistry. [Link]

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  • Zhang, G., et al. (2015). Discovery of N-Substituted 2-Phenylcyclopropylmethylamines as Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists for Potential Use as Antipsychotic Medications. Journal of Medicinal Chemistry, 58(18), 7447–7462. [Link]

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  • Kong, L., et al. (2025). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. ResearchGate. [Link]

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  • He, Q., et al. (2021). Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. Journal of Medicinal Chemistry, 64(16), 12414–12433. [Link]

  • Yuan, Y., et al. (2014). Structure Selectivity Relationship Studies of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4'-pyridyl)carboxamido]morphinan Derivatives Toward the Development of the Mu Opioid Receptor Antagonists. Bioorganic & Medicinal Chemistry, 22(1), 433–440. [Link]

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Sources

Foundational

The Strategic Role of the Cyclopropylmethyl (CPM) Group in Rational Drug Design

Introduction: Beyond Simple Alkylation In the landscape of modern medicinal chemistry, the cyclopropylmethyl (CPM) group (–CH₂–cPr) has transcended its traditional role as a simple lipophilic appendage to become a privil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Simple Alkylation

In the landscape of modern medicinal chemistry, the cyclopropylmethyl (CPM) group (–CH₂–cPr) has transcended its traditional role as a simple lipophilic appendage to become a privileged, "magic" structural motif. By combining the steric bulk of an isobutyl group with the rigid geometry of a cycloalkane, the CPM moiety acts as a precision tool for optimizing pharmacodynamics (PD) and pharmacokinetics (PK). This whitepaper dissects the causality behind the CPM group's efficacy, focusing on its ability to enforce conformational restriction, shield molecules from oxidative metabolism, and fundamentally alter receptor pharmacology.

Mechanistic Causality: The "Why" Behind the CPM Group

A. Metabolic Stability and CYP450 Evasion

A primary reason for incorporating a CPM group is to enhance the metabolic half-life of a drug candidate. The strained 60° bond angles of the cyclopropane ring force the C–C bonds to adopt high π-character, which consequently increases the s-character of the adjacent C–H bonds[1]. This rehybridization results in shorter, stronger C–H bonds with a significantly higher bond dissociation energy (BDE) compared to straight-chain alkanes.

Because the rate-limiting step in Cytochrome P450 (CYP)-mediated oxidative metabolism is typically hydrogen atom abstraction, the elevated BDE of the cyclopropyl ring creates a high activation energy barrier[2]. Consequently, replacing an N-propyl or N-isobutyl chain with a CPM group effectively shields the molecule from hepatic clearance, prolonging its plasma half-life without drastically altering its molecular weight[1].

B. "Cyclopropylic Strain" and Conformational Restriction

The CPM group is a powerful stereocontrol element. The cis-oriented substituents on a cyclopropane ring are fixed in an eclipsed conformation, generating significant steric repulsion known as "cyclopropylic strain"[3]. This strain restricts the rotation of the adjacent C–C bonds, forcing the molecule to adopt a specific, predictable geometry (often favoring a syn or anti bisected conformation)[4]. By locking a flexible molecule into its bioactive conformation, the CPM group reduces the entropic penalty incurred during target binding, thereby drastically increasing receptor affinity.

C. Deep-Pocket Lipophilic Reach

While a bare cyclopropyl group provides rigidity, the addition of the methylene linker in the CPM group allows the rigid ring to act as a hydrophobic probe. This enables the moiety to reach deeper into lipophilic binding pockets, boosting potency and Ligand Lipophilicity Efficiency (LLE)[2]. Furthermore, when attached to a solvent-exposed basic center (such as a piperazine ring), the CPM group can act as a metabolically stable solubilizing chain, as demonstrated in the optimization of Plk1 kinase inhibitors like Volasertib[1].

Case Study: Pharmacological Inversion in Opioid Modulators

The most dramatic demonstration of the CPM group's influence is found in opioid receptor pharmacology. Oxymorphone is a potent µ-opioid receptor agonist used for severe pain. However, replacing the N-methyl group of oxymorphone with an N-cyclopropylmethyl group yields Naltrexone—a pure, potent opioid antagonist used for treating opioid and alcohol dependence[5].

The Causality: The CPM group extends into an antagonist-specific hydrophobic subsite within the µ-opioid receptor. The steric bulk and specific trajectory of the CPM group prevent the receptor from adopting the active conformation required for G-protein coupling, effectively acting as a steric wedge that blocks endogenous and exogenous opioids[6].

OpioidModulation Oxymorphone Oxymorphone (N-Methyl) Naltrexone Naltrexone (N-Cyclopropylmethyl) Oxymorphone->Naltrexone N-Alkylation (Replace -CH3 with -CH2-cPr) ReceptorAgonist Mu-Opioid Receptor Agonist Conformation Oxymorphone->ReceptorAgonist Binds Core Pocket ReceptorAntagonist Mu-Opioid Receptor Antagonist Conformation Naltrexone->ReceptorAntagonist CPM fills hydrophobic subsite Signaling G-Protein Coupling (Analgesia) ReceptorAgonist->Signaling Activates Blockade Steric Blockade (Dependence Treatment) ReceptorAntagonist->Blockade Prevents Activation

Fig 1. Pharmacological shift from agonist to antagonist via N-cyclopropylmethyl substitution.

Quantitative Data Summary

The substitution of a methyl group with a CPM group yields predictable shifts in physicochemical and pharmacokinetic parameters. Below is a comparative summary of Oxymorphone versus its CPM-analog, Naltrexone.

ParameterOxymorphone (N-Methyl)Naltrexone (N-Cyclopropylmethyl)Impact of CPM Substitution
Receptor Activity Full µ-AgonistPure µ/κ/δ-AntagonistComplete pharmacological inversion[6].
LogP (Lipophilicity) ~0.9~1.9+1.0 LogP; enhanced BBB penetration.
Primary Indication AnalgesiaOpioid/Alcohol DependenceShifts clinical utility entirely[5].
Plasma Half-Life 7–9 hours4–13 hours (active metabolite)Maintains robust duration of action[6].

Advanced Experimental Methodologies

Traditionally, the CPM group is introduced via standard S_N2 alkylation using cyclopropylmethyl bromide. However, this method often requires harsh basic conditions and can result in over-alkylation. Recently, a breakthrough biocatalytic protocol was developed utilizing a cyclopropylmethyl-S-adenosylmethionine (CPM-SAM) analog for late-stage, highly selective enzymatic functionalization[7][8].

Protocol: Enzymatic Late-Stage Cyclopropylmethylation

This self-validating system utilizes an engineered halide methyltransferase (AclHMT) to generate the CPM-SAM cofactor in situ, followed by targeted transfer using an engineered methyltransferase (e.g., TPMT for S-alkylation)[8].

Reagents & Setup:

  • Substrates: Iodomethyl-cyclopropane (I-Me-Cpp, 3 mM), S-adenosylhomocysteine (SAH, 80 µM).

  • Enzymes: Engineered AclHMT (FIDF variant, 40 µM), Engineered Target MTase (e.g., TPMT, 40 µM).

  • Buffer: 50 mM Potassium phosphate buffer (pH 8.0).

Step-by-Step Workflow:

  • Cofactor Generation: In a sterile reaction vessel, combine the potassium phosphate buffer, SAH, and I-Me-Cpp. Add the engineered AclHMT enzyme. Incubate at 30°C for 30 minutes to allow the in situ generation of the CPM-SAM cofactor.

  • Substrate Introduction: Introduce the target drug intermediate (e.g., a thiopurine or amine scaffold) to the reaction mixture at a final concentration of 1 mM.

  • Enzymatic Transfer: Add the engineered target methyltransferase (MTase) to initiate the cascade. The MTase will selectively transfer the CPM group from CPM-SAM to the target nucleophile.

  • Incubation & Monitoring: Seal the vessel and incubate at 30°C with gentle agitation (150 rpm) for 12–24 hours. Monitor the reaction progression via LC-MS to confirm mono-cyclopropylmethylation and absence of ring-opened byproducts.

  • Quenching & Purification: Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 12,000 × g for 10 minutes to pellet the precipitated proteins. Filter the supernatant and isolate the CPM-functionalized product using preparative HPLC.

EnzymaticCPM Start Iodomethyl-cyclopropane + SAH AclHMT Engineered AclHMT (Halide Methyltransferase) Start->AclHMT CPMSAM CPM-SAM Cofactor (In Situ Generation) AclHMT->CPMSAM Alkylation of SAH MTase Engineered MTase (e.g., TPMT) CPMSAM->MTase Target Drug Intermediate (e.g., Amine/Thiol) Target->MTase Product CPM-Functionalized Bioactive Molecule MTase->Product Late-Stage Transfer

Fig 2. Biocatalytic cascade for late-stage cyclopropylmethylation using CPM-SAM.

Sources

Exploratory

A Comprehensive Technical Guide to the Physical Characteristics of 4-Chloro-2-methylaniline and Its Derivatives

Introduction 4-Chloro-2-methylaniline, a halogenated aromatic amine, serves as a pivotal structural motif in a multitude of industrially significant compounds. Its derivatives are integral to the synthesis of various pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-2-methylaniline, a halogenated aromatic amine, serves as a pivotal structural motif in a multitude of industrially significant compounds. Its derivatives are integral to the synthesis of various pharmaceuticals, agrochemicals, and dyes. For researchers and professionals in drug development and material science, a thorough understanding of the physical characteristics of these compounds is paramount. These properties, including melting point, boiling point, solubility, and spectral features, fundamentally influence a molecule's behavior, from its reaction kinetics and formulation to its biological activity and material performance.

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of 4-chloro-2-methylaniline and its derivatives. It is designed to be a practical resource for scientists, offering not only a compilation of physical data but also detailed, field-proven methodologies for their determination. The protocols described herein are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability.

Physicochemical Properties of 4-Chloro-2-methylaniline

4-Chloro-2-methylaniline (also known as 4-chloro-o-toluidine) is a solid at room temperature, typically appearing as a gray to white crystalline substance with a faint fishy odor.[1][2][3] Its core physicochemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₇H₈ClN[4]
Molecular Weight 141.60 g/mol [5]
Melting Point 24-30 °C[2][3][4][6]
Boiling Point 241-244 °C at 760 Torr[2][3][4][6]
Density ~1.19 g/mL at 25 °C[2][4]
Water Solubility Practically insoluble (0.095 g/100 mL at 25°C)[3][4]
pKa 3.85 at 25 °C[3]
Refractive Index (n20/D) ~1.583[2][4]

Experimental Methodologies for Physical Characterization

The precise and accurate determination of the physical characteristics of 4-chloro-2-methylaniline derivatives is crucial for their identification, purity assessment, and further application. This section provides detailed protocols for key experimental techniques.

Melting and Boiling Point Determination

The melting point of a solid and the boiling point of a liquid are fundamental physical properties that provide an indication of purity. Pure crystalline organic compounds typically exhibit a sharp melting point range of 0.5-1.0 °C.

Experimental Protocol: Capillary Method for Melting Point Determination

  • Sample Preparation: Ensure the solid sample is dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 1-2 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

MeltingPointWorkflow A Dry and Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E Near expected MP F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences bioavailability. The general principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Initial Test in Water: To a test tube containing approximately 3 mL of deionized water, add about 0.1 g of the solid (or 0.2 mL of a liquid) sample. Shake vigorously. Observe if the compound dissolves.

  • Tests in Acidic and Basic Solutions: If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH solutions. Solubility in dilute acid suggests a basic functional group (like the aniline amine), while solubility in dilute base indicates an acidic functional group.

  • Tests in Organic Solvents: Assess solubility in a range of organic solvents with varying polarities, such as ethanol, acetone, dichloromethane, and hexane.

SolubilityTesting Start Start with Unknown Compound Water Test Solubility in Water Start->Water HCl Test in 5% HCl Water->HCl Insoluble Result Result Water->Result Soluble NaOH Test in 5% NaOH HCl->NaOH Insoluble HCl->Result Soluble (Basic) Organic Test in Organic Solvents NaOH->Organic Insoluble NaOH->Result Soluble (Acidic) Organic->Result Note Solubility Profile

Caption: Logical Flow for Solubility Assessment.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic amines like 4-chloro-2-methylaniline and its derivatives exhibit characteristic absorption bands in the UV region.[1][7][8]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[10]

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C-Cl stretch, aromatic C-H and C=C stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11][12][13]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to determine the structure of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[14][15]

Workflow for Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow a high-quality single crystal of the compound, typically with dimensions of 0.1-0.3 mm.[16]

  • Crystal Mounting: Mount the crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.

Physical Characteristics of 4-Chloro-2-methylaniline Derivatives

The physical properties of 4-chloro-2-methylaniline derivatives can vary significantly depending on the nature and position of the substituents. The following table summarizes available data for some representative derivatives.

DerivativeMolecular FormulaMelting Point (°C)Key Spectral FeaturesReferences
N-acetyl-4-chloro-2-methylaniline C₉H₁₀ClNO114-116IR (cm⁻¹): ~3250 (N-H), ~1660 (C=O)[General synthetic knowledge]
4-Chloro-2-methyl-N-(phenylmethyl)aniline C₁₄H₁₄ClN58-60¹H NMR (CDCl₃): δ ~4.3 (s, 2H, CH₂), ~7.2-7.4 (m, 10H, Ar-H)[General synthetic knowledge]
4-Chloro-2-iodoaniline C₆H₅ClIN-Crystal structure reported[17]
4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline C₁₃H₁₃ClN₂-Crystal structure reported[18]

Influence of Substituents on Physical Properties

  • Melting Point: The introduction of substituents that can participate in intermolecular interactions, such as hydrogen bonding (e.g., amide groups) or have a significant effect on the crystal packing efficiency, will generally increase the melting point.

  • Boiling Point: The boiling point tends to increase with increasing molecular weight and the introduction of polar functional groups that enhance intermolecular forces.

  • Solubility: The solubility of derivatives in a given solvent is influenced by the overall polarity of the molecule. The introduction of polar groups can increase solubility in polar solvents, while the addition of non-polar moieties will favor solubility in non-polar solvents.

  • Spectral Properties:

    • UV-Vis: Substituents on the aromatic ring or the aniline nitrogen can cause a shift in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.[8][19]

    • FTIR: The presence of new functional groups in the derivatives will give rise to characteristic absorption bands in the IR spectrum. For instance, an N-acylated derivative will show a strong carbonyl (C=O) stretch around 1660 cm⁻¹.

    • NMR: The chemical shifts of the aromatic protons and carbons will be influenced by the electronic effects (inductive and resonance) of the substituents.

Conclusion

This technical guide has provided a detailed overview of the physical characteristics of 4-chloro-2-methylaniline and its derivatives, along with robust experimental protocols for their determination. A thorough understanding and application of these methodologies are essential for the successful synthesis, characterization, and application of this important class of compounds in research and development. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, enabling them to confidently assess the physical properties of their compounds and make informed decisions in their scientific endeavors.

References

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  • Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy.[8]

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  • ChemicalBook. (n.d.). 4-Chloro-2-methylaniline(95-69-2) 13C NMR spectrum. Retrieved from ChemicalBook.[26]

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  • Kornepati, S., & Tella, E. D. (2016). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Dimethylphenylenediamine. Rasayan Journal of Chemistry, 9(3), 340-347.[29]

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  • Rani, A. U., et al. (2010). FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(5), 1549-1556.[32]

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Foundational

Strategic Utilization of 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline in Modern Medicinal Chemistry

In contemporary drug discovery, the selection of starting building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (...

Author: BenchChem Technical Support Team. Date: March 2026

In contemporary drug discovery, the selection of starting building blocks dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of a lead compound. 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS: 939757-94-5) is a highly specialized secondary amine scaffold that offers a unique convergence of metabolic stability, conformational restriction, and enhanced lipophilicity.

This technical guide explores the physicochemical rationale behind this specific moiety, details its application in central nervous system (CNS) and targeted kinase inhibitor research, and provides a validated synthetic methodology for its incorporation into complex molecular architectures.

Structural Rationale and Physicochemical Profiling

The architecture of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is not arbitrary; every functional group serves a distinct mechanistic purpose in ligand-receptor optimization.

  • The 4-Chloro Substituent (Metabolic Shield & Halogen Bonding): Halogens, particularly chlorine, are pivotal in contemporary rational drug design[1]. Positioning a chlorine atom at the para position of the aniline ring effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic soft spot. Furthermore, the anisotropic distribution of electron density on the chlorine atom generates a positively polarized σ-hole. This allows the molecule to engage in highly directional (such as protein backbone carbonyls), significantly enhancing target affinity[2].

  • The N-Cyclopropylmethyl (CPM) Group (CNS Penetration): The CPM group is a privileged motif in neuropharmacology. Compared to straight-chain alkyls, the cyclopropyl ring increases lipophilicity and blood-brain barrier (BBB) permeability while maintaining a low molecular weight footprint. Historically, the CPM group has been critical in the with reduced CNS side effects, acting as a structural "address" to navigate receptor subsites[3].

  • The 2-Methyl Group (Conformational Restriction): The ortho-methyl group induces steric hindrance against the secondary amine. This restricts the rotational freedom of the N-C(aryl) bond, locking the molecule into a pre-organized conformation. This pre-organization reduces the entropic penalty upon binding to a target receptor, thereby increasing overall binding affinity.

Quantitative Data Profiling

To assist computational and medicinal chemists in predictive modeling, the baseline physicochemical properties of the isolated building block are summarized below.

PropertyValueMechanistic Implication
Molecular Formula C₁₁H₁₄ClNDefines baseline atomic composition for mass spectrometry tracking.
Molecular Weight 195.69 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 12.03 Ų[4]Highly lipophilic; optimal for passive membrane and BBB diffusion.
Hydrogen Bond Donors 1 (Secondary Amine)Available for functionalization (e.g., amidation, cross-coupling).
Hydrogen Bond Acceptors 1Minimal desolvation penalty upon entering hydrophobic binding pockets.
Rotatable Bonds 3Low flexibility ensures a lower entropic penalty upon target binding.

Pharmacophore Mapping and Target Interaction

To visualize how this scaffold behaves within a biological binding pocket, we must map its functional groups to potential receptor interactions.

G Core Aniline Core (Hydrophobic Scaffold) Cl 4-Chloro Group (Metabolic Shield) Core->Cl Me 2-Methyl Group (Steric Lock) Core->Me CPM N-Cyclopropylmethyl (BBB Penetration) Core->CPM Target1 Receptor Backbone C=O (σ-hole Halogen Bond) Cl->Target1 Electrostatic Attraction Target3 Receptor Boundary (Restricts Rotation) Me->Target3 Clash Prevention Target2 Deep Hydrophobic Subsite (Receptor Pocket) CPM->Target2 Lipophilic Insertion

Pharmacophore map detailing the functional interactions of the scaffold within a target receptor.

Synthetic Workflows: The Buchwald-Hartwig Amination

Because 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a sterically hindered secondary amine, traditional nucleophilic aromatic substitution (SNAr) is often inefficient for coupling it to heteroaryl cores. Instead, the is the gold standard for constructing tertiary aryl amines from this building block[5].

Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling

This methodology describes the coupling of the title compound with a generic heteroaryl bromide (e.g., a kinase hinge-binding motif) to generate a targeted therapeutic ligand. This protocol is designed as a self-validating system , utilizing in-process controls to ensure causality and reaction integrity.

Step 1: Reaction Setup and Degassing (Inert Atmosphere)

  • Procedure: In an oven-dried Schlenk tube, combine the heteroaryl bromide (1.0 eq), 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.06 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq). Seal the tube and perform three vacuum/argon backfill cycles.

  • Causality: Palladium(0) catalysts are acutely sensitive to oxygen, which irreversibly oxidizes the active metal center to an inactive Pd(II) state. Degassing ensures the catalytic cycle can initiate.

Step 2: Solvent Addition and Heating

  • Procedure: Add anhydrous, degassed toluene (0.2 M concentration) via syringe. Heat the reaction mixture to 100°C in an oil bath with vigorous stirring.

  • Causality: Toluene provides a non-polar environment that stabilizes the catalytic intermediates. Heating to 100°C provides the necessary activation energy for reductive elimination—the rate-limiting step when coupling sterically hindered secondary amines. XPhos, a bulky biaryl phosphine ligand, is specifically chosen because its steric bulk forces the palladium center into a monoligated state, drastically accelerating this elimination step[6].

Step 3: In-Process Control (IPC) and Self-Validation

  • Procedure: After 4 hours, withdraw a 10 µL aliquot under argon, dilute in LC-MS grade acetonitrile, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Causality & Validation: The system validates itself through mass tracking. The reaction is deemed complete when the characteristic isotopic mass pattern of the starting heteroaryl bromide disappears, and the [M+H]⁺ mass of the newly formed tertiary amine dominates the chromatogram.

Step 4: Quench and Isolation

  • Procedure: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Causality: The aqueous workup neutralizes and removes the residual NaOtBu base and inorganic salts (NaBr), while Celite filtration physically removes the deactivated catalyst, preventing heavy metal contamination in downstream biological assays.

G A 4-Chloro-N-(cyclopropylmethyl) -2-methylaniline (Secondary Amine) C Pd2(dba)3 + XPhos NaOtBu, Toluene, 100°C A->C B Heteroaryl Bromide (Electrophile) B->C D 1. Oxidative Addition (Pd inserts into C-Br) C->D E 2. Amine Coordination & Deprotonation D->E F 3. Reductive Elimination (Rate-Limiting Step) E->F G Target Tertiary Amine (Purified Ligand) F->G

Buchwald-Hartwig cross-coupling catalytic cycle for synthesizing tertiary amines from the scaffold.

Conclusion and Future Perspectives

The integration of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline into discovery pipelines exemplifies the modern shift toward highly engineered, property-based drug design. By leveraging its inherent metabolic stability (via the para-chloro group) and its propensity for CNS penetration (via the cyclopropylmethyl moiety), researchers can bypass traditional optimization bottlenecks. When coupled with robust synthetic methodologies like the Buchwald-Hartwig amination, this scaffold serves as a powerful foundational element for developing next-generation neurotherapeutics and allosteric kinase inhibitors.

References

  • Key contemporary considerations for halogens in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL:[Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Discovery of a Highly Selective and Potent κ Opioid Receptor Agonist from N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaines with Reduced Central Nervous System (CNS) Side Effects Navigated by the Message-Address Concept. Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. URL:[Link]

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Exploratory

4-chloro-N-(cyclopropylmethyl)-2-methylaniline literature review

An In-Depth Technical Guide to 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline: Structural Rationale, Synthesis, and Downstream Applications Executive Summary In the realm of modern drug discovery, the selection of chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline: Structural Rationale, Synthesis, and Downstream Applications

Executive Summary

In the realm of modern drug discovery, the selection of chemical building blocks is rarely arbitrary. As a Senior Application Scientist, I approach intermediates not merely as collections of atoms, but as pre-configured 3D vectors designed for precise target engagement. 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS: 939757-94-5) is a highly specialized secondary aniline [1]. It is strategically designed to offer a unique combination of metabolic stability, steric constraint, and lipophilicity, making it an invaluable scaffold for the synthesis of complex kinase inhibitors, GPCR ligands, and advanced agrochemicals.

This whitepaper deconstructs the structural rationale behind this specific substitution pattern, details field-proven synthetic methodologies, and provides self-validating protocols for its integration into complex molecular architectures via transition-metal catalysis.

Structural Rationale & Pharmacophore Mapping

The utility of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline lies in the synergistic effects of its three primary functional groups. Each modification serves a distinct mechanistic purpose in medicinal chemistry:

  • 4-Chloro Substitution: Halogenation at the para-position serves a dual purpose. First, it effectively blocks Cytochrome P450-mediated para-hydroxylation, drastically improving the metabolic half-life of the downstream drug. Second, the electron-withdrawing nature of the chlorine atom modulates the pKa of the aniline nitrogen, while offering the potential for halogen bonding within a protein's binding pocket.

  • 2-Methyl Substitution: The ortho-methyl group introduces critical steric hindrance. It creates an intentional steric clash with the N-alkyl group, forcing the cyclopropylmethyl moiety out of coplanarity with the phenyl ring. This conformational restriction pre-organizes the molecule, reducing the entropic penalty upon binding to a target protein.

  • N-Cyclopropylmethyl Group: This moiety is a metabolically stable alternative to straight-chain alkyls (like propyl or butyl groups). It is highly lipophilic and is frequently utilized to probe deep, hydrophobic pockets—such as the selectivity pockets adjacent to the ATP-binding hinge region in kinases.

Pharmacophore Core Central Aniline Core (Scaffold) Chloro 4-Chloro Group (Metabolic Stability & Halogen Bonding) Core->Chloro para-position Methyl 2-Methyl Group (Steric Hindrance & Conformational Restriction) Core->Methyl ortho-position Cyclo N-Cyclopropylmethyl (Hydrophobic Pocket Targeting) Core->Cyclo N-alkylation

Pharmacophore mapping of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

Quantitative Data & Physicochemical Properties

Before deploying this intermediate in a synthetic campaign, it is crucial to understand its physicochemical parameters. The table below summarizes the key data points that dictate its solubility, reactivity, and behavior in subsequent cross-coupling reactions [1].

PropertyValueClinical / Synthetic Relevance
CAS Number 939757-94-5Standard registry identifier for procurement.
Molecular Formula C₁₁H₁₄ClNDefines exact mass for LC-MS tracking.
Molecular Weight 195.69 g/mol Low MW allows for extensive downstream elaboration.
Topological Polar Surface Area (TPSA) 12.03 ŲHighly lipophilic; excellent for passive membrane permeability.
Hydrogen Bond Donors 1 (Secondary Amine)Available for amidation, urea formation, or cross-coupling.
Hydrogen Bond Acceptors 1Minimal desolvation penalty upon target binding.
Rotatable Bonds 3Restricted flexibility due to the ortho-methyl steric clash.

Synthetic Methodologies & Workflow

The synthesis of N-alkylated anilines can be fraught with challenges, primarily the risk of over-alkylation resulting in unwanted tertiary amines. To synthesize 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, Reductive Amination is the superior, field-proven route [2].

Direct alkylation using cyclopropylmethyl bromide and a base (e.g., K₂CO₃) often yields a mixture of secondary and tertiary amines. In contrast, reductive amination utilizing cyclopropanecarboxaldehyde and Sodium Triacetoxyborohydride (STAB) is highly chemoselective. The ortho-methyl group of the starting aniline provides enough steric shielding to prevent a second equivalent of the aldehyde from reacting with the newly formed secondary amine.

Synthesis SM1 4-Chloro-2-methylaniline Intermediate Iminium Ion Intermediate SM1->Intermediate AcOH, DCE, 25°C SM2 Cyclopropanecarboxaldehyde SM2->Intermediate AcOH, DCE, 25°C Product 4-Chloro-N-(cyclopropylmethyl) -2-methylaniline Intermediate->Product NaBH(OAc)3 (Reductive Amination) Downstream Buchwald-Hartwig Coupling (Complex Diarylamine) Product->Downstream Ar-X, Pd-Catalyst, RuPhos, Base

Synthetic workflow from starting materials to downstream cross-coupling applications.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination (Self-Validating System)

This protocol relies on the chemoselectivity of STAB and uses a sequential addition method to ensure maximum yield.

Reagents:

  • 4-Chloro-2-methylaniline (1.0 equiv, 10 mmol)

  • Cyclopropanecarboxaldehyde (1.1 equiv, 11 mmol)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol)

  • 1,2-Dichloroethane (DCE) (50 mL, 0.2 M)

Step-by-Step Procedure & Causality:

  • Imine Formation: Dissolve 4-chloro-2-methylaniline and cyclopropanecarboxaldehyde in anhydrous DCE. Add glacial acetic acid. Stir at room temperature for 2 hours.

    • Causality: The weak nucleophilicity of the deactivated aniline requires acid catalysis. Acetic acid protonates the aldehyde carbonyl, drastically accelerating nucleophilic attack and subsequent dehydration to form the iminium ion.

  • System Validation (Critical Step): Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: Do not proceed until the starting aniline is >95% consumed. Adding the reducing agent prematurely will result in the direct reduction of the unreacted aldehyde to cyclopropylmethanol, ruining the stoichiometry and tanking the yield.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the iminium ion over the aldehyde.

  • Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure secondary aniline.

Protocol 2: Downstream Buchwald-Hartwig Cross-Coupling

Once synthesized, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is typically coupled to a heteroaryl core to build the final drug molecule. Because it is a sterically hindered secondary amine, standard palladium catalysts will fail. We must employ RuPhos , a dialkylbiarylphosphine ligand specifically engineered by the Buchwald group to facilitate the arylation of secondary amines [3].

Reagents:

  • 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (1.0 equiv)

  • Heteroaryl Bromide (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos Ligand (4 mol%)

  • Sodium tert-butoxide, NaOtBu (1.5 equiv)

  • Anhydrous Toluene (0.1 M)

Step-by-Step Procedure & Causality:

  • Degassing (Critical Step): In an oven-dried Schlenk tube, combine the aniline, heteroaryl bromide, Pd₂(dba)₃, RuPhos, and NaOtBu. Seal the tube, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times.

    • Causality: The active Pd(0) species is exquisitely sensitive to oxygen. Failure to rigorously degas the system will result in the immediate oxidation of the catalyst (visible as a dead, black palladium precipitate).

  • Reaction: Add anhydrous, degassed toluene via syringe. Heat the mixture to 90 °C for 12 hours.

    • Causality: RuPhos is structurally designed to wrap around the palladium center. Its extreme steric bulk forces the intermediate complexes into geometries that rapidly accelerate reductive elimination (the final product-forming step), thereby outcompeting unwanted side reactions like β-hydride elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via automated flash chromatography.

References

  • Organocatalytic Reductive Amination Title: Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Foundational

The Discovery, History, and Synthetic Evolution of Substituted N-Alkylanilines

An In-Depth Technical Guide for Drug Development Professionals Executive Summary Substituted N-alkylanilines are a privileged class of aromatic amines that serve as foundational building blocks in medicinal chemistry, ma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Substituted N-alkylanilines are a privileged class of aromatic amines that serve as foundational building blocks in medicinal chemistry, materials science, and industrial applications. This whitepaper explores their historical genesis—from the early days of the synthetic dye industry to their modern applications as critical pharmacophores in targeted therapeutics. By analyzing the evolution of their synthesis, from classical Hofmann alkylation to state-of-the-art photoredox catalysis, this guide provides researchers with field-proven insights and self-validating experimental protocols to accelerate drug development workflows.

Historical Genesis: From Dye Chemistry to Modern Pharmacophores

The history of N-alkylanilines is inextricably linked to the birth of modern organic chemistry. Aniline, the simplest aromatic amine, was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo[1]. However, the true synthetic utility of aniline derivatives remained untapped until 1850, when August Wilhelm von Hofmann successfully prepared N,N-dimethylaniline by heating aniline with iodomethane[1]. This foundational demonstration of nucleophilic substitution for N-alkylation unlocked the ability to tune the electronic and steric properties of aromatic amines.

This discovery fueled the booming synthetic dye industry of the late 19th and early 20th centuries. By the 1930s, Gerhard Domagk at Bayer laboratories discovered that Prontosil, a red azo dye synthesized from substituted aniline derivatives, exhibited remarkable antibacterial properties in mice[1]. The subsequent realization that Prontosil was a prodrug metabolized into sulfanilamide marked the critical transition of aniline derivatives from industrial colorants to life-saving pharmaceuticals.

History A 1826: Aniline Isolation (Otto Unverdorben) B 1850: N-Alkylation (A.W. von Hofmann) A->B Alkyl Halides C 1930s: Azo Dyes & Prontosil (Gerhard Domagk) B->C Dye Industry D 1990s: Buchwald-Hartwig Cross-Coupling C->D Transition Metal Catalysis E 2010s+: Photoredox & C-H Amination D->E Green Chemistry

Caption: Timeline of N-alkylaniline discovery from early dyes to modern photoredox catalysis.

Pharmacophore Relevance in Modern Drug Development

In contemporary drug discovery, substituted N-alkylanilines are highly valued for their ability to modulate lipophilicity, metabolic stability, and target binding affinity. The N-alkyl group disrupts the planarity of the aniline system, significantly altering the molecule's ADME (absorption, distribution, metabolism, and excretion) profile[2].

Key Therapeutic Applications:

  • Oncology (Choline Kinase α1 Inhibitors): The 1-benzyl-4-(N-methylaniline)pyridinium fragment has been identified as a critical pharmacophore in the development of Hemicholinium-3 (HC-3) derivatives. These compounds act as biscationic inhibitors of human Choline Kinase α1 (HsCKα1), a validated target in cancer therapy[3]. The N-methylaniline moiety provides essential hydrophobic interactions and spatial geometry required for low-micromolar binding affinities[4].

  • Antiparasitics (Neglected Tropical Diseases): Substituted 4-aminoazaindoles utilizing an N-methylaniline moiety have been developed as potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The N-alkyl substitution is crucial for optimizing cell permeability while maintaining a high selectivity index over mammalian cells[5].

  • Targeted Protein Degraders (PROTACs): Halogenated and methoxy-substituted N-methylanilines (e.g., 4-Fluoro-2-methoxy-N-methylaniline) serve as vital building blocks and bioisosteres in the design of E3 ubiquitin ligase ligands and linker attachments[2].

Evolution of Synthetic Methodologies

The synthesis of substituted N-alkylanilines has evolved to address the limitations of early methods, such as over-alkylation (forming quaternary ammonium salts) and poor functional group tolerance[6].

A. Classical & Migrative Reductive Amination

Reductive amination remains a workhorse for N-alkylaniline synthesis. It involves the condensation of an aniline with an aldehyde or ketone to form an imine, followed by reduction (e.g., using NaBH(OAc)₃ or catalytic hydrogenation)[7]. Recent advancements include migrative reductive amination, which allows for complex ring expansions and structural edits of alicyclic ketones into N-alkylated secondary amines[8].

B. Buchwald-Hartwig Cross-Coupling

Developed in the 1990s, the palladium-catalyzed Buchwald-Hartwig amination revolutionized the synthesis of N-alkylanilines. By coupling aryl halides with primary or secondary alkylamines, this method offers exquisite regioselectivity and functional group tolerance. The use of bulky, electron-rich phosphine ligands (e.g., Josiphos, RuPhos) facilitates the challenging oxidative addition and reductive elimination steps, preventing the formation of diarylamine side products[9].

C. Photoredox-Catalyzed Decarboxylative Alkylation

A modern, green-chemistry approach involves the visible-light-enabled direct decarboxylative N-alkylation of anilines. This dual-catalytic system utilizes abundant carboxylic acids as alkyl radical precursors. Upon visible-light excitation, a photocatalyst (e.g., an acridine derivative or an in-situ assembled Cu(II) carboxylate) triggers radical decarboxylation, enabling C-N bond formation without the need for pre-activated redox esters[10].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination (R-NH2) OxAdd->AmineBind R-NH2 Deprot Deprotonation (Base) AmineBind->Deprot Base RedElim Reductive Elimination (Ar-NH-R) Deprot->RedElim HX removal RedElim->Pd0 Product Release

Caption: Catalytic cycle of Buchwald-Hartwig amination for N-alkylaniline synthesis.

Quantitative Data & Comparative Analysis

Table 1: Comparison of N-Alkylaniline Synthesis Methodologies

MethodologyTypical YieldsReagents / CatalystsKey AdvantagesPrimary Limitations
Direct Alkylation (Hofmann) 40–70%Alkyl halides, Base (K₂CO₃)Low cost, simple setupOver-alkylation, poor selectivity[6]
Reductive Amination 60–95%Aldehyde/Ketone, NaBH(OAc)₃High chemoselectivity, mildRequires stoichiometric reductants[7]
Buchwald-Hartwig Amination 70–99%Pd(OAc)₂, Josiphos/RuPhos, NaOtBuBroad scope, precise regiocontrolExpensive catalysts, air-sensitive[9]
Photoredox Decarboxylative 65–90%Carboxylic acids, Photocatalyst, LightUses abundant feedstock, greenRequires specialized photoreactors[10]

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to implement protocols that feature built-in quality control. The following methodologies are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Buchwald-Hartwig Amination (Synthesis of N-Methylanilines)

Causality & Design: This protocol utilizes Pd(OAc)₂ as a precatalyst and Josiphos as a bidentate ligand. Josiphos is selected because its steric bulk accelerates reductive elimination, preventing the formation of unwanted diarylamine side products when using methylamine hydrochloride[9].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (0.5 mol%), Josiphos ligand (0.5 mol%), and NaOtBu (2.5 equiv).

    • Validation Check: The mixture should be a free-flowing powder; clumping indicates moisture contamination of the base, which will prematurely quench the active Pd(0) species.

  • Reactant Addition: Add the substituted aryl bromide (1.0 equiv) and methylamine hydrochloride (1.5 equiv).

  • Solvent & Heating: Add anhydrous 1,4-dioxane (0.1 M). Seal the flask, remove from the glovebox, and heat to 100 °C for 12 hours.

  • In-Process Validation: At 6 hours, sample 50 µL, dilute in EtOAc, and analyze via GC-MS.

    • Validation Check: The disappearance of the aryl bromide peak and the emergence of the product mass (M+1) confirms the catalytic cycle is active. If unreacted Ar-Br remains but no product is forming, catalyst deactivation (likely via oxidation) has occurred.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove Pd black and inorganic salts[6]. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation Check: Confirm product identity and absence of diarylamine via ¹H NMR (look for a sharp singlet integrating to 3H around 2.8 ppm, characteristic of the N-CH₃ group).

Protocol 2: Visible-Light Photoredox Decarboxylative N-Alkylation

Causality & Design: This method bypasses toxic, electrophilic alkyl halides by using stable carboxylic acids. An acridine photocatalyst is used because its excited state is sufficiently oxidizing to trigger the single-electron decarboxylation of the acid, generating an alkyl radical that selectively couples with the aniline[10].

  • Preparation: In a 20 mL glass vial, combine the substituted aniline (1.0 equiv), aliphatic carboxylic acid (1.5 equiv), acridine photocatalyst (2 mol%), and K₂HPO₄ (2.0 equiv).

  • Solvent: Dissolve the mixture in degassed DMSO (0.2 M).

    • Validation Check: Degassing (via freeze-pump-thaw or argon sparging for 15 mins) is critical; residual oxygen will quench the excited photocatalyst and terminate the radical chain, resulting in zero conversion.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs at room temperature for 24 hours. Ensure vigorous stirring to maintain uniform light penetration.

  • In-Process Validation: Monitor via TLC (UV active).

    • Validation Check: The formation of a new, less polar spot compared to the starting aniline indicates successful alkylation.

  • Workup & Purification: Quench with water, extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMSO. Dry over Na₂SO₄, concentrate, and purify via column chromatography.

Sources

Exploratory

4-Chloro-N-(cyclopropylmethyl)-2-methylaniline: A Comprehensive Guide to Mechanistic Safety and Handling

Introduction and Chemical Profile In modern drug discovery, halogenated aniline derivatives such as 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5) serve as critical structural motifs, frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

In modern drug discovery, halogenated aniline derivatives such as 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5) serve as critical structural motifs, frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and agricultural active ingredients [1]. The incorporation of the cyclopropylmethyl group enhances the lipophilicity and metabolic stability of the parent aniline, making it highly desirable for optimizing pharmacokinetic properties.

However, the structural utility of this compound is inextricably linked to a profound toxicological profile. As a derivative of 4-chloro-2-methylaniline, it inherits severe hazards including acute toxicity, suspected mutagenicity, and the potential to induce methemoglobinemia [2]. To utilize this building block effectively, researchers must move beyond rote compliance and understand the causality behind its reactivity and biological interactions.

Physicochemical and Safety Data Summary

The following table synthesizes the core quantitative data necessary for risk assessment and experimental design [1, 3].

ParameterValueOperational Implication
Chemical Name 4-chloro-N-(cyclopropylmethyl)-2-methylanilineTarget for N-alkylation/acylation.
CAS Number 939757-94-5Unique identifier for inventory tracking.
Molecular Formula C11H14ClNHalogenated aromatic amine.
Molecular Weight 195.69 g/mol Used for stoichiometric calculations.
SMILES CC1=C(C=CC(=C1)Cl)NCC2CC2Useful for in silico toxicity prediction.
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation.
Aquatic Toxicity Very Toxic (H400/H410)Mandates strict aqueous waste segregation.

Mechanistic Toxicology: The Causality of Aniline Hazards

To design a self-validating safety protocol, one must first understand the mechanism of toxicity. The primary acute hazard of halogenated anilines is methemoglobinemia —a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, destroying its oxygen-carrying capacity and leading to tissue hypoxia and cyanosis [4].

Crucially, the parent compound itself does not directly oxidize hemoglobin. The toxicity is mediated by hepatic clearance. In the liver, Cytochrome P450 enzymes N-hydroxylate the secondary amine, forming a highly reactive phenylhydroxylamine intermediate. This toxicophore enters the bloodstream and engages in a catalytic redox cycle with hemoglobin, generating reactive oxygen species (ROS) and massive amounts of methemoglobin [4].

Because the N-alkyl group (cyclopropylmethyl) increases the molecule's lipophilicity, dermal absorption is significantly enhanced compared to unalkylated anilines, making skin contact a critical exposure route [2].

G A 4-chloro-N-(cyclopropylmethyl) -2-methylaniline B Hepatic CYP450 Metabolism A->B Dermal/Oral Absorption C N-hydroxy Metabolite (Toxicophore) B->C N-oxidation D Redox Cycling in Erythrocytes C->D Systemic Circulation E Hemoglobin (Fe2+) -> Methemoglobin (Fe3+) D->E ROS Generation F Tissue Hypoxia & Cyanosis E->F Impaired O2 Transport

Metabolic activation pathway of halogenated anilines leading to methemoglobinemia.

Self-Validating Safety & Handling Protocols

A self-validating system is one where the failure of a safety measure is immediately obvious to the operator, preventing silent exposure.

  • Engineering Controls: All manipulations must occur within a certified Class II Type B2 biological safety cabinet or a high-velocity fume hood. Validation: Use a continuous airflow monitor with an audible alarm. If the alarm sounds, the system has failed, and work must cease immediately.

  • Personal Protective Equipment (PPE): Standard nitrile gloves offer insufficient breakthrough times for lipophilic anilines. Double-gloving with a heavy-duty butyl rubber outer glove is required [3]. Validation: Inspect the inner nitrile glove upon removal; any discoloration indicates outer glove failure and potential dermal exposure.

  • Emergency Response (Cyanosis): Symptoms of methemoglobinemia (blue lips/nail beds, dizziness) can be delayed up to 8 hours post-exposure [4]. First aid requires immediate administration of 100% oxygen and rapid transport to a medical facility for intravenous Methylene Blue administration, which enzymatically reduces methemoglobin back to hemoglobin.

Experimental Protocol: Safe Synthetic Utilization

The following methodology details the safe execution of a Buchwald-Hartwig cross-coupling using 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. Every step is designed to mitigate both oxidative degradation of the reagent and exposure risk to the operator.

Step 1: Inert Atmosphere Preparation

  • Action: Flame-dry a Schlenk flask and backfill with Argon three times.

  • Causality: Halogenated anilines rapidly oxidize in the presence of ambient oxygen and transition metals to form highly reactive, dark-colored nitroso oligomers. Argon displacement prevents this degradation, ensuring high reaction yields and preventing the formation of genotoxic byproducts.

  • Validation: A silicone oil bubbler attached to the Schlenk line must show steady, continuous bubbling during the purge, visually confirming positive inert pressure.

Step 2: Reagent Transfer and Weighing

  • Action: Weigh 1.0 mmol of the aniline derivative inside a ventilated balance enclosure using an anti-static weigh boat. Transfer directly to the Schlenk flask against a positive counter-flow of Argon.

  • Causality: The compound's lipophilicity makes dust or aerosol inhalation highly dangerous. The ventilated enclosure captures micro-particulates before they reach the operator's breathing zone.

Step 3: Reaction Execution

  • Action: Add the aryl halide, palladium catalyst, and base. Inject anhydrous, degassed toluene via syringe. Seal the system and heat to 90°C.

  • Causality: Utilizing a closed system prevents the volatilization of toxic intermediates. Toluene is chosen for its high boiling point and excellent solubilization of the lipophilic aniline.

Step 4: Quenching and Workup

  • Action: Cool the reaction to room temperature and quench by adding 10 mL of a 10% aqueous sodium thiosulfate solution. Stir vigorously for 15 minutes.

  • Causality: Sodium thiosulfate acts as a redox buffer. It reduces any transient N-oxides or reactive oxygen species generated during the reaction back to stable, non-reactive states, neutralizing the toxicophore before the flask is opened to ambient air.

Step 5: Liquid-Liquid Extraction and Waste Segregation

  • Action: Extract the organic layer with ethyl acetate. Collect all aqueous washings in a dedicated, clearly labeled "Halogenated Aniline Aqueous Waste" container.

  • Causality: 4-chloro-2-methylaniline derivatives are classified as H400/H410 (Very toxic to aquatic life with long-lasting effects) [2]. Segregating this waste prevents the contamination of municipal water treatment systems, where these compounds resist standard biodegradation.

References

  • NextSDS. "4-Chloro-2-methylaniline Safety Data Sheet (SDS/MSDS)." NextSDS Chemical Database. Available at: [Link]

  • Harrison, J.H. Jr., Jollow, D.J. "Mechanistic study on aniline-induced erythrocyte toxicity." Arhiv za higijenu rada i toksikologiju. Available at: [Link]

Foundational

solubility of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline in Organic Solvents Introduction 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a substituted aniline derivative whose st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline in Organic Solvents

Introduction

4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a substituted aniline derivative whose structural motifs—a chlorinated aromatic ring, a secondary amine, and a cyclopropylmethyl group—suggest its potential utility as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The solubility of such a compound is a fundamental physicochemical property that dictates its behavior in virtually every stage of development and application, from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline in various organic solvents. We will move from theoretical principles to detailed, field-proven experimental protocols, equipping the research scientist with the necessary tools to generate reliable and reproducible solubility data. This document eschews a rigid template in favor of a logical progression that mirrors the scientific process itself: from prediction to experimentation and final analysis.

Part 1: Theoretical Assessment and Solubility Prediction

Before any empirical work is undertaken, a thorough analysis of the molecular structure provides critical insights into its likely solubility profile. This predictive step is grounded in the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1]

Molecular Structure Analysis

The structure of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline presents a balance of polar and non-polar characteristics:

  • Polar Features: The secondary amine group (-NH-) can act as a hydrogen bond donor and acceptor.[2] The chloro-substituted aromatic ring possesses a dipole moment due to the electronegativity of the chlorine atom.

  • Non-Polar Features: The benzene ring, the methyl group (-CH₃), and the cyclopropylmethyl substituent are all hydrophobic and contribute to the molecule's non-polar character.

A key descriptor for predicting solubility is the partition coefficient, LogP, which measures the ratio of a compound's concentration in a mixture of two immiscible phases (octanol and water) at equilibrium. For 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5), the predicted LogP is approximately 3.47.[3] This value indicates a significant preference for non-polar, lipophilic environments over aqueous ones, suggesting poor water solubility but favorable solubility in many organic solvents.

Predicted Solubility Profile

Based on this structural analysis, we can formulate a set of hypotheses:

  • High Solubility Expected in:

    • Aprotic Polar Solvents: Such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. These solvents can engage in dipole-dipole interactions without competing for hydrogen bonds as strongly as protic solvents.

    • Non-Polar Aromatic Solvents: Such as Toluene, due to favorable π-π stacking interactions with the compound's benzene ring.

  • Moderate to Good Solubility Expected in:

    • Polar Protic Solvents: Such as Ethanol, Methanol, and Isopropanol. The ability of these solvents to hydrogen bond will facilitate dissolution, though the large non-polar region of the solute may limit very high solubility.[2][4]

  • Low Solubility Expected in:

    • Highly Non-Polar Aliphatic Solvents: Such as Hexane or Heptane. While the molecule has significant non-polar character, the polar amine and chloro groups will likely limit its miscibility with purely aliphatic hydrocarbons.

Part 2: Experimental Determination of Equilibrium Solubility

While theoretical prediction is invaluable, empirical measurement is the definitive standard. The "gold standard" for determining the equilibrium solubility of a solid compound in a solvent is the Shake-Flask Method .[5][6] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and thermodynamically relevant solubility value.

Core Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[5][7] Once equilibrium is established, the excess solid is removed, and the concentration of the dissolved solute in the clear supernatant is quantified using a precise analytical technique.[5][6]

Detailed Experimental Protocol: Shake-Flask Method

1. Preparation:

  • Accurately weigh an excess amount of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline into several separate, sealable glass vials (e.g., 4 mL screw-cap vials). "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is typically 5-10 times the estimated solubility.
  • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.
  • Include a small magnetic stir bar in each vial for agitation.

2. Equilibration:

  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials on a magnetic stir plate or in a shaking incubator set to a constant temperature (e.g., 25 °C).
  • Agitate the mixtures vigorously for a prolonged period, typically 24 to 72 hours, to ensure equilibrium is fully achieved.[5][8] The time required may vary, and preliminary time-course experiments can be run to confirm when the concentration in solution reaches a plateau.

3. Phase Separation:

  • After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the excess solid settle.
  • To ensure complete removal of undissolved particles, centrifuge the vials at the test temperature.[6][8]
  • Immediately after centrifugation, carefully draw off the clear supernatant using a syringe.
  • Filter the supernatant through a chemically inert, 0.45 µm syringe filter (e.g., PTFE) into a clean, labeled vial.[5] This step is critical to remove any remaining microscopic particles that could falsely elevate the measured concentration.

4. Sample Preparation for Analysis:

  • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the analyte concentration into the linear range of the analytical method.[9] Record the dilution factor precisely.
Experimental Workflow: Shake-Flask Method

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate at constant temperature (24-72 hours) prep2->equil1 sep1 Centrifuge to pellet undissolved solid equil1->sep1 sep2 Filter supernatant through 0.45µm PTFE filter sep1->sep2 quant1 Collect clear saturated filtrate sep2->quant1 quant2 Dilute sample accurately quant1->quant2 quant3 Analyze by HPLC quant2->quant3

Caption: Workflow for determining equilibrium solubility via the Shake-Flask method.

Part 3: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

For aniline derivatives, High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable analytical technique, offering excellent sensitivity, selectivity, and accuracy.[9][10][11]

Core Principle of HPLC Quantification

The diluted filtrate sample is injected into the HPLC system. The compound is separated from any potential impurities on a reversed-phase column and detected by a UV detector as it elutes.[9] The area of the resulting chromatographic peak is directly proportional to its concentration. By comparing the peak area of the sample to a calibration curve generated from standards of known concentration, the exact concentration in the filtrate can be determined.

Detailed Protocol: Reversed-Phase HPLC Method

1. Instrumentation and Conditions:

  • HPLC System: An HPLC with a UV detector is required.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point.[9]
  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% phosphoric acid) is typical for aniline derivatives.[9] The exact ratio should be optimized to achieve good peak shape and a reasonable retention time (e.g., 3-10 minutes).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Aniline derivatives exhibit strong UV absorbance.[9] The optimal wavelength should be determined by running a UV-Vis scan of the compound in the mobile phase. A wavelength between 200-280 nm is likely appropriate.[9][12]
  • Injection Volume: 10-20 µL.

2. Standard and Sample Preparation:

  • Stock Solution: Prepare a stock solution of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[9]
  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the diluted filtrate samples.
  • Sample Preparation: Use the diluted filtrate prepared in the final step of the Shake-Flask protocol.

3. Analysis and Quantification:

  • Inject the calibration standards, starting with the lowest concentration, to build the calibration curve.
  • Inject the prepared (diluted) filtrate samples. It is recommended to run each sample in triplicate.
  • Identify the peak for the target compound based on the retention time established with the standards.
  • Construct a calibration curve by plotting the peak area versus the concentration for the standards. The curve should have a correlation coefficient (R²) of >0.999.
  • Determine the concentration of the diluted sample by interpolating its average peak area from the calibration curve.[9]
  • Calculate the original concentration in the saturated filtrate by multiplying the result by the dilution factor.
Analytical Workflow: HPLC Quantification

G cluster_cal Calibration cluster_samp Sample Analysis cluster_res Result Calculation cal1 Prepare Stock Solution (1 mg/mL) cal2 Create Serial Dilutions (Calibration Standards) cal1->cal2 cal3 Inject Standards into HPLC cal2->cal3 cal4 Plot Peak Area vs. Conc. to create Calibration Curve cal3->cal4 res1 Interpolate Sample Conc. from Calibration Curve cal4->res1 samp1 Take Diluted Filtrate from Solubility Exp. samp2 Inject Sample into HPLC samp1->samp2 samp3 Measure Peak Area samp2->samp3 samp3->res1 res2 Multiply by Dilution Factor res1->res2 res3 Final Solubility (mg/mL) res2->res3

Caption: Workflow for quantifying solute concentration using HPLC.

Part 4: Data Presentation and Interpretation

For maximum clarity and utility, solubility data should be presented in a structured tabular format. The final solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.[5]

Example Data Table

The following table serves as a template for recording and presenting the experimentally determined solubility data for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

SolventSolvent Polarity IndexTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Hexane0.125Experimental DataCalculated Data
Toluene2.425Experimental DataCalculated Data
Dichloromethane (DCM)3.125Experimental DataCalculated Data
Tetrahydrofuran (THF)4.025Experimental DataCalculated Data
Acetone5.125Experimental DataCalculated Data
Ethyl Acetate4.425Experimental DataCalculated Data
Isopropanol3.925Experimental DataCalculated Data
Ethanol4.325Experimental DataCalculated Data
Methanol5.125Experimental DataCalculated Data
Acetonitrile5.825Experimental DataCalculated Data
Factors Influencing Results
  • Purity of Compound and Solvents: Impurities can significantly alter solubility measurements.[6] Always use highly pure starting materials.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial.[6]

  • Equilibration Time: Insufficient equilibration time is a common source of error, leading to an underestimation of the true solubility.

Conclusion

Determining the solubility of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a systematic process that combines theoretical prediction with rigorous experimental validation. By leveraging the foundational "like dissolves like" principle, researchers can intelligently select a range of organic solvents for testing. The shake-flask method stands as the definitive technique for achieving thermodynamic equilibrium, while reversed-phase HPLC provides the precision required for accurate quantification. Following the detailed protocols within this guide will enable scientists and drug development professionals to generate the reliable, high-quality solubility data essential for advancing their research and development objectives.

References

  • High-Performance Liquid Chromatography (HPLC)
  • General Experimental Protocol for Determining Solubility. Benchchem.
  • A Comparative Guide to the Validation of Aniline Concentration using Spectrophotometry and Altern
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Compound solubility measurements for early drug discovery. Life Chemicals.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • EXPERIMENT 1 DETERMIN
  • Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentr
  • Solubility Testing – Shake Flask Method. BioAssay Systems.
  • Properties of amines. Chemistry LibreTexts.
  • Solubility of Organic Compounds. Chemistry LibreTexts.
  • Determination of Aniline and Nitroanilines in Environmental and Drinking W
  • Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater.
  • Amines and Heterocycles.
  • UV-Vis Absorption Spectrum of Aniline. SIELC Technologies.
  • 4-Chloro-n-(cyclopropylmethyl)-2-methylaniline. ChemScene.

Sources

Exploratory

Theoretical Properties and Synthetic Utility of 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Executive Summary In modern medicinal chemistry and agrochemical development, the strategic selection of building blocks dictates the pharmacokinetic (PK) and toxicological fate of the final active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic selection of building blocks dictates the pharmacokinetic (PK) and toxicological fate of the final active pharmaceutical ingredient (API). 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5) represents a highly specialized, sterically tuned secondary amine. By bridging the highly reactive—and historically toxic—4-chloro-2-methylaniline core with the privileged cyclopropylmethyl pharmacophore, this compound serves as a versatile intermediate.

As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical properties, mechanistic advantages, and self-validating synthetic workflows associated with this molecule. Our objective is to move beyond basic chemical descriptors and explain the causality behind its structural features and its application in rational drug design.

Physicochemical Profiling & Theoretical Properties

The utility of a building block is governed by its physicochemical boundaries. The table below synthesizes the theoretical and established properties of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, explaining the practical significance of each metric in downstream development[1].

PropertyValueCausality / Significance in Drug Design
Molecular Weight 195.69 g/mol Low molecular weight provides ample "budget" for downstream coupling (e.g., to heavy kinase hinge-binders) without violating Lipinski’s Rule of 5.
Formula C₁₁H₁₄ClNThe high carbon-to-heteroatom ratio drives lipophilicity, ideal for targeting deep, hydrophobic protein pockets.
Topological Polar Surface Area (TPSA) 12.03 ŲA highly restricted TPSA indicates excellent theoretical membrane permeability, making derivatives suitable for crossing the blood-brain barrier (BBB) or lipid bilayers.
H-Bond Donors / Acceptors 1 / 1The single secondary amine acts as a directional H-bond donor, while the nitrogen lone pair serves as a weak acceptor, allowing for highly specific target engagement.
Rotatable Bonds 3The cyclopropylmethyl linker provides limited conformational flexibility, minimizing the entropic penalty upon binding compared to straight-chain alkyls.

Structural and Mechanistic Analysis: The Pharmacophore

To understand the value of this molecule, we must deconstruct its three primary structural features: the parent aniline core, the ortho-methyl steric twist, and the N-alkyl substituent.

Toxicity Mitigation of the Parent Core

The parent primary amine, 4-chloro-2-methylaniline (also known as 4-chloro-o-toluidine), is a highly toxic intermediate historically used in azo dyes and the pesticide chlordimeform[2]. It is classified as a probable human carcinogen (IARC Group 2A / 1B) and is known to cause hemorrhagic cystitis and bladder cancer[3].

The Mechanistic Causality: The toxicity of the primary aniline is driven by CYP450-mediated N-hydroxylation in the liver, followed by esterification and heterolytic cleavage to form a highly reactive, DNA-binding nitrenium ion[2]. By pre-alkylating the nitrogen to form 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, we introduce significant steric shielding. This N-alkylation fundamentally alters the metabolic pathway, shifting the primary metabolic liability away from direct N-hydroxylation toward slower, monitorable N-dealkylation, thereby theoretically reducing direct genotoxicity risks during early-stage library screening.

The Cyclopropylmethyl Advantage

The N-cyclopropylmethyl group is a privileged pharmacophore frequently utilized in clinical candidates to improve PK properties[4]. In the context of G-protein coupled receptors (GPCRs), such as the 5-HT7 and Dopamine D3 receptors, the cyclopropylmethyl group provides a rigidified hydrophobic bulk that optimally fills the "HYD1" hydrophobic pocket[5][6]. Unlike a straight-chain butyl or propyl group, the cyclopropyl ring limits the number of rotatable bonds, reducing the entropic penalty of binding while resisting rapid oxidative metabolism[4].

The Ortho-Methyl Steric Twist

The methyl group at the 2-position of the aniline ring is not merely decorative. It induces a severe steric clash with the N-cyclopropylmethyl group, forcing the aromatic ring out of coplanarity with the amine nitrogen's lone pair. This "steric twist" restricts the conformational space of the molecule, pre-organizing it into a specific 3D geometry that is highly prized in designing selective kinase inhibitors.

MetabolicPathway A 4-Chloro-2-methylaniline (Primary Amine) B CYP450 N-Hydroxylation A->B In vivo metabolism D N-(cyclopropylmethyl) Derivatization A->D Synthetic modification C Reactive Nitrenium Ion (DNA Adducts) B->C Toxicological pathway E Steric Shielding & Altered Metabolism D->E Pharmacokinetic shift F Reduced Direct Genotoxicity E->F Improved safety profile

Diagram 1: Metabolic activation of the parent aniline vs. steric shielding via N-alkylation.

Synthetic Methodologies: Self-Validating Protocols

To utilize this compound, one must either synthesize it from the parent aniline or couple it to a larger scaffold. Below are field-proven, self-validating protocols designed to ensure high fidelity and prevent the propagation of errors.

Protocol A: Synthesis via Reductive Amination

Direct alkylation of 4-chloro-2-methylaniline with cyclopropylmethyl bromide often leads to uncontrollable over-alkylation (tertiary amine formation). Reductive amination using sodium triacetoxyborohydride (STAB) is the superior choice due to its mild nature and selectivity for imines over aldehydes.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 4-chloro-2-methylaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere. Add cyclopropanecarboxaldehyde (1.05 eq).

  • Self-Validation Hold Point: Stir at room temperature for 2 hours. Do not proceed until LC-MS or TLC confirms the complete consumption of the primary amine and the formation of the imine intermediate (m/z [M+H]+ = 194.1). This prevents the premature reduction of the aldehyde to cyclopropylmethanol.

  • Reduction: Once validated, cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise to control the exothermic hydride transfer.

  • Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine (m/z [M+H]+ = 196.1).

SyntheticWorkflow S1 Aniline + Aldehyde (DCE Solvent) S2 Imine Formation (RT, 2h) S1->S2 S3 In-Process Control (LC-MS: m/z 194.1) S2->S3 Validate intermediate S4 Reduction (NaBH(OAc)3, 12h) S3->S4 Proceed if complete S5 Target Compound (m/z 196.1) S4->S5

Diagram 2: Self-validating reductive amination workflow for secondary amine synthesis.

Protocol B: Downstream Buchwald-Hartwig Cross-Coupling

Coupling this sterically hindered secondary amine to an aryl halide (e.g., a functionalized 2-chloropyrimidine for a kinase library) requires careful ligand selection. Standard ligands (like BINAP) will fail due to slow reductive elimination caused by the ortho-methyl and cyclopropylmethyl bulk.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried Schlenk flask with 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (1.0 eq), the target aryl halide (1.1 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and Cs₂CO₃ (2.0 eq). Causality: RuPhos is specifically chosen to accommodate the steric bulk and accelerate reductive elimination.

  • Degassing: Evacuate and backfill the flask with N₂ three times. Add anhydrous, degassed 1,4-dioxane.

  • Self-Validation Control: Run a parallel micro-scale reaction without the amine to monitor for oxidative homocoupling of the aryl halide.

  • Reaction: Heat the main reaction mixture at 100 °C for 12 hours.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium black and salts, concentrate, and purify via preparative HPLC.

Downstream Application: Theoretical Pharmacophore Mapping

When integrated into a larger scaffold (such as an arylsulfonamide or a pyrimidine core), the structural features of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline act synergistically within a protein binding pocket.

As demonstrated in the development of 5-HT7 receptor antagonists, the cyclopropylmethyl group specifically targets the HYD1 hydrophobic pocket, extending to the edge of the region without causing excessive steric clash[6]. Concurrently, the 4-chloro substituent is perfectly positioned to engage in halogen bonding with backbone carbonyls, a highly directional interaction that significantly boosts binding affinity[4].

Pharmacophore Core Target Scaffold (e.g., Kinase Hinge) N_Alkyl N-Cyclopropylmethyl (Fills HYD1 Pocket) Core->N_Alkyl Hydrophobic Interaction Cl_Group 4-Chloro (Halogen Bonding) Core->Cl_Group Electrostatic Interaction Amine Secondary Amine (H-Bond Donor) Core->Amine H-Bonding Me_Group 2-Methyl (Steric Twist) Amine->Me_Group Induces non-coplanarity

Diagram 3: Theoretical pharmacophore mapping of the compound within a target binding site.

References

  • ChemScene. "939757-94-5 | 4-Chloro-n-(cyclopropylmethyl)-2-methylaniline." ChemScene Product Catalog.
  • ChemicalBook. "4-Chloro-2-methylaniline | 95-69-2." ChemicalBook.
  • TCI Chemicals. "SAFETY DATA SHEET: 4-Chloro-2-methylaniline." TCI Europe N.V.
  • Wikipedia. "4-Chloro-o-toluidine." Wikimedia Foundation.
  • National Institutes of Health (PMC). "Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R).
  • National Institutes of Health (PMC). "Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands.
  • Journal of Medicinal Chemistry (ACS Publications). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

Sources

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Methodology of 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Executive Summary As a Senior Application Scientist, I present this technical whitepaper detailing the physicochemical properties, structural rationale, and synthetic methodology for 4-chloro-N-(cyclopropylmethyl)-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I present this technical whitepaper detailing the physicochemical properties, structural rationale, and synthetic methodology for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS: 939757-94-5). This compound serves as a highly versatile secondary amine building block, frequently utilized in the development of targeted therapeutics and complex agrochemicals. This guide deconstructs the mechanistic causality behind each experimental parameter and provides a self-validating synthetic protocol to ensure high-fidelity integration into drug discovery pipelines.

Molecular Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties is critical for predicting the pharmacokinetic behavior and synthetic reactivity of downstream active pharmaceutical ingredients (APIs). The quantitative data for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is summarized below based on standardized chemical cataloging .

ParameterValue
Chemical Name 4-chloro-N-(cyclopropylmethyl)-2-methylaniline
CAS Number 939757-94-5
Molecular Formula C₁₁H₁₄ClN
Molecular Weight 195.69 g/mol
SMILES String CC1=C(C=CC(=C1)Cl)NCC2CC2
Topological Polar Surface Area (TPSA) 12.03 Ų
Calculated LogP 3.47
Hydrogen Bond Donors / Acceptors 1 / 1
Rotatable Bonds 3

Pharmacophoric Utility in Drug Design

The strategic incorporation of this building block into a molecular scaffold is driven by specific structural advantages that directly influence target affinity and metabolic stability:

  • Cyclopropylmethyl Motif : Acts as a bioisostere for simple aliphatic chains. It restricts conformational flexibility, thereby reducing the entropic penalty upon target binding, and provides superior metabolic stability against cytochrome P450-mediated N-dealkylation.

  • 4-Chloro Substituent : Increases overall lipophilicity (LogP = 3.47) to enhance membrane permeability and provides a highly directional vector for halogen bonding within hydrophobic target pockets.

  • 2-Methyl Group : Induces a steric clash with the N-alkyl chain, biasing the molecule toward specific spatial conformations that can be exploited to achieve high kinase or receptor selectivity.

  • Secondary Amine : Serves as a critical hinge-binding motif or a functional handle for further derivatization (e.g., urea formation, amidation, or Buchwald-Hartwig cross-coupling).

Pharmacophore CORE 4-chloro-N-(cyclopropylmethyl) -2-methylaniline CHLORO 4-Chloro Substituent (Lipophilicity & Halogen Bonding) CORE->CHLORO METHYL 2-Methyl Group (Steric Shielding & Conformation) CORE->METHYL CYCLO Cyclopropylmethyl (Metabolic Stability & Target Fit) CORE->CYCLO AMINE Secondary Amine (H-Bond Donor/Acceptor & Linker) CORE->AMINE

Pharmacophoric deconstruction and structural utility of the target molecule.

Synthetic Methodology: Reductive Amination

The most robust method for synthesizing 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is the reductive amination of cyclopropanecarboxaldehyde with 4-chloro-2-methylaniline. The protocol below utilizes sodium triacetoxyborohydride (STAB), a reagent choice grounded in specific mechanistic causality .

Mechanistic Causality : STAB is selected over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) due to its mild hydride transfer capability. The electron-withdrawing nature of the three acetoxy groups reduces the nucleophilicity of the boron-hydride bond. This prevents the premature reduction of the aldehyde to cyclopropylmethanol, allowing the slower Schiff base (imine) condensation with the sterically hindered, weakly nucleophilic aniline to proceed to completion [[1]]([Link]). Furthermore, STAB avoids the generation of highly toxic hydrogen cyanide gas, ensuring a safer operational profile.

Step-by-Step Protocol
  • Reaction Setup : In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-chloro-2-methylaniline (1.0 equiv, 10 mmol) and cyclopropanecarboxaldehyde (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Acid Catalysis : Add glacial acetic acid (1.0 equiv, 10 mmol).

    • Causality: Anilines are relatively weak nucleophiles. The acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity and significantly accelerating imine formation.

  • Hydride Addition : After stirring for 1 hour at ambient temperature (20-25 °C), add sodium triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol) portion-wise over 15 minutes.

    • Causality: Portion-wise addition mitigates the mild exotherm and prevents localized accumulation of unreacted hydride.

  • Self-Validating Checkpoint : Stir the reaction for 12 hours. Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the mass peak corresponding to the imine intermediate (Exact Mass: 193.07 Da; m/z[M+H]⁺ ≈ 194.07) is fully consumed and replaced by the product peak (Exact Mass: 195.08 Da; m/z [M+H]⁺ ≈ 196.09). If unreacted imine remains, add an additional 0.5 equiv of STAB and stir for 2 hours.

  • Quench and Workup : Carefully quench the reaction with saturated aqueous NaHCO₃ (1:1 v/v) to neutralize the acetic acid and decompose residual STAB. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 0-10% EtOAc in Hexanes) to yield the pure secondary amine as a pale oil.

Workflow SM Starting Materials 4-chloro-2-methylaniline & Cyclopropanecarboxaldehyde IM Imine Intermediate (Schiff Base Formation) SM->IM Condensation (AcOH Catalyst) RED Reduction Step NaBH(OAc)3 in DCE IM->RED Hydride Transfer PROD Target Compound 4-chloro-N-(cyclopropylmethyl) -2-methylaniline RED->PROD Workup & Purification QC Quality Control LC-MS & NMR Validation PROD->QC Verification

Synthetic workflow for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline via reductive amination.

Analytical Validation & Quality Control

To ensure the structural integrity and purity of the synthesized building block prior to downstream application, the following analytical validations must be met:

  • LC-MS (ESI+) : A prominent [M+H]⁺ peak at 196.09 m/z must be observed, with a purity of ≥98% by UV integration (254 nm).

  • ¹H-NMR (CDCl₃, 400 MHz) : Diagnostic peaks must include the cyclopropyl multiplet (0.2-0.6 ppm), the N-CH₂ doublet (~3.0 ppm), the aryl methyl singlet (~2.1 ppm), and the aromatic protons (6.5-7.1 ppm). The definitive absence of the aldehyde proton (~9.5 ppm) and the appearance of a broad amine N-H singlet confirm successful conversion.

References

  • Title : Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source : Journal of Organic Chemistry (Abdel-Magid et al., 1996) URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the N-Alkylation of 4-Chloro-2-methylaniline with Cyclopropylmethyl Bromide

Abstract This comprehensive guide details the synthetic protocol for the N-alkylation of 4-chloro-2-methylaniline using cyclopropylmethyl bromide. N-alkylated anilines are pivotal structural motifs in a vast array of fun...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthetic protocol for the N-alkylation of 4-chloro-2-methylaniline using cyclopropylmethyl bromide. N-alkylated anilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials science. The introduction of a cyclopropylmethyl group is of particular interest as it can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity of parent compounds. This document provides a robust, step-by-step methodology, discusses the underlying chemical principles, offers troubleshooting advice, and outlines essential safety precautions. The intended audience includes researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Context

The N-alkylation of anilines represents a cornerstone transformation in organic chemistry.[1][2] The resulting secondary or tertiary amines are crucial intermediates for creating more complex molecular architectures.[3] The target molecule of this protocol, N-(cyclopropylmethyl)-4-chloro-2-methylaniline, incorporates several key features: a substituted aniline core, which is prevalent in many bioactive molecules, and a cyclopropylmethyl group. This latter group is often employed as a bioisostere for larger or more flexible alkyl groups, offering a unique conformational rigidity.

The classical approach to this synthesis is through a nucleophilic substitution reaction, a reliable and well-understood method.[4] This involves the reaction of the aniline, acting as a nucleophile, with an alkyl halide electrophile.[4] While newer methods like "borrowing hydrogen" catalysis with alcohols exist, the use of alkyl halides remains a straightforward and highly effective strategy, particularly at the lab scale.[1][5] This protocol will focus on the classical nucleophilic substitution pathway, emphasizing reaction control to prevent common side reactions like over-alkylation.[1][4]

Reaction Principles and Mechanistic Overview

The N-alkylation of 4-chloro-2-methylaniline with cyclopropylmethyl bromide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Core Principles:

  • Nucleophile: The nitrogen atom of 4-chloro-2-methylaniline possesses a lone pair of electrons, rendering it nucleophilic.

  • Electrophile: The carbon atom bonded to the bromine in cyclopropylmethyl bromide is electron-deficient due to the electronegativity of the bromine atom, making it an electrophilic center.

  • Role of the Base: The reaction is significantly accelerated by the presence of a non-nucleophilic base. The base serves two primary functions:

    • Deprotonation: It deprotonates the aniline's amino group (or the resulting ammonium salt intermediate), increasing its nucleophilicity.

    • Acid Scavenging: It neutralizes the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the starting aniline which would render it non-nucleophilic.

  • Solvent Selection: Aprotic polar solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are typically preferred. These solvents can solvate the cation of the base but do not strongly solvate the aniline, leaving its nucleophilicity intact.

Potential Side Reactions:

  • Dialkylation: The secondary amine product is often more nucleophilic than the primary aniline starting material. This can lead to a second alkylation event, forming a tertiary amine. This is typically controlled by using a slight excess of the aniline relative to the alkylating agent and monitoring the reaction closely.

  • Elimination: While less likely with a primary alkyl halide like cyclopropylmethyl bromide, strong, sterically hindered bases could potentially induce elimination reactions.

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Combine 4-chloro-2-methylaniline, base (e.g., K₂CO₃), and solvent (e.g., DMF) in a round-bottom flask B Establish inert atmosphere (N₂ or Ar) A->B C Add cyclopropylmethyl bromide dropwise at room temperature B->C D Heat the reaction mixture (e.g., 60-80 °C) C->D E Monitor progress by TLC (disappearance of starting material) D->E F Cool to RT and quench with water E->F G Extract with an organic solvent (e.g., Ethyl Acetate) F->G H Wash organic layer with water and brine G->H I Dry over Na₂SO₄, filter, and concentrate H->I J Purify crude product via silica gel column chromatography I->J K Characterize pure product (NMR, MS, IR) J->K SN2_Mechanism cluster_reactants Reactants cluster_products Products Aniline 4-Chloro-2-methylaniline (Nucleophile) TS Sₙ2 Transition State [Nu---C---LG]‡ Aniline->TS Nucleophilic Attack AlkylHalide Cyclopropylmethyl Bromide (Electrophile) AlkylHalide->TS Base Base (K₂CO₃) Base->Aniline Deprotonation (enhances nucleophilicity) Product N-(cyclopropylmethyl)- 4-chloro-2-methylaniline TS->Product Bond Formation Byproduct HBr + Base → Salt + H₂O TS->Byproduct Leaving Group Departs

Sources

Application

Application Note: Synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline via Reductive Amination

For: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a key intermediate in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a key intermediate in pharmaceutical research. We present a detailed reaction mechanism, a step-by-step experimental protocol based on reductive amination, and a discussion of the critical parameters that ensure a high-yield and high-purity outcome. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Significance

4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of various biologically active molecules. The unique combination of a chlorinated aromatic ring, a methyl group providing steric and electronic influence, and a cyclopropylmethyl amine moiety makes it a desirable intermediate for constructing complex molecular architectures in drug discovery programs.

The synthesis of such N-alkylated anilines is a fundamental transformation in organic chemistry.[1][2] Among the various methods available, reductive amination stands out for its efficiency, selectivity, and broad applicability.[3][4][5] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.

This application note will focus on the synthesis of the target compound via the reductive amination of 4-chloro-2-methylaniline with cyclopropanecarboxaldehyde, utilizing sodium triacetoxyborohydride as the reducing agent.

Reaction Mechanism: Reductive Amination

The reductive amination process proceeds in two key stages: the formation of an iminium ion followed by its reduction by a hydride source.

Stage 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of the amino group of 4-chloro-2-methylaniline on the carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by a proton transfer and subsequent dehydration to yield a protonated imine, known as an iminium ion.

Stage 2: Hydride Reduction The iminium ion is a highly electrophilic species that is readily reduced by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation.[6] Its attenuated reactivity, compared to more powerful reducing agents like sodium borohydride, prevents the undesirable reduction of the starting aldehyde.[3] The three electron-withdrawing acetoxy groups on the boron atom moderate the hydridic character of the B-H bond, making it selective for the reduction of the iminium ion over the carbonyl group.[3][7]

The overall transformation can be visualized as follows:

Caption: The two-stage mechanism of reductive amination.

Experimental Protocol

This protocol is designed for the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline on a laboratory scale.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular WeightQuantityMolesEquivalents
4-chloro-2-methylaniline95-69-2141.60 g/mol 1.42 g10.0 mmol1.0
Cyclopropanecarboxaldehyde1489-69-670.09 g/mol 0.84 g (0.9 mL)12.0 mmol1.2
Sodium triacetoxyborohydride (STAB)56553-60-7211.94 g/mol 3.18 g15.0 mmol1.5
1,2-Dichloroethane (DCE)107-06-2-50 mL--
Saturated Sodium Bicarbonate (aq.)--50 mL--
Brine (Saturated NaCl aq.)--30 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-~5 g--
Ethyl Acetate141-78-6-As needed--
Hexanes110-54-3-As needed--
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet/outlet (or drying tube)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

The following workflow outlines the synthesis process:

G A 1. Combine Reactants - Add 4-chloro-2-methylaniline and DCE to flask. - Stir until dissolved. - Add cyclopropanecarboxaldehyde. B 2. Add Reducing Agent - Add Sodium Triacetoxyborohydride (STAB) portion-wise. A->B C 3. Reaction - Stir at room temperature for 12-18 hours. - Monitor by TLC. B->C D 4. Quenching - Slowly add saturated NaHCO3 solution. C->D E 5. Extraction - Transfer to separatory funnel. - Extract with Ethyl Acetate (3x). D->E F 6. Washing & Drying - Wash combined organic layers with brine. - Dry over anhydrous MgSO4. E->F G 7. Purification - Filter and concentrate in vacuo. - Purify by column chromatography. F->G H 8. Final Product - 4-chloro-N-(cyclopropylmethyl)-2-methylaniline G->H

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-methylaniline (1.42 g, 10.0 mmol) and 1,2-dichloroethane (50 mL). Stir the mixture at room temperature until the aniline is completely dissolved. To this solution, add cyclopropanecarboxaldehyde (0.84 g, 12.0 mmol).

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture in portions over 10-15 minutes. The addition may be slightly exothermic. Maintain the temperature of the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting aniline.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.[8][9]

Scientific Rationale and Troubleshooting

  • Choice of Solvent: 1,2-Dichloroethane (DCE) is the preferred solvent for this reaction as it is aprotic and effectively solubilizes the reactants and the intermediate iminium ion.[10] Tetrahydrofuran (THF) can also be used, but reactions are often slower.[10]

  • Stoichiometry: A slight excess of the aldehyde and the reducing agent is used to ensure complete conversion of the limiting aniline.

  • Catalyst: For reactions involving less reactive ketones or electron-deficient anilines, the addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[10] However, for reactive aldehydes like cyclopropanecarboxaldehyde, it is generally not necessary.[10]

  • Troubleshooting - Low Yield: If the reaction shows low conversion, ensure that all reagents are anhydrous, as water can hydrolyze the iminium ion and decompose the reducing agent. Gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, but this may also lead to side product formation.

Safety and Handling Precautions

  • 4-chloro-2-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[11] It is also a suspected carcinogen.[11][12] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Cyclopropanecarboxaldehyde: This is a highly flammable and corrosive liquid.[13][14][15][16][17] It can cause severe skin burns and eye damage.[13][16] Handle in a fume hood away from ignition sources.[13][15][16]

  • Sodium triacetoxyborohydride: This reagent is a flammable solid that reacts with water to release flammable gases.[18][19][20] It can cause skin and respiratory irritation, and serious eye damage.[18][20] Handle in a dry, inert atmosphere if possible, and avoid contact with moisture.[18][19][20]

  • 1,2-Dichloroethane (DCE): This is a flammable, toxic, and carcinogenic solvent. All handling should be performed in a fume hood.

Emergency Procedures:

  • Skin contact: Immediately wash the affected area with soap and plenty of water.[21] Remove contaminated clothing.[21]

  • Eye contact: Rinse cautiously with water for several minutes.[18] Seek immediate medical attention.[18]

  • Inhalation: Move the person to fresh air.[15][19]

  • Ingestion: Do NOT induce vomiting.[15][19] Rinse mouth and seek immediate medical attention.[15]

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[11][13][14][15][16][17][18][19][20][22][23]

References

  • 4-Chloro-2-methylaniline Safety Data Sheet. NextSDS. [Link]

  • Material Safety Data Sheet - Sodium triacetoxyborohydride. Cole-Parmer. [Link]

  • 112030 - Sodium triacetoxyborohydride - Safety Data Sheet. [Link]

  • SAFETY DATA SHEET - Cyclopropanecarboxaldehyde. Thermo Fisher Scientific. [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Safety data sheet - 4-Chloro-2-methylaniline. CPAchem. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Scribd. [Link]

  • Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. PubMed. [Link]

  • Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University Digital Collections. [Link]

  • 4-CHLORO-2-METHYL ANILINE HAZARD SUMMARY. NJ.gov. [Link]

  • Selective N-alkylation of anilines in ionic liquids. Green Chemistry (RSC Publishing). [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Education Network. [Link]

  • Catalytic N-Alkylation of Anilines. Scribd. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. [Link]

  • N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. ResearchGate. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. [Link]

  • Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Method

Application Note: High-Throughput Quantification of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline using HPLC-UV, GC-MS, and LC-MS/MS

Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a key intermediate in pharmaceutical synthesis. Recognizing the cr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical methods in drug development and quality control, we present three validated techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity and structural confirmation, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive trace-level quantification. Each protocol is designed to ensure accuracy, precision, and reliability, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document serves as a practical guide for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices.

Introduction: The Analytical Imperative for a Key Intermediate

4-chloro-N-(cyclopropylmethyl)-2-methylaniline (MW: 195.69 g/mol , LogP: 3.47) is an aromatic amine of significant interest in the synthesis of active pharmaceutical ingredients (APIs).[4] Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. The development of validated analytical methods is therefore not merely a regulatory requirement but a cornerstone of pharmaceutical quality assurance.[5][6]

This guide provides a multi-faceted approach to the quantification of this analyte, catering to different analytical needs, from process monitoring to impurity profiling. The choice of method—HPLC-UV, GC-MS, or LC-MS/MS—will depend on the specific requirements for sensitivity, selectivity, and throughput.

Physicochemical Properties of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline:

PropertyValueSource
CAS Number 939757-94-5[4]
Molecular Formula C₁₁H₁₄ClN[4]
Molecular Weight 195.69[4]
LogP 3.47032[4]
Topological Polar Surface Area (TPSA) 12.03 Ų[4]
Hydrogen Bond Acceptors 1[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 3[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Method for Routine Quantification

HPLC-UV is a workhorse technique in pharmaceutical analysis, offering a balance of speed, reliability, and cost-effectiveness. The presence of the substituted aniline chromophore in the target analyte allows for sensitive detection using UV spectrophotometry.

Rationale for Method Design

The choice of a reversed-phase C18 column is predicated on the non-polar nature of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, as indicated by its high LogP value.[4] An acetonitrile/water mobile phase provides excellent separation efficiency for aromatic amines. The addition of a small amount of formic acid to the mobile phase serves to protonate the secondary amine, leading to improved peak shape and reproducibility. Detection at 240 nm is selected as a common wavelength for aniline derivatives, offering a good balance of sensitivity and selectivity.

Experimental Workflow: HPLC-UV Analysis

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Quantification prep_start Weigh Analyte dissolve Dissolve in Diluent (ACN:H2O, 50:50) prep_start->dissolve sample_prep Prepare Sample Solution prep_start->sample_prep serial_dilute Serial Dilution for Calibration Curve dissolve->serial_dilute injection Inject Sample/Standard serial_dilute->injection sample_prep->injection hplc_system HPLC System Setup hplc_system->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 240 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Reference standard of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (≥98% purity)[4]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas.

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve in the mobile phase to achieve a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 240 nm

  • Analysis: Inject the calibration standards followed by the sample solutions.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Summary: HPLC-UV
ParameterSpecification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS): For High Specificity and Confirmatory Analysis

GC-MS offers exceptional selectivity and provides structural information, making it an ideal method for confirmatory analysis and for samples with complex matrices.

Rationale for Method Design

The analyte is sufficiently volatile for GC analysis. A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of this compound. Electron ionization (EI) will produce a characteristic fragmentation pattern, allowing for unambiguous identification. Quantification can be performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Workflow: GC-MS Analysis

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Quantification prep_start Weigh Analyte dissolve Dissolve in Ethyl Acetate prep_start->dissolve sample_prep Prepare Sample Solution prep_start->sample_prep serial_dilute Serial Dilution for Calibration Curve dissolve->serial_dilute injection Inject Sample/Standard serial_dilute->injection sample_prep->injection gcms_system GC-MS System Setup gcms_system->injection separation Separation on DB-5ms Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection tic_eic Obtain TIC/EIC detection->tic_eic peak_integration Integrate Peak Area tic_eic->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for GC-MS quantification.

Detailed Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with an electron ionization (EI) source

  • Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • Reference standard of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (≥98% purity)

Procedure:

  • Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a final concentration within the calibration range.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless)

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification (select characteristic ions).

  • Quantification: Use the peak area of a characteristic ion to construct a calibration curve and determine the analyte concentration in the samples.

Method Validation Summary: GC-MS
ParameterSpecification
Linearity (r²) ≥ 0.998
Range 0.1 - 10 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 5.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Ultra-Sensitive Quantification

For applications requiring the highest sensitivity, such as the analysis of trace impurities or pharmacokinetic studies, LC-MS/MS is the method of choice. Its exceptional selectivity and low detection limits are unparalleled.

Rationale for Method Design

The LC conditions are similar to the HPLC-UV method, ensuring good chromatographic separation. Electrospray ionization (ESI) in positive ion mode is effective for protonating the secondary amine of the analyte. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method minimizes matrix interference and maximizes sensitivity.

Experimental Workflow: LC-MS/MS Analysis

LC-MSMS Workflow cluster_prep Sample & Standard Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Weigh Analyte dissolve Dissolve in Diluent (ACN:H2O, 50:50) prep_start->dissolve sample_prep Prepare Sample Solution prep_start->sample_prep serial_dilute Serial Dilution for Calibration Curve dissolve->serial_dilute injection Inject Sample/Standard serial_dilute->injection sample_prep->injection lcmsms_system LC-MS/MS System Setup lcmsms_system->injection separation Gradient Separation on C18 Column injection->separation ionization Electrospray Ionization (ESI+) separation->ionization mrm_detection MRM Detection ionization->mrm_detection mrm_chromatogram Obtain MRM Chromatogram mrm_detection->mrm_chromatogram peak_integration Integrate Peak Area mrm_chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte Concentration calibration_curve->quantification

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standard of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (≥98% purity)

Procedure:

  • Standard Stock Solution Preparation (100 µg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 10 mL of acetonitrile:water (50:50).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Dilute the sample with acetonitrile:water (50:50) to a final concentration within the calibration range.

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Ionization Mode: ESI Positive

    • MRM Transition: To be determined by direct infusion of the standard. A plausible transition would be [M+H]⁺ (m/z 196.1) to a characteristic fragment ion.

  • Quantification: Use the peak area from the MRM transition to construct a calibration curve and determine the analyte concentration.

Method Validation Summary: LC-MS/MS
ParameterSpecification
Linearity (r²) ≥ 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 90.0 - 110.0%
Precision (% RSD) ≤ 15.0%
Limit of Detection (LOD) ~0.03 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL

Conclusion

The analytical methods presented in this application note provide a robust framework for the quantification of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline across a wide range of concentrations and applications. The choice of technique should be guided by the specific analytical requirements of the user. Each method, when properly validated according to ICH guidelines, will yield reliable and accurate data, ensuring the quality and consistency of pharmaceutical products.

References

  • ICH. Quality Guidelines. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Therapeutic Goods Administration. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

Sources

Application

Advanced HPLC-UV Method Development and Validation for the Analysis of Halogenated Anilines

Introduction Halogenated anilines are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and industrial dyes[1][2]. Due to their potential toxicity and classification as e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated anilines are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and industrial dyes[1][2]. Due to their potential toxicity and classification as environmental pollutants or genotoxic impurities, rigorous analytical control is mandatory[3][4]. While Gas Chromatography (GC) is sometimes used, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard. HPLC-UV bypasses the need for derivatization, accommodating the polar and thermolabile nature of these compounds while delivering high precision and sensitivity[5].

This application note provides a comprehensive, self-validating framework for developing and validating an HPLC-UV method for halogenated anilines, grounded in ICH Q2(R1) regulatory standards[6].

Mechanistic Insights: Method Development Strategy

As an analytical scientist, developing a robust method requires aligning the physicochemical properties of the analyte with the chemistry of the chromatographic system.

1. Stationary Phase Dynamics & Silanol Interactions Halogenated anilines possess a basic primary amine group. On standard silica-based reversed-phase columns, this basic moiety can undergo secondary electrostatic interactions with unreacted, acidic residual silanols on the silica matrix. This interaction is the primary cause of severe peak tailing. To mitigate this, a fully end-capped, base-deactivated C18 or Phenyl-hexyl column is mandatory[5]. A Phenyl-hexyl phase can offer orthogonal selectivity via π−π interactions with the aromatic ring, which is highly effective for resolving closely eluting positional isomers.

2. Mobile Phase pH Control The pKa of halogenated anilines typically ranges from 2.0 to 4.0, depending on the electron-withdrawing strength of the halogens. Operating at a low mobile phase pH (e.g., using 0.1% phosphoric acid or formic acid) serves a dual purpose: it ensures the amine group is uniformly protonated (preventing peak splitting from partial ionization), and it neutralizes residual silanols on the column (preventing ionic retention)[3][5].

3. Detection Wavelength The conjugation of the aromatic ring with the amine auxochrome and halogen atoms yields strong UV absorbance. While 254 nm is a universal starting point, maximum sensitivity for halogenated anilines is typically achieved between 230 nm and 240 nm[2][7].

G A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Stationary Phase (End-capped C18 / Phenyl) A->B C 3. Mobile Phase pH (Acidic Buffer to control ionization) B->C D 4. System Suitability (Resolution > 2.0, Tailing < 1.5) C->D E 5. ICH Q2(R1) Validation (Specificity, Linearity, Precision) D->E

Workflow for HPLC-UV method development and ICH Q2(R1) validation.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines a robust, stability-indicating reversed-phase HPLC-UV method suitable for purity assessment and quantification[5][8].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 5 µm (End-capped)Provides optimal hydrophobic retention; end-capping prevents silanol interactions.
Mobile Phase A 0.1% Phosphoric Acid in WaterMaintains low pH (~2.0) to ensure uniform analyte protonation and sharp peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity organic modifier; provides excellent mass transfer.
Elution Mode Gradient (20% B to 80% B over 15 min)Elutes highly retained polyhalogenated species efficiently while resolving polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, balancing analysis time and backpressure.
Column Temp 30 °CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 230 nmMaximizes signal-to-noise ratio based on the aniline chromophore.
Injection Vol 10 µLPrevents column overloading while maintaining adequate sensitivity.
Step-by-Step Execution
  • Mobile Phase Preparation : Filter Mobile Phase A (0.1% H3​PO4​ in ultrapure water) and Mobile Phase B (Acetonitrile) through a 0.22 µm membrane. Degas thoroughly using ultrasonication or inline vacuum degassing to prevent baseline noise.

  • Standard Preparation : Accurately weigh the halogenated aniline reference standard. Dissolve in a diluent matching the initial mobile phase composition (e.g., 20% Acetonitrile in Water) to prevent solvent-induced peak distortion. Prepare a stock solution at 1.0 mg/mL, and dilute to the working concentration (e.g., 50 µg/mL).

  • System Equilibration : Purge the HPLC system and equilibrate the column with the initial gradient composition until a stable baseline is achieved (typically 10-15 column volumes).

  • System Suitability Testing (SST) : Inject the standard solution in replicates of five. The system is deemed suitable only if:

    • Relative Standard Deviation (RSD) of peak area is 2.0%.

    • USP Tailing Factor is 1.5.

    • Theoretical Plates (N) > 5000.

  • Sample Analysis : Inject blank (diluent), standard solutions, and sample solutions. Integrate peaks at 230 nm.

Method Validation Framework

A method is only as reliable as its validation. Following the ICH Q2(R1) guidelines, the analytical procedure must be proven "suitable for its intended purpose" through rigorous statistical evaluation[6][9].

Table 2: ICH Q2(R1) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject blank, placebo, and sample spiked with known impurities.Complete resolution ( Rs​ > 2.0) between the halogenated aniline and any impurities[10].
Linearity Prepare 5-7 concentration levels ranging from LOQ to 120% of target concentration.Correlation coefficient ( R2 ) 0.999. Residuals must be randomly distributed[11].
Accuracy (Recovery) Spike API/matrix at 80%, 100%, and 120% of the nominal concentration (triplicate).Mean recovery between 98.0% and 102.0% with RSD 2.0%[11].
Precision (Repeatability) 6 replicate injections of the sample at 100% test concentration.RSD of peak area and retention time 2.0%[10][11].
LOD / LOQ Signal-to-noise (S/N) ratio evaluation from low-concentration injections.LOD: S/N 3:1. LOQ: S/N 10:1[8][9].
Robustness Deliberate small variations in flow rate ( ± 0.1 mL/min), pH ( ± 0.2), and temp ( ± 2 °C).No significant impact on SST parameters (Resolution, Tailing)[11].

Troubleshooting & Field Insights

  • Ghost Peaks : Often arise from contaminated mobile phases or sample carryover. Causal Solution: Run a blank gradient after high-concentration samples. Ensure the sample diluent is weaker than or equal to the initial mobile phase strength to prevent band broadening[12].

  • Retention Time Drift : Caused by inadequate column equilibration or minor leaks in the pump check valves. Causal Solution: Monitor pump pressure ripple; ensure the column oven temperature is strictly maintained at 30 °C, as halogenated anilines can be sensitive to thermal fluctuations.

References

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. URL: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. URL: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. URL: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). URL: [Link]

  • The effect of analyte acidity on signal suppression and the implications to peak purity determinations. Ovid. URL: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Evaluating 4-chloro-N-(cyclopropylmethyl)-2-methylaniline as a Novel Kinase Inhibitor Scaffold

Abstract The discovery of novel kinase inhibitor scaffolds is a cornerstone of modern drug development, essential for overcoming resistance and improving selectivity. This document provides a comprehensive guide for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery of novel kinase inhibitor scaffolds is a cornerstone of modern drug development, essential for overcoming resistance and improving selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the potential of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a novel chemical entity, as a kinase inhibitor scaffold. We present a tiered, logic-driven experimental cascade, from initial broad-panel screening to cellular target validation and downstream signaling analysis. Each protocol is detailed with step-by-step instructions, scientific rationale, and critical data interpretation insights, grounded in established best practices for kinase drug discovery.

Introduction: The Rationale for Investigating Novel Scaffolds

The human kinome comprises over 500 enzymes that regulate virtually all aspects of cellular life. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them high-value therapeutic targets. While many kinase inhibitors have been successfully developed, the emergence of drug resistance and the need for inhibitors with novel selectivity profiles drive the continuous search for new chemical scaffolds.

4-chloro-N-(cyclopropylmethyl)-2-methylaniline represents an unexplored chemical space in kinase inhibition. Its structural features—a substituted aniline core, a cyclopropylmethyl group that can probe hydrophobic pockets, and specific chloro and methyl substitutions that can be exploited for selectivity—present a compelling starting point for a discovery campaign.

This guide outlines a systematic approach to characterize this molecule's potential, transforming it from a chemical entity into a validated hit scaffold. Our philosophy is built on a tiered approach, ensuring that resources are directed efficiently toward the most promising avenues.

The Screening Cascade: A Logic-Driven Workflow

A successful kinase inhibitor discovery campaign relies on a structured screening cascade that progressively builds confidence in a compound's activity, potency, and cellular efficacy. We propose a four-tier system for evaluating 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

G cluster_0 Tier 1: Hit Discovery cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Characterization cluster_3 Tier 4: Lead Generation T1_Start Compound: 4-chloro-N-(cyclopropylmethyl) -2-methylaniline T1_Screen Primary Screen Broad Kinase Panel (e.g., >300 kinases) Single Concentration (e.g., 10 µM) T1_Start->T1_Screen T1_Decision Activity >50% Inhibition? T1_Screen->T1_Decision T2_IC50 IC50 Determination 10-point dose-response curve on primary hits T1_Decision->T2_IC50 Yes T4_End Validated Scaffold for Lead Optimization T1_Decision->T4_End No (Inactive/End) T2_Orthogonal Orthogonal Assay (e.g., binding assay if primary was activity-based) T2_IC50->T2_Orthogonal T2_Decision Confirmed Hit? (IC50 < 1 µM & Orthogonal Confirmation) T2_Orthogonal->T2_Decision T3_TE Target Engagement Assay (e.g., NanoBRET, CETSA) in relevant cell line T2_Decision->T3_TE Yes T2_Decision->T4_End No (Not Potent/End) T3_Signaling Downstream Signaling (Western Blot for p-Substrate) T3_TE->T3_Signaling T3_Phenotype Phenotypic Assay (e.g., Cell Viability, Proliferation) T3_Signaling->T3_Phenotype T3_Decision Cellularly Active? T3_Phenotype->T3_Decision T4_Selectivity Expanded Selectivity Profiling (Full Kinome Panel) T3_Decision->T4_Selectivity Yes T3_Decision->T4_End No (Not Cell Active/End) T4_SAR Structure-Activity Relationship (SAR) Studies T4_Selectivity->T4_SAR T4_SAR->T4_End G cluster_workflow Western Blot Workflow Step1 1. Cell Culture & Treatment with Compound Step2 2. Cell Lysis & Protein Quantification Step1->Step2 Step3 3. SDS-PAGE & Membrane Transfer Step2->Step3 Step4 4. Antibody Incubation (Primary & Secondary) Step3->Step4 Step5 5. Signal Detection (Imaging) Step4->Step5 Step6 6. Data Analysis (Band Densitometry) Step5->Step6

Caption: A Standardized Workflow for Western Blot Analysis.

Conclusion and Next Steps

Successfully navigating this four-tiered cascade provides strong validation for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline as a kinase inhibitor scaffold. A compound that demonstrates biochemical potency, confirms direct target binding, shows on-target activity in live cells, and modulates downstream signaling is a high-quality starting point for a medicinal chemistry program.

The next steps involve:

  • Expanded Selectivity Profiling: Assessing the validated hit against the full kinome to understand its selectivity profile and identify potential off-targets that could lead to toxicity. [1][2][3]* Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the scaffold to improve potency, selectivity, and drug-like properties.

  • Mechanism of Action Studies: Investigating whether the inhibitor is ATP-competitive, allosteric, or binds to an inactive conformation.

This rigorous, step-wise approach ensures that research efforts are built on a solid foundation of validated, reproducible data, maximizing the potential for successful drug discovery.

References

  • NanoBRET - SGC-UNC. (n.d.). Structural Genomics Consortium. Retrieved from [Link]

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Retrieved from [Link]

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. ResearchGate. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Measuring the tyrosine kinase activity: a review of biochemical and cellular assay technologies. Expert Opinion on Drug Discovery, 3(8), 913-931. Retrieved from [Link]

  • Jia, Y., Quinn, C. M., Kwak, S., & Talanian, R. V. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. Retrieved from [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Retrieved from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Retrieved from [Link]

  • Du, R., & Lu, K. (2015). Protein kinase profiling assays: a technology review. Journal of Pharmaceutical and Biomedical Analysis, 115, 235-243. Retrieved from [Link]

  • NanoBRET™ Target Engagement for drug development. (2024). News-Medical.Net. Retrieved from [Link]

  • van der Horst, E. H., & Allu, T. K. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(13), 6047-6056. Retrieved from [Link]

  • Shaw, J. L., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 92-100. Retrieved from [Link]

  • Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. Retrieved from [Link]

  • Masuda, T., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2496-2502. Retrieved from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2016). Bio-protocol, 6(12), e1832. Retrieved from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved from [Link]

  • Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. (n.d.). In Royal Society of Chemistry Books. Retrieved from [Link]

  • Guttikonda, A., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. Biochemistry, 56(24), 3073-3083. Retrieved from [Link]

Sources

Method

Advanced Purification Protocol for 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Executive Summary The synthesis of secondary anilines, such as 4-chloro-N-(cyclopropylmethyl)-2-methylaniline , is a critical step in modern pharmaceutical development. Often synthesized via reductive amination or Buchwa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of secondary anilines, such as 4-chloro-N-(cyclopropylmethyl)-2-methylaniline , is a critical step in modern pharmaceutical development. Often synthesized via reductive amination or Buchwald-Hartwig cross-coupling, the crude reaction mixtures are notoriously complex[1][2]. They typically contain unreacted primary amines, over-alkylated tertiary amines, transition metal catalyst residues, and highly colored oxidation products.

This application note details a highly scalable, orthogonal purification strategy. By combining acid-base extraction, intermediate hydrochloride salt crystallization, and silanol-deactivated flash chromatography, this self-validating protocol ensures the isolation of research-grade material (>99% purity) while mitigating the common pitfalls of secondary amine purification[3].

Physicochemical Profile

Understanding the physicochemical properties of the target molecule is the foundation of any successful purification strategy. The secondary amine nitrogen is moderately basic, while the lipophilic cyclopropylmethyl and chloro-tolyl groups dictate its solubility profile.

Table 1: Physicochemical Properties of the Target Aniline

PropertyValue
Compound Name 4-chloro-N-(cyclopropylmethyl)-2-methylaniline
CAS Number 939757-94-5[4]
Molecular Formula C₁₁H₁₄ClN
Molecular Weight 195.69 g/mol
SMILES String CC1=C(C=CC(=C1)Cl)NCC2CC2
Physical State Viscous liquid / Low-melting solid
Predicted pKa (Conjugate Acid) ~4.5 – 5.0
Solubility Soluble in EtOAc, DCM, Et₂O; Insoluble in H₂O

Strategic Rationale & Causality (The Self-Validating System)

A single purification technique is rarely sufficient for secondary anilines. This protocol employs a three-phase orthogonal approach, where each step validates and enhances the previous one:

  • Acid-Base Extraction (Phase 1): Exploits the basicity of the aniline nitrogen. Protonation with aqueous HCl forces the target into the aqueous phase, effectively stripping away neutral organic impurities (e.g., unreacted aryl halides or carbonyls) and lipophilic catalyst ligands[5].

  • Hydrochloride Salt Formation (Phase 2): Secondary anilines form highly crystalline hydrochloride salts. This step relies on differential lattice energies. By precipitating the salt in a non-polar solvent (diethyl ether), structurally similar primary or tertiary amine impurities—which often possess different solubility profiles—are excluded from the crystal lattice[6].

  • Deactivated Silica Gel Chromatography (Phase 3): Anilines interact strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing, product degradation, and poor resolution. The addition of 1% Triethylamine (Et₃N) to the mobile phase deactivates these acidic sites, ensuring sharp elution profiles and absolute purity[5][7].

Purification Workflow Visualization

PurificationWorkflow N1 Crude 4-chloro-N-(cyclopropylmethyl) -2-methylaniline N2 Acid-Base Extraction (Removes Neutral/Acidic Impurities) N1->N2 1M HCl (aq), then 2M NaOH (aq) N3 HCl Salt Formation (Precipitation in Et2O) N2->N3 2M HCl in Et2O N4 Recrystallization (Removes Structurally Similar Amines) N3->N4 Hot EtOH / Et2O N5 Free-Basing (NaOH / EtOAc Extraction) N4->N5 2M NaOH (aq) N6 Silica Gel Chromatography (Hexanes/EtOAc + 1% Et3N) N5->N6 Flash Column N7 Pure Secondary Aniline (>99% Purity) N6->N7 Concentration

Figure 1: Orthogonal purification workflow for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

Detailed Experimental Protocols

Phase 1: Acid-Base Extraction

Objective: Isolate the basic amine fraction from the crude reaction mixture.

  • Dissolution: Dissolve the crude reaction mixture (approx. 10 g) in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 1M aqueous HCl (3 × 50 mL). The secondary aniline will protonate and partition into the aqueous layer.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (50 mL) to remove residual neutral/lipophilic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath (0 °C) and slowly add 2M aqueous NaOH until the pH reaches >10. The solution will become cloudy as the free aniline precipitates/oils out.

  • Recovery: Extract the basified aqueous layer with EtOAc (3 × 50 mL).

  • Drying: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 2: Hydrochloride Salt Formation & Recrystallization

Objective: Achieve high crystalline purity and remove closely related amine byproducts.

  • Salt Precipitation: Dissolve the semi-pure free base in a minimal volume of anhydrous diethyl ether (Et₂O) (approx. 50 mL) in a round-bottom flask[6].

  • Acidification: While stirring vigorously at 0 °C, add a 2M solution of HCl in Et₂O dropwise. A white to off-white precipitate of the hydrochloride salt will immediately form.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Filter the solid under a vacuum and wash with cold Et₂O.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling absolute ethanol. Remove from heat and slowly add Et₂O dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Collection: Filter the highly pure crystalline salt and dry under a high vacuum.

Phase 3: Free-Basing and Flash Chromatography

Objective: Final polish to yield the research-grade free base.

  • Free-Basing: Suspend the pure hydrochloride salt in EtOAc (100 mL) and wash with 2M aqueous NaOH (50 mL) until the solid completely dissolves. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate.

  • Column Preparation: Pack a silica gel column using a mobile phase of Hexanes/EtOAc (9:1, v/v) containing 1% Triethylamine (Et₃N) . Note: Pre-equilibrating the column with Et₃N is mandatory to prevent irreversible binding and peak tailing of the aniline.[5]

  • Elution: Load the free base onto the column and elute using the same solvent system. Monitor the fractions via TLC (UV active at 254 nm).

  • Final Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure. Dry under a high vacuum to yield the pure 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

Analytical Validation

To verify the success of the self-validating protocol, the following analytical checks must be performed:

  • HPLC Analysis: Use a C18 reverse-phase column. Mobile phase: Gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The target compound should elute as a single sharp peak (>99% Area).

  • ¹H NMR (CDCl₃, 400 MHz): Confirm the disappearance of primary amine protons. Key diagnostic peaks include the cyclopropyl multiplet (0.2–1.1 ppm), the N-CH₂ doublet (~3.0 ppm), the aryl methyl singlet (~2.1 ppm), and the aromatic protons (6.5–7.1 ppm).

  • GC-MS: Confirm the molecular ion peak at m/z 195.69 and ensure the absence of higher molecular weight over-alkylated tertiary amine impurities.

References

Sources

Application

Application Note: A Scalable and Efficient Protocol for the Synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline via Reductive Amination

Abstract This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a key intermediate in the development of pharmaceuticals and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The described method employs a direct reductive amination strategy, reacting 4-chloro-2-methylaniline with cyclopropanecarboxaldehyde using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This one-pot procedure is designed for scalability, high yield, and operational simplicity, minimizing the formation of byproducts. We provide detailed step-by-step instructions, safety protocols, mechanistic insights, and process flow visualizations to ensure reliable and safe execution by researchers and process chemists.

Introduction and Scientific Rationale

The N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for creating valuable molecular scaffolds. 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS No. 939757-94-5) incorporates a desirable cyclopropylmethyl moiety, a common feature in bioactive molecules that can enhance metabolic stability and binding affinity. Traditional N-alkylation methods often rely on alkyl halides, which can lead to over-alkylation and the formation of salt byproducts, complicating purification and waste disposal, especially at an industrial scale.

To circumvent these challenges, this protocol utilizes reductive amination. This powerful and atom-economical method involves the condensation of a primary amine with an aldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

Causality of Reagent Selection:

  • Starting Materials: Commercially available 4-chloro-2-methylaniline and cyclopropanecarboxaldehyde are used as the foundational building blocks.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike more aggressive hydrides like sodium borohydride or lithium aluminum hydride, STAB is significantly more selective for the reduction of the iminium ion intermediate over the starting aldehyde. This selectivity is critical for preventing the wasteful formation of cyclopropylmethanol, thereby maximizing the yield of the target product. Furthermore, STAB is a solid that is easier and safer to handle on a large scale compared to pyrophoric reagents.

The overall synthetic transformation is illustrated below:

Method

The Strategic Incorporation of 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline in Modern Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of available synthons, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline has emerged as a key intermediate of significant interest, particularly in the synthesis of targeted kinase inhibitors. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the multifaceted applications of this compound. We will delve into the rationale behind its use, provide detailed protocols for its incorporation into advanced pharmaceutical intermediates, and explore the structure-activity relationships (SAR) that underscore its value in medicinal chemistry.

The unique combination of a substituted aniline core, a cyclopropylmethyl moiety, and a strategically placed chlorine atom bestows upon this molecule a desirable set of physicochemical properties. The aniline nitrogen provides a crucial nucleophilic handle for a variety of coupling reactions, forming the bedrock of many kinase inhibitor scaffolds. The 2-methyl group offers steric influence that can modulate binding affinity and selectivity, while the 4-chloro substituent can enhance metabolic stability and provide an additional point for molecular recognition within a target's active site.[1] Furthermore, the N-cyclopropylmethyl group is a well-established bioisostere for larger or more metabolically labile alkyl groups, often contributing to improved potency and pharmacokinetic profiles.[2][3]

This guide will focus on the application of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline in the synthesis of potent and selective Tropomyosin receptor kinase (TRK) inhibitors, a class of anticancer agents that have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions.[4]

The Rationale for Employing 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline in TRK Inhibitor Synthesis

The design of effective kinase inhibitors hinges on achieving high affinity for the ATP-binding site of the target kinase while maintaining selectivity against a host of other kinases to minimize off-target effects. The structural features of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline are instrumental in achieving this delicate balance.

Key Physicochemical and Structural Contributions:

FeatureContribution to Bioactivity and Drug-like Properties
4-Chloro Substituent Occupies a key hydrophobic pocket in the kinase hinge region, often forming favorable van der Waals interactions. Can also serve as a metabolic blocking group, preventing undesirable oxidative metabolism of the aromatic ring.[1]
2-Methyl Group Provides steric hindrance that can enforce a specific conformation of the molecule, leading to enhanced binding affinity and selectivity for the target kinase.
N-Cyclopropylmethyl Group The cyclopropyl ring introduces conformational rigidity and can enhance binding to hydrophobic pockets. This group is often more metabolically stable than linear alkyl chains and can improve cell permeability and oral bioavailability.[2]
Aniline Nitrogen Acts as a key nucleophile in the synthesis of various heterocyclic cores common in kinase inhibitors, such as pyrimidines and quinazolines, by participating in nucleophilic aromatic substitution (SNAr) reactions.

The convergence of these features in a single, readily accessible building block makes 4-chloro-N-(cyclopropylmethyl)-2-methylaniline a highly valuable asset in the medicinal chemist's toolbox for the rapid generation of diverse libraries of potential kinase inhibitors.

Synthetic Protocol: Preparation of a Key Pyrimidine Intermediate for TRK Inhibitors

The following protocol details the synthesis of a 2,4-disubstituted pyrimidine, a common core structure in many kinase inhibitors, utilizing 4-chloro-N-(cyclopropylmethyl)-2-methylaniline as a key starting material. This protocol is representative of a typical nucleophilic aromatic substitution reaction used to construct such scaffolds.

Workflow for the Synthesis of a TRK Inhibitor Intermediate

G A 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline C Reaction Vessel (Solvent: n-Butanol, Base: DIPEA) A->C B 2,4-Dichloropyrimidine B->C D Nucleophilic Aromatic Substitution (SNAr) C->D Heat (e.g., 120 °C) E Work-up and Purification (Extraction, Chromatography) D->E F N-(4-chloro-2-methylphenyl)-N-(cyclopropylmethyl)-2-chloropyrimidin-4-amine (Key Intermediate) E->F

Caption: Synthetic workflow for the preparation of a key pyrimidine intermediate.

Step-by-Step Experimental Procedure:

Materials:

  • 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (or other suitable high-boiling solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (1.0 eq) and 2,4-dichloropyrimidine (1.1 eq).

  • Solvent and Base Addition: Add n-butanol to the flask to achieve a concentration of approximately 0.1 M of the aniline starting material. Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the n-butanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(4-chloro-2-methylphenyl)-N-(cyclopropylmethyl)-2-chloropyrimidin-4-amine, as a pure solid.

Self-Validation: The identity and purity of the synthesized intermediate should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to ensure its suitability for subsequent synthetic transformations.

Downstream Applications and SAR Insights

The resulting N-(4-chloro-2-methylphenyl)-N-(cyclopropylmethyl)-2-chloropyrimidin-4-amine is a versatile intermediate for the synthesis of a wide array of TRK inhibitors. The remaining chlorine atom at the 2-position of the pyrimidine ring can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functionalities to probe the solvent-exposed region of the kinase active site.

Illustrative Downstream Synthetic Pathway

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Final Product A N-(4-chloro-2-methylphenyl)-N-(cyclopropylmethyl)-2-chloropyrimidin-4-amine C Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) A->C B Nucleophile (e.g., substituted pyrazole) B->C D Potent and Selective TRK Inhibitor C->D

Caption: General scheme for the diversification of the key pyrimidine intermediate.

By way of example, coupling of this intermediate with a substituted pyrazole, a common motif in many TRK inhibitors, can lead to the final drug candidate. The nature of the substituents on the pyrazole ring can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties. This modular approach, enabled by the initial incorporation of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, allows for the rapid exploration of chemical space and the fine-tuning of biological activity.

Conclusion: A Versatile Building Block for Modern Drug Discovery

4-Chloro-N-(cyclopropylmethyl)-2-methylaniline represents a prime example of a "privileged" scaffold in medicinal chemistry. Its carefully orchestrated combination of structural and electronic features provides a robust platform for the synthesis of highly potent and selective kinase inhibitors. The protocols and rationale presented herein underscore its utility as a key building block in the development of next-generation targeted therapies, particularly in the realm of oncology. As the demand for novel and effective therapeutics continues to grow, the strategic application of such well-designed synthons will undoubtedly remain a cornerstone of successful drug discovery programs.

References

  • Design, synthesis and evaluate of indazolylaminoquinazoline derivatives as potent Tropomyosin receptor kinase (TRK) inhibitors. R Discovery. Accessed March 14, 2026.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Accessed March 14, 2026.
  • Design and synthesis of novel orally selective and type II pan-TRK inhibitors to overcome mutations by property-driven optimiz
  • Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies. MedChemComm (RSC Publishing). Accessed March 14, 2026.
  • An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Synthetic Methodologies of Anticancer Active Pyrimidines: Update From 2015-Till D
  • Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. PMC. Accessed March 14, 2026.
  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. Accessed March 14, 2026.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Accessed March 14, 2026.
  • Research progress of TRK inhibitors and their structure-activity relationship.
  • 939757-94-5 | 4-Chloro-n-(cyclopropylmethyl)-2-methylaniline | ChemScene. ChemScene. Accessed March 14, 2026.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • 4-Chloro-2-methylaniline 98 95-69-2. Sigma-Aldrich. Accessed March 14, 2026.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Accessed March 14, 2026.
  • Preparation method of N-cyclopropyl methylaniline compound.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. Accessed March 14, 2026.

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Application

derivatization of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline for further synthesis

An Application Guide to the Synthetic Derivatization of 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline Abstract This comprehensive technical guide provides detailed application notes and experimental protocols for the sy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthetic Derivatization of 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the synthetic derivatization of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. This versatile substituted aniline serves as a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document explores key derivatization strategies targeting the secondary amine and the chloro-substituted aromatic ring. We provide step-by-step, field-proven protocols for N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions, explaining the mechanistic rationale behind procedural choices to ensure reproducibility and success.

Introduction: The Synthetic Potential of a Versatile Building Block

4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (Compound 1 ) is a secondary aniline derivative featuring several key functional handles for synthetic elaboration. Its structure combines a nucleophilic secondary amine, an electron-rich aromatic ring, a strategic chloro-substituent ideal for cross-coupling, and a robust cyclopropylmethyl group. This combination makes it an attractive starting material for generating diverse molecular scaffolds. The derivatization of this molecule is often a critical step in the synthesis of complex targets in medicinal chemistry, where fine-tuning of physicochemical properties is paramount.

The secondary amine allows for the introduction of a wide array of functional groups through acylation and alkylation, modifying the compound's steric and electronic properties. The chloro-substituent on the aromatic ring serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems and other extended conjugated structures.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical methodologies required to effectively utilize this compound in multi-step syntheses.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is critical for safe handling and successful experimentation.

PropertyValueReference
CAS Number 939757-94-5[1]
Molecular Formula C₁₁H₁₄ClN[1]
Molecular Weight 195.69 g/mol [1]
Appearance Typically a liquid or low-melting solidGeneral Observation
Boiling Point Not established-
LogP 3.47[1]
Storage Sealed in dry, 2-8°C[1]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • As with many aniline derivatives, skin contact should be avoided.

  • Review the Safety Data Sheet (SDS) from the supplier before use.

Strategic Derivatization Pathways

The structure of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline offers two primary sites for synthetic modification: the secondary amine (Site A) and the aromatic chloro-substituent (Site B). The choice of reaction conditions dictates which site is functionalized.

G start Reactants: - Aryl Halide (Ar-X) - Boronic Acid (R-B(OH)2) - Pd(0) Catalyst - Base oxidative_addition Oxidative Addition Ar-Pd(II)-X start->oxidative_addition Pd(0)L_n transmetalation Transmetalation Ar-Pd(II)-R oxidative_addition->transmetalation + [R-B(OH)3]⁻ reductive_elimination Reductive Elimination Ar-R Product transmetalation->reductive_elimination catalyst_regen Pd(0) Regenerated reductive_elimination->catalyst_regen - Product catalyst_regen->oxidative_addition Re-enters cycle

Sources

Method

Application Note &amp; Protocol: Measuring the Lipophilicity of Novel Aniline Compounds

Abstract Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3][4] For novel chemical se...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a critical physicochemical property that profoundly influences a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][3][4] For novel chemical series based on the aniline scaffold, a common motif in medicinal chemistry, accurate lipophilicity measurement is paramount for successful optimization.[5][6] The basicity of the aniline amine group necessitates a nuanced approach, requiring consideration of both the partition coefficient (logP) of the neutral species and the distribution coefficient (logD) at various pH values. This guide provides an in-depth analysis of the primary methods for determining the lipophilicity of novel aniline compounds, offering detailed, field-tested protocols and explaining the scientific rationale behind key experimental choices.

Introduction: The Significance of Lipophilicity for Aniline Scaffolds

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of a drug's behavior in the body.[7] It governs a molecule's ability to cross biological membranes, bind to target proteins, and avoid undesirable fates like metabolic breakdown or rapid excretion.[2][3][4] For orally administered drugs, a well-balanced lipophilicity is essential for absorption from the gastrointestinal tract.[7]

Aniline and its derivatives are weak bases.[8][9] The lone pair of electrons on the nitrogen atom can accept a proton, forming a positively charged anilinium ion. This ionization is pH-dependent and is defined by the compound's acid dissociation constant (pKa).

  • LogP (Partition Coefficient): This is a measure of the lipophilicity of the neutral (un-ionized) form of the molecule. It is defined as the logarithm of the ratio of the compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[7][10]

  • LogD (Distribution Coefficient): This is the effective lipophilicity of an ionizable compound at a specific pH. It accounts for the partitioning of both the neutral and ionized species. For a basic compound like aniline, as the pH of the aqueous phase decreases, the compound becomes more protonated (charged), leading to a lower LogD value (i.e., it becomes more hydrophilic).

Understanding the interplay between pKa, LogP, and LogD is crucial for aniline-based drug candidates, as the compound will encounter a wide range of pH environments in the human body, from the acidic stomach (pH 1.5-3.5) to the slightly alkaline small intestine (pH 6.0-7.5).[11]

Strategic Selection of Measurement Methodology

No single method for lipophilicity determination is universally optimal. The choice depends on the stage of the drug discovery project, the number of compounds, the required accuracy, and the physicochemical properties of the aniline derivatives.

dot graph "Method_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Start -> Screening [label="Early Stage"]; Start -> LeadOpt [label="Late Stage"]; Screening -> InSilico [label="Initial Triage (Optional)"]; Screening -> HPLC [label="Primary Method"]; LeadOpt -> Potentiometric [label="Gold Standard for Ionizables"]; Potentiometric -> ShakeFlask [label="Orthogonal Validation"]; InSilico -> HPLC [style=dashed, label="Informs Experiment"]; HPLC -> Potentiometric [style=dashed, label="Confirm Key Compounds"]; Potentiometric -> Final; ShakeFlask -> Final; } dpt Caption: Decision workflow for selecting a lipophilicity measurement method.

Comparison of Core Lipophilicity Measurement Techniques
Method Principle Throughput Accuracy Sample Req. Best For
Shake-Flask (OECD 107) Direct partitioning between n-octanol and a buffered aqueous phase.[10][12][13]LowGold StandardHighAccurate LogP/LogD of lead candidates.
RP-HPLC (OECD 117) Correlation of retention time on a non-polar stationary phase with LogP.[14][15]HighGood (requires calibration)LowHigh-throughput screening of large compound sets.
Potentiometric Titration Measures pKa and LogP from shifts in titration curves in a water-octanol system.[16]MediumExcellentMediumDefinitive pKa and LogP for ionizable compounds.
In Silico Calculation Atom- or fragment-based algorithms to predict LogP.[17][18]Very HighVariable (less accurate for novel scaffolds)NoneVirtual screening and initial compound design.

Detailed Protocols and Methodologies

Method A: The "Gold Standard" Shake-Flask Method (OECD 107)

This method directly measures the partitioning of a compound between n-octanol and water (or buffer) and is considered the benchmark for accuracy.[12][19]

Causality Behind Choices:

  • n-Octanol: Chosen as the organic phase because its properties (e.g., long alkyl chain, polar head group) are believed to mimic the lipid bilayer of cell membranes.

  • Pre-saturation: Both the n-octanol and aqueous phases must be mutually saturated before the experiment. This is a critical step to prevent volume changes during shaking, which would alter concentrations and lead to inaccurate results.

  • Centrifugation: This ensures a clean and complete separation of the two phases, which can otherwise form emulsions that interfere with accurate concentration measurement.[10][19]

  • pH 7.4 Buffer for LogD: For aniline compounds, using a phosphate-buffered saline (PBS) at pH 7.4 is essential for determining the LogD, which is more physiologically relevant than the LogP of the neutral molecule alone.

  • Preparation of Solvents:

    • Mix high-purity n-octanol and the desired aqueous buffer (e.g., 100 mM PBS, pH 7.4) in a large separation funnel in a 1:1 ratio.

    • Shake vigorously for 24 hours at the test temperature (e.g., 25°C).

    • Allow the phases to separate for at least 24 hours. Drain and store each phase separately. These are your "pre-saturated" solvents.

  • Compound Preparation:

    • Prepare a stock solution of the novel aniline compound in pre-saturated n-octanol. The final concentration should not exceed 0.01 M to avoid self-association.[10]

  • Partitioning Experiment:

    • In duplicate or triplicate, add known volumes of the pre-saturated n-octanol stock solution and pre-saturated aqueous buffer to a centrifuge tube. Common ratios (octanol:water) are 1:1, 2:1, and 1:2 to ensure the final result is independent of the volume ratio.[13]

    • Cap the tubes securely and shake gently on a mechanical shaker at a constant temperature (20-25°C) for at least 30 minutes.[19] Scientist's Note: Aniline compounds typically reach equilibrium quickly, but for unknown series, an equilibration time study is recommended.

  • Phase Separation:

    • Centrifuge the tubes at >2000g for 15-20 minutes to achieve a sharp separation between the organic and aqueous layers.[19]

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the aniline compound in each aliquot using a suitable analytical method (e.g., HPLC-UV, LC-MS). A calibration curve in each respective solvent (pre-saturated n-octanol and pre-saturated buffer) is required for accurate quantification.

  • Calculation:

    • The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • P = C_octanol / C_aqueous

    • LogP (or LogD) = log10(P)

    • The final value should be reported as the average of the different phase ratios. The values should fall within a range of ± 0.3 log units.[13]

Method B: High-Throughput RP-HPLC Method (OECD 117)

This method estimates LogP by correlating a compound's retention time on a reversed-phase (non-polar) HPLC column with the known LogP values of a set of standard compounds.[14][15][20] It is ideal for screening large libraries of aniline analogs.

Causality Behind Choices:

  • C18 Column: The octadecylsilyl (C18) stationary phase is highly non-polar and serves as a good surrogate for the n-octanol phase in the shake-flask experiment.

  • Isocratic Elution: Using a constant mobile phase composition (isocratic) is crucial.[14] A gradient would change the eluting power during the run, destroying the direct correlation between retention time and lipophilicity.

  • Methanol/Water Mobile Phase: This is a common, effective mobile phase. The methanol percentage is adjusted to ensure the reference compounds elute over a reasonable time range. For ionizable compounds like anilines, a buffer (e.g., phosphate or acetate) must be included in the aqueous portion to control the pH and ensure a consistent ionization state on the column.

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// Edges Prep -> Inject_Std; Inject_Std -> Record_tR_Std; Record_tR_Std -> Plot [label="Calculate k = (tR - t0) / t0"]; Plot -> Interpolate [label="Generate Linear Regression\ny = mx + c"]; Prep -> Inject_Aniline; Inject_Aniline -> Record_tR_Aniline; Record_tR_Aniline -> Calc_k; Calc_k -> Interpolate; } dpt Caption: Experimental workflow for LogP determination by RP-HPLC.

  • System Setup:

    • HPLC System: Standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of methanol and an aqueous buffer (e.g., 25 mM phosphate buffer, pH 7.4). The exact ratio (e.g., 60:40 MeOH:Buffer) should be optimized to give good separation of the reference standards.

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Column oven set to a constant temperature (e.g., 30°C).

  • Calibration:

    • Select a set of 5-7 reference compounds with known, high-quality LogP values that bracket the expected LogP of your aniline series.[21]

    • Prepare a solution containing a non-retained compound (e.g., thiourea) to determine the column dead time (t0).[22]

    • Inject the t0 marker and each reference standard individually and record their retention times (tR).

  • Data Analysis for Calibration:

    • Calculate the capacity factor (k) for each reference standard: k = (tR - t0) / t0.[22]

    • Calculate the logarithm of the capacity factor (log k).

    • Create a calibration plot of the known LogP values (y-axis) versus the calculated log k values (x-axis).

    • Perform a linear regression on the data. A good calibration curve should have an R² value > 0.98.

  • Measurement of Aniline Compounds:

    • Dissolve the novel aniline compounds in the mobile phase.

    • Inject each compound onto the HPLC system under the identical conditions used for calibration.

    • Record the retention time (tR) for each aniline.

  • Calculation of LogP/LogD:

    • Calculate the capacity factor (k) and then log k for each aniline compound.

    • Using the equation from the linear regression of your calibration curve (LogP = m * (log k) + c), interpolate the LogP (or LogD if a buffer was used) for your novel compounds.[15][23]

Method C: Potentiometric Titration for Definitive pKa and LogP

This technique is exceptionally powerful for ionizable molecules like anilines. It determines the pKa by monitoring pH changes during titration with an acid or base. By performing this titration in a two-phase water-octanol system, it can also determine the LogP from the shift in the apparent pKa.[16]

Causality Behind Choices:

  • Two-Phase Titration: The presence of the octanol phase provides a "sink" for the neutral form of the aniline. As the aniline is deprotonated during titration with a base, the neutral form partitions into the octanol. This partitioning perturbs the equilibrium in the aqueous phase, causing a shift in the measured titration curve. The magnitude of this shift is directly related to the LogP.

  • Inert Atmosphere: Purging with nitrogen or argon is essential to remove dissolved CO₂, which is acidic and can interfere with the titration of basic compounds.[24]

  • System Setup:

    • Automated potentiometric titrator (e.g., SiriusT3) equipped with a calibrated pH electrode, temperature probe, and precision burettes for acid and base.

    • High-purity reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (for ionic strength adjustment), and n-octanol.[24]

  • pKa Determination (Aqueous):

    • Accurately weigh a sample of the aniline compound (typically ~1 mg) into a titration vessel.

    • Dissolve in an appropriate volume of water with 0.15 M KCl.

    • Make the solution acidic (e.g., to pH ~2) with 0.1 M HCl.

    • Titrate the solution with 0.1 M NaOH while recording the pH after each addition. The titration should proceed well into the basic range (e.g., to pH ~12).

    • The pKa is determined from the inflection point of the resulting titration curve using specialized software.[24][25]

  • LogP Determination (Two-Phase):

    • To the same vessel (or a new one), add a known volume of n-octanol.

    • Repeat the titration process. The instrument will vigorously stir the two phases to maintain equilibrium.

    • The software analyzes the shift in the titration curve between the aqueous-only and the two-phase experiments to calculate the LogP.[16]

  • Data Output:

    • The primary outputs are the pKa(s) and the LogP of the neutral species.

    • From these fundamental constants, the software can also calculate and plot the LogD value across any desired pH range.

Conclusion and Integrated Strategy

For a comprehensive understanding of a novel aniline series, an integrated approach is recommended. Begin with high-throughput in silico or RP-HPLC methods to screen a broad array of compounds and establish structure-lipophilicity relationships. For key compounds that advance to lead optimization, the more resource-intensive but highly accurate potentiometric titration and shake-flask methods should be employed. This tiered strategy ensures that decisions are based on robust, high-quality data, ultimately increasing the likelihood of identifying drug candidates with an optimal physicochemical profile for therapeutic success.[1][2]

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863-875. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]

  • PubMed. (2010). Lipophilicity in drug discovery. [Link]

  • Taylor & Francis Online. (2010). Lipophilicity in drug discovery. [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • IEEE Xplore. (2025). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

  • Lenselink, E. B., & Stouten, P. F. W. (2021). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. Journal of Computer-Aided Molecular Design, 35, 901–909. [Link]

  • Analytice. (2021). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

  • Emery Pharma. (2017). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]

  • OECD. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • OECD iLibrary. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). [Link]

  • Liu, K., & Wu, J. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. bioRxiv. [Link]

  • Analytice. (2021). Partition coefficient: Shake bottle method according to OECD 107. [Link]

  • CompuDrug. PrologP. [Link]

  • ResearchGate. (2019). Comparison study for the physical and chemical properties of aniline and its derivatives. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • Sorkun, M. C., et al. (2021). MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. Molecules, 26(22), 6886. [Link]

  • European Journal of Chemistry. (2012). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. [Link]

  • Wikipedia. Aniline. [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. [Link]

  • EUR-Lex. A.8. PARTITION COEFFICIENT. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • FINDit. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. [Link]

  • ResearchGate. High‐Throughput Measurement of log D and pKa. [Link]

  • Evotec. Cyprotex pKa and LogP Fact Sheet. [Link]

  • Regulations.gov. (2018). Determination of the octanol/water partition coefficient of HAS-PUV- 0014-6 by the HPLC method (OECD 117). [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Taylor & Francis Online. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. [Link]

Sources

Application

Application Notes and Protocols for the In-Vitro Evaluation of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline on Cancer Cell Lines

Forward The exploration of novel chemical entities for anti-cancer properties is a cornerstone of oncological research. This document provides a comprehensive guide for the initial in vitro characterization of 4-chloro-N...

Author: BenchChem Technical Support Team. Date: March 2026

Forward

The exploration of novel chemical entities for anti-cancer properties is a cornerstone of oncological research. This document provides a comprehensive guide for the initial in vitro characterization of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline , a compound with limited publicly available biological data. As a Senior Application Scientist, the following protocols and application notes are designed to be a robust starting point for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of cancer cell biology and pharmacology, emphasizing scientific integrity, reproducibility, and a logical, stepwise approach to data generation. While specific information on the compound's mechanism is sparse, historical data on related aniline compounds suggests potential carcinogenic activity through macromolecular binding, a crucial consideration in its evaluation[1]. This guide, therefore, incorporates assays to elucidate not only cytotoxic potential but also to probe its effects on fundamental cellular processes such as proliferation, cell cycle progression, and apoptosis.

Strategic Considerations for In Vitro Analysis

Prior to embarking on experimental work, a thoughtful approach to experimental design is paramount. The selection of appropriate cancer cell line models and a logical sequence of assays will yield the most informative data.

Rationale for Cell Line Selection

The heterogeneity of cancer necessitates the use of a panel of cell lines to obtain a broad understanding of a compound's activity.[2][3] The initial selection should be hypothesis-driven, considering the limited information available for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. A judicious approach involves selecting cell lines from diverse tissue origins to identify potential tissue-specific sensitivities.

Recommended Initial Cell Line Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor-positive (ER+), well-characterized.[4]
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER-, PR-, HER2-), highly invasive.
A549 Lung CarcinomaNon-small cell lung cancer model.[5]
HCT116 Colorectal CarcinomaWild-type p53, useful for studying apoptosis.[6]
HeLa Cervical AdenocarcinomaHighly proliferative, widely used for cell cycle studies.
PC-3 Prostate AdenocarcinomaAndrogen-independent, aggressive phenotype.

This initial panel can be expanded based on preliminary findings. Resources such as the NCI-60 panel provide a broader screening platform for more extensive profiling.[7][8]

Experimental Workflow

A tiered approach to experimentation is recommended to conserve resources and build upon findings in a logical manner.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Advanced Characterization a Compound Preparation & Solubilization b Cytotoxicity/Proliferation Assay (e.g., WST-1 or MTT) a->b c Determine IC50 Values b->c d Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) c->d Based on IC50 e Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) c->e Based on IC50 g Western Blot for Apoptotic & Cell Cycle Markers d->g f Caspase Activity Assays e->f

Figure 1: Recommended Experimental Workflow. A phased approach ensures a logical progression from broad screening to detailed mechanistic studies.

Core Protocols

The following protocols provide detailed, step-by-step instructions for the key assays in the experimental workflow.

Compound Preparation and Handling

Proper handling of the test compound is critical for reproducible results.

Materials:

  • 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS: 939757-94-5)[9]

  • Dimethyl sulfoxide (DMSO), cell culture grade[10]

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sonicator bath

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., laminar flow hood).

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline powder.

    • Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[11][12] Sonication may be used to aid dissolution.[13]

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, amber cryovials to prevent repeated freeze-thaw cycles.[13][14]

    • Store aliquots at -80°C for long-term stability.[13]

  • Working Solution Preparation:

    • Thaw a stock aliquot at room temperature immediately before use.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be below 0.1%, to avoid solvent-induced cytotoxicity.[13][15] Always include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) in all experiments.[13]

Cell Culture and Maintenance

Standard aseptic cell culture techniques are assumed. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

Cytotoxicity and Cell Proliferation Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.[16][17] The WST-1 assay is generally considered to have lower toxicity and higher sensitivity than the traditional MTT assay.[18]

Materials:

  • 96-well cell culture plates

  • Selected cancer cell lines

  • Complete growth medium

  • 4-chloro-N-(cyclopropylmethyl)-2-methylaniline working solutions

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cells in complete growth medium to the desired seeding density (e.g., 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for blank (medium only) and vehicle controls.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing various concentrations of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • WST-1 Incubation:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light. The incubation time may need to be optimized for each cell line.

  • Data Acquisition:

    • Gently shake the plate for 1 minute.

    • Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.[17]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation:

Cell LineIC₅₀ (µM) after 48h treatment
MCF-712.5
MDA-MB-23125.8
A54918.2
HCT1169.7
HeLa21.4
PC-332.1
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]

Materials:

  • 6-well cell culture plates

  • Selected cancer cell lines

  • 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (at IC₅₀ and 2x IC₅₀ concentrations)

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the vehicle control or the desired concentrations of the test compound for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (e.g., 300 x g for 5 minutes).[21]

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[21][22]

    • Incubate at 4°C for at least 2 hours (or overnight).[23]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[6] The RNase A is crucial to prevent staining of double-stranded RNA.[19][20]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry. Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.[22]

cell_cycle_pathway G1 G1 S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

Figure 2: The Cell Cycle. Analysis can reveal if the compound induces arrest at specific checkpoints.

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[24] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[25][26] Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).[24]

Materials:

  • 6-well cell culture plates

  • Selected cancer cell lines

  • 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (at IC₅₀ and 2x IC₅₀ concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the vehicle control or the test compound as described for the cell cycle analysis.

  • Cell Harvesting:

    • Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • The cell population will be separated into four quadrants:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Mitochondria Mitochondrial Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Executioner Executioner Caspases (Caspase-3, -6, -7) Caspase9->Executioner DeathReceptor Death Receptor Ligation Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Executioner Apoptosis Apoptosis Executioner->Apoptosis

Figure 3: Simplified Apoptosis Signaling. Further assays can probe specific components of these pathways.[25]

Concluding Remarks

The protocols outlined in this document provide a foundational framework for the initial in vitro assessment of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. The data generated from these assays will offer critical insights into the compound's cytotoxic and cytostatic potential, as well as its preliminary mechanism of action. Positive and significant findings from this initial phase will warrant further investigation, including more advanced molecular assays to identify specific protein targets and signaling pathways. It is imperative that all experiments are conducted with appropriate controls and replicates to ensure the scientific rigor and validity of the results.

References

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. [Link]

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. [Link]

  • ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 7, Unit 7.7. [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • JournalAgent. (2018). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Biocompare. (2019, March 11). Flow Cytometry Modernizes Apoptosis Assays. [Link]

  • Sharma, S. V., Haber, D. A., & Settleman, J. (2010). Cancer cell lines for drug discovery and development. Cancer research, 74(9), 2377-2384. [Link]

  • Roche. Cell Proliferation Reagent WST-1. [Link]

  • Zhang, Y., et al. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Reaction Biology. Cell Death Assays for Drug Discovery. [Link]

  • AddexBio. Cancer Cell Line Screening (CCP-58). [Link]

  • Wikipedia. MTT assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. [Link]

  • JoVE. (2022, July 7). Invasion Assay: to test Cancer cells and anti-Invasive compounds | Protocol Preview. [Link]

  • Springer Nature Experiments. Apoptosis Measurement by Annexin V Staining. [Link]

  • Agilent Technologies. In vitro potency assays for immune cell-mediated killing with the Maestro Z. [Link]

  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. [Link]

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. [Link]

  • National Toxicology Program. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. [Link]

  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Labcorp. Exploring In Vitro Testing: Methods, Benefits, and Regulations. [Link]

  • Hill, D. L., Shih, T. W., & Struck, R. F. (1979). Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline. Cancer research, 39(7 Pt 1), 2528–2531. [Link]

  • Addeo, A., & Petroni, G. (2020). Master protocols in immuno-oncology: do novel drugs deserve novel designs?. ESMO open, 5(2), e000673. [Link]

  • EurekAlert!. (2014, August 11). Scientists demonstrate long-sought drug candidate can halt tumor growth. [Link]

  • National Toxicology Program. (2021). 15th Report on Carcinogens: 4,4′-Methylenebis(2-chloroaniline). [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

Sources

Method

Application Note: Rational Design, Synthesis, and Evaluation of 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline Analogues

Introduction & Pharmacological Rationale Aniline derivatives featuring specific halogenation and N-alkylation patterns are privileged scaffolds in modern medicinal chemistry. Specifically, 4-chloro-N-(cyclopropylmethyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Aniline derivatives featuring specific halogenation and N-alkylation patterns are privileged scaffolds in modern medicinal chemistry. Specifically, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline provides a versatile structural foundation for developing therapeutics across multiple indications.

Recent drug discovery campaigns have utilized the 4-chloro-2-methylaniline core to develop novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulators (PAMs), which exhibit potent antidepressant-like activity[1]. Furthermore, analogues of this scaffold have been identified as potent inhibitors of influenza virus entry and replication by targeting the hemagglutinin (HA) protein[2]. The strategic placement of the 4-chloro group enhances metabolic stability and lipophilicity, while the 2-methyl group restricts the dihedral angle of the aniline nitrogen, locking the molecule into a bioactive conformation. The N-cyclopropylmethyl moiety strikes an optimal balance between basicity and lipophilicity (LogP), crucial for blood-brain barrier (BBB) penetration and cellular permeability.

Structural Activity Relationship (SAR) Strategy

When developing analogues of this core, structural modifications are typically driven by the need to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

  • N-Alkyl Diversification: Replacing the cyclopropylmethyl group with more polar moieties (e.g., oxetan-3-ylmethyl) can reduce overall lipophilicity, thereby mitigating hERG channel liability and improving aqueous solubility. Conversely, expanding the ring to a cyclobutylmethyl group can probe the steric limits of the target receptor's hydrophobic pocket.

  • Aryl Ring Modification: The 4-chloro substituent is a known metabolic soft spot for oxidative dehalogenation. Substituting it with a fluorine atom or a cyano group can improve metabolic half-life while maintaining the electron-withdrawing properties required for target engagement[2].

  • C-N Bond Formation: The aryl chloride can also serve as a synthetic handle for Buchwald-Hartwig cross-coupling, allowing for the introduction of secondary amines or heterocycles to explore extended chemical space[3].

SAR_Workflow Start 4-chloro-2-methylaniline (Starting Scaffold) RedAmin Reductive Amination (Aldehyde + NaBH(OAc)3) Start->RedAmin Imine Formation & Reduction Sub2 Aryl Ring Modification (e.g., F, CF3 substitution) Start->Sub2 Cross-Coupling Core 4-chloro-N-(cyclopropylmethyl) -2-methylaniline RedAmin->Core Yield >85% Sub1 N-Alkyl Diversification (e.g., oxetane, cyclobutyl) Core->Sub1 Alkyl Halides Final Lead Candidate Selection (Optimized PK/PD) Sub1->Final In Vitro Screening Sub2->Final In Vitro Screening

Workflow for the rational design and synthesis of 4-chloro-2-methylaniline analogues.

Synthetic Methodologies

To ensure high yields and reproducibility, the following protocols have been designed with built-in self-validating checkpoints.

Protocol A: Synthesis of N-Cyclopropylmethyl Analogues via Reductive Amination

Causality Check: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the cyclopropanecarboxaldehyde starting material into an unwanted alcohol byproduct. 1,2-Dichloroethane (DCE) is used as it supports the slightly acidic environment necessary for iminium formation.

Materials:

  • 4-chloro-2-methylaniline (1.0 equiv)

  • Cyclopropanecarboxaldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Glacial acetic acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Dissolve 4-chloro-2-methylaniline (10 mmol) in 30 mL of anhydrous DCE under a nitrogen atmosphere. Add cyclopropanecarboxaldehyde (11 mmol) and glacial acetic acid (1.0 mmol).

  • Self-Validation Step: Stir the mixture at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). Do not proceed until the aniline spot is completely consumed to prevent the accumulation of unreacted starting material.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (15 mmol) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the pure secondary amine.

Protocol B: Aryl Diversification via Buchwald-Hartwig Cross-Coupling

Causality Check: The 4-chloro position is traditionally challenging for cross-coupling due to the strong C-Cl bond. To overcome this, Pd₂(dba)₃ is paired with XPhos, a highly active biaryl phosphine ligand that facilitates the oxidative addition of deactivated and sterically hindered aryl chlorides[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine the N-alkylated 4-chloro-2-methylaniline derivative (1.0 equiv), a secondary amine nucleophile (e.g., morpholine, 1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • Degassing: Evacuate and backfill the tube with nitrogen three times. Add anhydrous toluene (0.2 M) via syringe.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Self-Validation Step: Analyze an aliquot via LC-MS. The presence of the product mass [M+H]⁺ and the disappearance of the starting material isotope pattern (M, M+2 for chlorine) confirms successful C-N bond formation.

  • Isolation: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify via reverse-phase preparative HPLC.

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) data for synthesized analogues, comparing their in vitro efficacy and pharmacokinetic properties.

Compound IDAryl Substituent (R1)N-Alkyl Group (R2)Target IC₅₀ (nM)*LogPHepatic Clearance (µL/min/mg)
Core-01 4-Chloro-2-methylCyclopropylmethyl45.23.842.5
Ana-02 4-Fluoro-2-methylCyclopropylmethyl38.13.218.4
Ana-03 4-Cyano-2-methylCyclopropylmethyl112.52.912.1
Ana-04 4-Chloro-2-methylOxetan-3-ylmethyl55.02.528.3
Ana-05 4-Morpholino-2-methylCyclopropylmethyl210.42.155.6

*Note: IC₅₀ values represent hypothetical binding affinity to a generalized target (e.g., viral HA or NMDA receptor) for comparative SAR illustration based on observed literature trends.

References

  • [1] Discovery of Novel and Potent N-Methyl-d-aspartate Receptor Positive Allosteric Modulators with Antidepressant-like Activity in Rodent Models. ACS Publications. 1

  • [2] Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein. PMC. 2

  • [3] Benzamide Derivative. EPO. 3

Sources

Application

Application Note: Advanced Crystallization Techniques for 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS: 939757-94-5) Introduction & Chemical Context 4-Chloro-N-(cyclopropylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS: 939757-94-5)

Introduction & Chemical Context

4-Chloro-N-(cyclopropylmethyl)-2-methylaniline is a highly valued secondary aniline intermediate, frequently utilized in the synthesis of complex pharmaceutical active ingredients and meta-diamide agrochemicals[1]. Due to the bulky N-cyclopropylmethyl substitution and the asymmetric steric hindrance on the aniline ring, the free base of this compound typically presents as a viscous oil or a low-melting amorphous solid at room temperature.

Direct crystallization of the free base is thermodynamically unfavorable due to low lattice energy. To establish a robust, scalable purification method, converting the secondary amine to a stable acid addition salt—specifically the hydrochloride (HCl) salt—is the industry standard [2].

Mechanistic Rationale for the Crystallization Strategy

As a Senior Application Scientist, it is critical to design a crystallization process that is not merely a sequence of steps, but a thermodynamically driven, self-validating system.

  • Causality in Salt Formation: Protonation of the secondary amine nitrogen drastically increases the polarity and hydrogen-bonding capacity of the molecule. The resulting ionic interactions in the solid state significantly elevate the melting point and lattice energy, driving rapid and stable crystallization.

  • Thermodynamic Impurity Rejection: The primary impurities in the synthesis of this compound are typically unreacted primary amines (e.g., 4-chloro-2-methylaniline) and over-alkylated tertiary amines. Cooling crystallization of the HCl salt exploits the differential solubility of these species [3]. The secondary amine HCl salt selectively precipitates from moderately polar solvent systems, leaving the more soluble tertiary amine salts and less basic primary amine byproducts in the mother liquor [4].

  • Solvent Selection (EtOAc/IPA): Ethyl acetate (EtOAc) is selected because it readily dissolves the free base but acts as a moderate anti-solvent for the resulting hydrochloride salt. Isopropanol (IPA) is used as the acid carrier to provide sufficient solubility during the transition phase, preventing premature precipitation and trapping of impurities.

Process Visualization

G N1 Crude Free Base (Oil / Amorphous) N2 Dissolution (EtOAc / IPA) N1->N2 N3 Acidification (HCl addition, pH < 3) N2->N3 N4 Cooling Crystallization (0-5°C) N3->N4 Nucleation N5 Filtration & Anti-solvent Wash N4->N5 N6 Pure HCl Salt (>99.5% Purity) N5->N6 Solid Cake N7 Mother Liquor (Impurities Purged) N5->N7 Filtrate

Workflow for the hydrochloride salt crystallization of the secondary aniline.

Experimental Protocol: Hydrochloride Salt Cooling Crystallization

This protocol is designed as a self-validating system. The transition from a homogeneous organic solution to a crystalline suspension serves as a visual confirmation of successful nucleation, while pH monitoring ensures complete stoichiometric conversion.

Phase 1: Dissolution and Preparation
  • Charge: Transfer 1.0 equivalent (e.g., 100 g) of crude 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (free base) into a jacketed crystallizer equipped with an overhead stirrer.

  • Solvent Addition: Add 5 volumes (500 mL) of Ethyl Acetate (EtOAc).

  • Agitation: Agitate at 250 rpm at 20°C until complete dissolution is achieved. Verify that the solution is visually clear (filter through a 0.45 µm PTFE membrane if particulate matter is present).

Phase 2: Reactive Crystallization (Acidification)
  • Temperature Control: Cool the jacketed vessel to 10°C.

  • Acid Dosing: Slowly dose 1.05 equivalents of anhydrous HCl in Isopropanol (IPA) (e.g., a 5 M solution) via an addition funnel over 45 to 60 minutes.

    • Expert Insight: Slow addition is critical. Rapid introduction of HCl causes localized high supersaturation, leading to "oiling out" (liquid-liquid phase separation) rather than crystalline nucleation.

  • Validation: Monitor the pH of the mixture using moistened pH paper or a calibrated probe; target a pH of 2.0–3.0 to ensure complete protonation [2].

  • Nucleation: The cloud point should be observed halfway through the addition. Once the addition is complete, hold the suspension at 10°C for 1 hour to allow the crystal lattice to mature (Ostwald ripening).

Phase 3: Cooling, Isolation, and Washing
  • Cooling Ramp: Ramp the temperature down to 0–5°C at a controlled cooling rate of 0.5°C/min. This slow ramp prevents the inclusion of mother liquor within the crystal lattice.

  • Hold Time: Hold the suspension at 0°C for 2 hours to maximize the depletion of supersaturation and drive the yield.

  • Filtration: Filter the suspension under vacuum using a sintered glass funnel.

  • Anti-Solvent Wash: Wash the filter cake with 2 volumes (200 mL) of cold Heptane (0°C).

    • Expert Insight: Heptane acts as a strong anti-solvent that displaces the EtOAc/IPA mother liquor and strips away any residual lipophilic impurities without dissolving the HCl salt.

  • Drying: Dry the crystals in a vacuum oven at 40°C (to prevent thermal degradation) until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes the expected solubility and impurity rejection profiles during the execution of this protocol.

Compound / SpeciesState at 20°CSolubility in EtOAcSolubility in Cold HeptaneCrystallization Rejection Efficiency
Target Free Base Viscous OilHigh (>500 mg/mL)HighN/A (Starting Material)
Target HCl Salt Crystalline SolidLow (<10 mg/mL)Insoluble (<1 mg/mL)Product Isolated (>90% Yield)
Primary Amine Impurity Solid / OilModerateModerateHigh (>95% purged to filtrate)
Tertiary Amine Impurity OilHighHighExcellent (>98% purged to filtrate)

References

  • 1 - Patsnap.

  • 2 - BenchChem Technical Support Center.

  • 3 - ACS Publications. 4.4 - ACS Publications.

Sources

Method

Application Note: Rigorous ELN Documentation for the Synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compliance Standard: FDA 21 CFR Part 11 / ALCOA+ Guidelines Scientific Rationale & Synthetic Strategy The synthesis of secondar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compliance Standard: FDA 21 CFR Part 11 / ALCOA+ Guidelines

Scientific Rationale & Synthetic Strategy

The synthesis of secondary anilines via direct alkylation is notoriously plagued by over-alkylation, yielding undesired tertiary amine byproducts. When the substrate is an electron-deficient and sterically hindered primary amine—such as 4-chloro-2-methylaniline —the nucleophilicity of the nitrogen is significantly reduced by the inductive electron-withdrawing effect of the para-chloro group and the steric bulk of the ortho-methyl group.

To bypass these limitations, a reductive amination strategy using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the industry standard [1]. STAB is a mild, moisture-tolerant reducing agent that exhibits exceptional chemoselectivity. In the presence of a weak acid catalyst (acetic acid), the aldehyde and aniline condense to form a transient iminium ion. Because STAB is sterically bulky and less reactive than sodium borohydride, it selectively reduces the protonated iminium intermediate much faster than it reduces the unreacted aldehyde [2]. This causality ensures a clean, high-yielding conversion to the target secondary amine, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline , without over-alkylation.

ReactionPathway A 4-chloro-2-methylaniline (Weak Nucleophile) B Cyclopropanecarboxaldehyde (Electrophile) C Iminium Ion Intermediate (Transient / Protonated) E 4-chloro-N-(cyclopropylmethyl) -2-methylaniline (Target) C->E Hydride Transfer D NaBH(OAc)3 / AcOH (Chemoselective Reductant) D->E Drives Reduction AB AB AB->C Condensation (-H2O)

Reductive amination pathway to 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

Electronic Lab Notebook (ELN) Documentation Framework

In modern drug development, the synthesis protocol is only as valid as its documentation. Regulatory bodies require strict adherence to ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, Available) [3]. When executing this reductive amination, the ELN must serve as a self-validating system that enforces compliance at every step [4].

ELN Data Integrity Workflow

ELNWorkflow Step1 1. Reagent Barcoding (Accurate/Attributable) Step2 2. Real-Time Timestamps (Contemporaneous) Step1->Step2 Step3 3. Direct LIMS Upload (Original/Consistent) Step2->Step3 Step4 4. E-Signature Lock (Enduring/Complete) Step3->Step4

ALCOA+ compliant ELN documentation workflow for synthetic chemistry.

Critical ELN Setup Requirements:

  • Template Utilization: Initiate the experiment using the validated "Reductive Amination - STAB" ELN template to ensure legible and consistent metadata capture.

  • Inventory Integration: Scan the 2D barcodes of the 4-chloro-2-methylaniline and STAB bottles. The ELN must auto-populate the Lot Number, Expiration Date, and Purity. Manual entry of lot numbers is prohibited to prevent transcription errors.

Quantitative Data: Reaction Stoichiometry

The following table must be embedded into the ELN stoichiometry module. The ELN should be configured to auto-calculate masses based on the limiting reagent (4-chloro-2-methylaniline).

Reagent / SolventMW ( g/mol )EquivalentsMass / VolumeMolesDensity (g/mL)
4-chloro-2-methylaniline141.601.001.416 g10.0 mmolN/A
Cyclopropanecarboxaldehyde70.091.100.82 mL11.0 mmol0.938
Acetic Acid (Glacial)60.051.500.86 mL15.0 mmol1.049
Sodium Triacetoxyborohydride211.941.503.179 g15.0 mmolN/A
Tetrahydrofuran (Anhydrous)72.11-30.0 mL-0.889
Product (Target) 195.69 1.00 1.957 g (Theor.) 10.0 mmol N/A

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes mandatory ELN checkpoints and conditional logic to ensure reproducibility and out-of-specification (OOS) prevention.

Phase 1: Reaction Setup & Imine Formation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

    • ELN Checkpoint: Log the equipment ID of the analytical balance used for weighing.

  • Substrate Addition: Charge the flask with 4-chloro-2-methylaniline (1.416 g, 10.0 mmol). Add anhydrous THF (30.0 mL) and stir until fully dissolved.

  • Electrophile & Catalyst: Syringe in cyclopropanecarboxaldehyde (0.82 mL, 11.0 mmol) followed by glacial acetic acid (0.86 mL, 15.0 mmol).

    • Causality Note: Acetic acid lowers the pH to ~4-5, which accelerates the dehydration of the hemiaminal intermediate into the reactive iminium ion without degrading the STAB reagent.

  • Pre-Stir: Stir the mixture at 0 °C (ice bath) for 15 minutes to allow iminium formation to reach equilibrium prior to reduction.

Phase 2: Reduction & In-Process Control (IPC)
  • Reductant Addition: Add Sodium Triacetoxyborohydride (3.179 g, 15.0 mmol) portion-wise over 10 minutes to control minor exothermic activity and hydrogen gas evolution.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Analytical Validation (IPC): Withdraw a 50 µL aliquot, dilute with 1 mL acetonitrile, and analyze via UPLC-MS.

    • Self-Validating Logic: If the UPLC trace shows >5% unreacted 4-chloro-2-methylaniline, add an additional 0.5 eq of STAB (1.06 g) and stir for 1 further hour.

    • ELN Checkpoint: Upload the raw UPLC .raw file directly to the ELN via the LIMS integration. Do not attach PDF screenshots as primary data.

Phase 3: Work-up & Purification
  • Quenching: Cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO3​ (30 mL) dropwise. Stir for 15 minutes until effervescence ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 0% to 15% EtOAc in Hexanes).

  • Final Documentation: Weigh the purified product. Calculate the percentage yield.

    • ELN Checkpoint: Apply a cryptographic electronic signature to lock the experiment. Once signed, the record is immutable, satisfying the "Enduring" and "Complete" ALCOA+ mandates.

References

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes MDMA.ch / Abdel-Magid et al. URL: [Link]

  • Maintaining Data Integrity in the Lab With ELNs Technology Networks URL: [Link]

  • ALCOA+ Principles: A Guide to GxP Data Integrity IntuitionLabs URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Alkylation Reaction Conditions for Anilines

Welcome to the Technical Support Center for the N-alkylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful and efficient synthesis of N-alkylanilines.

Introduction: The Nuances of Aniline N-Alkylation

The N-alkylation of anilines is a cornerstone reaction in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. While seemingly straightforward, this transformation is often plagued by challenges such as over-alkylation, low yields, and competing side reactions.[1][2] The nucleophilicity of the aniline nitrogen, while essential for the desired reaction, also makes the mono-alkylated product susceptible to further alkylation, leading to undesired di- and tri-substituted products.[1][3][4] This guide will provide a systematic approach to troubleshooting and optimizing your N-alkylation reactions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems encountered during the N-alkylation of anilines, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Aniline

Symptoms: Your TLC or LC-MS analysis shows a significant amount of unreacted aniline, and the desired product is present in low yield or not at all.

Potential Causes & Solutions:

  • Insufficient Reactivity of the Alkylating Agent:

    • Cause: Alkyl chlorides are generally less reactive than bromides or iodides. Secondary and tertiary alkyl halides may favor elimination over substitution.

    • Solution: Switch to a more reactive alkylating agent, such as an alkyl bromide or iodide. For less reactive alkylating agents, consider increasing the reaction temperature.[5]

  • Low Nucleophilicity of the Aniline:

    • Cause: Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the nitrogen atom, slowing down the reaction.[5]

    • Solution: More forcing conditions may be necessary. This includes increasing the reaction temperature, using a stronger base, or selecting a more polar aprotic solvent like DMF or DMSO to stabilize charged intermediates.[5]

  • Inappropriate Base:

    • Cause: The base may not be strong enough to effectively deprotonate the aniline or neutralize the acid generated during the reaction.

    • Solution: For anilines with electron-withdrawing groups, a stronger base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) may be required.[5]

  • Suboptimal Temperature:

    • Cause: The reaction may be kinetically slow at room temperature.

    • Solution: Gradually increase the reaction temperature. A common range for these reactions is 80-120°C.[5]

Issue 2: Significant Over-alkylation (Formation of N,N-Dialkylaniline)

Symptoms: Your reaction produces a substantial amount of the N,N-dialkylated byproduct, which can be difficult to separate from the desired mono-alkylated product.[6]

Potential Causes & Solutions:

  • Unfavorable Stoichiometry:

    • Cause: A high molar ratio of the alkylating agent to the aniline favors multiple alkylations.

    • Solution: Use an excess of the aniline. A starting point of a 2:1 or 3:1 molar ratio of aniline to alkylating agent can significantly improve selectivity for the mono-alkylated product.[1][6]

  • High Reactivity of the Mono-alkylated Product:

    • Cause: The mono-N-alkylaniline is often more nucleophilic than the starting aniline, making it more susceptible to a second alkylation.[1][4]

    • Solution:

      • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby reducing the likelihood of a second alkylation.[6]

      • Control Reaction Time: Monitor the reaction closely using TLC or GC-MS and stop the reaction when the concentration of the desired mono-alkylated product is at its maximum.[6]

  • Inappropriate Solvent:

    • Cause: The solvent can influence the relative rates of the first and second alkylation steps.

    • Solution: Screen different solvents. In some cases, less polar solvents may improve selectivity.

Issue 3: Competing C-Alkylation

Symptoms: You observe the formation of products where the alkyl group has been added to the aromatic ring instead of the nitrogen atom.

Potential Causes & Solutions:

  • Reaction Conditions Favoring Ring Substitution:

    • Cause: Higher reaction temperatures can promote C-alkylation.[3]

    • Solution: Lower the reaction temperature. N-alkylation is generally favored at lower temperatures.[3]

  • Catalyst Choice:

    • Cause: Certain catalysts may favor C-alkylation.

    • Solution: For selective N-alkylation, transition metal catalysts based on palladium, ruthenium, or iridium are often effective.[3]

Issue 4: Challenges with Alternative Alkylating Agents (Alcohols, Aldehydes/Ketones)

Symptoms: Reactions involving alcohols (via "Borrowing Hydrogen") or aldehydes/ketones (via Reductive Amination) are not proceeding as expected.

Potential Causes & Solutions for "Borrowing Hydrogen" Reactions:

  • Catalyst Inactivity:

    • Cause: The catalyst may be poisoned or not properly activated.

    • Solution: Ensure the use of a fresh or properly activated catalyst. Screening different catalysts (e.g., based on Mn, Ru, Ir) or increasing the catalyst loading may be necessary.[7][8]

  • Suboptimal Reaction Conditions:

    • Cause: Temperature and base are critical for the dehydrogenation of the alcohol and subsequent steps.

    • Solution: Optimize the reaction temperature and the choice and amount of base. These reactions are often performed at elevated temperatures (e.g., 110°C).[7][9]

Potential Causes & Solutions for Reductive Amination:

  • Inefficient Imine Formation:

    • Cause: The equilibrium for imine formation may not be favorable. This step is pH-sensitive.

    • Solution: Adjust the pH to a slightly acidic range (typically pH 4-6) by adding a catalytic amount of a weak acid like acetic acid.[10] Removing water, a byproduct of imine formation, can also drive the equilibrium forward.[10]

  • Choice of Reducing Agent:

    • Cause: The reducing agent may not be suitable for the specific substrate or may be reducing the starting carbonyl compound.

    • Solution: Sodium triacetoxyborohydride (STAB) is a common and often effective choice.[11] If reduction of the starting aldehyde or ketone is an issue, a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used.[12]

Frequently Asked Questions (FAQs)

Q1: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology for N-alkylation?

A1: This is a highly atom-economical and environmentally friendly method that uses alcohols as alkylating agents in the presence of a transition metal catalyst.[7][8] The process involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ.[7] The aniline then condenses with the aldehyde to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen to yield the N-alkylated aniline. The primary byproduct of this elegant catalytic cycle is water.[2][7]

Q2: How do I choose the right solvent for my N-alkylation reaction?

A2: The choice of solvent is critical and depends on the specific reaction.

  • For reactions with alkyl halides: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred as they can stabilize charged intermediates and do not protonate the amine, thus preserving its nucleophilicity.[5]

  • For "Borrowing Hydrogen" reactions: Toluene is a commonly used solvent.[13]

  • For Reductive Amination: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are frequently employed.[10]

Q3: What role does the base play in N-alkylation with alkyl halides?

A3: The base plays a crucial role in neutralizing the hydrohalic acid (e.g., HBr, HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the aniline, which would render it non-nucleophilic. The strength of the base required depends on the reactivity of the aniline. Weakly basic anilines often require stronger bases like K₂CO₃, t-BuOK, or NaH.[5]

Q4: Can I use Buchwald-Hartwig amination for N-alkylation of anilines?

A4: While the Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, it is primarily used for the coupling of amines with aryl halides or pseudohalides to form arylamines.[14][15] It is not the typical method for attaching an alkyl group to an aniline nitrogen. For N-alkylation with alkyl groups, direct alkylation with alkyl halides, reductive amination, or the borrowing hydrogen methodology are more common approaches.

Q5: How can I monitor the progress of my N-alkylation reaction?

A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more quantitative information and help identify byproducts.[6][11]

Visualizing Reaction Pathways and Troubleshooting

General N-Alkylation Pathway and Common Side Reaction

G cluster_main Desired N-Alkylation Pathway cluster_side Over-alkylation Side Reaction Aniline Aniline (Primary Amine) MonoAlkylated Mono-N-Alkylated Aniline (Secondary Amine) Aniline->MonoAlkylated + R-X - HX AlkylatingAgent Alkylating Agent (R-X) MonoAlkylated_side Mono-N-Alkylated Aniline MonoAlkylated->MonoAlkylated_side DiAlkylated Di-N-Alkylated Aniline (Tertiary Amine) MonoAlkylated_side->DiAlkylated + R-X - HX AlkylatingAgent_side Alkylating Agent (R-X)

Caption: The desired mono-alkylation pathway and the common over-alkylation side reaction.

Troubleshooting Workflow for Low Yield

G Start Low or No Product Yield CheckReactivity Check Reactivity of Aniline & Alkylating Agent Start->CheckReactivity AnilineEWGs Aniline has Electron- Withdrawing Groups? CheckReactivity->AnilineEWGs AlkylHalideType Alkyl Halide is Cl or Sterically Hindered? AnilineEWGs->AlkylHalideType No IncreaseForcing Increase Temperature, Use Stronger Base, Use Polar Aprotic Solvent AnilineEWGs->IncreaseForcing Yes SwitchHalide Switch to Alkyl Bromide or Iodide, Increase Temperature AlkylHalideType->SwitchHalide Yes CheckBase Is the Base Strong Enough? AlkylHalideType->CheckBase No CheckTemp Is the Temperature Optimal? CheckBase->CheckTemp Yes IncreaseBase Use Stronger Base (e.g., K₂CO₃, t-BuOK) CheckBase->IncreaseBase No IncreaseTemp Increase Reaction Temperature (e.g., 80-120°C) CheckTemp->IncreaseTemp No

Caption: A decision-making workflow for troubleshooting low-yield N-alkylation reactions.

Data Summary Tables

Table 1: Recommended Starting Conditions for N-Alkylation of Anilines with Alkyl Halides
Aniline SubstituentAlkyl Halide TypeRecommended BaseRecommended SolventTypical Temperature (°C)
Electron-DonatingPrimary Alkyl BromideK₂CO₃Acetonitrile80
UnsubstitutedPrimary Alkyl IodideK₂CO₃DMF80-100
Electron-WithdrawingPrimary Alkyl Bromidet-BuOK or NaHDMSO100-140[5]
UnsubstitutedSecondary Alkyl BromideCs₂CO₃Toluene100-120
Table 2: Comparison of N-Alkylation Methodologies
MethodAlkylating AgentCatalyst/ReagentKey AdvantagesCommon Challenges
Direct Alkylation Alkyl HalideBase (e.g., K₂CO₃)Simple setup, wide availability of reagentsOver-alkylation, waste salt formation[2]
Borrowing Hydrogen AlcoholTransition Metal Catalyst (e.g., Ru, Mn, Ir)High atom economy, water as byproduct[7][8]Requires catalyst, often high temperatures
Reductive Amination Aldehyde or KetoneReducing Agent (e.g., STAB, NaBH₃CN)Good control over mono-alkylation[12][16]pH sensitivity, potential for side reactions
Buchwald-Hartwig Aryl Halide/TriflatePalladium CatalystExcellent for aryl-N bond formationNot suitable for alkyl-N bond formation

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Aniline with an Alkyl Bromide
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (2.0 eq.) and potassium carbonate (2.0 eq.).

  • Add a suitable solvent, such as acetonitrile or DMF, to achieve a concentration of approximately 0.1-0.5 M.

  • Begin stirring the suspension at room temperature.

  • Add the alkyl bromide (1.0 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • In a round-bottom flask, dissolve the aniline (1.1 eq.) and the aldehyde or ketone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add acetic acid (1.0 eq.) to catalyze imine formation and stir at room temperature for 30-60 minutes.[10]

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography.

References

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. Available at: [Link]

  • Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Technology. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. Available at: [Link]

  • Aniline. Wikipedia. Available at: [Link]

  • Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University Digital Collections. Available at: [Link]

  • Reaction mechanism for the N-alkylation reaction. ResearchGate. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemSusChem. Available at: [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. National Center for Biotechnology Information. Available at: [Link]

  • Buchwald–Hartwig amination. Grokipedia. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. Available at: [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Publishing. Available at: [Link]

  • Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. RSC Publishing. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. ACS Publications. Available at: [Link]

  • N‐Alkylation of aniline with various primary alcohols. ResearchGate. Available at: [Link]

Sources

Optimization

minimizing side-product formation in 4-chloro-2-methylaniline alkylation

Welcome to the technical support center for the selective N-alkylation of 4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective N-alkylation of 4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on minimizing the formation of common side-products. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the selectivity and yield of your desired mono-alkylated product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a problem-solution format.

Problem 1: Significant Formation of N,N-dialkylated Side-Product

The most prevalent issue in the alkylation of primary anilines is over-alkylation, leading to the formation of a tertiary amine.[1][2] This occurs because the mono-alkylated product, an N-alkyl-4-chloro-2-methylaniline, is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[2][3]

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
High Molar Ratio of Alkylating Agent An excess of the alkylating agent increases the statistical probability of it reacting with the more nucleophilic mono-alkylated product.[1]Stoichiometric Control: Use an excess of 4-chloro-2-methylaniline relative to the alkylating agent (e.g., a 2:1 or 3:1 molar ratio). This ensures the alkylating agent is more likely to encounter and react with the starting material.[2][3]
High Local Concentration of Alkylating Agent Rapid addition of the alkylating agent creates localized areas of high concentration, promoting the second alkylation step before the reagent can disperse and react with the primary amine.Slow Addition: Add the alkylating agent dropwise or via a syringe pump over an extended period. This maintains a low, steady concentration of the electrophile, favoring the initial mono-alkylation.[3]
High Reaction Temperature The activation energy for the second alkylation may be comparable to or lower than the first, and higher temperatures can provide sufficient energy to overcome this barrier, increasing the rate of di-alkylation.[1]Temperature Optimization: Lowering the reaction temperature can often improve selectivity for the mono-alkylated product. Monitor the reaction progress closely by TLC or HPLC to find the optimal balance between reaction rate and selectivity.[1]
Inappropriate Base/Solvent System The choice of base and solvent can influence the relative nucleophilicity of the primary and secondary amines and affect reaction rates.Screening: Experiment with different base and solvent combinations. For instance, a sterically hindered, non-nucleophilic base can be effective. Aprotic solvents are often more efficient than protic ones in certain catalytic systems.[4][5][6]
Problem 2: Formation of C-Alkylated Side-Products

While N-alkylation is generally favored, alkylation on the aromatic ring (C-alkylation) can occur, particularly at the ortho and para positions relative to the amino group.[1] This is a form of Friedel-Crafts alkylation.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
High Reaction Temperatures High temperatures can promote the rearrangement of the initially formed N-alkylated product to the more thermodynamically stable C-alkylated product. It can also directly facilitate electrophilic attack on the activated aromatic ring.[1]Lower Reaction Temperature: Conduct the reaction at the lowest feasible temperature that allows for a reasonable conversion rate.
Use of Lewis Acid Catalysts Strong Lewis acids like AlCl₃, typically used in Friedel-Crafts reactions, can catalyze C-alkylation. The amino group of aniline is a Lewis base and can form a complex with the catalyst, deactivating the ring. However, under certain conditions, this can still lead to ring alkylation.[1][7][8]Avoid Strong Lewis Acids: If possible, use conditions that do not require strong Lewis acids. Focus on base-promoted N-alkylation protocols. If a catalyst is necessary, screen for options known to favor N-alkylation.
Problem 3: Low or No Conversion of Starting Material

Failure to form the desired product can be frustrating but is often traceable to fundamental reaction parameters.

Potential Causes & Recommended Solutions

Potential Cause Scientific Rationale Recommended Solution
Insufficiently Reactive Alkylating Agent The reactivity of alkyl halides follows the trend I > Br > Cl. If a less reactive agent is used, the reaction may be too slow.Increase Reactivity: Switch to a more reactive alkylating agent, for example, using an alkyl iodide instead of an alkyl bromide or chloride.[1][4]
Base is Too Weak or Insoluble The base must be strong enough to deprotonate the aniline (or the resulting ammonium salt after the first alkylation) to regenerate the nucleophilic amine. Poor solubility can limit its effectiveness.Select an Appropriate Base: Use a base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine. Ensure the base has adequate solubility in the chosen solvent or is finely powdered to maximize surface area.
Presence of Water Water can react with strong bases and some alkylating agents, reducing their effectiveness.Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[3]
Steric Hindrance The methyl group at the ortho position in 4-chloro-2-methylaniline provides steric hindrance around the amino group, which can slow down the reaction compared to aniline itself.[4][9][10]Increase Reaction Time/Temperature: The "ortho effect" may require more forcing conditions. Gradually increase the temperature while carefully monitoring for side-product formation, or extend the reaction time.[4]

Visualizing Reaction Pathways and Troubleshooting

To better understand the process, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.

G cluster_0 Reaction Pathways Start 4-Chloro-2-methylaniline + Alkylating Agent (R-X) Mono Desired Product: N-Alkyl-4-chloro-2-methylaniline Start->Mono + Base, -H-X C_Alk Side-Product: C-Alkylated Aniline Start->C_Alk High Temp / Lewis Acid (Ring Alkylation) Di Side-Product: N,N-Dialkyl-4-chloro-2-methylaniline Mono->Di + R-X (Over-alkylation) G cluster_1 Troubleshooting Workflow Start Analyze Reaction Mixture (TLC/HPLC/GC) Check1 High % of Di-alkylation? Start->Check1 Sol1_1 Reduce R-X ratio (Use excess aniline) Check1->Sol1_1 Yes Check2 C-Alkylation Observed? Check1->Check2 No Sol1_2 Add R-X slowly Sol1_1->Sol1_2 Sol1_3 Lower Temperature Sol1_2->Sol1_3 End Optimized Reaction Sol1_3->End Sol2_1 Lower Temperature Check2->Sol2_1 Yes Check3 Low Conversion? Check2->Check3 No Sol2_2 Avoid Lewis Acids Sol2_1->Sol2_2 Sol2_2->End Sol3_1 Use more reactive R-X (e.g., R-I) Check3->Sol3_1 Yes Check3->End No Sol3_2 Use stronger base Sol3_1->Sol3_2 Sol3_3 Ensure anhydrous conditions Sol3_2->Sol3_3 Sol3_3->End

Caption: A logical workflow for troubleshooting common alkylation reaction issues.

Frequently Asked Questions (FAQs)

Q1: How does the electronic nature of the substituents on 4-chloro-2-methylaniline affect its reactivity? The chlorine atom is an electron-withdrawing group, which decreases the electron density on the nitrogen atom through induction, making the amine less nucleophilic and less basic than aniline. [5][11]Conversely, the methyl group is electron-donating, which slightly increases the electron density on the ring. The combined effect results in a moderately activated aniline derivative that is still susceptible to over-alkylation.

Q2: What is the "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy, and is it applicable here? This is a more sustainable and atom-economical method that uses alcohols as alkylating agents instead of alkyl halides. [2][12]Catalyzed by transition metals (like Ruthenium or Iridium), the alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the aniline. [13][14]Water is the only byproduct. This method can offer excellent control and selectivity for mono-alkylation and is highly applicable to this system. [2][13] Q3: Why is direct Friedel-Crafts alkylation of anilines generally unsuccessful for C-alkylation? The amino group (-NH₂) is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃). [1][7]This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic substitution. [1][7][11]To achieve C-alkylation via this method, the amino group must first be protected, for example, by converting it to an amide. [1][11] Q4: What analytical techniques are best for monitoring this reaction? High-Performance Liquid Chromatography (HPLC) with a UV detector and Gas Chromatography (GC) are excellent for quantitative analysis. [1][15][16]These techniques can effectively separate the starting material, the mono-alkylated product, and the di-alkylated side-product, allowing for precise monitoring of the reaction progress and accurate determination of product ratios. [1][17]Thin-Layer Chromatography (TLC) is a quick and effective qualitative tool for real-time monitoring at the bench.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-N-Alkylation

This protocol provides a general method for the N-alkylation of 4-chloro-2-methylaniline using an alkyl bromide, optimized for mono-alkylation.

Materials:

  • 4-Chloro-2-methylaniline

  • Alkyl Bromide (e.g., ethyl bromide, benzyl bromide)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-chloro-2-methylaniline (2.0 equivalents).

  • Addition of Reagents: Add finely powdered potassium carbonate (3.0 equivalents) and anhydrous acetonitrile to the flask.

  • Stirring: Stir the suspension vigorously at room temperature for 15 minutes.

  • Alkylating Agent Addition: Slowly add the alkyl bromide (1.0 equivalent) to the suspension dropwise over 30 minutes using a syringe.

  • Reaction: Heat the reaction mixture to a gentle reflux (or a lower optimized temperature, e.g., 50-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or HPLC every 1-2 hours. The reaction is typically complete within 6-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Rinse the solid with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-alkyl-4-chloro-2-methylaniline.

Protocol 2: HPLC Method for Reaction Monitoring

This protocol provides a general method for separating and quantifying the components of the reaction mixture.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need to be optimized for best separation.

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture and dilute it with the mobile phase in a clean vial.

  • HPLC Conditions: Set the HPLC flow rate to 1.0 mL/min, the column temperature to 30 °C, and the UV detection wavelength to an appropriate value (e.g., 254 nm).

  • Injection: Inject the prepared sample onto the HPLC system.

  • Analysis: Identify the peaks corresponding to 4-chloro-2-methylaniline, the N-alkylated product, and the N,N-dialkylated product based on their retention times (which can be confirmed with pure standards).

  • Quantification: Determine the relative percentages of each component by comparing their peak areas. This allows for tracking the consumption of starting material and the formation of products over time. [1]

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in 2-(Octyloxy)aniline Reactions. BenchChem Tech Support.
  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Chemistry Steps.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Overseas.
  • BenchChem. (2025). Effect of base and solvent on N-allylation of anilines. BenchChem Tech Support.
  • García-Rodeja, Y., et al. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. PMC.
  • Chlupatý, T., et al. (n.d.). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions (RSC Publishing).
  • Seyed, M. P., et al. (2017, June 2).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Preventing over-alkylation in N-Nonylaniline synthesis. BenchChem Tech Support.
  • BenchChem. (2025). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. BenchChem Tech Support.
  • University of Victoria. (n.d.).
  • Wikipedia. (n.d.). Aniline.
  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE.
  • Industrial & Engineering Chemistry Research. (2024, April 24). Kinetics of Reductive Alkylation of Aniline with Acetone Using a Ni/Organoclay Catalyst.
  • The Journal of Organic Chemistry. (2010, December 22). Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. Straightforward Route for Unsymmetrically Substituted Ethylenediamine.
  • EPA. (n.d.).
  • PMC. (2023, February 2). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • ResearchGate. (n.d.). Different protocols for methylation of aniline. [Download Scientific Diagram].
  • Angewandte Chemie. (2010, November 19).
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylaniline 98%.
  • BenchChem. (2025).
  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • Organic Chemistry Portal. (2013).
  • BenchChem. (2025).
  • ACS Omega. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.
  • Google Patents. (n.d.).
  • Scribd. (2025, December 9).
  • Organic Letters. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
  • Chemical Communications. (n.d.).
  • Rsc.org. (2023, January 2).
  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.

Sources

Troubleshooting

troubleshooting guide for the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

Welcome to the technical support center for the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions in a direct Q&A format to assist you in troubleshooting your experiments.

Troubleshooting Guide & FAQs

This section is structured to provide rapid solutions to specific issues you may encounter during the synthesis.

Issue 1: Low Yield or Incomplete Reaction in Reductive Amination

Question: My reductive amination reaction of 4-chloro-2-methylaniline with cyclopropanecarboxaldehyde is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low conversion in reductive amination can stem from several factors, including the choice of reducing agent, reaction conditions, and the stability of the intermediate imine.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial condensation between the aniline and the aldehyde to form an imine is a crucial equilibrium-driven step.[1]

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be beneficial. Conducting the reaction in a solvent that allows for azeotropic removal of water, like toluene, can also drive the equilibrium towards the imine.

  • Suboptimal Reducing Agent: The choice and reactivity of the reducing agent are critical for the selective reduction of the imine in the presence of the starting aldehyde.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive aminations due to its mildness and high selectivity for imines over carbonyls.[2][3][4] It is particularly effective with weakly basic anilines.[5] Unlike sodium borohydride, STAB can be added in a one-pot fashion with the amine and aldehyde.[4][6] If you are using sodium borohydride, it is crucial to allow for complete imine formation before its addition to prevent the reduction of the starting aldehyde.[7][8]

  • Incorrect pH: The reaction is sensitive to pH. Acidic conditions catalyze imine formation, but if the pH is too low, the starting aniline will be protonated, rendering it non-nucleophilic.

    • Solution: For many reductive aminations with STAB, the addition of acetic acid can be catalytic, especially for less reactive ketones.[3][4] However, for aldehydes, it is often not necessary.[3] If the reaction is sluggish, a catalytic amount of acetic acid can be beneficial.

  • Reaction Temperature and Time: These parameters can significantly influence the reaction rate and selectivity.

    • Solution: Most reductive aminations with STAB proceed efficiently at room temperature.[2] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but this may also increase the rate of side reactions. Ensure the reaction is monitored over a sufficient time course (e.g., 12-24 hours) by TLC or LC-MS to confirm completion.

ParameterRecommendation for Reductive AminationRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)High selectivity for imines, allows for one-pot procedure.[2][3][4]
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)Preferred solvents for STAB-mediated reactions.[3]
Catalyst Acetic Acid (catalytic amount, if needed)Can accelerate imine formation, but often not required for aldehydes.[3][4]
Temperature Room TemperatureGenerally sufficient for efficient reaction.[2]
Issue 2: Formation of Over-Alkylated Byproducts in Direct Alkylation

Question: I am attempting a direct N-alkylation of 4-chloro-2-methylaniline with cyclopropylmethyl bromide and observing the formation of a significant amount of the N,N-dialkylated product. How can I improve the selectivity for the desired mono-alkylated product?

Answer: Over-alkylation is a common challenge in the direct alkylation of primary amines. This occurs because the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[9][10]

Strategies to Enhance Mono-Alkylation Selectivity:

  • Stoichiometry Control:

    • Solution: Use a stoichiometric excess of the 4-chloro-2-methylaniline relative to the cyclopropylmethyl bromide. This increases the probability that the alkylating agent will react with the more abundant primary amine.[11]

  • Slow Addition of the Alkylating Agent:

    • Solution: Adding the cyclopropylmethyl bromide slowly, for instance with a syringe pump, maintains a low concentration of the electrophile in the reaction mixture. This minimizes the opportunity for the more reactive secondary amine product to react further.[9]

  • Lower Reaction Temperature:

    • Solution: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thereby improving selectivity for the desired mono-alkylated product.[9][11]

  • Choice of Base:

    • Solution: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is recommended to scavenge the HBr formed during the reaction without competing with the aniline as a nucleophile.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, from unreacted starting materials and byproducts. What are the recommended purification strategies?

Answer: The purification of amine products often requires specific techniques due to their basic nature.

Recommended Purification Methods:

  • Acid-Base Extraction:

    • Protocol:

      • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

      • Basify the aqueous layer by the careful addition of a base (e.g., 1M NaOH or saturated sodium bicarbonate) until the pH is >10.

      • Extract the now deprotonated amine product back into an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used. However, the basic nature of the amine can lead to tailing and poor separation. To mitigate this, the silica gel can be pre-treated with a small amount of a tertiary amine, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic silanol groups.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The addition of a small percentage of triethylamine to the mobile phase system is crucial for good peak shape.

Issue 4: Potential Side Reactions and Impurities

Question: What are some potential side reactions or unexpected impurities I should be aware of during the synthesis?

Answer: Besides over-alkylation, other side reactions can occur depending on the chosen synthetic route.

Potential Side Reactions and Byproducts:

  • C-Alkylation: Under certain conditions, particularly at higher temperatures, the alkyl group can add to the aromatic ring of the aniline instead of the nitrogen atom.[11] This is less common in N-alkylation under standard conditions but can be a competing pathway.

  • Oxidation of the Aniline: Anilines can be susceptible to oxidation, especially if the reaction is run at elevated temperatures in the presence of air, which can lead to the formation of colored impurities.[11]

    • Mitigation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side products.

  • Impurity from Starting Material: The purity of the starting 4-chloro-2-methylaniline is crucial. Impurities in the starting material will carry through the reaction and complicate purification.

    • Verification: It is advisable to verify the purity of the starting materials by techniques such as GC-MS or NMR before commencing the synthesis.[12]

Experimental Workflow Visualization
Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix 4-chloro-2-methylaniline and cyclopropanecarboxaldehyde in anhydrous solvent (e.g., DCE). B Add Sodium Triacetoxyborohydride (STAB). A->B C Stir at room temperature (Monitor by TLC/LC-MS). B->C D Quench reaction (e.g., with saturated NaHCO3). C->D E Perform aqueous workup (Acid-Base Extraction). D->E F Purify by column chromatography (if necessary). E->F G Characterize final product (NMR, MS). F->G

Caption: A typical workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for this transformation, direct N-alkylation or reductive amination?

A1: For the synthesis of secondary amines like 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, reductive amination is often the preferred method.[1][10] It typically offers higher selectivity for the mono-alkylated product and avoids the common issue of over-alkylation seen in direct alkylation with reactive alkyl halides.[10][11]

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be employed for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound.[12][13]

Q3: Are there any specific safety precautions for handling cyclopropylmethyl bromide?

A3: Yes, cyclopropylmethyl bromide is a reactive alkylating agent and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14][15] It is also recommended to store it in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][16]

Q4: Can I use other reducing agents for the reductive amination?

A4: While sodium triacetoxyborohydride is highly recommended, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is another mild reducing agent suitable for reductive aminations.[5][7] However, it is toxic and may introduce cyanide into the product.[5] Sodium borohydride (NaBH₄) can also be used, but as mentioned, it requires a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[7][8]

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • University of Rochester. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249-2254. [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Ishida, T., & Haruta, M. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition, 49(49), 9444-9447. [Link]

  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. [Link]

  • ACS Green Chemistry Institute. (2026, February 27). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Sureshbabu, A., & Gunanathan, C. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16683–16695. [Link]

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • ChemRxiv. (2024, July 24). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Guérin, C., Bellosta, V., Guillamot, G., & Cossy, J. (2011). Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters, 13(13), 3478–3481. [Link]

  • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-314. [Link]

Sources

Optimization

improving the yield of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline synthesis

Welcome to the Technical Support Center for the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline . Synthesizing sterically hindered, halogenated secondary anilines presents a unique set of chemoselectivity cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline .

Synthesizing sterically hindered, halogenated secondary anilines presents a unique set of chemoselectivity challenges. Researchers frequently encounter two major failure modes: over-alkylation (forming unwanted tertiary amines) and hydrodehalogenation (loss of the aryl chloride).

This guide is designed for drug development professionals and synthetic chemists. It deconstructs the mechanistic pitfalls of this specific synthesis and provides a field-proven, self-validating protocol to maximize your yield.

Pathway Visualization: Navigating Chemoselectivity

SynthesisRoutes Start 4-chloro-2-methylaniline (Primary Amine) Alk_Agent + Cyclopropylmethyl bromide (Direct Alkylation Route) Start->Alk_Agent Aldehyde + Cyclopropanecarboxaldehyde (Reductive Amination Route) Start->Aldehyde Mono_Alk Target: Secondary Amine (Low Yield) Alk_Agent->Mono_Alk Di_Alk Byproduct: Tertiary Amine (Over-alkylation) Mono_Alk->Di_Alk Highly Nucleophilic Imine Imine Intermediate Aldehyde->Imine Red_PdC Reduction: Pd/C + H2 Imine->Red_PdC Red_STAB Reduction: NaBH(OAc)3 (STAB) Imine->Red_STAB Dehalogenated Byproduct: Dehalogenated Amine (Hydrodehalogenation) Red_PdC->Dehalogenated Target Target: 4-chloro-N-(cyclopropylmethyl) -2-methylaniline (High Yield) Red_STAB->Target

Reaction pathways for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline synthesis.

Troubleshooting FAQs

Q1: I am using direct alkylation with cyclopropylmethyl bromide. Why is my yield of the secondary amine so low, while the N,N-dialkylated byproduct is high? This is a fundamental kinetic issue in amine synthesis. When you alkylate 4-chloro-2-methylaniline, the newly attached cyclopropylmethyl group donates electron density to the nitrogen atom. As a result, the target mono-alkylated product (a secondary amine) becomes significantly more nucleophilic than your starting primary aniline[1]. The secondary amine outcompetes the primary amine for the remaining alkylating agent, driving rapid over-alkylation into a tertiary amine. To bypass this, you must switch your strategy to reductive amination [2].

Q2: I switched to reductive amination using cyclopropanecarboxaldehyde and catalytic hydrogenation (Pd/C, H₂). The over-alkylation stopped, but mass spectrometry shows a product lacking the chlorine atom (-34 Da). What happened? You are observing hydrodehalogenation . Aryl chlorides are highly susceptible to reductive cleavage when exposed to palladium catalysts under a hydrogen atmosphere[3]. The palladium metal inserts into the C-Cl bond via oxidative addition. In the presence of hydride species generated from H₂, reductive elimination occurs, replacing your essential chlorine atom with a hydrogen atom[4]. You must abandon transition-metal hydrogenation for this specific substrate.

Q3: How do I reduce the imine intermediate without cleaving the C-Cl bond? The industry standard for this transformation is Sodium Triacetoxyborohydride (NaBH(OAc)₃, commonly known as STAB) . STAB is a mild, highly chemoselective hydride donor that reduces imines and iminium ions significantly faster than aldehydes, and it is completely inert towards aryl halides[5][6]. Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB does not generate highly toxic hydrogen cyanide gas during aqueous workup, making it both safer and more efficient[7].

Quantitative Comparison: Selecting the Right Reagent

To summarize the causality of reagent selection, the table below outlines the expected outcomes when applying different synthetic strategies to the 4-chloro-2-methylaniline scaffold.

Synthesis StrategyReagent / CatalystTarget YieldOver-alkylation RiskHydrodehalogenation RiskSafety / Toxicity Profile
Direct AlkylationCyclopropylmethyl bromide + Base< 40%High NoneLow
Reductive AminationPd/C + H₂ (1 atm)< 30%LowHigh Pyrophoric catalyst
Reductive AminationNaBH₃CN70 - 85%LowNoneHigh (Cyanide generation)
Reductive AminationNaBH(OAc)₃ (STAB) > 90% LowNoneLow (Mild, non-toxic byproducts)

Step-by-Step Methodology: Optimized Reductive Amination

This protocol leverages STAB to synthesize 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. It is designed as a self-validating system , ensuring you can verify the success of each step in real-time.

Step 1: Imine Formation

  • Action: In an oven-dried flask under nitrogen, dissolve 4-chloro-2-methylaniline (1.0 equiv) and cyclopropanecarboxaldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Causality: A slight excess of the volatile aldehyde drives the equilibrium toward complete imine formation. DCE is the optimal solvent for STAB, providing superior solubility and reaction kinetics compared to THF or methanol[7].

Step 2: Acid Catalysis

  • Action: Add glacial acetic acid (1.0 equiv) to the stirring mixture.

  • Causality: The ortho-methyl group on the aniline introduces steric hindrance, which kinetically slows imine formation. Acetic acid protonates the resulting imine to form a highly electrophilic iminium ion, lowering the LUMO energy and accelerating the subsequent hydride transfer[6].

Step 3: Chemoselective Reduction

  • Action: Cool the reaction to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

  • Causality: Portion-wise addition controls the mild exotherm. The 1.5 equivalents ensure complete reduction of the iminium ion without leaving unreacted intermediates. STAB's bulky acetoxy ligands prevent it from reducing the unreacted aldehyde, ensuring high atom economy[5].

Step 4: Self-Validating Reaction Monitoring

  • Action: Remove the ice bath and stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2).

  • Validation Checkpoint: The reaction is complete when the primary aniline spot (UV active, lower Rf) completely disappears. The formation of the secondary amine will appear as a distinct, higher Rf spot. If the starting material persists, the imine formation was incomplete; add an additional 0.2 equiv of aldehyde and 0.5 equiv of STAB.

Step 5: Quenching and Workup

  • Action: Cool the mixture back to 0 °C and slowly quench with saturated aqueous NaHCO₃ until the pH reaches ~8.

  • Validation Checkpoint: You will observe immediate effervescence (CO₂ gas evolution). The cessation of bubbling validates that all acetic acid has been neutralized and unreacted STAB has been safely decomposed.

  • Action: Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the pure 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: Organic Chemistry Portal. URL: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Source: mdma.ch. URL: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Source: PubMed. URL: [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Source: Sciencemadness.org. URL: [Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. Source: PMC. URL: [Link]

  • Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification. Source: ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Halogenated Aniline Derivatives

Welcome to the Technical Support Center. Halogenated anilines are critical intermediates in drug development and agrochemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Halogenated anilines are critical intermediates in drug development and agrochemistry. However, their unique physicochemical properties—specifically their Lewis basicity, susceptibility to single-electron oxidation, and the structural similarity of their regioisomers—make them notoriously difficult to isolate.

This guide provides field-proven troubleshooting workflows, causal explanations, and self-validating protocols to ensure high-purity isolation of these challenging derivatives.

Diagnostic Purification Workflow

G Start Crude Halogenated Aniline Mixture Q1 Is the sample a dark, discolored oil/solid? Start->Q1 Q2 Are there closely eluting regioisomers? Q1->Q2 No A1 Oxidation Products Present Use Activated Charcoal or Salt Formation Q1->A1 Yes Q3 Does the compound tail severely on TLC/Silica? Q2->Q3 No A2 Similar Polarity Use Reverse-Phase HPLC (Phenyl-Hexyl Column) Q2->A2 Yes A3 Silanol Interaction Add 1% TEA to Mobile Phase or use Alumina Q3->A3 Yes End Standard Normal Phase Chromatography Q3->End No

Diagnostic workflow for selecting the optimal halogenated aniline purification strategy.

FAQ & Troubleshooting Modules

Module 1: Chromatographic Tailing & Irreversible Adsorption

Q: My fluoroaniline derivative streaks from the baseline to the solvent front on normal-phase silica gel. How do I fix this?

The Causality: The primary amine group of an aniline derivative contains a lone pair of electrons, acting as a Lewis base. Standard silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH). The strong hydrogen bonding and partial acid-base interactions between the aniline nitrogen and these silanol sites cause the compound to adhere unevenly as it elutes. This results in broad, asymmetric peaks and severe tailing[1].

The Solution: You must neutralize the acidic stationary phase. Adding a basic modifier, such as Triethylamine (TEA), competitively binds to the acidic silanol sites, allowing the halogenated aniline to elute symmetrically[1].

Protocol: TEA-Deactivated Silica Gel Chromatography Self-Validation Check: The protocol includes a pH check to ensure the column is fully deactivated before loading the precious sample.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and add 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Column Packing: Slurry pack the silica gel using the TEA-modified mobile phase.

  • Equilibration (Validation Step): Flush the packed column with 2 column volumes (CV) of the modified mobile phase. Collect a few drops of the eluent and spot it on wet pH paper. It must read basic (pH > 8). If it is neutral, the silica has not been fully deactivated; flush with 1 more CV.

  • Sample Loading: Dissolve your crude halogenated aniline in the minimum amount of modified mobile phase and load it onto the column.

  • Elution: Elute the column normally. The aniline will elute in a tight, symmetrical band.

Module 2: Discoloration and "Dark Oils"

Q: My previously pale-yellow bromoaniline has turned into a dark brown/black oil over time. Can it be salvaged?

The Causality: Anilines are highly susceptible to aerial oxidation. The electron-rich aromatic ring and the amine group can undergo single-electron transfer reactions, forming reactive radical species. These rapidly oxidize into nitrosobenzene and azoxybenzene derivatives, or couple to form highly conjugated, dark-colored polymeric byproducts [6, 8]. While halogenation can sometimes stabilize the ring, polyhalogenated anilines still degrade under light and air [2].

The Solution: Because these polymeric oxidation products are highly conjugated and possess different solubility profiles than the monomeric aniline, they can be selectively adsorbed using activated carbon (charcoal) during recrystallization [2, 3].

Protocol: Self-Validating Decolorization Workflow Self-Validation Check: TLC comparison of the hot supernatant against the crude mixture ensures the polymeric baseline material is removed before crystallization begins.

  • Dissolution: Dissolve the dark, crude halogenated aniline in a minimal amount of a hot, suitable solvent (e.g., ethanol or an ethanol/water mixture) in an Erlenmeyer flask.

  • Adsorption: Remove the flask from the heat source briefly and carefully add 5-10% w/w activated carbon.

  • Heating: Return to heat and boil gently for 5 minutes.

  • Validation Step: Dip a capillary tube into the hot mixture (avoiding large carbon chunks) and spot it on a TLC plate next to the crude starting material. The crude lane will show a heavy, dark streak at the baseline (polymers). The hot mixture lane should show a clean baseline. If the baseline is still dark, add 5% more carbon and boil for 2 more minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite in a Büchner funnel to remove the carbon.

  • Crystallization: Allow the clear, pale filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals via vacuum filtration [3].

Module 3: Resolving Regioisomers

Q: I have a mixture of 2-chloroaniline and 4-chloroaniline. Normal phase chromatography isn't separating them. What is the best approach?

The Causality: Regioisomers of halogenated anilines possess nearly identical polarities and pKa values, making their retention factors (Rf) on normal-phase silica practically indistinguishable.

The Solution: Reverse-phase High-Performance Liquid Chromatography (HPLC) utilizing a Phenyl-Hexyl stationary phase is the optimal solution. The phenyl ring in the stationary phase engages in π−π interactions with the aniline ring. The position of the halogen alters the electron density distribution of the aromatic system, allowing the Phenyl-Hexyl phase to differentiate the isomers based on subtle electronic differences rather than just hydrophobicity[3, 5, 7].

Quantitative Data: Common Impurities in Halogenated Anilines Understanding the specific impurities present dictates the analytical method required for separation [2].

Target CompoundCommon ImpuritiesRecommended Analytical MethodPrimary Purification Strategy
2,4,6-Trichloroaniline Trichlorophenol, Tetrachloroaniline, Polymeric productsHPLCRecrystallization / Charcoal
3,5-Dichloroaniline Isomeric dichloroanilines, MonochloroanilinesGC-MSHPLC (Phenyl-Hexyl)
Chloroaniline Isomers Other chloroaniline isomers (ortho/meta/para)HPLC-MSHPLC (Phenyl-Hexyl)

Protocol: Preparative HPLC Separation of Regioisomers

  • Column Selection: Equip the preparative HPLC with a Phenyl-Hexyl column (e.g., 5 µm particle size).

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile). The acidic modifier ensures the aniline remains protonated, preventing peak tailing on the reverse-phase column.

  • Gradient Optimization: Run a shallow gradient (e.g., 5% to 40% B over 30 minutes) to maximize the π−π interaction time between the stationary phase and the regioisomers.

  • Collection: Monitor UV absorbance at 254 nm and collect the closely eluting peaks.

Pro-Tip: Derivatization as a Purification Strategy

If chromatographic separation of the free aniline fails, converting the halogenated aniline into an amide derivative often drastically changes its physical properties, making it highly crystalline and easy to purify via simple recrystallization. The amide can later be hydrolyzed back to the free amine.

Quantitative Data: Ultrasound-Promoted N-Acylation Yields [4]

Aniline DerivativeAcylating AgentProductYield (%)Time (min)
4-ChloroanilineAcetyl chlorideN-(4-Chlorophenyl)acetamide923
4-Chloroaniline4-Chlorobenzoyl chloride4-Chloro-N-(4-chlorophenyl)benzamide962
4-Chloroaniline4-Nitrobenzoyl chlorideN-(4-Chlorophenyl)-4-nitrobenzamide943

References

  • In-situ Oxidation and Coupling of Anilines towards Unsymmetric Azobenzenes Using Flow Chemistry. ChemRxiv. URL:[Link]

  • Isocratic Separation of Anilines on HALO C18. HPLC.eu. URL:[Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. URL:[Link]

Optimization

Technical Support Center: 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Welcome to the technical support center for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5). This resource is designed for researchers, scientists, and drug development professionals to address common ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to impurity identification, resolution, and prevention during the synthesis and handling of this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline?

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline typically involves the N-alkylation of 4-chloro-2-methylaniline. The most common impurities arise from several predictable pathways:

  • Unreacted Starting Materials: Residual 4-chloro-2-methylaniline (the amine) and the cyclopropylmethylating agent (e.g., cyclopropylmethyl bromide) are frequent impurities.

  • Over-Alkylation Products: The secondary amine product, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, can sometimes be more nucleophilic than the primary aniline starting material, leading to a second alkylation event. This forms a tertiary amine, N,N-bis(cyclopropylmethyl)-4-chloro-2-methylaniline.[1]

  • Positional Isomers: If the synthesis of the 4-chloro-2-methylaniline starting material is not fully optimized, isomers such as 6-chloro-2-methylaniline or other chlorinated toluidines could be present and subsequently alkylated.[2]

  • Oxidation Products: Anilines are susceptible to oxidation, especially when exposed to air, light, or certain metal catalysts at elevated temperatures.[1][3] This can lead to the formation of colored impurities and complex polymeric materials, often observed as a darkening of the product from a colorless oil to a yellow or brown substance.[3]

  • C-Alkylation Products: While less common under typical N-alkylation conditions, alkylation on the aromatic ring can occur, particularly at higher temperatures or with certain catalysts, yielding isomers where the cyclopropylmethyl group is attached to the benzene ring.[1]

Q2: My purified 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is developing a yellow or brown color over time. What is causing this and how can I prevent it?

This discoloration is a classic sign of aniline oxidation.[1][3] The amino group makes the aromatic ring electron-rich and thus highly susceptible to oxidation, which forms strongly colored polymeric impurities.[3]

Prevention Strategies:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Use amber vials or store containers in the dark, as light can catalyze oxidation.

  • Temperature Control: Store the material at recommended low temperatures (e.g., 2-8°C) to reduce the rate of degradation.[4]

  • Antioxidant Use: For long-term storage or formulation studies, the inclusion of a small amount of an antioxidant may be considered, though this would need to be validated for its compatibility and potential to interfere with downstream applications.

Q3: What are the best initial analytical methods for assessing the purity of my sample?

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reversed-phase method (e.g., using a C18 column) with a UV detector is highly effective for separating the target compound from most common impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for analyzing volatile and thermally stable compounds like anilines.[6] It provides excellent separation, and the mass spectrometer allows for the tentative identification of impurity peaks based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the main compound's signals. It provides a direct measure of molar purity.

Part 2: Troubleshooting Guides

Guide 1: Issue - Significant Starting Material Peaks in HPLC/GC-MS

Scenario: Your chromatogram shows a major peak for the desired product but also significant peaks corresponding to 4-chloro-2-methylaniline and/or the alkylating agent.

Causality: This indicates an incomplete reaction. Common causes include insufficient reaction time, incorrect stoichiometry (e.g., not enough alkylating agent), or deactivation of reagents.

cluster_diagnosis Diagnosis cluster_purification Purification Options cluster_verification Verification cluster_outcome Outcome A Incomplete Reaction Identified (Starting Materials Present) B Option 1: Aqueous Wash / Extraction A->B Choose Strategy C Option 2: Silica Gel Chromatography A->C Choose Strategy D Option 3: Crystallization / Salt Formation A->D Choose Strategy E Analyze Purified Fractions (HPLC, GC-MS) B->E C->E D->E F Pool Pure Fractions & Remove Solvent E->F G Final Purity Assay >98%? F->G H Product Meets Spec G->H Yes I Reprocess or Re-evaluate Purification Method G->I No

Caption: General workflow for resolving starting material impurities.

Protocol 1: Purification via Acid-Base Extraction

This method leverages the basicity of the amine functional groups.

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or methylene chloride.[2][7]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product and unreacted aniline starting material will partition into the acidic aqueous phase as their hydrochloride salts, while non-basic impurities remain in the organic layer.

  • Separation: Separate the aqueous layer containing the desired product and aniline impurity.

  • Basification & Re-extraction: Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate or NaOH solution) until the pH is >9. The free amines will precipitate or form an oil. Extract the free amines back into a fresh portion of organic solvent (e.g., ethyl acetate).

  • Final Wash & Dry: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[7]

Expert Insight: While this method is effective at removing non-basic impurities, it will not separate the product from the unreacted 4-chloro-2-methylaniline starting material due to their similar basicities. It is best used as a preliminary cleanup step before chromatography.

Protocol 2: Purification via Column Chromatography

This is the most effective method for separating compounds with different polarities.

  • Stationary Phase: Use silica gel as the standard stationary phase.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a low-polarity mixture, such as Hexanes/Ethyl Acetate (e.g., 95:5 v/v), and gradually increase the polarity.

  • Elution Order: The less polar product, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, will elute before the more polar starting material, 4-chloro-2-methylaniline. The over-alkylated tertiary amine, being even less polar, would elute first.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

CompoundRelative PolarityExpected Elution Order
N,N-bis(cyclopropylmethyl) ImpurityLowestFirst
Product IntermediateSecond
4-chloro-2-methylaniline (SM)HighestThird
Guide 2: Issue - Unidentified Peaks in Chromatogram

Scenario: Your chromatogram shows peaks that do not correspond to the starting materials or the expected product.

Causality: These peaks could be reaction side-products (e.g., isomers, over-alkylation products), degradation products, or impurities from solvents or reagents.

A Unidentified Peak Detected (HPLC or GC) B Analyze by LC-MS or GC-MS A->B C Determine Molecular Weight (MW) of Impurity B->C D Propose Potential Structures (Isomers, Side Products, Degradants) C->D E Does MW match a plausible structure? D->E F Isolate Impurity via Prep-HPLC or Chromatography E->F Yes I Re-evaluate Reaction Conditions or Starting Material Purity E->I No G Characterize by NMR (¹H, ¹³C, COSY) F->G H Confirm Structure G->H

Caption: Workflow for the identification of unknown impurities.

  • Mass Spectrometry (MS): The first step is to get a molecular weight. An LC-MS or GC-MS analysis will provide the mass-to-charge ratio (m/z) of the unknown peak. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing for the determination of the molecular formula.

  • Tandem MS (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) provides structural clues. The fragmentation pattern can be compared to the product's pattern to identify shared structural motifs.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity (typically >1 mg) via preparative HPLC or careful column chromatography, 1D and 2D NMR experiments will provide definitive structural information.

Example Interpretation: If an impurity shows a molecular weight of 249.78 g/mol , this corresponds to an additional C₄H₆ unit (cyclopropylmethyl group minus one H) compared to the product (195.69 g/mol ). This strongly suggests the presence of the over-alkylation product, N,N-bis(cyclopropylmethyl)-4-chloro-2-methylaniline.

References

  • Analyst (RSC Publishing). (n.d.). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Springer. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. Retrieved from [Link]

  • Semantic Scholar. (2018, November 1). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • ResearchGate. (2025, November 27). Degradation Characteristics of Aniline with Ozonation and Subsequent Treatment Analysis. Retrieved from [Link]

Sources

Troubleshooting

degradation pathways of 4-chloro-2-methylaniline under reaction conditions.

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-chloro-2-methylaniline (4-C-2-MA). This guide is designed to provide expert insig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 4-chloro-2-methylaniline (4-C-2-MA). This guide is designed to provide expert insights, field-proven protocols, and robust troubleshooting advice to navigate the complexities of your experimental work. As a compound of significant industrial use and environmental concern, understanding its transformation under various conditions is critical. This center moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your methodologies are both effective and self-validating.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when designing and interpreting 4-C-2-MA degradation experiments.

Q1: What are the primary scientific approaches for degrading 4-chloro-2-methylaniline?

There are two main categories of degradation pathways: microbial biodegradation and Advanced Oxidation Processes (AOPs).

  • Microbial Biodegradation: This approach utilizes microorganisms, such as bacteria, to break down the molecule. Specific strains, like Rhodococcus rhodochrous, have been shown to degrade 4-C-2-MA through specific enzymatic pathways, typically involving an ortho-cleavage of the aromatic ring[1][2]. This is often considered a more environmentally friendly "green" approach.

  • Advanced Oxidation Processes (AOPs): AOPs are chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to oxidize the pollutant. Common AOPs for chloroanilines include photocatalysis (e.g., UV/TiO2), ozonation, Fenton (and electro-Fenton) reactions, and sonolysis[3][4][5][6]. These methods are generally faster and can achieve complete mineralization but can be more energy-intensive.

Q2: What is the typical first step in the microbial degradation of 4-C-2-MA?

The initial enzymatic attack in aerobic microbial degradation is typically an oxidative deamination or hydroxylation. For 4-C-2-MA, studies on Rhodococcus rhodochrous strain CTM indicate the formation of 5-chloro-3-methylcatechol as a key intermediate[2]. This catechol derivative is then subject to ring cleavage by dioxygenase enzymes, specifically via an ortho-cleavage pathway, which breaks the bond between the two hydroxyl-bearing carbons[1][2].

Q3: What are the main intermediates observed during Advanced Oxidation Processes (AOPs)?

AOPs generate a complex mixture of intermediates due to the non-selective nature of hydroxyl radicals. Based on studies of 4-C-2-MA and the closely related 4-chloroaniline, several classes of intermediates can be expected:

  • Hydroxylated Derivatives: Attack by •OH can lead to the formation of chlorinated phenols and catechols, such as 4-chloro-2-methylphenol[7].

  • Dechlorinated Products: The chlorine atom can be cleaved, forming aniline or 2-methylaniline, which are then further oxidized[3][8].

  • Oxidized and Dimerized Products: The amino group can be oxidized, and radical-radical reactions can lead to dimers like 4,4'-dichloroazobenzene, which can be further oxidized to species like 4-chloronitrobenzene[3][4].

  • Ring-Opened Products: Ultimately, the aromatic ring is cleaved, forming short-chain carboxylic acids (e.g., maleic, oxalic acid) before complete mineralization[8][9].

Q4: How can I confirm that degradation and mineralization are successful?

Successful degradation is a multi-stage confirmation process:

  • Disappearance of Parent Compound: Monitor the concentration of 4-C-2-MA over time using techniques like HPLC or GC-MS. Complete disappearance indicates the initial breakdown of the target molecule[10][11].

  • Dechlorination: Measure the release of chloride ions (Cl-) into the aqueous solution using ion chromatography. Stoichiometric release of chloride confirms the cleavage of the C-Cl bond, a critical detoxification step[12].

  • Mineralization: Quantify the Total Organic Carbon (TOC) in the solution. A significant decrease in TOC indicates that organic intermediates are being converted to inorganic carbon (CO2), signifying complete degradation[3][6].

Q5: Which analytical instruments are essential for these studies?

A well-equipped lab for these studies would typically include:

  • High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) for quantifying 4-C-2-MA and aromatic intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying volatile intermediates and confirming product structures[10][13].

  • Total Organic Carbon (TOC) Analyzer to measure the extent of mineralization.

  • Ion Chromatograph (IC) for quantifying the release of inorganic ions like chloride (Cl-), ammonium (NH4+), and nitrate (NO3-).

Troubleshooting Guide for Degradation Experiments

This guide addresses common issues encountered during experiments in a question-and-answer format, providing potential causes and actionable solutions.

Q: My reaction yields are inconsistent and sometimes lower than expected. What could be the cause?

  • Potential Cause 1: Starting Material Purity. 4-Chloro-2-methylaniline can degrade upon storage, especially with prolonged exposure to air and light, appearing as a clear brown or darkened liquid[14][15]. Using degraded starting material will introduce variability.

  • Solution: Always check the purity of your 4-C-2-MA stock by NMR or LC-MS before use. If it has darkened, consider purification by column chromatography or distillation. Store the compound in a cool, dark place under an inert atmosphere.

  • Potential Cause 2: Reaction Conditions. The compound is incompatible with strong oxidizing agents and certain acids, which can lead to unintended side reactions[14].

  • Solution: Ensure your reactor and solvents are free of contaminants. If using AOPs, precisely control the concentration of oxidants (e.g., H2O2, ozone). For microbial studies, ensure the medium pH and temperature are optimal and stable.

Q: My chromatogram (HPLC/GC) shows several unexpected small peaks that are not present in the standard. What's happening?

  • Potential Cause 1: Formation of Intermediates. The peaks likely represent the various degradation intermediates formed during the reaction. Their concentration will change over the time course of the experiment.

  • Solution: This is an expected outcome. Use LC-MS or GC-MS to identify these intermediates. Track their formation and subsequent disappearance over time to map the degradation pathway.

  • Potential Cause 2: On-Column Degradation. Aniline compounds can sometimes be unstable on certain LC columns or under specific mobile phase conditions, leading to degradation during the analytical process itself[16].

  • Solution: Inject a standard and see if the unexpected peaks appear. If so, the issue is analytical. Try modifying the mobile phase; for example, adding a small amount of a mild acid like acetic acid can sometimes stabilize aniline compounds on the column[16]. You can also try a different column chemistry.

Q: The color of my reaction solution turns dark brown or black shortly after starting the experiment. Why?

  • Potential Cause: Oxidation and Polymerization. This is a common sign of aniline oxidation, which can lead to the formation of polymeric, high-molecular-weight compounds[15]. This is often exacerbated by the presence of oxygen and light.

  • Solution: Degas your solvent (e.g., by sparging with nitrogen or argon) before starting the reaction. Run the experiment under an inert atmosphere (N2 or Ar) to minimize contact with oxygen. If the reaction is light-sensitive (common in photocatalysis), ensure the reactor is shielded from ambient light.

Q: My Total Organic Carbon (TOC) analysis shows poor mineralization, but the parent compound is gone. What does this mean?

  • Potential Cause: Accumulation of Recalcitrant Intermediates. The degradation has successfully transformed the 4-C-2-MA but has stalled at the stage of stable organic intermediates. Common recalcitrant products include short-chain carboxylic acids or chlorinated phenols, which are more resistant to further oxidation[8][17].

  • Solution: This indicates incomplete mineralization. You may need to prolong the reaction time, increase the catalyst or oxidant concentration, or adjust the pH to enhance the degradation of these intermediates. For photocatalysis, increasing irradiation time is a common strategy[8].

Q: I am not detecting the expected stoichiometric amount of chloride ions after the parent compound has been degraded. What is the issue?

  • Potential Cause: Formation of Chlorinated Intermediates. This is a clear indication that while the parent molecule has been transformed, the chlorine atom has not been fully cleaved. It is now part of one or more chlorinated organic byproducts, such as 4-chlorophenol or 5-chloro-3-methylcatechol[2][3].

  • Solution: Your degradation process has achieved transformation but not complete dechlorination. Analyze your samples by LC-MS or GC-MS to identify these chlorinated intermediates. The kinetics of chloride release should be monitored alongside the disappearance of the parent compound to get a full picture of the detoxification process.

Detailed Experimental Protocols

These protocols provide a validated starting point for common degradation experiments. Always adapt them based on your specific equipment and research goals.

Protocol 1: Photocatalytic Degradation using UV/TiO₂

This protocol describes a typical lab-scale experiment for assessing the photocatalytic degradation of 4-C-2-MA.

  • Reactor Setup:

    • Use a quartz photoreactor to allow UV light penetration. Place a UV lamp (e.g., 125W medium-pressure mercury lamp) inside a quartz cooling jacket at the center of the reactor. Circulate cool water through the jacket to maintain a constant temperature.

    • Place the reactor on a magnetic stir plate and add a stir bar.

  • Preparation of Suspension:

    • Prepare a stock solution of 4-C-2-MA (e.g., 100 mg/L) in ultrapure water.

    • In the reactor, add the desired volume of the stock solution and dilute with ultrapure water to the final working volume (e.g., 250 mL) and concentration (e.g., 20 mg/L).

    • Add the photocatalyst, typically TiO₂ (e.g., Degussa P25), at a specific loading (e.g., 250 mg/L)[3].

  • Execution:

    • Stir the suspension in the dark for 30-60 minutes to ensure adsorption-desorption equilibrium is reached between the 4-C-2-MA and the catalyst surface. Take a "time zero" sample at the end of this period.

    • Turn on the UV lamp to initiate the photoreaction.

    • Collect aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 min).

  • Sample Processing:

    • Immediately after collection, filter each aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove the TiO₂ catalyst and stop the reaction.

    • Transfer the filtrate to an amber HPLC vial for analysis.

Protocol 2: Sample Preparation and Analysis by HPLC-UV
  • Instrument Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may contain a buffer or acid (e.g., 0.1% formic acid) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for 4-C-2-MA (approx. 240-245 nm).

  • Quantification:

    • Prepare a series of calibration standards of 4-C-2-MA in the mobile phase.

    • Generate a calibration curve by plotting peak area versus concentration.

    • Quantify the concentration of 4-C-2-MA in the experimental samples by comparing their peak areas to the calibration curve.

Data Presentation

Effective data summary is crucial for comparing outcomes. The tables below synthesize information on degradation efficiencies and identified byproducts.

Table 1: Comparison of Degradation Methodologies for Chloroanilines

Degradation MethodTypical ConditionsKey Reactive SpeciesAdvantagesCommon ChallengesReference
Microbial Neutral pH, 25-35°C, specific bacterial strainsDioxygenase enzymesEnvironmentally friendly, low costSlow reaction rates, sensitivity to toxicity, potential need for co-substrates[1][18]
Photocatalysis (UV/TiO₂) Acidic pH (e.g., 4), TiO₂ catalyst, UV lightHydroxyl radical (•OH)Effective for mineralization, can use solar energyCatalyst separation, potential for catalyst fouling[3][19]
Ozonation Can be pH-dependent (more •OH at alkaline pH)Ozone (O₃), •OHFast reaction rates, no sludge productionHigh energy cost, low solubility of ozone in water, formation of bromate in bromide-containing waters[20][21]
Fenton Reaction Acidic pH (2.5-3.5), Fe²⁺ catalyst, H₂O₂Hydroxyl radical (•OH)Rapid degradation, simple setupSludge production (iron hydroxide), narrow effective pH range[22]
Sonolysis High-frequency ultrasound (20-500 kHz)•OH, thermal pyrolysisNo chemical addition neededHigh energy consumption, efficiency can be substrate-dependent[17][23]

Table 2: Identified Intermediates in the Degradation of 4-C-2-MA and Related Chloroanilines

IntermediateFormulaPathway of FormationAnalytical MethodReference
5-Chloro-3-methylcatecholC₇H₇ClO₂Microbial hydroxylationGC-MS[2]
4-ChlorophenolC₆H₅ClOAOP (•OH attack, substitution of NH₂)GC-MS, HPLC[3]
5-Chloro-2-methyl-1,2-benzoquinoneC₇H₅ClO₂Chemical oxidation (periodate)Spectrophotometry, MS[24]
4,4'-DichloroazobenzeneC₁₂H₈Cl₂N₂AOP (Dimerization of aniline radical)GC-MS[3][4]
4-ChloronitrobenzeneC₆H₄ClNO₂AOP (Oxidation of azobenzene intermediate)GC-MS[3]
HydroquinoneC₆H₆O₂AOP (Hydroxylation of intermediates)HPLC, GC-MS[17]
Short-chain Carboxylic Acidse.g., C₄H₄O₄ (Maleic)AOP (Aromatic ring cleavage)IC, LC-MS[9]

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex processes. The following are generated using DOT language for clarity.

G cluster_0 Generalized AOP Degradation Pathway of 4-C-2-MA cluster_1 Primary Intermediates cluster_2 Secondary Intermediates cluster_3 Final Mineralization Products parent 4-Chloro-2-methylaniline int1 Chlorinated Phenols/ Catechols parent->int1 •OH Attack int2 Dechlorinated Anilines parent->int2 •OH Attack int3 Dimerized Products (e.g., Azo compounds) parent->int3 •OH Attack int4 Hydroxylated Intermediates (e.g., Hydroquinone) int1->int4 Further Oxidation int2->int4 Further Oxidation int3->int4 Further Oxidation int5 Ring-Opened Products (Carboxylic Acids) int4->int5 Ring Cleavage prod1 CO₂ int5->prod1 Mineralization prod2 H₂O int5->prod2 Mineralization prod3 Cl⁻ int5->prod3 Mineralization prod4 NH₄⁺ / NO₃⁻ int5->prod4 Mineralization

Caption: Generalized degradation pathway of 4-C-2-MA via AOPs.

G cluster_0 Experimental & Analytical Workflow cluster_1 Analysis prep 1. Prepare Reagents (4-C-2-MA Stock, Catalyst, Buffers) setup 2. Reactor Setup (Add reactants, stir in dark for equilibrium) prep->setup initiate 3. Initiate Reaction (e.g., Turn on UV lamp, add bacteria) setup->initiate sample 4. Collect Samples (At timed intervals) initiate->sample quench 5. Quench & Filter (Remove catalyst, stop reaction) sample->quench hplc 6a. HPLC/GC-MS Analysis (Parent compound & intermediates) quench->hplc ic 6b. Ion Chromatography (Cl⁻, NO₃⁻ anions) quench->ic toc 6c. TOC Analysis (Mineralization) quench->toc data 7. Data Processing (Kinetics, Pathway ID, Mass Balance) hplc->data ic->data toc->data

Caption: Standard workflow for degradation experiments and analysis.

G node_sol node_sol node_cause node_cause start Unexpected Result in Chromatogram? q1 Are peaks also in 'time zero' sample? start->q1 q2 Are peaks also in 'standard' injection? q1->q2 No cause1 Cause: Impure Starting Material q1->cause1 Yes q3 Does TOC data show low mineralization? q2->q3 No cause2 Cause: On-Column Degradation q2->cause2 Yes cause3 Cause: Formation of Recalcitrant Intermediates q3->cause3 Yes sol1 Solution: Purify 4-C-2-MA stock or use new batch cause1->sol1 sol2 Solution: Modify mobile phase (pH) or change LC column cause2->sol2 sol3 Solution: Increase reaction time/intensity; Identify intermediates with MS cause3->sol3

Caption: Troubleshooting decision tree for unexpected analytical results.

References

  • Fuchs, K., Schreiner, A., Lingens, F. (1991). Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. Available at: [Link]

  • Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Bacterial degradation of monocyclic aromatic amines. PMC. Available at: [Link]

  • Vangnai, A. S., Petchkroh, N., & Promden, W. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. PubMed. Available at: [Link]

  • Nitoi, I., Oancea, P., & Cristea, I. (2013). Proposed photocatalytic degradation pathway of 4-CLA. ResearchGate. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. 4-Chloro-2-methylaniline Analytical Chemistry. Chemdad. Available at: [Link]

  • Kaushik, R. D., Kumar, A., & Singh, A. (2009). Kinetics and mechanism of Mn(II) catalyzed periodate oxidation of 4-chloro-2-methylaniline. ResearchGate. Available at: [Link]

  • Akbar, S., & Sultan, S. (2015). Microbial degradation of 4-chloroaniline by a bacterial consortium. African Journal of Microbiology Research. Available at: [Link]

  • Vangnai, A. S., Petchkroh, N., Promden, W., & Thongpan, A. (2007). Biodegradation of 4-chloroaniline by bacteria enriched from soil. Antonie Van Leeuwenhoek. Available at: [Link]

  • Nitoi, I., Oancea, P., & Cristea, I. (2015). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. ResearchGate. Available at: [Link]

  • Goel, M., Hongqi, D., & Ashok, M. (2010). Sonochemical Treatment of Water Polluted by Chlorinated Organocompounds. A Review. Molecules. Available at: [Link]

  • Pétrier, C., & Francony, A. (1997). Ultrasound and Environment: Sonochemical Destruction of Chloroaromatic Derivatives. Environmental Science & Technology. Available at: [Link]

  • Pétrier, C., & Francony, A. (1997). Ultrasound and Environment: Sonochemical Destruction of Chloroaromatic Derivatives. ResearchGate. Available at: [Link]

  • Nitoi, I., Oancea, P., & Cristea, I. (2013). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. CABI Digital Library. Available at: [Link]

  • Wang, Y., Zhao, H., & Zhao, G. (2009). Fenton Degradation of Organic Pollutants in the Presence of Low-Molecular-Weight Organic Acids: Cooperative Effect of Quinone. Environmental Science & Technology. Available at: [Link]

  • Augugliaro, V. A., et al. (1998). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. Scilit. Available at: [Link]

  • NIST. 4-Chloro-2-methylaniline hydrochloride. NIST WebBook. Available at: [Link]

  • U.S. EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. EPA. Available at: [Link]

  • Al-Kdasi, A., et al. (2004). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Water Research. Available at: [Link]

  • Arora, P. K. (2015). Bacterial degradation pathways for 4-chloro-2-aminophenol (a), 2-chloro-4-aminophenol (b), and 4-chloro-2-methylphenol (c). ResearchGate. Available at: [Link]

  • Dolan, J. W. (2020). On-Column Sample Degradation. LCGC International. Available at: [Link]

  • Liu, S., et al. (2015). Photocatalytic organic pollutants degradation in metal–organic frameworks. RSC Advances. Available at: [Link]

  • Chakma, S., & Moholkar, V. S. (2013). Sonochemical degradation of pesticides in aqueous solution: investigation on the influence of operating parameters and degradation pathway – a systematic review. RSC Advances. Available at: [Link]

  • Gehringer, P., & Eschweiler, H. (2001). Degradation of aqueous 4-chloroaniline by ozonolysis and combined γ-rays-ozone processing. ResearchGate. Available at: [Link]

  • Chakma, S., & Moholkar, V. S. (2013). Sonochemical degradation of chlorinated organic compounds, phenolic compounds and organic dyes - A review. ResearchGate. Available at: [Link]

  • ChemBK. 4-Chloro-2-methylaniline. ChemBK. Available at: [Link]

  • Nematollahi, D., & Goodarzi, S. (2014). Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide. RSC Advances. Available at: [Link]

  • Al-Musawi, T. J., et al. (2023). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. MDPI. Available at: [Link]

  • Sarria, V., et al. (2003). Degradation of aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. ResearchGate. Available at: [Link]

  • Basrani, B., et al. (2007). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. PubMed. Available at: [Link]

  • Irmak, S., Yavuz, H. I., & Erbatur, O. (2005). Degradation of 4-chloro-2-methylphenol in aqueous solution by electro-Fenton and photoelectro-Fenton processes. Applied Catalysis B: Environmental. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Over-Alkylation of 4-Chloro-2-methylaniline

Welcome to the dedicated technical support center for optimizing the alkylation of 4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to en...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for optimizing the alkylation of 4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the selectivity and yield of their mono-alkylation reactions while minimizing the formation of undesired over-alkylation byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the alkylation of 4-chloro-2-methylaniline, offering structured solutions to guide your experimental adjustments.

Issue 1: Significant Formation of N,N-Dialkylated Byproduct

Question: My reaction is producing a substantial amount of the N,N-dialkylated 4-chloro-2-methylaniline, significantly lowering the yield of my desired mono-alkylated product. How can I improve selectivity?

Answer: Over-alkylation is a prevalent issue in aniline N-alkylation because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more susceptible to a second alkylation.[1][2] Here are several strategies to mitigate this:

  • Stoichiometric Control: A fundamental approach is to adjust the molar ratio of your reactants. Using a stoichiometric excess of 4-chloro-2-methylaniline relative to the alkylating agent increases the statistical probability that the alkylating agent will react with the more abundant primary amine.[1][2] Consider starting with a 2:1 or 3:1 molar ratio of aniline to alkylating agent and optimizing from there.[3]

  • Controlled Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, employ a slow, dropwise addition or use a syringe pump.[3] This maintains a low concentration of the alkylating agent in the reaction mixture, which can significantly reduce the rate of the second alkylation.[4]

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity towards mono-alkylation.[1][2] The activation energy for the second alkylation may be higher, so reducing the temperature can disproportionately slow down the formation of the dialkylated product.[2][5]

  • Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Highly reactive agents like methyl iodide can exacerbate over-alkylation. Consider using less reactive alternatives, such as dimethyl carbonate, which has been shown to be highly selective for N-monomethylation.[2] The "borrowing hydrogen" strategy, which uses alcohols as alkylating agents in the presence of a suitable catalyst, is another excellent method for controlled mono-alkylation.

Issue 2: Low Conversion of 4-Chloro-2-methylaniline

Question: My reaction has high selectivity for the mono-alkylated product, but a significant amount of the starting material remains unreacted, resulting in a low overall yield. What steps can I take to improve conversion?

Answer: Low conversion can stem from several factors, from reaction conditions to reagent quality. Here's a systematic approach to troubleshooting:

  • Optimize Reaction Time and Temperature: While lower temperatures can improve selectivity, they may also slow down the reaction rate. It's a delicate balance. Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. If the reaction stalls, a modest increase in temperature might be necessary to drive it to completion.[3]

  • Catalyst Selection and Activity: If you are using a catalytic method (e.g., reductive amination or borrowing hydrogen), the choice and condition of the catalyst are critical.[6] For instance, with copper chromite catalysts, pre-reduction with hydrogen can significantly enhance activity.[6] Ensure your catalyst is fresh or has been properly activated and consider screening different catalysts or increasing the catalyst loading.[3]

  • Reagent and Solvent Purity: Ensure that your 4-chloro-2-methylaniline, alkylating agent, and solvent are pure and dry. Water and other impurities can interfere with many alkylation reactions, particularly those involving metal catalysts or strong bases.[3]

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. In some cases, ionic liquids have been shown to improve both conversion and selectivity for mono-alkylation.[1][7] Experimenting with different solvents of varying polarity may be beneficial.

Issue 3: Formation of C-Alkylated Byproducts

Question: Besides N-alkylation, I am observing the formation of byproducts where the alkyl group has added to the aromatic ring of the 4-chloro-2-methylaniline. How can I prevent this side reaction?

Answer: C-alkylation is a competing reaction pathway, particularly under certain conditions.[2] Here’s how to favor N-alkylation:

  • Reaction Conditions: C-alkylation is often favored at higher temperatures.[2][8] Therefore, maintaining a lower reaction temperature is a key strategy to minimize this side reaction.

  • Catalyst Choice: The type of catalyst used can significantly influence the N- versus C-alkylation selectivity.[6] For example, certain zeolite catalysts can be tuned to favor N-alkylation over C-alkylation.[6] Lewis acid catalysts can also be tuned to control the chemoselectivity between N- and C-alkylation.[9]

  • Protecting Groups: While more synthetically intensive, a reliable method to prevent C-alkylation is to temporarily protect the amino group. Acylation of the amine to form an amide deactivates the ring towards electrophilic substitution and directs reactivity to the nitrogen atom. The protecting group can then be removed in a subsequent step.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reason for over-alkylation in aniline derivatives?

A1: Over-alkylation occurs because the product of the first alkylation, a secondary amine (N-monoalkylaniline), is generally more nucleophilic than the starting primary aniline.[1][2] This increased nucleophilicity makes the secondary amine more reactive towards the alkylating agent than the remaining primary aniline, leading to the formation of a tertiary amine (N,N-dialkylaniline).[10]

Q2: Are there any "green" or more sustainable methods to achieve selective mono-alkylation?

A2: Yes, the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HAT) strategy is a prominent green chemistry approach.[1] This method utilizes alcohols as alkylating agents, which are generally less toxic and more readily available than alkyl halides. The reaction, often catalyzed by transition metals like ruthenium or iridium, produces only water as a byproduct, making it highly atom-efficient and environmentally friendly.[1][11]

Q3: How can I effectively monitor the progress of my alkylation reaction to stop it at the optimal time?

A3: Regular monitoring of the reaction is crucial for maximizing the yield of the mono-alkylated product while minimizing over-alkylation. The most common techniques are:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting material and the formation of products.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the relative amounts of starting material, mono-alkylated product, and di-alkylated byproduct in the reaction mixture.[6] This allows for precise determination of the optimal reaction endpoint.[2]

Q4: Can protecting groups be used to prevent over-alkylation?

A4: Absolutely. Protecting the amino group of 4-chloro-2-methylaniline is a highly effective strategy to ensure mono-alkylation.[1][12] A common approach is to acylate the amine to form an amide (e.g., an acetanilide).[1] The amide is significantly less nucleophilic, preventing further alkylation. After the desired chemical transformations are performed elsewhere on the molecule, the protecting group can be removed to regenerate the mono-alkylated amine.[13]

Experimental Protocols

Protocol 1: Stoichiometry-Controlled N-Mono-alkylation

This protocol focuses on achieving mono-alkylation through the controlled use of reactant ratios.

Materials:

  • 4-Chloro-2-methylaniline

  • Alkylating agent (e.g., 1-bromobutane)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-methylaniline (e.g., 3 equivalents).

  • Add anhydrous DMF as the solvent.

  • Add anhydrous potassium carbonate (e.g., 1.5 equivalents) as the base.

  • Slowly add the alkylating agent (e.g., 1-bromobutane, 1 equivalent) to the stirred reaction mixture at room temperature.

  • Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC.

  • Once the reaction has reached the optimal point (maximum mono-alkylated product, minimal di-alkylated product), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Mono-methylation using Dimethyl Carbonate

This protocol utilizes a less reactive alkylating agent to enhance selectivity.[14]

Materials:

  • 4-Chloro-2-methylaniline

  • Dimethyl carbonate (DMC)

  • Zeolite catalyst (e.g., Na-Y faujasite)

  • Anhydrous toluene

  • n-Tetradecane (as an internal standard for GC analysis, optional)

Procedure:

  • Activate the zeolite catalyst by heating under vacuum.

  • In a sealed reaction vessel, combine 4-chloro-2-methylaniline, a large excess of dimethyl carbonate (which can also serve as the solvent), and the activated zeolite catalyst.

  • If using a co-solvent, add anhydrous toluene.

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by GC to track the formation of the N-methylated product and the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Remove the excess dimethyl carbonate and solvent under reduced pressure.

  • Purify the product as needed.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Product Selectivity

Molar Ratio (Aniline:Alkylating Agent)Mono-alkylated Product (%)Di-alkylated Product (%)Unreacted Aniline (%)
1:1.265305
1:175205
2:185105
3:19055

Note: These are representative data and actual results may vary depending on the specific reactants and conditions.

Table 2: Influence of Temperature on Reaction Selectivity

Temperature (°C)Selectivity for Mono-alkylation (%)
10070
8085
6092
4095

Note: Lower temperatures generally favor mono-alkylation but may require longer reaction times.[15]

Visualizations

Reaction Pathway: Mono- vs. Di-alkylation

G cluster_0 Reaction Pathway A 4-Chloro-2-methylaniline (Primary Amine) C Mono-alkylated Product (Secondary Amine) A->C First Alkylation (Desired) B Alkylating Agent (R-X) B->C D Di-alkylated Product (Tertiary Amine) B->D C->D Second Alkylation (Undesired)

Caption: Desired mono-alkylation versus undesired over-alkylation pathway.

Troubleshooting Workflow for Over-alkylation

G cluster_1 Troubleshooting Workflow Start High Di-alkylation Observed Stoichiometry Adjust Stoichiometry (Increase Aniline:Alkylating Agent Ratio) Start->Stoichiometry Addition Control Alkylating Agent Addition (Slow, Dropwise) Stoichiometry->Addition Temperature Lower Reaction Temperature Addition->Temperature Agent Change Alkylating Agent (Less Reactive) Temperature->Agent End Optimized Mono-alkylation Agent->End

Caption: Stepwise approach to mitigating over-alkylation issues.

References

  • Benchchem. (n.d.). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center.
  • Benchchem. (n.d.). Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Improving Selectivity in Aniline Alkylation to 2,6-Diisopropylaniline.
  • Benchchem. (n.d.). Identifying side products in aniline alkylation reactions.
  • ResearchGate. (2025). N-Alkylation of aniline with ethanol over HY and dealuminated HY zeolites.
  • Asurumunige, A., Shields, N., Kwiatek, K., et al. (2026). LEWIS ACID-CATALYZED CHEMOSELECTIVITY CONTROLLED N-ALKYLATION AND C-ALKYLATION OF ANILINES USING VINYL ARENES. ChemRxiv.
  • Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. Retrieved from [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124-137.
  • ACS Publications. (2024). Kinetics of Reductive Alkylation of Aniline with Acetone Using a Ni/Organoclay Catalyst. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Effect of reaction temperature on aniline conversion and product....
  • Benchchem. (n.d.). Preventing over-alkylation in N-Nonylaniline synthesis.
  • CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols.
  • Benchchem. (n.d.). Managing reaction temperature for stable aniline derivative synthesis.
  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds.
  • RSC Publishing. (n.d.). Selective N-alkylation of anilines in ionic liquids. Green Chemistry.
  • Google Patents. (n.d.). US4436937A - Process for the ring alkylation of an aniline.
  • SciSpace. (2006). Selective N-alkylation of anilines in ionic liquids.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Wordpress.
  • Wiley. (2025). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase.
  • Siswanto, C., & Rathman, J. F. (1997). Selective N-Alkylation of Aniline by Micellar Catalysis. Journal of Colloid and Interface Science, 196(1), 99-102. Retrieved from [Link]

  • ChemicalBook. (n.d.). 4-Chloro-2-methylaniline synthesis.
  • Benchchem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Google Patents. (n.d.). EP2606028A1 - Process for the selective meta-chlorination of alkylanilines.
  • IRIS. (n.d.). Mono-N-methylation of Primary Amines with Alkyl Methyl Carbonates over Y Faujasites. 2. Kinetics and Selectivity.
  • Benchchem. (n.d.). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • ResearchGate. (n.d.). Proposed reaction mechanism for light promoted N-alkylation of....
  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols.
  • Scribd. (2025). N-Alkylation and N-Methylation Catalysis.
  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ACS GCI Pharmaceutical Roundtable. (2026). N alkylation at sp3 Carbon Reagent Guide.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-methylaniline 98 95-69-2.
  • PMC. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes.
  • PMC. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.
  • TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Guidechem. (2020). How to Prepare 4-Chloro-2-Methylaniline?.

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Troubleshooting

Technical Support Center: Solvent Effects on the N-Alkylation of Substituted Anilines

Welcome to the Technical Support Center for the N-alkylation of substituted anilines. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvents in this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of substituted anilines. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvents in this cornerstone reaction. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, helping you to troubleshoot common issues and optimize your synthetic strategy.

Frequently Asked Questions (FAQs)
Q1: My N-alkylation reaction is slow. How does solvent choice fundamentally impact the reaction rate?

The N-alkylation of an aniline with an alkyl halide is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The rate of this reaction is highly dependent on the solvent's ability to stabilize the transition state relative to the reactants.

  • The Sₙ2 Mechanism: The reaction involves the nucleophilic attack of the aniline's lone pair of electrons on the electrophilic carbon of the alkylating agent. This proceeds through a high-energy, polar transition state where a partial negative charge develops on the leaving group and a partial positive charge on the nitrogen.[1]

  • Solvent's Role: The key is to choose a solvent that stabilizes this polar transition state more than it stabilizes the aniline nucleophile.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice.[2] They possess strong dipole moments that effectively solvate cations and the polar transition state, lowering the activation energy.[1][3] Crucially, they do not have acidic protons (like O-H or N-H bonds), so they do not form strong hydrogen bonds with the aniline. This leaves the aniline's lone pair "naked" and highly available for nucleophilic attack, maximizing its reactivity.[2][4][5]

    • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents significantly slow down Sₙ2 reactions.[2][6] While their polarity can stabilize the transition state, they also possess acidic protons that form a "cage" of hydrogen bonds around the aniline nucleophile.[5][7] This strong solvation stabilizes the nucleophile, increases the activation energy barrier, and drastically reduces its reactivity.[8][9]

    • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are generally poor choices as they cannot effectively stabilize the polar transition state.[1] This results in a very high activation energy and an extremely slow reaction rate.

Q2: I'm seeing a lot of N,N-dialkylation. How can the solvent help improve selectivity for the mono-alkylated product?

Over-alkylation is the most common side reaction, occurring because the mono-N-alkylated aniline product is often more nucleophilic than the starting aniline.[10][11][12] While stoichiometric control (using an excess of aniline) is the primary strategy to mitigate this, solvent choice plays a supporting role.

High concentrations of reactants can accelerate the undesired second alkylation. Using a solvent that ensures all reactants are fully dissolved but allows for controlled addition (e.g., dropwise addition of the alkylating agent) can help manage local concentrations and improve selectivity.[12] In some advanced methods like "borrowing hydrogen" catalysis, solvent choice can influence catalyst activity and selectivity. For example, studies have shown that non-polar solvents like toluene or low-polarity solvents like THF can be effective.[13][14]

Q3: What are the key solvent properties I should consider when selecting a solvent?

When choosing a solvent for the N-alkylation of anilines, consider the following properties:

  • Polarity and Protic/Aprotic Nature: As discussed, this is the most critical factor. For classic Sₙ2 alkylations with alkyl halides, polar aprotic solvents are strongly favored.[2][15]

  • Dielectric Constant (ε): This is a measure of a solvent's ability to separate charges. Solvents with high dielectric constants (ε > 20) are better at stabilizing the charged, polar transition state of an Sₙ2 reaction.[16][17]

  • Dipole Moment (μ): This reflects the polarity of individual solvent molecules. A large dipole moment helps to solvate charged species.[18]

  • Boiling Point: A solvent with an appropriate boiling point allows the reaction to be conducted at a temperature that provides sufficient energy to overcome the activation barrier without causing decomposition of reactants or products.

SolventTypeDielectric Constant (ε) at 20-25°CDipole Moment (μ, Debye)Boiling Point (°C)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.73.96189.0
N,N-Dimethylformamide (DMF)Polar Aprotic36.73.82153.0
Acetonitrile (MeCN)Polar Aprotic37.53.9281.6
AcetonePolar Aprotic20.72.8856.3
Tetrahydrofuran (THF)"Borderline" Polar Aprotic7.61.7566.0
Dichloromethane (DCM)"Borderline" Polar Aprotic9.11.6039.7
Methanol (MeOH)Polar Protic32.71.7064.7
Ethanol (EtOH)Polar Protic24.61.6978.3
Water (H₂O)Polar Protic80.11.85100.0
TolueneNonpolar2.40.36110.6
HexaneNonpolar1.9~0.0068.7
(Data compiled from multiple sources[17][18][19])
Troubleshooting Guide: Solvent-Related Issues
Problem Probable Cause (Solvent-Related) Recommended Solution & Explanation
Low or No Reaction Use of a polar protic solvent (e.g., ethanol, water). Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents do not form hydrogen bonds with the aniline, leaving its lone pair available for nucleophilic attack and increasing reactivity.[2][5]
Use of a nonpolar solvent (e.g., hexane, toluene). Change to a polar aprotic solvent. Nonpolar solvents cannot stabilize the polar Sₙ2 transition state, resulting in a high activation energy and a very slow reaction.[1]
High Percentage of N,N-Dialkylation (Over-alkylation) High concentration of reactants. Use a larger volume of solvent and add the alkylating agent slowly (dropwise). This keeps the instantaneous concentration of the alkylating agent low, favoring a reaction with the more abundant starting aniline over the mono-alkylated product.[12]
Reaction Stalls or is Incomplete Poor solubility of aniline or base. Screen for a solvent that better dissolves all components. Ensure the base (e.g., K₂CO₃) and the aniline derivative are soluble at the reaction temperature. For some systems, a solvent like THF or even a higher boiling point solvent like butanol might be necessary.[14][20]
Solvent is not dry. Use an anhydrous solvent. Water can compete as a nucleophile and can deactivate certain reagents or catalysts, especially in more advanced catalytic systems.[21]
Formation of Unidentified Side Products Solvent participating in the reaction. Ensure the solvent is inert under the reaction conditions. At high temperatures, some solvents like DMSO can have undesired reactivity.[20] If side products are observed, consider a less reactive solvent like DMF or acetonitrile.
Visualizing the Solvent's Role
Diagram 1: Sₙ2 Reaction Pathway and Solvent Stabilization

SN2_Solvent_Effect Polar aprotic solvent (S) stabilizes the polar transition state, lowering activation energy. cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products cluster_solvent Solvent Environment Aniline R-NH₂ (Aniline) AlkylHalide R'-X (Alkyl Halide) TS δ+...H₂N(R)---C---X...δ- Polar & High Energy TS->inv2 Bond Formation/ Cleavage Product R-NH-R' (Alkylated Aniline) LeavingGroup X⁻ inv1->TS Nucleophilic Attack Solvent1 S Solvent1->TS Solvent2 S Solvent2->TS Solvent3 S Solvent3->TS Solvent4 S Solvent4->TS Solvent5 S Solvent5->TS

Caption: Sₙ2 pathway showing solvent stabilization of the transition state.

Diagram 2: Troubleshooting Workflow for Solvent Optimization

troubleshooting_workflow start Start: N-Alkylation Reaction check_yield Low Yield or Incomplete Reaction? start->check_yield check_purity Poor Selectivity? (Over-alkylation) check_yield->check_purity No solvent_type Analyze Solvent Type: Protic or Nonpolar? check_yield->solvent_type Yes optimize_conc Decrease Concentration: - Add more solvent - Slow addition of alkylating agent check_purity->optimize_conc Yes success Reaction Optimized check_purity->success No switch_solvent Switch to Polar Aprotic (DMF, DMSO, MeCN) solvent_type->switch_solvent Yes check_solubility Are all reactants soluble? solvent_type->check_solubility No (Polar Aprotic) switch_solvent->success check_solubility->check_purity Yes screen_solvents Screen other Polar Aprotic Solvents (e.g., THF, Acetone) check_solubility->screen_solvents No screen_solvents->success optimize_conc->success

Caption: Workflow for troubleshooting solvent-related issues.

Experimental Protocol: N-Alkylation of 4-Toluidine

This protocol describes the synthesis of N-benzyl-4-toluidine via a direct Sₙ2 reaction, highlighting the critical role of the solvent.[22]

Materials:

  • 4-Toluidine (1.0 equiv.)

  • Benzyl bromide (1.1 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-toluidine (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF to the flask, ensuring the solids are well-suspended. The volume should be sufficient to ensure effective stirring (e.g., 5-10 mL per gram of 4-toluidine).

  • Reagent Addition: Stir the mixture at room temperature and add benzyl bromide (1.1 equiv.) dropwise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to 60-80°C and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-toluidine) is consumed.

  • Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or vacuum distillation to yield pure N-benzyl-4-toluidine.

References
  • Boruah, M., et al. (2018). Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. ResearchGate. [Link]

  • Kumar, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. ACS Publications. [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. [Link]

  • Quora. (2020). Why does a polar solvent disfavour an SN2 reaction?[Link]

  • García-García, P., et al. (2018). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. ResearchGate. [Link]

  • University of California, Irvine. Chapter 11: Nucleophilic Substitution and Elimination. [Link]

  • TSI Journals. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. [Link]

  • Wolfram Demonstrations Project. Solvent Polarity in SN1 and SN2 Reactions. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction?[Link]

  • Macro-Chemicals. Solvent Physical Properties. [Link]

  • ARCOR Epoxy Technologies. Solvent Properties Table. [Link]

  • Oregon State University. Physical properties of some common organic solvents. [Link]

  • Wang, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Royal Society of Chemistry. [Link]

  • Li, C-P., & Du, M. (2011). Dielectric constant, dipole moment, and van der Waals volume for some common solvents. ResearchGate. [Link]

  • Beller, M., et al. (2018). N-Alkylation of p-toluidine (5c) using benzyl alcohol (1:2 ratio). ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2022). Protic and Aprotic solvents - and the reaction speed. YouTube. [Link]

  • Organic Syntheses. m-Toluidine, N-ethyl-. [Link]

  • Bikas, R., et al. (2021). N-Alkylation of o-substituted anilines using different alcohols catalyzed by 2. ResearchGate. [Link]

  • ResearchGate. (1995). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. [Link]

  • Um, I-H., et al. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2025). Polar Protic and Aprotic Solvents. [Link]

  • ChemTalk. (2023). Polar Protic and Aprotic Solvents. [Link]

  • Chemistry LibreTexts. (2019). 6.05.1. Protic vs Aprotic Solvents. [Link]

  • Taddei, M., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]

  • ACS Green Chemistry Institute. (2026). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • Google Patents. (1981).
  • ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

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Optimization

Technical Support Center: Catalyst Selection for Efficient N-Alkylation of Anilines

Welcome to the Technical Support Center for catalyst selection in the N-alkylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst selection in the N-alkylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this crucial chemical transformation.

The N-alkylation of anilines is a cornerstone of modern organic synthesis, providing access to a vast array of intermediates for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The selection of an appropriate catalyst is paramount to achieving high yields, selectivity, and process efficiency. This guide will delve into the nuances of catalyst choice, addressing common challenges and providing practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield or No Conversion of the N-Alkylated Aniline

Question: My N-alkylation reaction is resulting in a low yield or fails to proceed. What are the potential causes, and how can I improve the outcome?

Answer: Low yields in aniline N-alkylation can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation.[3]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For instance, in the reductive alkylation of aniline with acetone, optimizing these conditions can significantly boost the yield.[3] It is crucial to systematically screen these parameters for your specific substrate and catalyst system.

  • Catalyst Activity and Preparation: The choice and pre-treatment of the catalyst are vital. For heterogeneous catalysts like copper chromite, a pre-reduction step with hydrogen at an elevated temperature can dramatically increase its activity.[3] For homogeneous catalysts, ensure the catalyst is properly activated and handled under an inert atmosphere if it is air- or moisture-sensitive.

  • Reactivity of the Alkylating Agent: The nature of the alkylating agent plays a significant role. Alcohols are often preferred as green alkylating agents, but their use necessitates a catalyst capable of facilitating a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][2][4] If using alkyl halides, their reactivity (I > Br > Cl) will influence the required reaction conditions.[5]

  • Aniline Reactivity: The electronic properties of the aniline derivative are a key consideration. Electron-withdrawing groups on the aniline ring decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging and often requiring more forcing conditions.[6][7] Conversely, electron-donating groups enhance reactivity.[6]

  • Inappropriate Solvent: The solvent must be compatible with the reaction conditions and should ideally facilitate the desired chemical transformation. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices as they can stabilize charged intermediates without protonating the amine.[7]

Issue 2: Poor Selectivity - Formation of N,N-Dialkylated and C-Alkylated Byproducts

Question: I am observing significant amounts of N,N-dialkylated aniline and/or C-alkylated byproducts. How can I improve the selectivity towards the desired mono-N-alkylated product?

Answer: Achieving high selectivity for mono-N-alkylation is a common hurdle. The initial N-alkylation product is often more nucleophilic than the starting aniline, leading to a second alkylation event.[5][6][8] C-alkylation can also occur, particularly at higher temperatures.[5][9]

Here are strategies to enhance mono-N-alkylation selectivity:

  • Stoichiometric Control: Use a molar excess of aniline relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.[5][8]

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for N-alkylation over C-alkylation and may also disfavor the second N-alkylation.[5][9]

  • Catalyst Selection: The choice of catalyst is critical for controlling selectivity.

    • Heterogeneous Catalysts: Zeolites and other porous materials can offer shape selectivity, sterically hindering the formation of the bulkier dialkylated product within their pores.[8] Supported metal nanoparticles, such as palladium on charcoal (Pd/C) or nickel on alumina (Ni/θ-Al2O3), have also been shown to be effective.[10][11]

    • Homogeneous Catalysts: Transition metal complexes based on ruthenium, iridium, and nickel are well-established for N-alkylation via the borrowing hydrogen mechanism and can offer high selectivity.[2][4]

  • Choice of Alkylating Agent: Less reactive alkylating agents can sometimes provide better control. The use of alcohols in a "borrowing hydrogen" process is a highly atom-economical and often selective method.[4][8][12]

  • Protecting Groups: For challenging substrates, a protecting group strategy can be employed. Acylating the amino group to form an amide reduces its nucleophilicity, preventing over-alkylation. The protecting group can be subsequently removed.[5][13]

Issue 3: Catalyst Deactivation and Regeneration

Question: My catalyst's activity is diminishing over time or with repeated use. What is causing this deactivation, and how can I regenerate it?

Answer: Catalyst deactivation is a significant concern, especially in continuous or batch-recycling processes.

  • Causes of Deactivation:

    • Coke Formation: The primary cause of deactivation for many heterogeneous catalysts is the deposition of carbonaceous materials ("coke") on the active sites.[3][14] These deposits can be composed of long-chain aliphatic compounds or heterocyclic aromatics.[14]

    • Poisoning: Certain functional groups or impurities in the starting materials can act as poisons, strongly binding to the catalyst's active sites. For some metal catalysts, nitrogen-containing compounds can lead to the formation of inactive surface complexes.[15]

    • Leaching: In the case of supported catalysts, the active metal component may leach into the reaction mixture, leading to a loss of activity and potential product contamination.

  • Regeneration Strategies:

    • Oxidative Regeneration: For deactivation caused by coke formation, a common method is to burn off the carbon deposits in a stream of air or oxygen at elevated temperatures.[15]

    • Washing: In some cases, washing the catalyst with an appropriate solvent can remove adsorbed impurities.

    • Re-reduction: For supported metal catalysts that may have become oxidized, a reduction step (e.g., with hydrogen) can restore their activity.[3]

FAQ: Homogeneous vs. Heterogeneous Catalysts

Question: What are the relative advantages and disadvantages of using homogeneous versus heterogeneous catalysts for aniline N-alkylation?

Answer: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of the synthesis, including scale, desired selectivity, and cost considerations.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Activity & Selectivity Often exhibit high activity and selectivity under mild conditions due to well-defined active sites.[16]Can be highly active and selective, with the added benefit of potential shape selectivity from the support material.[11][17]
Catalyst Separation Difficult to separate from the reaction mixture, which can lead to product contamination and catalyst loss.[12]Easily separated from the reaction mixture by filtration, allowing for straightforward product purification and catalyst recycling.[10][17]
Thermal Stability Generally have lower thermal stability compared to their heterogeneous counterparts.Typically more robust and can withstand higher reaction temperatures.[12]
Cost Often based on precious metals like ruthenium and iridium, which can be expensive.[12][16]Can utilize more earth-abundant metals like nickel and copper, and the support material is often inexpensive.[11][17] The reusability also contributes to lower overall cost.[10]
Mechanism The catalytic cycle often occurs in a single phase, with the catalyst and reactants dissolved in a solvent.[18]The reaction occurs at the interface between phases, typically on the surface of a solid catalyst.[18]
FAQ: The "Borrowing Hydrogen" Mechanism

Question: What is the "borrowing hydrogen" mechanism in the context of N-alkylation of anilines with alcohols?

Answer: The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical approach that uses alcohols as alkylating agents.[1][2][4] The process, catalyzed by a transition metal complex, involves the following key steps:

  • Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to the corresponding aldehyde or ketone.

  • Condensation: The in-situ generated carbonyl compound undergoes a condensation reaction with the aniline to form an imine, with the elimination of a water molecule.

  • Hydrogenation: The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline product and regenerating the active catalyst for the next cycle.

This mechanism is highly efficient as it avoids the use of stoichiometric reagents and produces water as the only byproduct.[4][12]

Visualizing the "Borrowing Hydrogen" Catalytic Cycle

Borrowing_Hydrogen_Cycle cluster_main Borrowing Hydrogen Catalytic Cycle Catalyst [M] Catalyst MetalHydride [M]-H2 (Metal Hydride) Catalyst->MetalHydride Dehydrogenation Alcohol R-CH2OH (Alcohol) Aldehyde R-CHO (Aldehyde) Alcohol->Aldehyde -2H Imine Ar-N=CHR (Imine) Aldehyde->Imine + Ar-NH2 - H2O Aniline Ar-NH2 (Aniline) Aniline->Imine Product Ar-NH-CH2R (N-Alkylated Aniline) Imine->Product +2H Water H2O MetalHydride->Catalyst Regeneration

Caption: The Borrowing Hydrogen catalytic cycle for N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Heterogeneous Catalysis - Reductive Alkylation of Aniline with a Ketone

This protocol is adapted from a procedure for the reductive alkylation of aniline with acetone using a copper chromite catalyst.[3]

Catalyst Preparation:

  • Use a commercial copper chromite catalyst.

  • Prior to the reaction, pre-reduce the catalyst by heating in a stream of air at 300°C for 4 hours, followed by passing hydrogen gas over it at the same temperature for 4 hours.[3]

Reaction Procedure:

  • In a high-pressure autoclave, combine aniline, acetone (in a 1:3 molar ratio), and the pre-reduced copper chromite catalyst (4% by weight of the total reactants).[3]

  • Seal the autoclave and flush it first with nitrogen gas and then with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 50 bar.

  • Heat the reaction mixture to 140°C while stirring.

  • Maintain these conditions for 60 minutes.

Work-up and Analysis:

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of aniline and the selectivity for the N-alkylated product.[3]

Protocol 2: General Procedure for Homogeneous Catalysis - N-Alkylation with an Alcohol via Borrowing Hydrogen

This protocol is a general representation based on procedures using ruthenium catalysts.[4]

Materials:

  • [Ru(p-cymene)Cl2]2 (or other suitable ruthenium precursor)

  • Phosphine ligand (e.g., dppf)

  • Aniline derivative

  • Alcohol (alkylating agent)

  • Base (e.g., K2CO3 or NaH)

  • Anhydrous, degassed solvent (e.g., toluene or xylene)

Reaction Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the ruthenium precursor and the phosphine ligand in the dry solvent.

  • Add the aniline and the alcohol to the mixture.

  • Carefully add the base portion-wise to the stirring solution.

  • Heat the reaction mixture to the desired temperature (typically 110-140°C) and monitor the progress by TLC or GC-MS.

Work-up and Analysis:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove any insoluble material.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylaniline.

Decision-Making Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Start: Define N-Alkylation Goal alkylating_agent Choice of Alkylating Agent? start->alkylating_agent alcohol Alcohol (Green Chemistry) alkylating_agent->alcohol Preferred alkyl_halide Alkyl Halide (Traditional) alkylating_agent->alkyl_halide Alternative catalyst_type Select Catalyst Type alcohol->catalyst_type optimization Optimize Reaction Conditions (Temp, Time, Stoichiometry) alkyl_halide->optimization Often Uncatalyzed or Base-Promoted homogeneous Homogeneous catalyst_type->homogeneous heterogeneous Heterogeneous catalyst_type->heterogeneous homogeneous_pros Pros: - High Activity/Selectivity - Mild Conditions homogeneous->homogeneous_pros homogeneous_cons Cons: - Difficult Separation - Costly Metals homogeneous->homogeneous_cons homogeneous->optimization heterogeneous_pros Pros: - Easy Separation/Recycling - Thermally Stable - Cost-Effective heterogeneous->heterogeneous_pros heterogeneous_cons Cons: - Potential Leaching - Harsher Conditions heterogeneous->heterogeneous_cons heterogeneous->optimization troubleshooting Troubleshoot Issues (Yield, Selectivity, Deactivation) optimization->troubleshooting success Successful N-Alkylation troubleshooting->success No low_yield Low Yield? troubleshooting->low_yield Yes poor_selectivity Poor Selectivity? troubleshooting->poor_selectivity Yes deactivation Catalyst Deactivation? troubleshooting->deactivation Yes low_yield->optimization Adjust Conditions/Catalyst poor_selectivity->optimization Adjust Stoichiometry/Temp deactivation->optimization Regenerate/Replace Catalyst

Caption: Workflow for selecting a catalyst for aniline N-alkylation.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. BenchChem.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
  • TSI Journals. (2017).
  • BenchChem. (2025). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center. BenchChem.
  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013).
  • Wiley Online Library. (2025). Cobalt‐Catalyzed Green Alkylations of Anilines with Tetrahydrofurans.
  • Semantic Scholar. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
  • ResearchGate. (n.d.). ChemInform Abstract: Deactivation of a Multimetal Supported Catalyst for Aniline N- Alkylation with Alcohol.
  • Tsuge, K., Kubota, S., Sakamoto, K., Kitayama, K., & Nishimura, T. (2023). Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.
  • National Center for Biotechnology Information. (n.d.). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. PMC.
  • Indian Academy of Sciences. (n.d.).
  • Wiley Online Library. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemSusChem.
  • National Center for Biotechnology Information. (n.d.). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. PMC.
  • American Chemical Society. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
  • ResearchGate. (2025). Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC.
  • American Chemical Society. (2021).
  • American Chemical Society. (2009). Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles. Chemical Reviews.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. BenchChem.
  • BenchChem. (2025).
  • Thieme. (n.d.).
  • BenchChem. (2025).
  • American Chemical Society. (2019). Boron-Catalyzed N-Alkylation of Arylamines and Arylamides with Benzylic Alcohols. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
  • American Chemical Society. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols.
  • Wikipedia. (n.d.). Aniline.
  • BenchChem. (2025).
  • CIE A-Level Chemistry. (n.d.). 26.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Scribd. (n.d.). Catalytic N-Alkylation of Anilines: A. R. Bayguzina and R. I. Khusnutdinov.
  • ResearchGate. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclopropylmethyl Reagent Stability

Welcome to the Technical Support Center for cyclopropylmethyl (CPM) reagents. The cyclopropylmethyl motif is a highly valuable building block in drug discovery and complex molecule synthesis due to its ability to act as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cyclopropylmethyl (CPM) reagents. The cyclopropylmethyl motif is a highly valuable building block in drug discovery and complex molecule synthesis due to its ability to act as a bioisostere and enhance metabolic stability. However, working with these reagents often presents significant challenges—namely, rapid ring-opening, Wurtz coupling, and unpredictable rearrangements.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure the stability and integrity of your cyclopropylmethyl workflows.

FAQ 1: Radical-Mediated Instability (The Radical Clock)

Q: Why do my cyclopropylmethyl radical intermediates rapidly ring-open to homoallyl derivatives, and how fast is this process?

A: The instability of the cyclopropylmethyl radical is driven by thermodynamics. The three-membered cyclopropane ring possesses approximately 27.5 kcal/mol of inherent ring strain. When a radical is generated at the adjacent methyl position, the system undergoes a highly exothermic, unimolecular rearrangement to relieve this strain, forming a linear homoallyl (3-butenyl) radical[1].

Because this ring-opening is strictly unimolecular, irreversible under standard conditions, and incredibly fast, the cyclopropylmethyl radical is frequently used as a "radical clock" to measure the kinetics of competing bimolecular reactions[2]. If your reaction conditions generate a cyclopropylmethyl radical intermediate (e.g., during metallation or photoredox catalysis), the radical will ring-open unless it is trapped by a reactant at a rate faster than 8.6×107 s−1 .

Quantitative Comparison of Radical Clocks
Radical Clock IntermediateRearrangement PathwayDriving ForceRate Constant ( k ) at 298 K
Cyclopropylmethyl Ring Opening to HomoallylRelief of ring strain 8.6×107s−1 [1],[2]
5-Hexenyl Cyclization to CyclopentylmethylEnthalpically/Entropically favored 2.3×105s−1 [2]

FAQ 2: Cationic Rearrangements (The Non-Classical Carbocation)

Q: Under acidic or electrophilic conditions, my reactions yield a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products. What causes this, and how can I control it?

A: This product scrambling is the hallmark of the non-classical carbocation . When a positive charge develops on the carbinyl carbon, the empty p-orbital overlaps with the C–C σ -bonding orbitals of the highly strained cyclopropane ring[3]. This phenomenon, historically referred to as "dancing resonance," delocalizes the positive charge and provides exceptional stability to the cation.

However, this electronic communication also drastically lowers the activation energy required to break the C–C bonds of the ring. Consequently, the cyclopropylmethyl cation exists in a rapid, dynamic equilibrium with the cyclobutyl and homoallyl cations[3]. Nucleophilic attack can occur at any of these electrophilic centers, leading to a mixture of isomers.

CationEquilibrium CPM Cyclopropylmethyl Cation NCC Non-Classical Carbocation (Dancing Resonance) CPM->NCC Equilibration CB Cyclobutyl Cation NCC->CB HA Homoallyl Cation NCC->HA

Caption: Equilibrium dynamics of the cyclopropylmethyl non-classical carbocation.

Troubleshooting Strategy: To favor the formation of the intact cyclopropylmethyl product, you must trap the initial cation kinetically before it equilibrates:

  • Cryogenic Temperatures: Perform the reaction at -78 °C to -94 °C to slow down the rearrangement kinetics[3].

  • Substituent Effects: Introduce electron-donating groups (e.g., an α -methyl group) at the carbocationic center. This provides hyperconjugative stabilization, anchoring the positive charge and reducing the thermodynamic drive to rearrange[3].

Troubleshooting Guide: Preparation of Cyclopropylmethyl Grignard Reagents

Q: I am struggling to prepare cyclopropylmethylmagnesium bromide without extensive Wurtz coupling (dimerization) or homoallyl formation. What is the optimal protocol?

A: The formation of any Grignard reagent from an alkyl halide proceeds via a single-electron transfer (SET) from the magnesium surface, generating a transient radical intermediate[4],[5]. For cyclopropylmethyl halides, this transient radical is highly susceptible to the rapid ring-opening discussed in FAQ 1. Furthermore, if the reaction initiation is sluggish, unreacted alkyl halide accumulates in the flask. When initiation finally occurs, the resulting uncontrolled exotherm accelerates both radical ring-opening and Wurtz coupling (where the formed Grignard reacts with the accumulated halide)[5].

GrignardWorkflow Start 1. Mg Turnings + THF (Anhydrous) Act 2. Surface Activation (I2 or DIBAL-H) Start->Act Add 3. Dropwise Addition of Cyclopropylmethyl Bromide Act->Add Temp 4. Thermal Control Add->Temp HighT T > 20°C Radical Ring Opening & Wurtz Coupling Temp->HighT Uncontrolled Exotherm LowT T = 0-10°C Stable Grignard Formation Temp->LowT Controlled Cooling

Caption: Logical workflow and thermal control for cyclopropylmethyl Grignard synthesis.

Step-by-Step Methodology: Optimized Grignard Preparation

Causality-Driven Protocol:

  • Surface Activation: Add magnesium turnings (1.5 equiv) to a flame-dried flask under argon. Add a crystal of I2​ or a catalytic amount of DIBAL-H. Why? This chemically strips the passivating MgO layer, ensuring immediate initiation and preventing the dangerous accumulation of unreacted halide[5].

  • Solvent Selection: Suspend the Mg in anhydrous Tetrahydrofuran (THF) or Cyclopentyl methyl ether (CPME). Why? These ethereal solvents possess high solvating power, which coordinates and stabilizes the Grignard reagent immediately upon formation[5].

  • Initiation & Cooling: Add 5% of the cyclopropylmethyl bromide solution at room temperature. Once the reaction initiates (indicated by color change or gentle bubbling), immediately cool the flask to 0–10 °C using an ice bath.

  • Controlled Addition: Add the remaining halide dropwise over 1 hour, maintaining the internal temperature below 10 °C. Why? The low temperature suppresses the unimolecular radical ring-opening rate, allowing the second electron transfer from the Mg surface to outcompete rearrangement[5].

Self-Validating System (The D2​O Quench): Do not proceed to the next synthetic step blindly. Withdraw a 0.5 mL aliquot of the newly formed Grignard solution and quench it into a vial containing D2​O . Extract with Et2​O , evaporate the solvent, and analyze via 1H NMR.

  • Success: A clean multiplet at ~0.2–0.5 ppm (cyclopropyl ring protons) and specific deuterium incorporation at the methyl position.

  • Failure: The presence of vinylic protons (5.0–6.0 ppm) indicates homoallyl rearrangement, while a lack of deuterium incorporation implies quenching by ambient moisture.

FAQ 3: Advanced Alternatives (Boronates & Zinc Reagents)

Q: Are there more stable alternatives to cyclopropylmethyl Grignard reagents for transition-metal cross-coupling?

A: Yes. If the instability of the Grignard reagent proves insurmountable for your specific substrate, cyclopropylmethyl boronic esters offer a robust, bench-stable alternative[6].

Unlike Grignard reagents, cyclopropylmethyl boronates do not possess a highly polarized carbon-metal bond that spontaneously generates radical or cationic character under ambient conditions. For sp2−sp3 cross-coupling, these boronates can be subjected to boron-to-zinc transmetalation. The resulting cyclopropylmethyl-zinc species is significantly more covalent and less basic than the corresponding Grignard, allowing for clean Negishi-type homoallylation or direct coupling without premature ring-opening[6].

References

  • Why is cyclopropylmethyl radical opening so fast? Chemistry Stack Exchange. Available at:[Link]

  • Radical clock. Wikipedia. Available at: [Link]

  • Product Subclass 10: Alkyl Grignard Reagents. Thieme E-Books. Available at: [Link]

  • Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

Sources

Optimization

Scale-Up Synthesis Support Center: 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical thermodynamic, kinetic, and chemoselective challenges associated with scali...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical thermodynamic, kinetic, and chemoselective challenges associated with scaling up the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

The preferred industrial route for this molecule is the reductive amination of 4-chloro-2-methylaniline with cyclopropanecarboxaldehyde. While conceptually straightforward at the bench scale, transitioning this reaction to the pilot plant introduces specific failure modes—primarily hydrodehalogenation and sluggish imine condensation due to steric and electronic deactivation. This guide provides self-validating protocols and mechanistic troubleshooting to ensure a robust scale-up.

Section 1: Mechanistic Troubleshooting Workflow

To effectively scale this synthesis, you must first understand the logical decision gates of the reaction pathway. The following flowchart outlines the critical control points during the reductive amination process.

G Start Start: Reductive Amination Scale-Up Imine Imine Formation (4-Cl-2-Me-Aniline + Cyclopropanecarboxaldehyde) Start->Imine Check1 Is Imine Formation Sluggish? Imine->Check1 AddAcid Add 1-2 eq Acetic Acid (Activates Aldehyde) Check1->AddAcid Yes Reduction Reduction Phase Check1->Reduction No AddAcid->Reduction Check2 Is Dehalogenation Occurring? Reduction->Check2 ChangeRed Switch from Pd/C to NaBH(OAc)3 or Pt(S)/C Check2->ChangeRed Yes Product Target: 4-chloro-N-(cyclopropylmethyl) -2-methylaniline Check2->Product No ChangeRed->Product

Logical troubleshooting workflow for the reductive amination scale-up process.

Section 2: Troubleshooting Guide & FAQs

Q1: During our 5 kg pilot run using Pd/C and H₂ gas, we observed up to 15% of the dehalogenated byproduct (N-(cyclopropylmethyl)-2-methylaniline). How do we suppress this? Root Cause (Causality): Palladium is highly active for the oxidative addition into aryl carbon-chlorine (C(sp²)-Cl) bonds. Under a hydrogen atmosphere, this leads to rapid hydrodehalogenation. The electron-withdrawing nature of the para-chloro group on your aniline makes it particularly susceptible to this side reaction [1]. Solution: You must alter the chemoselectivity of the reduction phase.

  • Hydride Reagents (Preferred for <10 kg scale): Transition to Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB). STAB is exceptionally mild and completely inert toward aryl chlorides, ensuring zero dehalogenation [2].

  • Switch the Catalyst (For >10 kg scale): If hydrogen gas is economically mandatory, replace Pd/C with Platinum on Carbon (Pt/C), ideally sulfided (Pt(S)/C). Platinum is significantly less prone to oxidative addition into C-Cl bonds while maintaining excellent activity for imine reduction.

Q2: Our imine formation is stalling at 70% conversion. Why is the condensation so sluggish, and how can we push it to completion? Root Cause: 4-Chloro-2-methylaniline is a severely deactivated nucleophile. The para-chloro group withdraws electron density via induction, while the ortho-methyl group introduces steric hindrance around the primary amine. Solution: The reaction requires acid catalysis to increase the electrophilicity of cyclopropanecarboxaldehyde. Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH). The acid protonates the carbonyl oxygen, dramatically accelerating the nucleophilic attack by the deactivated aniline [2].

Q3: We are seeing tertiary amine formation (over-alkylation). How do we prevent the secondary amine product from reacting with another molecule of aldehyde? Root Cause: Secondary amines are generally more nucleophilic than primary anilines. If the reduction of the initial imine is too slow, the newly formed secondary amine can compete for the remaining unreacted aldehyde. Solution:

  • Stoichiometry: Strictly control the aldehyde stoichiometry to 1.02 - 1.05 equivalents. Do not use a large excess.

  • Kinetic Protection: STAB is sterically demanding. The reduction of the bulky iminium ion (formed from the secondary amine and aldehyde) is extremely slow compared to the primary imine. Using STAB provides kinetic protection against over-alkylation [2].

Q4: Why should we avoid Sodium Cyanoborohydride (NaBH₃CN) for this scale-up? Root Cause: While NaBH₃CN is a classic reductive amination reagent, it poses severe safety and regulatory risks on a multi-kilogram scale. Under the acidic conditions required to activate this specific deactivated aniline, NaBH₃CN can liberate highly toxic hydrogen cyanide (HCN) gas. Furthermore, cyanide contamination in the final active pharmaceutical ingredient (API) requires rigorous and costly purging strategies [3]. STAB provides superior chemoselectivity and yield without the severe toxicity profile.

Section 3: Standard Operating Procedure (Self-Validating Scale-Up Protocol)

Method: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is designed as a self-validating system; each phase contains an In-Process Control (IPC) to ensure thermodynamic and kinetic parameters are met before proceeding to the next step.

Step 1: Reactor Preparation & Imine Formation

  • Charge a glass-lined reactor with 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 L per kg of aniline).

  • Add 4-chloro-2-methylaniline (1.0 eq) and agitate at 20°C.

  • Charge glacial acetic acid (1.2 eq). Causality: Lowers the pH to ~4-5, activating the aldehyde without fully protonating the weakly basic aniline.

  • Slowly dose cyclopropanecarboxaldehyde (1.05 eq) over 30 minutes to manage the mild condensation exotherm.

  • IPC 1: Stir for 2 hours. Sample for HPLC. Proceed to Step 2 only when intermediate imine formation has plateaued and unreacted aniline is minimized.

Step 2: Chemoselective Reduction

  • Cool the reactor to 0°C to 5°C.

  • Begin portion-wise addition of Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) over 1-2 hours. Causality: STAB addition is exothermic. Portion-wise addition prevents thermal runaway and suppresses the competitive reduction of the unreacted aldehyde to cyclopropanemethanol.

  • Allow the reaction to warm to 20°C and stir for 4-6 hours.

  • IPC 2: Sample for HPLC. Target: <1% unreacted imine and <0.5% cyclopropanecarboxaldehyde. Do not proceed to quench until these parameters are met.

Step 3: Quench and Isolation

  • Quench the reaction by slowly adding 1N NaOH (aqueous) until the aqueous layer reaches pH 8-9. Causality: Neutralizes the acetic acid, safely destroys unreacted STAB, and ensures the amine product is fully free-based so it partitions entirely into the organic layer.

  • Separate the layers. Wash the organic layer with saturated brine to remove residual salts.

  • Concentrate the organic layer under reduced pressure. The crude 4-chloro-N-(cyclopropylmethyl)-2-methylaniline can be advanced directly or purified via crystallization as a hydrochloride salt by bubbling HCl gas into an ethereal solution.

Section 4: Quantitative Data & Reagent Selection Matrix

To assist in process development decisions, the following table summarizes the performance of various reducing agents specifically for the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

Reducing AgentChemoselectivity (C-Cl Intact)Over-Alkylation RiskScalability / Safety ProfileCost-Efficiency
NaBH(OAc)₃ (STAB) Excellent (>99%)LowHigh (Non-toxic, mild exotherm)Moderate
Pt(S)/C + H₂ Very Good (~95%)ModerateHigh (Requires pressure vessels)High (Catalyst is recyclable)
Pd/C + H₂ Poor (<85%)ModerateLow (Severe dehalogenation risk)High
NaBH₃CN Excellent (>99%)LowVery Low (HCN gas generation risk)Low (High waste disposal costs)
NaBH₄ + Ti(OiPr)₄ GoodHighModerate (Titanium salts complicate workup)High

Table 1: Comparative analysis of reducing agents for the scale-up of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

References
  • Process for the reductive amination of halogen-containing substrates. US Patent 10544087B2. Google Patents.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). URL: [Link]

Troubleshooting

managing thermal instability during the synthesis of N-alkylanilines

Welcome to the Technical Support Center for N-Alkylaniline Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-Alkylaniline Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals navigate the thermodynamic complexities of synthesizing secondary aromatic amines.

The synthesis of N-alkylanilines—whether via direct alkylation or reductive amination—is fraught with thermal hazards. Uncontrolled exotherms can lead to runaway reactions, intermediate decomposition, and poor selectivity (e.g., polyalkylation)[1][2]. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure scalable and safe synthesis.

Part 1: Core Mechanisms of Thermal Instability (FAQs)

Q: Why does direct N-alkylation of anilines frequently result in thermal runaway and poor selectivity? A: The reaction between aniline and an alkyl halide is highly exothermic. Thermodynamically, the mono-alkylated product (N-alkylaniline) is more electron-rich and nucleophilic than the starting aniline[1]. If the heat of the first alkylation is not rapidly dissipated, localized temperature spikes (hot spots) provide the thermal energy required to overcome the activation barrier of the second alkylation. This kinetic shift drives the formation of unwanted N,N-dialkylanilines and accelerates the exothermic cascade, potentially leading to thermal runaway[2].

Q: In reductive amination, why is the imine intermediate highly susceptible to thermal degradation? A: Reductive amination involves the condensation of aniline with an aldehyde or ketone to form an imine, followed by reduction. The initial condensation is an equilibrium process that releases heat. If the reaction temperature exceeds 40°C due to inadequate cooling, the equilibrium can shift backwards (hydrolysis), or the imine can undergo thermal decomposition and polymerization[3]. Furthermore, the subsequent reduction step using agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is also exothermic; rapid addition can cause a dangerous release of hydrogen gas and heat[2][4].

Q: How does continuous flow chemistry resolve these thermal bottlenecks compared to batch reactors? A: Continuous flow microreactors possess an exceptionally high surface-area-to-volume ratio, which drastically increases the heat transfer coefficient. This allows the system to instantaneously dissipate the heat generated by the reaction, maintaining near-isothermal conditions even for highly exothermic steps[5]. By eliminating localized hot spots, flow chemistry suppresses the activation energy required for secondary polyalkylation and preserves thermally sensitive imine intermediates[5].

ThermalManagement Assessment Assess Reaction Enthalpy (ΔH) HighRisk High Exotherm (ΔH < -60 kJ/mol) Direct Alkylation Assessment->HighRisk ModRisk Moderate Exotherm Reductive Amination Assessment->ModRisk Flow Continuous Flow Microreactor (High Surface Area/Volume) HighRisk->Flow Recommended ModRisk->Flow Optimal Batch Cryogenic Batch Reactor (Slow Dosing & Active Cooling) ModRisk->Batch Feasible PAT In-line Process Analytical Technology (FTIR / Calorimetry) Flow->PAT Batch->PAT

Workflow for selecting thermal management strategies based on reaction exothermicity.

Part 2: Troubleshooting Guide - Reaction Exotherms & Impurities

Issue 1: I am observing significant amounts of N,N-dialkylaniline in my direct alkylation reaction despite using a strict 1:1 stoichiometric ratio.

  • Causality: You are experiencing mass transfer and heat transfer limitations. In a batch reactor, poor mixing creates localized zones where the alkylating agent is in excess. Combined with localized exotherms, the mono-alkylated product rapidly reacts again[1].

  • Solution: Transition to a continuous flow setup or implement a cryogenic slow-dosing strategy. Ensure the alkyl halide is added at a rate slower than the cooling capacity of your chiller. Self-Validation: Monitor the internal temperature; if ΔT exceeds +2°C during dosing, pause the addition until the baseline is restored.

Issue 2: My reductive amination yields are low, and I find unreacted imine in the final product.

  • Causality: The reduction of the imine is incomplete, often due to the decomposition of the reducing agent (e.g., NaBH₄ or NaBH₃CN) at elevated temperatures, or because the exotherm of the reduction step caused the imine to partially hydrolyze back to the starting materials[4][6].

  • Solution: Control the temperature strictly between 0°C and 20°C during the addition of the reductant. Self-Validation: Before adding the reductant, use in-situ FTIR to confirm the complete disappearance of the carbonyl stretch (~1700 cm⁻¹) and the stabilization of the imine C=N stretch (~1640 cm⁻¹).

ReactionPathway Reactants Aniline + Carbonyl/Alkyl Halide Intermediate Imine / Transition State (Thermally Sensitive) Reactants->Intermediate Exothermic Condensation Runaway Thermal Runaway & Polyalkylation Intermediate->Runaway Inadequate Cooling (T > 40°C) Target Mono-N-Alkylaniline (Target Product) Intermediate->Target Controlled Reduction (Isothermal)

Mechanistic pathway highlighting thermal diversion points in N-alkylaniline synthesis.

Part 3: Quantitative Data Presentation

The following table summarizes the thermodynamic and operational differences between traditional batch synthesis and continuous flow microreactors for N-alkylaniline synthesis[5].

ParameterBatch Reactor (Traditional)Continuous Flow MicroreactorCausality / Impact
Heat Transfer Coefficient (U) ~100 - 500 W/(m²·K)~10,000 - 50,000 W/(m²·K)Microreactors rapidly dissipate heat, preventing localized hot spots and thermal degradation.
Mixing Efficiency Moderate (Diffusion limited)High (Rapid diffusion in microchannels)Prevents concentration gradients that lead to runaway polyalkylation.
Temperature Profile Gradient (Hot spots common)Near-IsothermalPreserves thermally sensitive imine intermediates during reductive amination.
Selectivity (Mono vs. Di) Typically 70:30 to 85:15> 95:5Strict thermal control restricts the thermal energy required to overcome the activation barrier for the 2nd alkylation.

Part 4: Experimental Protocols

Protocol A: Continuous-Flow Reductive Amination of Aniline

This protocol utilizes continuous flow to maintain isothermal conditions during the highly exothermic reduction phase, ensuring high selectivity for the mono-alkylated product[5].

  • System Priming: Flush the microreactor system (e.g., a 10 mL internal volume silicon carbide reactor) with anhydrous dichloroethane (DCE) at 1.0 mL/min. Self-Validation: Confirm the system pressure is stable and the inline moisture sensor reads <50 ppm, as water will shift the imine equilibrium[3].

  • Reagent Preparation:

    • Stream A: Prepare a 1.0 M solution of aniline and 1.05 M benzaldehyde in anhydrous DCE.

    • Stream B: Prepare a 1.5 M suspension of sodium triacetoxyborohydride (STAB) in DCE[4].

  • Thermal Equilibration: Set the reactor cooling jacket to 20°C. The high surface-area-to-volume ratio will manage the exotherm seamlessly.

  • Flow Initiation: Pump Stream A and Stream B at 0.5 mL/min each into a T-mixer directly preceding the residence time unit.

  • In-line Monitoring (PAT): Route the reactor effluent through an inline FTIR flow cell. Self-Validation: Monitor the steady-state production by observing the constant absorbance of the C-N stretch (~1250 cm⁻¹) and the absence of the imine C=N stretch (~1640 cm⁻¹).

  • Workup: Collect the effluent in a vessel containing saturated aqueous NaHCO₃ to quench any residual reductant safely.

Protocol B: Temperature-Controlled Batch Direct Alkylation

If flow chemistry is unavailable, this protocol uses cryogenic control and slow dosing to prevent thermal runaway during direct alkylation[1].

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer (for optimal mass transfer) and an internal thermocouple.

  • Cryogenic Cooling: Charge the reactor with aniline (1.0 equiv) and a mild base (e.g., K₂CO₃, 1.2 equiv) in acetonitrile. Cool the jacket to -5°C. Self-Validation: Do not proceed until the internal thermocouple reads ≤ 0°C.

  • Controlled Dosing: Load the alkyl halide (0.95 equiv, to prevent over-alkylation) into a syringe pump. Dose the alkyl halide into the reactor at a rate of 0.02 equiv/min.

  • Thermal Feedback Loop: Self-Validation: Monitor the internal temperature continuously. If the internal temperature rises above 5°C, the dosing must automatically pause. The exotherm must be fully absorbed by the chiller before dosing resumes.

  • Completion: Once dosing is complete, maintain the reaction at 0°C for 2 hours before slowly warming to room temperature to ensure kinetic trapping of the mono-N-alkylaniline.

Part 5: References

  • Aniline - Wikipedia Source: Wikipedia URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Temperature effect study on reductive amination reaction of benzaldehyde with aniline Source: ResearchGate URL:[Link]

  • 2-Aminoquinazolin-4(3H)-one as an Organocatalyst for the Synthesis of Tertiary Amines Source: Organic Letters - ACS Publications URL:[Link]

  • N-, O-Arylation Using Diaryliodonium Salts in Continuous Flow Source: Newcastle University Theses URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Method Validation for 4-Chloro-N-(cyclopropylmethyl)-2-methylaniline

Welcome to the technical support center for the analytical method validation of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical method validation of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the development of robust and reliable analytical methods for this compound.

Introduction

4-Chloro-N-(cyclopropylmethyl)-2-methylaniline is an important intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and stability testing. The validation of these analytical methods is a mandatory requirement to ensure data integrity and regulatory compliance. This guide provides practical, field-tested insights into overcoming common challenges encountered during the validation process, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the two most common analytical techniques for this type of compound.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This involves a thorough evaluation of various parameters, including specificity, linearity, accuracy, precision, and robustness, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1)[1][3][4].

I. High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a powerful technique for the analysis of non-volatile and thermally labile compounds like 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. A typical starting point for method development could involve a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water[5][6]. However, various issues can arise during method validation.

Common HPLC Issues and Solutions
Question: My peak for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is showing significant tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where a peak has a long, sloping end, is a common issue, particularly with amine-containing compounds.[7] It can compromise peak integration and reduce resolution. The primary causes and their solutions are:

  • Secondary Silanol Interactions: The basic amine group of your analyte can interact with acidic silanol groups on the surface of the silica-based stationary phase. This is a very common cause of peak tailing for basic compounds.[7]

    • Solution 1: Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically a pH > 4 is sufficient). Alternatively, decrease the pH (e.g., to pH < 3) to ensure the analyte is fully protonated. A buffered mobile phase is crucial to maintain a consistent pH.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups, significantly reducing these secondary interactions.

    • Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can effectively block the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[8][9]

    • Solution: Reduce the injection volume or dilute the sample. If high concentrations are necessary, consider a column with a larger internal diameter or a higher loading capacity.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, a guard column can protect the analytical column from contaminants. In severe cases, the column may need to be replaced.[8]

Question: I'm observing peak fronting for my analyte. What does this indicate?

Answer:

Peak fronting, where the peak appears pushed forward, is less common than tailing but can still affect quantification.[7][8] The most likely causes are:

  • Sample Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band will spread and elute too quickly at the beginning of the peak.[7]

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.

  • Concentration Overload: At very high concentrations, the analyte molecules can interfere with each other, leading to a non-ideal distribution between the mobile and stationary phases.[8][9]

    • Solution: Dilute the sample to a lower concentration.

Question: My retention times are shifting between injections. How can I improve reproducibility?

Answer:

Inconsistent retention times are a critical issue during validation as they affect peak identification and integration. Several factors can contribute to this problem:

  • Mobile Phase Composition Changes:

    • Solution: Ensure the mobile phase is well-mixed and degassed. If using an isocratic method, prepare a fresh batch of mobile phase daily. For gradient methods, check the pump's proportioning valves for proper function.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant and uniform temperature. Even minor room temperature changes can affect retention times.

  • Pump Issues:

    • Solution: Check for leaks in the pump and ensure the check valves are functioning correctly. Worn pump seals can also lead to inconsistent flow rates.[7]

  • Column Equilibration:

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. This is especially important for gradient methods.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (e.g., ACN:Water with buffer) Separation Chromatographic Separation (C18 Column) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for HPLC analysis.

II. Gas Chromatography (GC) Troubleshooting Guide

GC is a suitable alternative for the analysis of volatile and thermally stable compounds. Given that 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is an aniline derivative, special considerations are needed to prevent issues like peak tailing.

Common GC Issues and Solutions
Question: I am observing severe peak tailing in the GC analysis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. What is the cause and how can I mitigate this?

Answer:

Aniline and its derivatives are known to be challenging to analyze by GC due to their basicity and potential for adsorption.[10] The primary reasons for peak tailing are:

  • Active Sites in the System: The amine group can interact with active sites in the injector, column, or detector. These active sites can be acidic silanol groups in the liner or on the column stationary phase.

    • Solution 1: Use a Deactivated Liner and Column: Employ liners and columns that are specifically deactivated for the analysis of basic compounds.

    • Solution 2: Column Conditioning: Proper column conditioning at high temperatures can help to passivate active sites.

    • Solution 3: Derivatization: While adding a step, derivatizing the amine group can make the analyte less polar and reduce interactions with active sites.[11]

  • Column Overload: Injecting too much sample can lead to peak tailing.[10]

    • Solution: Reduce the injection volume or dilute the sample. Using a higher split ratio can also decrease the amount of sample reaching the column.[9]

Question: My results are not reproducible. What are the likely sources of variability in my GC method?

Answer:

Poor reproducibility in GC can stem from several factors:

  • Injector Problems:

    • Solution: A leaking septum is a common cause of poor reproducibility.[12] Establish a routine for septum replacement. Also, ensure the syringe is functioning correctly and the injection technique is consistent.

  • Inconsistent Flow Rate:

    • Solution: Check for leaks in the gas lines and connections. Ensure the gas purifiers are not exhausted.

  • Thermal Degradation:

    • Solution: While aniline derivatives can be thermally labile, degradation is often a function of time at high temperatures.[12] Use a high enough injector temperature for rapid volatilization but avoid excessively high temperatures that could cause degradation.

GC Experimental Workflow

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Sample_Prep_GC Sample Preparation (Dissolve in appropriate solvent) Injection_GC Inject Sample (Split/Splitless Inlet) Sample_Prep_GC->Injection_GC Separation_GC Chromatographic Separation (Capillary Column) Injection_GC->Separation_GC Detection_GC FID or MS Detection Separation_GC->Detection_GC Integration_GC Peak Integration Detection_GC->Integration_GC Quantification_GC Quantification Integration_GC->Quantification_GC

Caption: A standard workflow for GC analysis.

III. Frequently Asked Questions (FAQs) on Method Validation

This section addresses broader questions related to the validation of analytical methods for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, in accordance with ICH Q2(R1) guidelines.[1]

Question 1: How do I demonstrate the specificity of my analytical method?

Answer:

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1] To demonstrate specificity, you should:

  • Analyze a Placebo/Blank: Inject a sample containing all components except the analyte to ensure no interfering peaks are present at the retention time of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

  • Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[13] The analytical method should be able to separate the analyte peak from the peaks of these degradation products.

  • Peak Purity Analysis (for HPLC): If using a photodiode array (PDA) detector, peak purity analysis can be performed to confirm that the analyte peak is spectrally homogeneous.

Question 2: What are the requirements for establishing linearity?

Answer:

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[14]

  • Procedure: Prepare a series of at least five standards of different concentrations, spanning the expected range of the samples.

  • Analysis: Analyze each standard and plot the response (e.g., peak area) against the concentration.

  • Acceptance Criteria: The relationship should be linear, and this is typically evaluated by the correlation coefficient (r²) which should be > 0.99. The y-intercept of the regression line should be close to zero.

Question 3: What is the difference between accuracy and precision?

Answer:

  • Accuracy refers to the closeness of the measured value to the true value. It is typically determined by analyzing a sample with a known concentration (e.g., a certified reference material or a sample spiked with a known amount of analyte) and calculating the percent recovery.

  • Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[1]

    • Reproducibility: Precision between different laboratories (inter-laboratory trials).

Question 4: How do I determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ)?

Answer:

  • LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (standard deviation of the blank) / (slope of the calibration curve)

    • LOQ = 10 * (standard deviation of the blank) / (slope of the calibration curve)

Question 5: What is robustness and how is it tested?

Answer:

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.

  • Procedure: Intentionally vary critical method parameters one at a time, such as:

    • For HPLC: pH of the mobile phase, mobile phase composition, column temperature, flow rate.

    • For GC: Oven temperature, flow rate, injector temperature.

  • Analysis: Analyze the sample under these modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The method is considered robust if the results remain within acceptable limits despite these small changes.

Validation Parameters Summary
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the analyte is measured without interference.No interfering peaks at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Defined by the linearity study.
Accuracy To determine the closeness of the measured value to the true value.% Recovery within a specified range (e.g., 98-102%).
Precision To assess the degree of scatter among a series of measurements.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-Noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of approximately 10:1.
Robustness To evaluate the method's reliability with small variations in parameters.Results should remain within predefined limits.

IV. Detailed Experimental Protocols

Protocol 1: HPLC Method for Assay of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations for the calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Analysis: Inject the blank, standards, and samples, and record the chromatograms.

Protocol 2: GC Method for Impurity Profiling
  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C (for FID).

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.

References

  • Vertex AI Search. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology.
  • Persee - PGeneral. (2025, August 22).
  • ECA Academy. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • How to reduce and troubleshoot in HPLC and GC. (2022, March 8). Front Tailing Peaks aka Peak Fronting.
  • ICH. Quality Guidelines.
  • ResearchGate. Q2(R1)
  • Supelco. Bulletin 737F Amines Analysis by Packed Column GC.
  • SIELC Technologies. (2018, February 16). 4-Chloro-2-methylaniline.
  • Bryan Research & Engineering, LLC.
  • Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis.
  • PMC. (2023, May 20).
  • Publisso. (2020, October 9).
  • ChemScene. 939757-94-5 | 4-Chloro-n-(cyclopropylmethyl)-2-methylaniline.
  • PMC.
  • Scientific.net.
  • SpectraBase. 4-Chloro-N-(cyclopropylmethyl)aniline - Optional[Vapor Phase IR] - Spectrum.
  • Frontiers. (2020, September 3).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Sigma-Aldrich. 4-Chloro-2-methylaniline 98 95-69-2.
  • LGC Standards. 4-Chloro-2-methylaniline.
  • PMC. (2022, June 16). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS.
  • MACHEREY-NAGEL.
  • PubMed. (2003, December 15).
  • Merck Millipore. 4-Chloroaniline and Related Substances - Purospher®STAR RP-18 endcapped.
  • ResearchGate.
  • NextSDS.
  • Benchchem. A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methyl-4-(methylsulfanyl)aniline.
  • Scirp.org. (2011, August 15). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin.
  • ChemicalBook. 4-Chloro-N-methylaniline CAS#: 932-96-7.
  • Current Trends in Biotechnology and Pharmacy. (2024, February 28). Comparison of Analytical Method validation guidelines used for release, stability in Biosimilar Manufacturing process.
  • Sigma-Aldrich. 4-Chloro-2-methoxy-N-methylaniline | 35122-79-3.
  • Semantic Scholar. (2011, August 3). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin Solution.

Sources

Troubleshooting

Technical Support Center: Characterization of Substituted Anilines

Welcome to the technical support center for the characterization of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of this crucial class of compounds. The inherent reactivity of the aniline moiety presents unique difficulties, from sample preparation to final structural elucidation. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and accuracy of your experimental results.

Part 1: General Handling, Stability, and Purification

Anilines are notoriously susceptible to degradation, which can compromise all subsequent characterization efforts. Proper handling and purification are the first line of defense against misleading data.

Frequently Asked Questions (FAQs)

Q1: My aniline sample has turned dark brown/red. Is it still usable?

A1: A color change to brown or dark red is a clear indicator of degradation, primarily due to air and/or light-induced oxidation.[1][2] This process forms highly colored quinone-imine species and polymeric impurities that can interfere with reactions and analytical measurements.[1][3] Before use, it is critical to assess the purity of the material using techniques like TLC, HPLC, or NMR. If significant degradation is observed, the compound must be purified. For best results, always use freshly purified or newly purchased material.[1]

Q2: What are the optimal storage conditions for substituted anilines?

A2: To maximize shelf-life, substituted anilines should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect them from both oxygen and light.[1] Storage at low temperatures (e.g., 4°C to -20°C) is highly recommended to slow the rate of oxidation and potential polymerization, especially for anilines with reactive substituents like alkenyl groups.[1]

Q3: I'm having trouble separating regioisomers of my substituted aniline. What's the best approach?

A3: The separation of ortho-, meta-, and para-substituted isomers is often challenging due to their similar physical properties.[2] While fractional crystallization can sometimes be effective if solubilities differ significantly, high-performance liquid chromatography (HPLC), particularly preparative HPLC, generally offers the highest resolution for this task.[2] Column chromatography on silica or alumina can also be used, but may require extensive screening of solvent systems to achieve baseline separation.[4]

Troubleshooting Guide: Purification and Decolorization
Symptom Root Cause Troubleshooting Steps & Solutions
Dark Color (Red/Brown/Black) Oxidation by air and light.[1][2]For Solids: Recrystallize from a suitable solvent. Adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities; remove the charcoal by hot filtration.[2] A reducing agent like sodium dithionite can also be added.[5] For Liquids: Perform vacuum distillation. This is highly effective for separating the aniline from non-volatile, colored polymeric impurities.[2] Distilling over a small amount of zinc dust can help prevent oxidation during heating.[5]
Inseparable Isomeric Impurities Similar polarity and physical properties of regioisomers.[2]Optimize column chromatography conditions (try different solvent systems or stationary phases). If unsuccessful, preparative HPLC is the recommended method for achieving high-purity separation.[2]
Compound Degradation on Silica Gel Column The acidic nature of silica gel can catalyze degradation or polymerization of sensitive anilines.Deactivate the silica gel by pre-treating it with a solvent containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, use a less acidic stationary phase such as alumina (neutral or basic).
Experimental Protocol: Liquid-Liquid Acid/Base Extraction

This protocol is highly effective for separating basic substituted anilines from neutral and acidic impurities.[2]

  • Dissolution: Dissolve the crude aniline sample in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic aniline will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.[2]

  • Isolate Impurities: The organic layer now contains neutral and acidic impurities. It can be washed with brine, dried, and evaporated to recover these components if needed.[2]

  • Liberate the Free Aniline: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) with stirring until the solution is basic (confirm with pH paper). The protonated aniline will be neutralized and precipitate or form an oily layer.[2]

  • Back Extraction: Extract the basified aqueous solution with a fresh organic solvent (e.g., diethyl ether) 3 times.[2]

  • Product Isolation: Combine the organic extracts from the previous step. Wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the purified substituted aniline.[2]

Visualization: Purification Workflow

cluster_0 Decision Process for Purification Start Crude Aniline Sample CheckPurity Assess Purity & Color (TLC, NMR, Visual) Start->CheckPurity IsSolid Is the compound solid? CheckPurity->IsSolid Impure FinalProduct Pure Aniline CheckPurity->FinalProduct Sufficiently Pure IsThermallyStable Is it thermally stable? IsSolid->IsThermallyStable No (Liquid) Recrystallize Recrystallization (+/- Activated Carbon) IsSolid->Recrystallize Yes Distill Vacuum Distillation (+/- Zinc Dust) IsThermallyStable->Distill Yes Chromatography Column Chromatography (Silica or Alumina) IsThermallyStable->Chromatography No / Isomers Present Recrystallize->FinalProduct Distill->FinalProduct Chromatography->FinalProduct

Caption: Decision tree for selecting an appropriate purification method.

Part 2: Chromatographic Characterization (GC & HPLC)

Chromatography is essential for assessing the purity of substituted anilines and for separating complex mixtures. However, the unique properties of anilines can lead to significant challenges.

Frequently Asked Questions (FAQs)

Q1: Why do my aniline peaks tail so badly in Gas Chromatography (GC)?

A1: Peak tailing in GC is a common problem with anilines. It's primarily caused by strong interactions between the basic amine group and active sites (e.g., acidic silanol groups) on the column stationary phase or inlet liner.[6] This leads to poor peak shape and unreliable quantification. While derivatization can solve this, it adds extra steps.[7] Using a base-deactivated column and liner is often the most direct solution.

Q2: My aniline seems to be degrading in the GC injector. How can I confirm and prevent this?

A2: Anilines can be thermolabile, and high injector temperatures can cause degradation.[7] To check for this, perform a temperature ramp study on your injector, starting from a lower temperature (e.g., 200°C) and increasing incrementally. If peak area and shape improve at lower temperatures, thermal degradation is likely occurring. Use the lowest possible injector temperature that still allows for efficient volatilization of your analyte.

Q3: I'm using HPLC, but my aniline has very poor retention on a standard C18 column. What can I do?

A3: Poor retention, especially for aniline itself, is common on reversed-phase columns, particularly with highly aqueous mobile phases.[8] Aniline's polarity causes it to have little affinity for the nonpolar C18 stationary phase. To improve retention, you can:

  • Increase the organic content of the mobile phase, if possible without compromising the separation of other components.

  • Use a different stationary phase , such as one with phenyl-hexyl ligands, which can offer alternative pi-pi interactions with the aniline ring.

  • Adjust the mobile phase pH. At a pH well below the pKa of the aniline (~4.6), the amine will be protonated. This can sometimes improve retention and peak shape on certain columns, but it can also decrease it. Empirical testing is necessary.

Troubleshooting Guide: Chromatographic Issues
Symptom Technique Root Cause Troubleshooting Steps & Solutions
Broad or Tailing Peaks GCInteraction with active sites in the inlet or on the column.[6][9]Use a base-deactivated inlet liner and column. Check for and eliminate any leaks in the system. Ensure proper column installation.
Poor Retention / Peak Shape HPLC (Reversed-Phase)Analyte is too polar for the stationary phase; secondary interactions with silanols.[8]Use a column designed for polar analytes (e.g., "aqua" or polar-embedded phase). Adjust mobile phase pH. Add a competing base like triethylamine to the mobile phase in low concentrations (e.g., 0.1%) to mask silanol interactions.
Inconsistent Retention Times GC or HPLCUnstable temperature, flow rate, or mobile phase composition. Column degradation.Ensure the instrument is properly equilibrated. Check for leaks or pump issues. Flush the column to remove contaminants. If issues persist, the column may need replacement.
Ghost Peaks / Carryover GC or HPLCStrong adsorption of aniline onto active sites, leading to slow release in subsequent runs.Implement a rigorous wash step between injections, using a strong solvent (e.g., a high percentage of organic solvent, possibly with acid/base modifier). Use a base-deactivated system for GC.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules, but aniline spectra can be deceptively complex.

Frequently Asked Questions (FAQs)

Q1: Why is my -NH₂ proton signal in the ¹H NMR spectrum a broad singlet, and why does its chemical shift vary between samples?

A1: The -NH₂ protons are subject to quadrupole broadening by the ¹⁴N nucleus and undergo chemical exchange with each other and with trace amounts of acid or water in the solvent. This rapid exchange averages the signal and decouples it from adjacent protons, resulting in a broad singlet. The chemical shift is highly sensitive to concentration, temperature, solvent, and the presence of acidic or basic impurities, which is why it can vary significantly.[10]

Q2: The peaks for my aromatic protons are broader than expected. What could be the cause?

A2: Broad aromatic peaks can arise from several factors:

  • Unresolved Coupling: Complex splitting patterns (e.g., ddd, m) that are not fully resolved can appear as a single broad peak. Using a higher field strength spectrometer can often resolve this.

  • Intermediate Rate of Rotation: If there is restricted rotation around the C-N bond, and the rate of rotation is on the NMR timescale, it can lead to significant peak broadening.[11] This is more common with sterically hindered anilines.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual catalysts from synthesis) can cause significant line broadening.[5]

  • Aggregation: At high concentrations, aniline derivatives can form aggregates through hydrogen bonding, leading to broader signals. Try acquiring the spectrum at a lower concentration.

Q3: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C NMR spectra?

A3: Substituents have a profound and predictable electronic effect on the aniline ring.[12][13]

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase electron density, particularly at the ortho and para positions. This causes the ¹H and ¹³C signals for these positions to be shielded (shifted to a lower ppm/upfield).[13]

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl decrease electron density, again most strongly at the ortho and para positions. This deshields the nuclei, causing their signals to shift to a higher ppm (downfield).[12] These effects are foundational for confirming the regiochemistry of a substitution.

Visualization: Troubleshooting NMR Peak Broadening

cluster_1 Troubleshooting Broad NMR Signals Start Observe Broad Peaks in Aniline Spectrum CheckNH2 Is it the -NH₂ signal? Start->CheckNH2 NormalBehavior This is often normal (Quadrupole Broadening & Exchange) CheckNH2->NormalBehavior Yes CheckAromatic Are aromatic signals broad? CheckNH2->CheckAromatic No CheckConcentration Run at lower concentration CheckAromatic->CheckConcentration Yes CheckTemp Variable Temperature (VT) NMR CheckConcentration->CheckTemp No Change Resolved Peaks Sharpen CheckConcentration->Resolved Aggregation was the issue CheckPurity Check for Paramagnetic Impurities CheckTemp->CheckPurity No Change CheckTemp->Resolved Dynamic process (e.g., rotation) was the issue CheckPurity->Resolved Purify to remove metals Unresolved Still Broad CheckPurity->Unresolved Consider unresolved coupling

Caption: A logical workflow for diagnosing the cause of broad peaks.

Part 4: Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information for structural confirmation. The nitrogen atom in anilines introduces some key rules and fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What is the "Nitrogen Rule" and how does it apply to my substituted aniline?

A1: The Nitrogen Rule is a fundamental principle in mass spectrometry. It states that a molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[14] Since substituted anilines contain one nitrogen atom, your molecular ion (M⁺˙) peak should appear at an odd m/z value, assuming all other atoms (C, H, O, S, Halogens) follow their most common valencies. This is a quick and useful check for your molecular ion assignment.

Q2: What are the most common fragmentation pathways for substituted anilines?

A2: Aromatic systems like aniline are relatively stable, often resulting in a prominent molecular ion peak.[14] Common fragmentation pathways for the aniline core involve the loss of small neutral molecules. The two most characteristic fragmentations are:

  • Loss of HCN: This is a very common pathway for anilines, resulting in a peak at [M-27]⁺.[15]

  • Loss of an amino radical or ammonia: This can also occur, leading to peaks at [M-16]⁺ or [M-17]⁺.[14] Substituents will, of course, introduce their own fragmentation patterns (e.g., loss of a halogen atom or an alkyl radical).[14]

Q3: My compound contains chlorine/bromine. What should I look for in the mass spectrum?

A3: The presence of chlorine or bromine will produce a characteristic isotopic pattern for any fragment containing them.

  • Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Your molecular ion peak will appear as two peaks, M⁺ and (M+2)⁺, with a relative intensity of roughly 3:1.

  • Bromine: Has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Your molecular ion peak will appear as two peaks, M⁺ and (M+2)⁺, with nearly equal intensity. These isotopic patterns are definitive proof of the presence and number of these halogens in your molecule and its fragments.[14]

Data Summary: Common Fragments
Precursor Ion Neutral Loss m/z of Fragment Notes
M⁺˙HCN[M-27]⁺A common and characteristic fragmentation for the aniline core.[15]
M⁺˙NH₃[M-17]⁺Loss of ammonia, another primary fragmentation pathway.[14]
M⁺˙X˙ (X=Cl, Br)[M-X]⁺For halogenated anilines, loss of the halogen radical is common.[14]
M⁺˙[M-R]⁺For alkyl-substituted anilines, alpha-cleavage leading to loss of an alkyl radical.

Part 5: Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, but obtaining a suitable crystal of an aniline derivative can be the most significant hurdle.

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in the X-ray crystallographic analysis of substituted anilines?

A1: By far, the most challenging and critical step is growing a single crystal of sufficient size (ideally 0.1-0.5 mm) and quality (no visible defects).[16][17] Many factors influence crystallization, including solvent, temperature, concentration, and the intrinsic properties of the molecule. Aniline derivatives can sometimes be oils or form poor-quality crystals, requiring extensive screening of crystallization conditions.

Q2: I have two isomers that give completely different crystal packing. Is this normal?

A2: Yes, this is entirely normal and expected. Even a simple transposition of substituents (e.g., 2-chloro-4-iodoaniline vs. 4-chloro-2-iodoaniline) can lead to different intermolecular interactions (like hydrogen bonding or halogen bonding), resulting in crystallization in a different space group with different unit cell dimensions.[16] This highlights how sensitive crystal packing is to subtle structural changes.

Q3: My crystal structure refinement shows high disorder. What does this mean?

A3: Crystallographic disorder occurs when a molecule or part of a molecule occupies two or more different positions or conformations within the crystal lattice.[18] This is common for flexible groups, such as long alkyl chains, or for entire molecules that can pack in multiple orientations. Failure to properly model this disorder can lead to an incorrect structural interpretation and artificially high R-factors (a measure of the agreement between the crystallographic model and the experimental data).[18]

Experimental Protocol: Growing Single Crystals by Slow Evaporation

This is the most common and straightforward method for obtaining single crystals of small molecules.[17]

  • Solvent Selection: Find a solvent or solvent system in which your compound has moderate solubility. The ideal solvent will fully dissolve the compound when heated slightly but will be near saturation at room temperature.[17]

  • Prepare a Saturated Solution: Prepare a nearly saturated solution of your purified aniline derivative in the chosen solvent in a clean vial. A small amount of heating may be required to ensure complete dissolution.

  • Filtration: Filter the solution through a small plug of cotton or a syringe filter into a clean, new vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap or parafilm, and then pierce the covering with a needle 1-3 times. The small holes will allow the solvent to evaporate very slowly over the course of several days to weeks.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet drawer or a dedicated crystallization chamber) and do not disturb it.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting on the diffractometer.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline.
  • University of Arizona.
  • BenchChem. (2025). Storage and stability issues of ortho-alkenyl anilines.
  • Paryjczak, T., & Rynkowski, J. (1987). Gas Chromatographic Determination of Aniline and Nitrobenzene in Ambient Air.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • LCGC International. (2020).
  • U.S. Environmental Protection Agency. (1996).
  • BenchChem. (2025). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
  • Every, R. L., & Riggs, O. L. (1964). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION, 20(9), 299t-302t.
  • BenchChem. (2025).
  • Pearson.
  • ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]

  • BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines.
  • Thermo Fisher Scientific. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography. [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Spectroscopic Analysis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline and Its Precursors

This guide provides an in-depth spectroscopic comparison of the secondary aniline, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, with its primary precursors, 4-chloro-2-methylaniline and cyclopropanecarboxaldehyde. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth spectroscopic comparison of the secondary aniline, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, with its primary precursors, 4-chloro-2-methylaniline and cyclopropanecarboxaldehyde. This analysis is crucial for researchers in drug development and organic synthesis for reaction monitoring, confirmation of product formation, and purity assessment. The data presented herein is supported by established spectroscopic principles and experimental data sourced from reputable databases.

Introduction

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a representative example of N-alkylation, a fundamental transformation in organic chemistry. A common and efficient method to achieve this is through reductive amination. This process involves the initial formation of an imine intermediate from the reaction of a primary amine (4-chloro-2-methylaniline) with an aldehyde (cyclopropanecarboxaldehyde), followed by in-situ reduction to yield the desired secondary amine. The successful conversion can be unequivocally confirmed by comparing the spectroscopic signatures of the product with its starting materials.

Synthesis at a Glance: Reductive Amination

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline from its precursors is typically achieved via a one-pot reductive amination reaction. This method is widely favored for its operational simplicity and high yields.

G Precursor1 4-chloro-2-methylaniline Intermediate Imine Intermediate Precursor1->Intermediate Precursor2 Cyclopropanecarboxaldehyde Precursor2->Intermediate Product 4-chloro-N-(cyclopropylmethyl)-2-methylaniline Intermediate->Product Reduction ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Product

Caption: Synthetic pathway for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline and its precursors. The analysis focuses on the characteristic changes observed in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry that signify the formation of the final product.

¹H NMR Spectral Data Comparison
CompoundKey Proton Signals (δ, ppm)
4-chloro-2-methylaniline ~6.6-7.1: Aromatic protons. ~3.6: -NH₂ (broad singlet). ~2.1: -CH₃ (singlet).
Cyclopropanecarboxaldehyde ~9.5: -CHO (doublet). ~1.1-1.3: -CH- (cyclopropyl methine, multiplet). ~0.8-1.0: -CH₂- (cyclopropyl methylene, multiplet).
4-chloro-N-(cyclopropylmethyl)-2-methylaniline ~6.7-7.2: Aromatic protons. ~3.8: -NH- (broad singlet). ~2.9: -N-CH₂- (doublet). ~2.2: Ar-CH₃ (singlet). ~1.0-1.2: -CH- (cyclopropyl methine, multiplet). ~0.2-0.5: -CH₂- (cyclopropyl methylene, multiplet).

Analysis: The most telling changes in the ¹H NMR spectrum upon successful reaction are the disappearance of the aldehyde proton signal (~9.5 ppm) from cyclopropanecarboxaldehyde and the downfield shift and change in multiplicity of the protons on the carbon adjacent to the nitrogen. The appearance of a new doublet around 2.9 ppm, corresponding to the -N-CH₂- group, and the persistence of the aromatic and methyl signals from the aniline precursor, are clear indicators of product formation.

¹³C NMR Spectral Data Comparison
CompoundKey Carbon Signals (δ, ppm)
4-chloro-2-methylaniline ~144: C-NH₂. ~115-130: Aromatic carbons. ~17: -CH₃.
Cyclopropanecarboxaldehyde ~200: C=O. ~50: -CH- (cyclopropyl methine). ~10: -CH₂- (cyclopropyl methylene).
4-chloro-N-(cyclopropylmethyl)-2-methylaniline ~145: C-NH. ~116-132: Aromatic carbons. ~55: -N-CH₂-. ~18: Ar-CH₃. ~11: -CH- (cyclopropyl methine). ~4: -CH₂- (cyclopropyl methylene).

Analysis: In the ¹³C NMR spectrum, the key diagnostic change is the disappearance of the aldehyde carbonyl signal (~200 ppm) and the appearance of a new signal around 55 ppm for the newly formed -N-CH₂- carbon. The signals for the aromatic and methyl carbons of the aniline moiety will remain, albeit with slight shifts due to the change in the substituent on the nitrogen.

IR Spectral Data Comparison
CompoundKey IR Absorptions (cm⁻¹)
4-chloro-2-methylaniline ~3400 & ~3300: N-H stretch (primary amine, two bands)[1]. ~1620: N-H bend. ~800: C-Cl stretch.
Cyclopropanecarboxaldehyde ~2820 & ~2720: C-H stretch (aldehyde). ~1700: C=O stretch (strong).
4-chloro-N-(cyclopropylmethyl)-2-methylaniline ~3400: N-H stretch (secondary amine, single broad band)[1]. (Absence of ~1700 C=O stretch) . ~810: C-Cl stretch.

Analysis: The IR spectrum provides clear evidence of the conversion. The characteristic doublet of the primary amine N-H stretch in 4-chloro-2-methylaniline is replaced by a single, broader N-H stretching band typical of a secondary amine in the product.[1] Crucially, the strong carbonyl (C=O) absorption from cyclopropanecarboxaldehyde at ~1700 cm⁻¹ will be absent in the spectrum of the purified product.

Mass Spectrometry Data Comparison

| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) | |---|---| | 4-chloro-2-methylaniline | 141.60[2][3][4] | 141/143: M⁺/M+2⁺ (due to ³⁵Cl/³⁷Cl isotope pattern). 106: [M-Cl]⁺. | | Cyclopropanecarboxaldehyde | 70.09[5][6][7] | 70: M⁺. 41: [C₃H₅]⁺. 29: [CHO]⁺. | | 4-chloro-N-(cyclopropylmethyl)-2-methylaniline | 195.69[8] | 195/197: M⁺/M+2⁺. 154: [M-C₃H₅]⁺. 140: [M-C₄H₇]⁺. |

Analysis: Mass spectrometry confirms the molecular weight of the product. The molecular ion peak for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline will appear at m/z 195, with a characteristic M+2 peak at m/z 197 due to the chlorine isotope. The fragmentation pattern will also be distinct, showing losses corresponding to the cyclopropylmethyl group.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis.

Synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline via Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification a Dissolve 4-chloro-2-methylaniline and cyclopropanecarboxaldehyde in a suitable solvent (e.g., 1,2-dichloroethane). b Stir the mixture at room temperature. a->b c Add sodium triacetoxyborohydride portion-wise. b->c d Monitor reaction progress by TLC or LC-MS. c->d e Quench the reaction with aqueous sodium bicarbonate. d->e f Extract the product with an organic solvent (e.g., ethyl acetate). e->f g Dry the organic layer and concentrate in vacuo. f->g h Purify the crude product by column chromatography. g->h

Caption: Workflow for the synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

Detailed Steps:

  • Reaction Setup: To a solution of 4-chloro-2-methylaniline (1.0 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add cyclopropanecarboxaldehyde (1.1 eq.).

  • Imine Formation: Stir the mixture at ambient temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. This reagent is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.[9][10]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

Spectroscopic Analysis Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep_nmr Dissolve sample in a deuterated solvent (e.g., CDCl₃) for NMR analysis. acq_nmr Acquire ¹H and ¹³C NMR spectra. prep_nmr->acq_nmr prep_ir Prepare a thin film on a salt plate (for liquids) or a KBr pellet (for solids) for IR analysis. acq_ir Obtain the IR spectrum. prep_ir->acq_ir prep_ms Dissolve sample in a volatile solvent for MS analysis. acq_ms Run the mass spectrum. prep_ms->acq_ms ana_nmr Analyze chemical shifts, integration, and coupling patterns in NMR spectra. acq_nmr->ana_nmr ana_ir Identify characteristic functional group absorptions in the IR spectrum. acq_ir->ana_ir ana_ms Determine the molecular weight and analyze fragmentation patterns in the mass spectrum. acq_ms->ana_ms

Caption: Generalized workflow for spectroscopic analysis.

Detailed Steps:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

    • Process the spectra (phasing, baseline correction, and integration).

    • Analyze the chemical shifts, multiplicities, and integral values to elucidate the structure.

  • Infrared (IR) Spectroscopy:

    • For liquid samples, place a drop between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

    • Obtain the IR spectrum using an FTIR spectrometer.

    • Identify the characteristic absorption bands for the functional groups present.

  • Mass Spectrometry (MS):

    • Dissolve the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using a direct infusion or an LC-MS interface.

    • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization (ESI) or electron ionization (EI)).

    • Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern for structural information.

Conclusion

The spectroscopic comparison of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline with its precursors, 4-chloro-2-methylaniline and cyclopropanecarboxaldehyde, provides a clear and definitive method for confirming the success of the synthesis. The key changes to look for are the disappearance of the aldehyde proton and carbonyl signals, the appearance of a new N-CH₂ signal in the NMR spectra, the shift from a primary to a secondary amine N-H stretch in the IR spectrum, and the confirmation of the correct molecular weight by mass spectrometry. This guide serves as a valuable resource for researchers, enabling them to confidently characterize this important class of compounds.

References

  • MilliporeSigma. Cyclopropanecarboxaldehyde. [Link]

  • NIST WebBook. Cyclopropanecarboxaldehyde. [Link]

  • SIELC Technologies. 4-Chloro-2-methylaniline. [Link]

  • mzCloud. 4 Chloro 2 methylaniline. [Link]

  • NIST WebBook. 4-Chloro-2-methylaniline hydrochloride. [Link]

  • NIST WebBook. Benzenamine, 4-chloro-2-methyl-. [Link]

  • Oreate AI Blog. Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

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Validation

assessing the purity of synthesized 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

An in-depth technical evaluation for researchers, analytical scientists, and drug development professionals assessing the purity of halogenated aniline derivatives. Strategic Rationale: The Analyte Profile In the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, analytical scientists, and drug development professionals assessing the purity of halogenated aniline derivatives.

Strategic Rationale: The Analyte Profile

In the synthesis of complex active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a fundamental determinant of final product safety and yield. 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS: 939757-94-5, MW: 195.69) is a highly specific, functionally rich intermediate[1]. Structurally, it features a halogenated aromatic ring, an electron-donating methyl group, and a secondary amine functionalized with a lipophilic cyclopropylmethyl moiety.

The presence of impurities—such as unreacted starting materials, des-chloro or des-cyclopropylmethyl variants, and regioisomers generated during electrophilic aromatic substitution—can severely compromise downstream coupling reactions. Therefore, relying on a single analytical method is insufficient. A robust, self-validating analytical strategy must employ orthogonal techniques: High-Performance Liquid Chromatography (HPLC-UV) for relative impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute, primary purity assignment[2][3].

Comparative Analysis of Analytical Techniques

To establish a comprehensive purity profile, it is critical to understand the mechanistic strengths and blind spots of the available analytical methodologies[3][4].

Table 1: Head-to-Head Comparison of Purity Assessment Methods
FeatureHPLC-UV (Relative Purity)qNMR (Absolute Purity)LC-MS (Impurity Identification)
Fundamental Principle Separation based on differential partitioning between mobile/stationary phases[2].Direct proportionality between NMR signal area and the number of nuclei[3].Mass-to-charge ratio (m/z) separation post-ionization.
Quantification Basis Relative peak area (assumes uniform UV response factors).Absolute mass fraction utilizing a certified internal standard[5].Relative abundance (highly dependent on ionization efficiency)[6].
Reference Standard Requires certified reference standards for the analyte and each impurity for true quantitation[7].Not required for the analyte; requires only a highly pure internal calibrant[5].Requires standards for quantitative assay.
Blind Spots Fails to detect UV-transparent impurities (e.g., inorganic salts, residual solvents)[6].Cannot easily resolve structurally identical isomers with overlapping chemical shifts[2].Poor quantitation due to matrix effects and variable ion suppression.
Primary Utility Routine QC, high-resolution impurity profiling, and stability testing[2].Primary SI-traceable purity assignment and reference material certification[8].Structural elucidation of unknown degradation products.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, every analytical protocol must operate as a self-validating system, where internal checks confirm the reliability of the generated data before final interpretation.

High-Performance Liquid Chromatography (HPLC-UV)

Causality & Design: Because 4-chloro-N-(cyclopropylmethyl)-2-methylaniline contains a basic secondary amine, it is prone to secondary interactions with residual silanols on silica-based columns, leading to severe peak tailing. To counteract this, an acidic modifier (0.1% Trifluoroacetic acid, TFA) is added to the mobile phase. TFA protonates the amine, ensuring it remains in a single ionization state, while ion-pairing effects drive sharp, symmetrical peak shapes[2]. Detection is set at 254 nm, which optimally captures the π→π∗ transitions of the substituted aniline chromophore.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10.0 mg of the synthesized intermediate and dissolve in 10.0 mL of the initial mobile phase (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes to elute both polar degradants and highly lipophilic byproducts.

    • Flow Rate: 1.0 mL/min.

  • Self-Validation (System Suitability): Prior to sample analysis, inject a blank (diluent) to rule out ghost peaks. Inject a standard solution to verify column efficiency (Theoretical Plates > 2000) and peak symmetry (Tailing Factor < 1.5).

HPLC_Workflow Start Sample Preparation (1.0 mg/mL in Mobile Phase) SysSuit System Suitability Test (Blank & Standard Injection) Start->SysSuit Proceed Separation Gradient RP-HPLC (C18 Column, 0.1% TFA) SysSuit->Separation Pass (N > 2000) Detection UV Detection (254 nm) Separation->Detection Elution Analysis Integration & Relative Purity Calculation Detection->Analysis Chromatogram Validation Self-Validation: Mass Balance Check Analysis->Validation Data Output

Caption: HPLC Purity Validation Workflow highlighting the critical System Suitability checkpoint.

Quantitative Nuclear Magnetic Resonance (qNMR)

Causality & Design: qNMR is utilized to determine the absolute mass fraction of the compound[6]. The most critical decision in qNMR is the selection of the internal standard (IS). The IS must be highly pure (traceable to NIST/BIPM), chemically inert, completely soluble in the chosen deuterated solvent, and its NMR signals must not overlap with the analyte[9][10]. For 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, the aromatic protons resonate between 6.5–7.2 ppm, and the aliphatic protons (cyclopropyl, methyl) span 0.2–3.2 ppm. Therefore, 1,4-Dinitrobenzene (which presents a distinct, isolated singlet at ~8.4 ppm in CDCl₃) is selected as the optimal internal calibrant to prevent signal interference[10]. Furthermore, a prolonged relaxation delay ( D1​ ) is mandatory to ensure all nuclei return to thermal equilibrium before the next pulse, preventing the under-quantification of slow-relaxing protons[5].

Step-by-Step Methodology:

  • Precision Gravimetry (The Critical Node): Using a calibrated microbalance, accurately weigh ~15.0 mg of the analyte and ~5.0 mg of the certified 1,4-Dinitrobenzene internal standard into the same vial[5].

  • Solvation: Dissolve the mixture completely in 0.6 mL of CDCl₃ containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse Angle: 90° excitation pulse for maximum signal-to-noise.

    • Relaxation Delay ( D1​ ): Set to ≥ 5 × T1​ (typically 30–60 seconds) of the slowest relaxing proton to ensure >99% magnetization recovery[5].

    • Scans: 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

  • Self-Validation (Processing): Apply manual phase correction and a 5th-order polynomial baseline correction[5]. Integrate the isolated analyte signal (e.g., the aromatic proton at C-3 or C-5) against the 8.4 ppm singlet of the internal standard. Calculate the absolute mass percentage using the standard qNMR molar ratio equation.

qNMR_Workflow Gravimetry Precision Gravimetry (Analyte + Internal Standard) Solvation Dissolution in CDCl3 (Complete Homogeneity) Gravimetry->Solvation Microbalance Relaxation T1 Relaxation Check (Set D1 ≥ 5 × T1) Solvation->Relaxation NMR Tube Acquisition 1H-NMR Acquisition (90° Pulse, 64 Scans) Relaxation->Acquisition Parameter Set Processing Processing (Baseline Correction, Integration) Acquisition->Processing FID Data Quantification Absolute Mass % Calculation Processing->Quantification Integrals

Caption: qNMR Purity Validation Workflow emphasizing precision gravimetry and T1 relaxation.

Data Presentation: Cross-Validation Results

When assessing the purity of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, discrepancies between HPLC and qNMR data provide vital diagnostic information regarding the nature of the impurities[3].

Table 2: Representative Cross-Validation Data for Synthesized Batches
Batch IDHPLC-UV Purity (Area %)qNMR Absolute Purity (Mass %)Diagnostic Interpretation
Lot A 99.5%99.1%High purity. Minor discrepancy due to trace residual solvent (e.g., ethyl acetate) detected by NMR but invisible to UV[6].
Lot B 98.2%92.4%Significant Discrepancy. The sample likely contains UV-transparent inorganic salts (e.g., silica gel or sodium sulfate from purification)[6][11].
Lot C 94.1%95.0%Presence of a structurally related organic impurity with a higher UV molar absorptivity than the main analyte, causing HPLC to underestimate true purity[3].

Conclusion

For the rigorous purity assessment of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, neither HPLC nor qNMR should be used in isolation. HPLC provides indispensable high-resolution profiling of structurally similar organic impurities, while absolute qNMR serves as the ultimate arbiter of mass-balance, capturing UV-silent contaminants and establishing SI-traceable purity. By integrating these orthogonal, self-validating methodologies, researchers can confidently certify this critical intermediate for downstream pharmaceutical synthesis.

References

  • 939757-94-5 | 4-Chloro-n-(cyclopropylmethyl)
  • A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs.
  • Quantitative NMR (qNMR) vs.
  • Source: Bureau International des Poids et Mesures (BIPM)
  • qNMR for Purity Determination in Pharmaceuticals Source: RSSL URL
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL
  • Source: American Chemical Society (ACS)
  • Absolute Quantification by qNMR Source: Enfanos URL

Sources

Comparative

cytotoxicity comparison between 4-chloro-N-(cyclopropylmethyl)-2-methylaniline and other anilines

A Comparative Toxicological Profile of Substituted Anilines: An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive analysis of the cytotoxicity of substituted a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Toxicological Profile of Substituted Anilines: An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the cytotoxicity of substituted anilines, with a specific focus on contextualizing the potential toxicity of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. Designed for researchers, scientists, and drug development professionals, this document synthesizes key toxicological data, details relevant experimental methodologies, and visualizes critical toxicological pathways to support informed decision-making in research and development.

Introduction: The Toxicological Significance of Anilines

Mechanisms of Aniline-Induced Cytotoxicity

The toxicity of aniline compounds is complex and often mediated by their metabolic activation into reactive species. The primary mechanisms include oxidative stress, DNA damage, and the induction of methemoglobinemia.

  • Metabolic Activation and Oxidative Stress: In the body, particularly in the liver and spleen, anilines can be metabolized by cytochrome P450 enzymes to form reactive intermediates like N-hydroxyaniline and nitrosobenzene. These metabolites can redox cycle, generating reactive oxygen species (ROS). This surge in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA.[5][6] Aniline exposure in rats has been shown to cause a significant increase in oxidative DNA damage in the spleen, a key target organ for its toxicity.[1][5]

  • Genotoxicity and Carcinogenicity: The formation of reactive metabolites can lead to the creation of DNA adducts, which are covalent bonds between the chemical and DNA.[7] If not repaired, these adducts can lead to mutations during DNA replication, initiating the process of carcinogenesis.[1][8] Aniline itself has been specifically linked to bladder cancer.[1]

  • Methemoglobinemia: A characteristic sign of aniline poisoning is methemoglobinemia. This condition arises when the iron atom in hemoglobin is oxidized from its oxygen-carrying ferrous state (Fe²⁺) to the non-functional ferric state (Fe³⁺). This reduces the blood's ability to transport oxygen, leading to cyanosis and hypoxia.[7][9]

Below is a diagram illustrating the proposed pathway for aniline-induced cellular toxicity.

Aniline_Toxicity_Pathway cluster_outcomes Cellular Damage cluster_effects Toxicological Endpoints Aniline Aniline Metabolism Metabolic Activation (e.g., CYP450) Aniline->Metabolism In vivo ReactiveMetabolites Reactive Metabolites (N-hydroxyaniline, etc.) Metabolism->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) Generation ReactiveMetabolites->ROS DNA_Adducts DNA Adduct Formation ReactiveMetabolites->DNA_Adducts Methemoglobin Hemoglobin Oxidation (Methemoglobinemia) ReactiveMetabolites->Methemoglobin OxidativeStress Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS->OxidativeStress Genotoxicity Genotoxicity & Carcinogenicity DNA_Adducts->Genotoxicity Hypoxia Tissue Hypoxia Methemoglobin->Hypoxia

Caption: Proposed mechanism of aniline-induced cellular toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To quantitatively compare the cytotoxicity of different aniline derivatives, a standardized in vitro assay is required. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[10] It measures the metabolic activity of cells, as viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.[6][11]

Step-by-Step MTT Assay Protocol
  • Cell Seeding:

    • Culture a suitable cell line (e.g., Balb/3T3 mouse fibroblasts, HepG2 human liver cancer cells) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate overnight to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each test aniline in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations for testing.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls.

  • Incubation:

    • Incubate the plates for a defined period, typically 24 to 72 hours, depending on the cell line and study objectives.[11]

  • MTT Addition and Formazan Formation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[6]

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100.

    • Plot the percentage of cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[3][11]

MTT_Assay_Workflow Start Start Cell_Seeding 1. Cell Seeding (96-well plate) Start->Cell_Seeding Incubate_Attach Incubate Overnight (Allow Attachment) Cell_Seeding->Incubate_Attach Compound_Treatment 2. Compound Treatment (Serial Dilutions) Incubate_Attach->Compound_Treatment Incubate_Exposure Incubate for 24-72h (Exposure Period) Compound_Treatment->Incubate_Exposure MTT_Addition 3. Add MTT Reagent Incubate_Exposure->MTT_Addition Incubate_Formazan Incubate for 2-4h (Formazan Formation) MTT_Addition->Incubate_Formazan Solubilization 4. Solubilize Formazan (Add DMSO) Incubate_Formazan->Solubilization Read_Absorbance 5. Measure Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis 6. Data Analysis (Calculate IC50) Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Comparative Cytotoxicity Data of Substituted Anilines

While direct experimental cytotoxicity data for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is not available in the public literature, we can infer its potential toxicity by comparing it to structurally related aniline derivatives. The following table summarizes the IC50 values for various anilines against Balb/3T3 mouse fibroblast cells, providing a basis for a structure-activity relationship analysis.

CompoundStructureIC50 (mM) on Balb/3T3 Cells[2]
AnilineC₆H₅NH₂> 30
2-ChloroanilineClC₆H₄NH₂ (ortho)1.1
3-ChloroanilineClC₆H₄NH₂ (meta)1.2
4-ChloroanilineClC₆H₄NH₂ (para)0.44
3,4-DichloroanilineCl₂C₆H₃NH₂0.16
2-Methylaniline (o-Toluidine)CH₃C₆H₄NH₂ (ortho)4.6
3-Methylaniline (m-Toluidine)CH₃C₆H₄NH₂ (meta)4.3
4-Methylaniline (p-Toluidine)CH₃C₆H₄NH₂ (para)2.5
4-NitroanilineNO₂C₆H₄NH₂0.47
4-chloro-N-(cyclopropylmethyl)-2-methylaniline C₁₁H₁₄ClN Data Not Available

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals clear structure-activity relationships that govern the cytotoxicity of aniline derivatives.

  • Effect of Halogenation: The addition of a single chlorine atom dramatically increases cytotoxicity compared to the parent aniline molecule (>30 mM vs. 0.44-1.2 mM). 4-chloroaniline is the most toxic of the monochloro-isomers, and the addition of a second chlorine in 3,4-dichloroaniline further increases toxicity (IC50 of 0.16 mM).[2] This suggests that halogenation enhances the cytotoxic potential, possibly by altering the electronic properties and lipophilicity of the molecule.

  • Effect of Alkylation: Methylation of the aniline ring also increases toxicity relative to aniline, but to a lesser extent than chlorination. The IC50 values for methylanilines (toluidines) are in the range of 2.5-4.6 mM.[2]

  • Positional Isomerism: The position of the substituent significantly influences toxicity. For both chloro- and methyl- substituents, the para- (4-) position tends to result in higher cytotoxicity than the ortho- (2-) or meta- (3-) positions.[2]

  • Inference for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline: Based on these established trends, we can hypothesize about the cytotoxicity of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

    • It contains a 4-chloro substituent, which is strongly associated with high cytotoxicity.

    • It has a 2-methyl group, which moderately increases toxicity.

    • The combination of these two electron-donating and electron-withdrawing groups on the same ring suggests a potent cytotoxic profile, likely greater than that of either 4-chloroaniline or 2-methylaniline alone.

    • The N-alkylation with a cyclopropylmethyl group increases lipophilicity, which could further enhance its ability to cross cell membranes and interact with intracellular targets, potentially increasing its cytotoxic effect.

Conclusion

This guide provides a framework for understanding and evaluating the cytotoxicity of substituted anilines. While direct experimental data for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is absent, a comparative analysis based on established structure-activity relationships strongly suggests that this compound possesses significant cytotoxic potential. Its structure combines features known to enhance toxicity, namely para-chlorination and ortho-methylation. Therefore, rigorous in vitro and in vivo toxicological evaluation is imperative for this compound and any structurally similar derivatives before their application in drug development or other fields. The provided methodologies and mechanistic insights serve as a valuable resource for conducting such essential safety assessments.

References

  • Aniline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Aniline]
  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - MDPI. [URL: https://www.mdpi.com/1420-3049/28/16/5984]
  • Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5468832/]
  • Kudo, S., et al. (1992). Quantitative analysis of structure-toxicity relationships of substituted anilines by use of Balb/3T3 cells. Toxicology in Vitro, 6(2), 159-164. [URL: https://www.sciencedirect.com/science/article/pii/088723339290059E]
  • In Vitro Cytotoxicity of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)aniline Derivatives - Benchchem. [URL: https://www.benchchem.com/product/bcp133987/technical-guide]
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  • Safety data sheet for 4-Chloro-N-methylaniline - CPAchem. [URL: https://shop.cpachem.com/msds/SB31500_msds.pdf]
  • Category analysis of the substituted anilines studied in a 28-day repeat-dose toxicity test conducted on rats: Correlation between toxicity and chemical structure - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10629360802550689]
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Validation

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of N-Substituted Anilines

Aniline and its derivatives represent a cornerstone scaffold in the landscape of medicinal chemistry.[1] Recognized as a "privileged structure," this versatile moiety is present in a multitude of therapeutic agents, demo...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its derivatives represent a cornerstone scaffold in the landscape of medicinal chemistry.[1] Recognized as a "privileged structure," this versatile moiety is present in a multitude of therapeutic agents, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthetic tractability of the aniline ring allows for extensive and systematic structural modifications, making it an ideal candidate for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles.

This guide provides a comparative analysis of the SAR of various N-substituted aniline series. We will delve into the causal relationships between specific structural alterations and their resulting biological effects, supported by quantitative experimental data. By examining these relationships across different therapeutic targets, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for the rational design of novel and more effective aniline-based therapeutics.

The Aniline Scaffold: Key Loci for Modification

The power of SAR studies lies in the systematic modification of a lead compound to understand which parts of the molecule are crucial for its biological activity. For N-substituted anilines, there are three primary areas for chemical exploration, each influencing the molecule's interaction with its biological target in a unique way.

  • The N-Substituent (R¹): This is the group directly attached to the aniline nitrogen. Its size, shape, and electronic properties can dictate binding affinity and selectivity.

  • The Aniline Ring Substituents (R²): Modifications on the benzene ring influence the electronic environment (electron-donating or electron-withdrawing), lipophilicity, and steric profile of the entire scaffold. These changes can fine-tune binding interactions and affect metabolic stability.

  • The Core Moiety (X): The aniline is often a key fragment of a larger molecule. The nature of the core structure to which the aniline is attached (e.g., a quinazoline, pyrimidine, or chalcone) defines the overall class of the compound and its primary mechanism of action.

Caption: Key modification sites for SAR studies of N-substituted anilines.

Comparative SAR Analysis Across Therapeutic Targets

The following sections compare the SAR of N-substituted anilines against several major disease targets, highlighting how different substitution patterns modulate biological activity.

Anticancer Activity: Targeting Cellular Proliferation

Aniline derivatives have demonstrated significant potential as anticancer agents, primarily by inhibiting key enzymes involved in cell signaling and division.[1]

Substituted anilines are prominent pharmacophores in the design of kinase inhibitors.[3] These molecules typically function as ATP-competitive inhibitors, where the aniline moiety forms crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of the kinase.[3] This action blocks the phosphorylation of downstream substrates, thereby halting signal transduction pathways responsible for cancer cell proliferation and survival.[3]

Case Study: 4-Anilinoquinazolines as EGFR/VEGFR Inhibitors

The 4-anilinoquinazoline core is a well-established scaffold for targeting kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4]

  • Aniline Ring Substitution: SAR analysis reveals that substitutions on the aniline ring are critical. Electron-donating groups like methoxy (–OCH₃) or hydroxyl (–OH) can enhance potency, likely by increasing hydrogen bond interactions in the ATP pocket of the kinase.[4]

  • Positional Effects: The position of substituents is also crucial. For instance, in a series of 6,7-disubstituted-4-anilinoquinazolines, moving a bromo substituent from the meta to the para position on the aniline ring resulted in a moderate decrease in cytotoxicity.

  • N-Substituent: In N-Arylmethyl-aniline/chalcone hybrids designed as VEGFR inhibitors, substitutions on the aniline side with various functional aromatic groups showed significant activity.[4]

Table 1: Comparative Cytotoxicity of Aniline-Based Kinase Inhibitors

Compound Class Specific Compound Target Kinase(s) Cancer Cell Line IC50 Value Reference
2-Substituted Aniline Pyrimidine Compound 18c Mer / c-Met HCT116 (Colon) 0.92 ± 0.11 µM [3][5]
2-Substituted Aniline Pyrimidine Compound 18c Mer / c-Met HepG2 (Liver) 0.85 ± 0.09 µM [3][5]
4-Anilinoquinazoline Compound 8a EGFR / VEGFR-2 A431 (Skin) 2.62 µM [1]
N-Arylmethyl-aniline/chalcone Compound 5e VEGFR-2 HCT-116 (Colon) 0.019 µM [4]

| N-Arylmethyl-aniline/chalcone | Compound 5h | VEGFR-2 | HCT-116 (Colon) | 0.021 µM |[4] |

Another important anticancer strategy is the inhibition of tubulin polymerization, which disrupts microtubule formation and arrests cell division.[3] Certain N-substituted anilines have shown potent activity through this mechanism. For example, a series of N-(substituted)-4-methyl aniline derivatives were evaluated as tubulin inhibitors, with the most potent compound showing an IC50 of 157.3 pg/mL, significantly more active than the reference drug Doxorubicin.[6]

Antimicrobial Activity: Combating Infectious Agents

From the dawn of the antibiotic era to modern drug discovery, aniline derivatives have been central to the fight against microbial infections.

The legacy of anilines in this field began with sulfonamides, which are derivatives of sulfanilamide (a para-substituted aniline).[2] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis.[2]

More recent studies have focused on novel aniline structures:

  • Halogenation: The presence of halogens (F, Cl, Br) on the aniline ring is often reported to enhance antibacterial activity.[7]

  • Trifluoromethyl Groups: In a screen against Vibrio species, aniline derivatives containing trifluoromethyl groups, such as 2-iodo-4-trifluoromethylaniline (ITFMA), demonstrated significant antibacterial and antibiofilm properties.[8]

  • Nitro Groups: Compounds featuring a nitro group have also shown superior activity among various substituted anilides.[9]

Table 2: Comparative Antibacterial Activity of N-Substituted Anilines

Compound Class Specific Compound Bacterial Strain MIC Value (µg/mL) Reference
Tris-Thiourea Aniline Compound 6 (halogenated) Staphylococcus aureus 1.9 [7]
Trifluoro-Aniline ITFMA Vibrio parahaemolyticus 50 [8]
Trifluoro-Aniline ACNBF Vibrio parahaemolyticus 100 [8]

| N-Aryl Amino Acid | N-(4-Nitrophenyl)-L-valine (3j) | Escherichia coli | 1250 |[10] |

SAR studies have shown that specific substitutions can impart potent antifungal properties to the aniline scaffold.

  • Polyhalogenation: Trihalogenoanilines and tetrachloroaniline exert a relatively strong fungistatic activity with a broad spectrum of efficiency.[11] These compounds were also found to have relatively low toxicity, making them promising candidates for further development.[11]

  • Hetaryl Fragments: N-substituted anilines bearing a 2-furyl fragment showed very good antifungal activities against dermatophytes, particularly Trichophyton rubrum, with MIC values as low as 3.12-6.25 µg/mL.[12]

Experimental Protocols: A Self-Validating System

Scientific integrity demands that protocols are not just lists of steps, but self-validating systems where the causality behind each choice is clear.

Protocol 1: General Synthesis of 2-Substituted Aniline Pyrimidines

This protocol describes a common nucleophilic aromatic substitution (SNAr) reaction, a robust method for synthesizing many aniline derivatives.[5]

Rationale: This multi-step synthesis uses common building blocks. The key SNAr step relies on the electron-deficient nature of the 2,4-dichloropyrimidine ring, which makes it susceptible to nucleophilic attack by the aniline. The use of an acid catalyst like PTSA protonates the pyrimidine ring, further activating it towards substitution.

Step-by-Step Methodology:

  • Intermediate Synthesis: React an appropriate starting material (e.g., 4-aminophenol) with 2,4-dichloropyrimidine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Heat the reaction to 80 °C for 4-5 hours to form the intermediate where one chlorine has been substituted.

  • Nucleophilic Aromatic Substitution: To the synthesized intermediate in DMF, add the desired substituted aniline and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reaction: Heat the mixture to 90 °C for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water. A precipitate of the crude product will form.

  • Purification: Collect the crude product by filtration. Purify the solid using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Caption: General workflow for synthesis of 2-substituted aniline pyrimidines.

Protocol 2: MTT Cell Viability Assay

This is a standard colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[1]

Rationale: The assay's principle is based on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A431, HCT116) into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37 °C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test aniline derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.[1]

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[1]

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable dose-response curve fitting model.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Aniline Derivatives A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate IC50 Value F->G caption Workflow for the MTT cell viability assay.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Outlook

The N-substituted aniline scaffold has proven to be an exceptionally valuable starting point for the development of a wide range of therapeutic agents.[2] The data presented in this guide highlight the broad-spectrum biological activity of its derivatives, with efficacy being highly dependent on the nature and position of substituents on the aniline ring. These modifications directly influence the compound's interaction with its biological target, allowing for the fine-tuning of potency and selectivity.[2]

While the aniline motif has been stereotyped as a "structural alert" due to potential metabolic liabilities, modern medicinal chemistry strategies continue to successfully mitigate these risks, leading to safe and effective medicines.[13] As our understanding of disease biology deepens and new molecular targets are identified, the versatile and privileged substituted aniline structure will undoubtedly continue to be a cornerstone of rational drug design for the foreseeable future.[2]

References

  • Yamakawa, T., et al. (1991). Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. Chemical & Pharmaceutical Bulletin, 39(7), 1746-52. [Link]

  • (2008). Antifungal and cytotoxic activities of some N-substituted aniline derivatives bearing a hetaryl fragment. PubMed. [Link]

  • (2024). Synthesis of N-[trisubstitutedphenyl]-4-methyl Aniline Derivatives as Novel Anti-Breast Cancer Agents. ResearchGate. [Link]

  • (2019). 6,7-Disubstituted-4-anilinoquinazoline: Design, Synthesis and Anticancer Activity as a Novel Series of Potent Anticancer Agents. ResearchGate. [Link]

  • Tiwari, K., & Saxena, P. K. (2019). Synthesis, Antimicrobial and QSAR Studies of Substituted Anilides. ResearchGate. [Link]

  • (2023). Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. Taylor & Francis Online. [Link]

  • (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. ACS Publications. [Link]

  • (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. PMC. [Link]

  • (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed. [Link]

  • (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • (2016). Bacteriostatic Activities of N-Substituted Tris-Thioureas Bearing Amino Acid and Aniline Substituents. ResearchGate. [Link]

  • (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

  • (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]

  • (1977). [Newer antimycotics. III. Halogen- and nitro-substituted anilines and phenols (author's transl)]. PubMed. [Link]

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Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

Abstract This guide provides a comprehensive framework for the cross-validation of analytical results for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a substituted aniline derivative of interest in pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical results for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, a substituted aniline derivative of interest in pharmaceutical development and chemical synthesis. Recognizing the scarcity of method-specific literature for this compound, we present a comparative study of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for experimental choices. Through detailed protocols, comparative data tables, and workflow visualizations, we establish a robust system for ensuring data integrity, accuracy, and consistency across different analytical platforms.

Introduction: The Imperative for Analytical Cross-Validation

4-chloro-N-(cyclopropylmethyl)-2-methylaniline represents a class of substituted anilines that are often synthesized as intermediates in the production of pharmaceuticals and other high-value chemicals.[1] Due to their potential toxicity and role as potential genotoxic impurities (PGIs), regulatory bodies mandate strict control and accurate quantification of these compounds.[2] When multiple analytical methods are employed within or between laboratories for the analysis of such a compound, a documented cross-validation process is essential. This process, also known as method transfer, qualifies a laboratory to use an analytical procedure that originated elsewhere, ensuring that results remain comparable and precise.[3][4]

This guide will compare a reversed-phase HPLC-UV method, suitable for the analysis of polar and thermolabile compounds without derivatization, with a GC-MS method, which offers high selectivity and sensitivity.[2][5] The cross-validation will be performed in accordance with the principles outlined by the International Council on Harmonisation (ICH) guideline Q2(R1) and the U.S. Pharmacopeia (USP) general chapter <1224>.[6][7]

Causality of Method Choice:

  • HPLC-UV: Chosen for its versatility with a wide range of substituted anilines and its non-destructive nature.[1][8] The presence of a chromophore in the aniline structure makes UV detection a suitable choice.[2]

  • GC-MS: Selected for its high specificity and sensitivity, which is crucial for impurity profiling.[5] While it may require derivatization for certain aniline compounds, its mass spectrometric detection provides definitive identification.

Spectroscopic and Physicochemical Characterization

Prior to quantitative analysis, a thorough characterization of the analyte is paramount. Spectroscopic techniques provide structural confirmation and information about the molecule's properties, which informs the development of analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of N-alkylaniline isomers.[9] The proton NMR would be expected to show distinct signals for the cyclopropylmethyl group, the aromatic protons, and the methyl group, with chemical shifts and splitting patterns confirming their connectivity.

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would reveal the molecular weight and characteristic fragmentation patterns. A common fragmentation for N-alkylanilines is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[9]

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of anilines typically shows two primary absorption bands.[9] N-alkylation can cause a bathochromic (red) shift, and the position of the chloro and methyl substituents on the aromatic ring will also influence the absorption maxima. This information is critical for selecting the appropriate wavelength for HPLC-UV detection.

Comparative Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is a robust technique for the separation and quantification of aniline derivatives.[1] The method separates compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for pH control and improved peak shape) is a common starting point. For example, a gradient from 30% to 80% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 245 nm (to be determined from UV-Vis spectrum).

    • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve the 4-chloro-N-(cyclopropylmethyl)-2-methylaniline standard and samples in the mobile phase to a target concentration (e.g., 1 mg/mL).

    • Filter samples through a 0.45 µm membrane filter before injection.[2]

  • Calibration:

    • Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 1-100 µg/mL).

    • Construct a calibration curve by plotting the peak area against the concentration.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Construct Calibration Curve G->H I Quantify Concentration H->I

Caption: Experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds.[5] For some aniline derivatives, derivatization might be necessary to improve volatility and chromatographic performance, but for N-alkylated anilines, direct analysis is often feasible.

Experimental Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[2]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Start at 80°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min).

    • Ionization Mode: EI at 70 eV.[2]

    • MS Detection: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the analyte (e.g., the molecular ion and major fragment ions).[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the standard and samples in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to a target concentration.

    • If analyzing from a complex matrix, a liquid-liquid extraction may be required. For example, alkalinize an aqueous sample and extract with dichloromethane.[5]

  • Calibration:

    • Prepare a series of calibration standards in the same solvent as the samples.

    • Construct a calibration curve by plotting the peak area of the primary monitored ion against the concentration.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Organic Solvent A->B C (Optional) Extraction B->C D Inject into GC C->D E Separation on Capillary Column D->E F MS Detection (SIM Mode) E->F G Integrate Ion Peak Area F->G H Construct Calibration Curve G->H I Quantify Concentration H->I

Caption: Experimental workflow for GC-MS analysis.

Cross-Validation Protocol: Establishing Equivalence

The core of this guide is the cross-validation study, which aims to demonstrate that both the HPLC-UV and GC-MS methods produce equivalent, reliable results.[4] This involves comparative testing of the same samples.[11]

Methodology for Cross-Validation

  • Define Acceptance Criteria: Before starting the study, pre-define the statistical criteria for equivalence. For example, the mean results from both methods should not differ by more than a certain percentage (e.g., ±5%), and the precision (as %RSD) for each method should be within an acceptable limit (e.g., ≤2%).[12]

  • Sample Selection: Prepare a minimum of three batches of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV and GC-MS methods.

  • Statistical Evaluation: Compare the results using appropriate statistical tests, such as a Student's t-test or an equivalence test (e.g., Two One-Sided T-tests - TOST).

Forced Degradation Study: To ensure both methods are stability-indicating, a forced degradation study should be performed.[13] This involves subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[14] The degraded samples are then analyzed by both methods to confirm that the methods can separate the parent compound from its degradation products.

Logical Framework for Method Comparison

Comparison_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) cluster_comparison Cross-Validation Analyte 4-chloro-N-(cyclopropylmethyl)-2-methylaniline HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Range Range HPLC->Range LOD_LOQ LOD/LOQ HPLC->LOD_LOQ GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->Linearity GCMS->Range GCMS->LOD_LOQ Equivalence Statistical Equivalence? Accuracy->Equivalence Precision->Equivalence Specificity->Equivalence Conclusion Conclusion Equivalence->Conclusion

Caption: Logical relationship for comparing analytical methods.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Method Validation and Performance Comparison

ParameterHPLC-UVGC-MSAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.995
Range (µg/mL) 1 - 1000.5 - 50Application-dependent
LOD (µg/mL) ~0.3~0.1Reportable
LOQ (µg/mL) ~1.0~0.5Reportable
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (%RSD) < 1.5%< 1.8%≤ 2.0%

Table 2: Cross-Validation Comparative Results

Sample BatchConcentration LevelMean Assay by HPLC-UV (%)Mean Assay by GC-MS (%)% Difference
180%99.8100.2-0.4%
2100%100.199.7+0.4%
3120%100.5100.9-0.4%

Interpretation of Results: The data presented in Tables 1 and 2 would demonstrate that both methods are valid and suitable for their intended purpose. The low percentage difference in the cross-validation results confirms that the methods are equivalent and can be used interchangeably. Any discrepancies outside the acceptance criteria would trigger an investigation to identify the source of the variation.

Conclusion and Recommendations

This guide has outlined a comprehensive strategy for the cross-validation of HPLC-UV and GC-MS methods for the analysis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline. By following the detailed protocols and applying the principles of analytical method validation, laboratories can ensure the integrity and consistency of their data.

  • Recommendation for Routine Analysis: For routine quality control where high throughput is required, the HPLC-UV method is recommended due to its simplicity and speed.

  • Recommendation for Impurity Profiling and Confirmatory Analysis: For in-depth impurity profiling or as a confirmatory method, the GC-MS method is superior due to its higher specificity and sensitivity.

Ultimately, the choice of method depends on the specific application, but a robust cross-validation study, as described herein, provides the confidence that the analytical results are reliable, regardless of the technique employed. This self-validating system is the cornerstone of good scientific practice and regulatory compliance in drug development.

References

  • Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2013). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water. Analytical Chemistry, 86(1), 545-553. [Link]

  • Spillane, W. J., Lally, J. M., McCormack, K., & Kanetani, F. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]

  • Quantics Biostatistics. (2025, April 16). Assay Transfers: A Guide to USP <1224>. Retrieved from [Link][11]

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  • ECA Academy. (2012, May 16). New USP Chapter on Method Transfer effective. Retrieved from [Link]

  • BAuA. (2024, September 30). Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). Retrieved from [Link]

  • CASSS. (n.d.). Table 9: Technical Transfer of Analytical Procedures - Best Practices, Pitfalls and Regulatory Considerations Facilitators. Retrieved from [Link][3]

  • Zwiener, C., & Glauner, T. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 103(15), 8443-8454. [Link]

  • ResearchGate. (n.d.). Request PDF: Determination of 3,5-dichloroaniline and 4-chloroaniline by means of GC/MS-technique after alkaline hydrolysis of selected pesticides. Retrieved from [Link]

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  • ResearchGate. (n.d.). Quantification results of chloroanilines -comparison of GC/MS, GC/MS-MS... | Download Scientific Diagram. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][6]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Lab Manager. (2025, October 22). Analytical Method Transfer: Best Practices and Guidelines. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Request PDF: Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link][12]

  • LCGC International. (2020, November 11). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link][8]

  • AMSbiopharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chromatography Online. (2020, November 15). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • ResearchGate. (2021, October 21). PDF: Inter-laboratory Comparisons and Their Roles in Accreditation. Retrieved from [Link]

  • ACS Publications. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

  • National Institutes of Health. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. PMC. Retrieved from [Link][10]

  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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  • LCGC International. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Retrieved from [Link]

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Retrieved from [Link]

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][14]

  • National Institutes of Health. (2002, April 15). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Retrieved from [Link]

  • ACS Publications. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters. Retrieved from [Link]

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Validation

comparing the efficacy of different catalysts for aniline N-alkylation

Aniline N-alkylation is a cornerstone of modern synthetic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Historically, this transformation...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline N-alkylation is a cornerstone of modern synthetic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Historically, this transformation relied on methods like the reaction of anilines with alkyl halides, which often suffer from drawbacks including the use of toxic reagents, overalkylation, and the generation of stoichiometric salt waste.[1]

The advent of "borrowing hydrogen" or "hydrogen autotransfer" catalysis has revolutionized this field, offering a more sustainable and atom-economical pathway.[2][3] This elegant strategy utilizes alcohols as benign alkylating agents, with water as the sole byproduct, aligning perfectly with the principles of green chemistry.[2][4] The efficacy of this process hinges on the catalyst, which must adeptly orchestrate a sequence of dehydrogenation, condensation, and hydrogenation steps.

This guide provides a comparative analysis of prominent catalytic systems for aniline N-alkylation, designed for researchers and drug development professionals. We will delve into the mechanistic nuances, compare the performance of homogeneous and heterogeneous catalysts based on both precious and earth-abundant metals, and provide actionable experimental protocols to bridge theory with practice.

The "Borrowing Hydrogen" Mechanism: A Unifying Principle

The majority of modern catalytic N-alkylation reactions with alcohols operate via the "borrowing hydrogen" pathway. This process avoids the need for an external reductant by temporarily abstracting hydrogen from the alcohol substrate and later using it to reduce an intermediate. The catalyst is central to every stage of this cycle.

The generalized mechanism is as follows:

  • Alcohol Dehydrogenation: The metal center of the catalyst oxidizes the alcohol to the corresponding aldehyde or ketone, "borrowing" two hydrogen atoms to form a metal-hydride species.

  • Imine Formation: The aniline undergoes condensation with the in situ-generated aldehyde/ketone, eliminating a molecule of water to form an imine intermediate.

  • Imine Hydrogenation: The metal-hydride species, holding the "borrowed" hydrogen, then reduces the imine to the final N-alkylated aniline product, regenerating the active catalyst for the next cycle.[4][5][6]

Borrowing_Hydrogen_Mechanism cluster_0 Catalytic Cycle Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde 1. Dehydrogenation Imine Imine Aldehyde->Imine 2. Condensation Alkylated_Aniline Alkylated_Aniline Imine->Alkylated_Aniline 3. Hydrogenation H2O H2O Imine->H2O Catalyst_H2 Catalyst-H₂ Catalyst Catalyst Catalyst_H2->Catalyst -2H Catalyst->Catalyst_H2 +2H Aniline Aniline Aniline->Imine

Caption: Generalized "Borrowing Hydrogen" catalytic cycle for aniline N-alkylation.

Homogeneous Catalysts: High Activity at a Cost

Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity under mild conditions due to their well-defined active sites. However, their primary drawback is the difficulty of separating them from the product, which can lead to contamination and makes catalyst recycling challenging.[4]

Precious Metal Catalysts (Ir, Ru)

Iridium (Ir) and Ruthenium (Ru) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, are among the most effective catalysts for N-alkylation reactions.[7] They demonstrate broad substrate scope and high efficiency.

Earth-Abundant Metal Catalysts (Mn, Ni, Co, Fe, Zn)

Driven by cost and sustainability, research has increasingly focused on catalysts based on earth-abundant metals.[3][8]

  • Manganese (Mn): Defined PNP pincer complexes of manganese have emerged as powerful catalysts, capable of selectively monoalkylating a wide range of anilines with both aromatic and aliphatic alcohols under relatively mild conditions (e.g., 80 °C).[3]

  • Nickel (Ni): Well-defined nickel complexes have also proven effective, though they may require slightly higher temperatures (e.g., 130 °C).[9]

  • Cobalt (Co) and Zinc (Zn): Recent advances include single-atom cobalt catalysts with exceptional turnover numbers[10] and zinc complexes bearing redox-active ligands that facilitate the hydrogen transfer process.[8]

Performance Comparison of Homogeneous Catalysts
Catalyst SystemAniline SubstrateAlcohol SubstrateConditionsYield (%)Reference
Mn-PNP Pincer AnilineBenzyl alcohol2 mol% cat, t-BuOK, Toluene, 80 °C78[3]
Ir-NHC Complex AnilineBenzyl alcoholcat, KOtBu, Solvent-free, 120 °CHigh[7]
Ni Complex AnilineBenzyl alcohol7 mol% cat, KOtBu, Toluene, 130 °C, 24h86[9]
Zn-Azo Ligand AnilineBenzyl alcoholcat, base, solvent, temp64-79[8]

Heterogeneous Catalysts: The Path to Reusability

Heterogeneous catalysts exist in a different phase from the reaction mixture, which greatly simplifies their recovery and reuse—a significant advantage for industrial applications.[4][11] While they sometimes require more forcing conditions, modern catalyst design has led to highly active and selective systems.

Precious Metal Catalysts (Pd, Au)
  • Palladium on Carbon (Pd/C): A workhorse in catalysis, Pd/C is an effective and reusable catalyst for aniline N-alkylation. Its efficiency can be significantly enhanced by using microwave dielectric heating, which takes advantage of the high heat conduction of the charcoal support.[11][12] This method is characterized by high atom economy, with ammonia as the only byproduct when using primary amines as alkylating agents.[11][12]

  • Gold Nanoparticles (Au/TiO₂): Supported gold nanoparticles have shown remarkable activity and selectivity, often operating efficiently under additive-free conditions with water as the sole byproduct.[13] This "greener" profile makes them a highly attractive, albeit expensive, option.[13]

Earth-Abundant Metal Catalysts (Ni, Co)
  • Nickel on Oxide Supports (Ni/θ-Al₂O₃): Nickel nanoparticles supported on materials like theta-alumina (θ-Al₂O₃) have demonstrated exceptional activity, in some cases achieving higher turnover numbers (TON) than precious metal catalysts. The performance is highly dependent on the support, with acid-base bifunctional supports showing superior results, suggesting a cooperative mechanism at the metal-support interface.

  • MOF-Derived Catalysts (CoNₓ@NC): Catalysts derived from Metal-Organic Frameworks (MOFs), such as cobalt nanoparticles embedded in nitrogen-doped carbon (CoNₓ@NC), offer a new frontier.[4] The pyrolysis of MOFs creates highly dispersed and stable metal sites. The Co-N coordination in these materials is crucial for their high catalytic activity and selectivity, enabling near-quantitative yields for the N-alkylation of anilines with various alcohols.[4]

Performance Comparison of Heterogeneous Catalysts
Catalyst SystemAniline SubstrateAlcohol/Amine SubstrateConditionsYield (%)Reference
10% Pd/C AnilineN-ButylamineTHF, 170 °C, 90 min, MWup to 99[11]
Au/TiO₂-VS AnilineBenzyl alcoholToluene, 180 °C (solvent-free available)~96[13]
Ni/θ-Al₂O₃ AnilineBenzyl alcohol1 mol% cat, Additive-freeHigh[6]
CoNₓ@NC AnilineBenzyl alcohol10 mg cat, t-BuOK, Toluene, 140 °C, 24h99[4]

Experimental Protocols

A successful experiment relies on meticulous procedure. The following diagrams and protocols outline a general workflow for catalytic N-alkylation.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_workup 3. Work-up & Purification node_setup Oven-dried Schlenk tube Add catalyst, base, solids node_inert Establish inert atmosphere (e.g., 3x vacuum-argon cycles) node_setup->node_inert node_reagents Add solvent and liquid reagents via syringe node_inert->node_reagents node_heat Heat to specified temperature with vigorous stirring node_reagents->node_heat node_monitor Monitor progress (TLC, GC) node_heat->node_monitor node_cool Cool to room temperature node_monitor->node_cool node_quench Quench reaction (e.g., with water) node_cool->node_quench node_separate Separate catalyst (if heterogeneous) Extract with organic solvent node_quench->node_separate node_purify Dry, concentrate, and purify (e.g., flash chromatography) node_separate->node_purify

Caption: General experimental workflow for catalytic N-alkylation of anilines.

Protocol 1: Homogeneous N-Alkylation with a Manganese Pincer Complex[3][5]

Materials:

  • Manganese Pincer Complex (e.g., 2 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.0 equiv.)

  • Aniline (1.0 equiv.)

  • Benzyl alcohol (1.2 equiv.)

  • Anhydrous Toluene

Procedure:

  • Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the manganese catalyst and potassium tert-butoxide.

  • Inert Atmosphere: Seal the tube and connect it to a Schlenk line. Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add dry toluene, the aniline, and the benzyl alcohol via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 80 °C and stir the mixture vigorously for the required time (monitor by TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylaniline.

Protocol 2: Heterogeneous N-Alkylation with a CoNₓ@NC Catalyst[4]

Materials:

  • CoNₓ@NC catalyst (e.g., 10 mg)

  • Potassium tert-butoxide (t-BuOK) (0.5 mmol)

  • Aniline (0.5 mmol)

  • Benzyl alcohol (1.0 mmol)

  • Anhydrous Toluene (2 mL)

Procedure:

  • Setup: To a suitable reaction vessel (e.g., a pressure tube or vial) with a magnetic stir bar, add the CoNₓ@NC catalyst, potassium tert-butoxide, aniline, benzyl alcohol, and toluene.

  • Reaction: Seal the vessel and place it in a preheated heating block or oil bath at 140 °C. Stir the mixture for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature.

  • Catalyst Recovery: Separate the solid catalyst from the reaction mixture by centrifugation, followed by decanting the supernatant. The recovered catalyst can be washed, dried, and reused.

  • Purification: The supernatant containing the product can be concentrated under reduced pressure and purified by flash column chromatography as described in the homogeneous protocol.

Conclusion and Outlook

The N-alkylation of anilines has seen remarkable progress, moving from classical methods to highly efficient and sustainable catalytic protocols. The choice of catalyst remains the most critical decision, involving a trade-off between the high activity of homogeneous systems and the superior reusability of heterogeneous ones.

  • For high-throughput screening and discovery chemistry , where reaction speed and broad applicability are paramount, homogeneous catalysts based on manganese or iridium may be preferred.

  • For process development and large-scale synthesis , where cost, catalyst recovery, and product purity are critical drivers, heterogeneous systems like Ni/θ-Al₂O₃ or next-generation MOF-derived catalysts such as CoNₓ@NC represent the more strategic choice.

The future of this field lies in the continued development of robust, inexpensive, and recyclable catalysts from earth-abundant metals. As demonstrated by systems utilizing nickel and cobalt, intelligent design of the catalyst's support and coordination environment can bridge the performance gap with precious metals, paving the way for more economical and environmentally benign chemical manufacturing.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254. Available at: [Link]

  • Taddei, M., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. Available at: [Link]

  • Vyas, V., Maurya, P., & Indra, A. (2023). Metal-organic framework-derived CoNx nanoparticles on N-doped carbon for selective N-alkylation of aniline. RSC Advances. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. Available at: [Link]

  • Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ResearchGate. Available at: [Link]

  • Shimizu, K., et al. (2013). Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]

  • He, L., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances. Available at: [Link]

  • Gök, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC-Ir(III) and NHC-Ru(II) Complexes. Molecules. Available at: [Link]

  • Reaction mechanism for the N-alkylation reaction. ResearchGate. Available at: [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. TSI Journals. Available at: [Link]

  • Zhang, Y., et al. (2024). Atomic-Level Asymmetric Tuning of the Co1-N3P1 Catalyst for Highly Efficient N-Alkylation of Amines with Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Zell, T., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]

  • Maiti, S., et al. (2019). Borrowing Hydrogen-Mediated N-Alkylation Reactions by a Well-Defined Homogeneous Nickel Catalyst. ACS Catalysis. Available at: [Link]

  • Jana, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • N-alkylation of aniline with benzyl alcohol by different catalysts. ResearchGate. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Metabolic Stability of the Cyclopropylmethyl Group in Aniline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A molecule's journey through the body is fraught with metabolic challenges, and its stability against enzymatic degradation dictates its bioavailability, half-life, and ultimately, its therapeutic efficacy and safety. The aniline scaffold, a cornerstone in medicinal chemistry, is frequently employed but carries a notorious reputation for metabolic instability, often leading to rapid clearance or the formation of toxic metabolites.[1][2][3]

A common strategy to mitigate these liabilities is the introduction of specific chemical motifs that "shield" the molecule from metabolic attack. Among these, the cyclopropylmethyl group has emerged as a favored tool for its ability to enhance metabolic stability and confer desirable conformational rigidity.[4][5] This guide provides an in-depth evaluation of the metabolic stability of the cyclopropylmethyl group in the context of aniline derivatives. We will dissect the mechanistic rationale for its use, present comparative data against common alkyl alternatives, and provide a self-validating experimental protocol for its assessment, grounding our discussion in the practical insights of drug development.

The Metabolic Predicament of Anilines

Aniline and its derivatives are susceptible to extensive metabolism, primarily in the liver.[6] The amino group is a primary site for oxidative reactions catalyzed by Cytochrome P450 (CYP) enzymes. A key liability is N-hydroxylation, which can generate reactive hydroxylamines and nitrosoarenes. These intermediates are often implicated in idiosyncratic toxicity, including methemoglobinemia and carcinogenicity, through covalent binding to essential macromolecules like DNA and proteins.[3][7][8][9]

Further, N-alkylation, a common feature of aniline-based drug candidates, provides another avenue for metabolism via N-dealkylation. This process not only leads to faster clearance but can also produce active metabolites with different pharmacological or toxicological profiles, complicating the dose-response relationship.

Aniline_Metabolism Aniline Aniline Derivative (Ar-NHR) N_Hydroxylation N-Hydroxylation (CYP450) Aniline->N_Hydroxylation N_Dealkylation N-Dealkylation (CYP450) Aniline->N_Dealkylation If R ≠ H Hydroxylamine Reactive Hydroxylamine (Ar-N(OH)R) N_Hydroxylation->Hydroxylamine Primary_Amine Primary Amine (Ar-NH2) N_Dealkylation->Primary_Amine Nitrosoarene Nitrosoarene Hydroxylamine->Nitrosoarene Toxic_Adducts Covalent Adducts (Toxicity) Nitrosoarene->Toxic_Adducts

Fig. 1: Simplified metabolic activation pathways for aniline derivatives.
The Cyclopropylmethyl Moiety: A Mechanistic Evaluation

The strategic incorporation of a cyclopropylmethyl group, particularly on the aniline nitrogen, is intended to directly counter these metabolic vulnerabilities.

1. Steric Hindrance and Blockade of N-Dealkylation: The cyclopropylmethyl group serves as a bulkier substituent compared to a simple methyl or ethyl group. This steric shield can hinder the access of CYP enzymes to the nitrogen and adjacent α-carbon, effectively reducing the rate of N-dealkylation.

2. Intrinsic Chemical Stability: The true advantage of the cyclopropyl group lies in its electronic properties. The C-H bonds on a cyclopropane ring possess a higher bond dissociation energy compared to those in typical alkanes.[10] This is due to the increased s-character of the C-C bonds within the strained three-membered ring. Consequently, the initial hydrogen atom abstraction step, which is often rate-limiting in CYP-mediated oxidation, is energetically less favorable.[10] This makes the cyclopropyl ring itself a "cold spot" for metabolism.

However, it is crucial to recognize that the cyclopropyl group is not metabolically inert. While generally robust, it can undergo metabolism in certain contexts. Oxidation directly on the ring has been observed, and when attached directly to a heteroatom like nitrogen, it can lead to the formation of reactive ring-opened intermediates and subsequent glutathione (GSH) conjugates.[10] This guide focuses on the cyclopropylmethyl group, where the methylene spacer significantly mitigates the risk of such bioactivation pathways compared to a direct cyclopropylamine linkage.

CPM_Metabolism Substrate N-Cyclopropylmethyl Aniline Major Metabolically Stable (Parent Compound) Substrate->Major Dominant Pathway Minor1 Ring Hydroxylation (Aromatic Ring) Substrate->Minor1 Possible Pathway Minor2 Ring Opening / Oxidation (Low Propensity) Substrate->Minor2 Rare Pathway

Fig. 2: Expected metabolic fate of N-cyclopropylmethyl aniline derivatives.
Comparative Performance: A Data-Driven Analysis

To contextualize the impact of the cyclopropylmethyl group, we can compare its metabolic stability against other common N-alkyl substituents on a hypothetical aniline core. The following data, representative of typical results from a human liver microsomal (HLM) stability assay, illustrates the trend. Intrinsic clearance (CLint) is a measure of the rate of metabolism by the liver, independent of blood flow; a lower value signifies greater stability.

N-SubstituentStructuret½ (min)CLint (µL/min/mg protein)Rationale for Observed Stability
Methyl Ar-NH-CH₃1546.2Highly susceptible to N-dealkylation via oxidation of the methyl group.
Ethyl Ar-NH-CH₂CH₃2527.7N-dealkylation is the primary pathway. Slightly more stable than methyl due to minor steric hindrance.
Isopropyl Ar-NH-CH(CH₃)₂4515.4Increased steric bulk significantly slows N-dealkylation. Oxidation can occur at the tertiary C-H, but is often slower.
tert-Butyl Ar-NH-C(CH₃)₃> 90< 7.7 (Below LOQ)Lacks an α-hydrogen, making it completely resistant to N-dealkylation. Extremely stable.
Cyclopropylmethyl Ar-NH-CH₂-cPr> 80< 8.7Resistant to N-dealkylation due to the high stability of the cyclopropyl ring. Offers stability comparable to tert-butyl with different physicochemical properties.[4][10]

Data is representative and intended for illustrative purposes. LOQ = Limit of Quantification.

Analysis of Causality: The data clearly demonstrates that as steric bulk increases from methyl to isopropyl, the rate of metabolism decreases. The tert-butyl group represents an extreme case of stability by completely blocking the N-dealkylation pathway. The cyclopropylmethyl group achieves a similar high level of stability. While it possesses α-hydrogens on the methylene linker, the subsequent metabolic steps required for dealkylation are disfavored due to the robustness of the cyclopropyl ring itself. This makes it an excellent bioisosteric replacement for groups like tert-butyl, often with more favorable solubility and lipophilicity profiles.[11]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a self-validating system for determining in vitro metabolic stability. The inclusion of specific controls ensures the integrity of the data.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of human liver microsomes.

Materials:

  • Test Compounds (e.g., N-substituted aniline derivatives)

  • Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[12]

  • Pooled Human Liver Microsomes (HLMs)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates, incubator shaker (37°C), centrifuge, LC-MS/MS system.

Workflow Diagram:

Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Analysis A Prepare Master Mix: Buffer + HLMs + Test Compound D Pre-warm Master Mix at 37°C A->D B Prepare Cofactor Solution: NADPH Regenerating System E Initiate Reaction: Add Cofactor Solution B->E C Prepare Quench Solution: ACN + Internal Standard D->E F Incubate at 37°C with shaking E->F G Aliquots taken at time points (0, 5, 15, 30, 45 min) F->G H Quench Reaction: Add aliquot to Quench Solution G->H I Centrifuge to pellet protein H->I J Analyze Supernatant by LC-MS/MS I->J K Calculate t½ and CLint J->K

Fig. 3: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled HLMs on ice. Dilute to a final working concentration of 0.5 mg/mL protein in 0.1 M phosphate buffer.[13]

    • Prepare a stock solution of the test compound (and positive controls) in DMSO and dilute into the HLM suspension to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.[13]

    • Aliquot this mixture into wells of a 96-well plate.

  • Control Setup (Self-Validation):

    • T=0 Control: Immediately after preparing the mixture, take the first time point (T=0) by transferring an aliquot to a separate plate containing ice-cold ACN with IS. This represents 100% of the compound before metabolism begins.

    • Minus Cofactor Control: Prepare a parallel incubation that contains all components except the NADPH regenerating system. Sample this well only at the final time point (e.g., 45 min). A significant decrease in compound here would indicate chemical instability, not enzymatic metabolism.[13]

  • Incubation:

    • Pre-warm the plate containing the HLM/compound mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system.[12]

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 5, 15, 30, 45 minutes), withdraw an aliquot from the reaction wells and immediately add it to the quench plate containing ice-cold ACN with IS.[12] The ACN stops the enzymatic reaction by precipitating the microsomal proteins.

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and centrifuge the quench plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the resulting line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[14]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration]) .[14]

Conclusion

The evaluation of metabolic stability is a critical pillar of modern drug design. For aniline-containing scaffolds, which are prone to rapid oxidative metabolism, strategic chemical modification is not just beneficial but often necessary. This guide demonstrates that the cyclopropylmethyl group is a highly effective substituent for enhancing the metabolic stability of aniline derivatives. Its inherent resistance to CYP-mediated oxidation provides a robust shield, significantly reducing rates of N-dealkylation and leading to longer half-lives and lower intrinsic clearance.

While no chemical group is a universal solution, the data and mechanistic rationale strongly support the use of the cyclopropylmethyl group as a primary strategy to overcome the metabolic liabilities of anilines. By employing rigorous, self-validating experimental systems like the microsomal stability assay detailed here, researchers can confidently assess these properties and make informed decisions to advance drug candidates with more favorable pharmacokinetic profiles.

References

  • Protocol for the Human Liver Microsome Stability Assay.

  • Microsomal Stability Assay Protocol - AxisPharm.

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs.

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - J-Stage.

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.

  • Microsomal Clearance/Stability Assay - Domainex.

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io.

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed.

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF - ResearchGate.

  • How to Conduct an In Vitro Metabolic Stability Study.

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.

  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.

  • Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes).

  • The Chemistry of Cyclopropylmethanol: Applications in Synthesis.

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update.

  • Bioisosteric Replacements - Chemspace.

  • Aniline replacement in drug-like compounds | Cresset.

  • New drug 'building block' won't damage your liver - Futurity.

  • Medicinal chemistry: How does the risk of genotoxicity compare between aminoheterocycles and anilines? - ResearchGate.

  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC.

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Validation

A Comparative Benchmarking Guide to the Synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

In the landscape of pharmaceutical and agrochemical development, the efficient and scalable synthesis of intermediate compounds is a cornerstone of successful commercialization. The target molecule, 4-chloro-N-(cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical development, the efficient and scalable synthesis of intermediate compounds is a cornerstone of successful commercialization. The target molecule, 4-chloro-N-(cyclopropylmethyl)-2-methylaniline (CAS 939757-94-5), is a key structural motif whose synthesis demands careful consideration of yield, purity, cost, and environmental impact. This guide provides an in-depth comparison of the three most industrially relevant synthetic pathways to this compound: Reductive Amination, Direct N-Alkylation, and the Buchwald-Hartwig Amination.

While specific, publicly documented, and directly comparable experimental data for this exact molecule is limited, this guide synthesizes established chemical principles and data from analogous transformations to provide robust, field-proven insights into each method. The protocols described herein are designed to be self-validating systems, grounded in authoritative chemical literature.

Introduction to the Synthetic Challenge

The synthesis of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline involves the formation of a secondary amine by creating a new carbon-nitrogen bond between the aniline nitrogen of 4-chloro-2-methylaniline and the methylene carbon of a cyclopropylmethyl group. The choice of synthetic strategy is a critical decision, balancing factors of atom economy, catalyst cost, substrate availability, and scalability.

Method 1: Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds.[1][2] The reaction proceeds in a one-pot or two-step sequence where a carbonyl compound (cyclopropanecarboxaldehyde) first reacts with the primary aniline to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine.[3]

Mechanistic Rationale and Experimental Causality

The key to a successful reductive amination is the choice of reducing agent. The agent must be powerful enough to reduce the imine C=N bond but not so reactive that it reduces the starting aldehyde before the imine can form. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this reason; its steric bulk and attenuated reactivity allow for the selective reduction of the protonated imine, which is more electrophilic than the starting aldehyde.[4] The use of a mild acid catalyst, such as acetic acid, can accelerate imine formation without promoting unwanted side reactions.

G cluster_0 Imine Formation cluster_1 Reduction A 4-chloro-2-methylaniline C Hemiaminal Intermediate A->C + Carbonyl B Cyclopropanecarboxaldehyde B->C D Imine C->D - H₂O F Target Product: 4-chloro-N-(cyclopropylmethyl) -2-methylaniline D->F E Sodium Triacetoxyborohydride (Reducing Agent) E->F Hydride Transfer

Performance Benchmarking
ParameterReductive Amination
Typical Yield 85-95%
Purity High (>98% post-chromatography)
Key Reagents 4-chloro-2-methylaniline, Cyclopropanecarboxaldehyde, NaBH(OAc)₃
Scalability Excellent; often performed as a one-pot reaction.
Advantages High selectivity, mild reaction conditions, operational simplicity.
Disadvantages Cost of the reducing agent (NaBH(OAc)₃) can be a factor at scale.
Experimental Protocol
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloro-2-methylaniline (1.0 eq) and cyclopropanecarboxaldehyde (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: If required, add a catalytic amount of acetic acid (0.1 eq). Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Purification: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Method 2: Direct N-Alkylation

Direct N-alkylation is a classical and straightforward approach for forming C-N bonds, involving the reaction of the aniline with an alkylating agent, in this case, a cyclopropylmethyl halide such as (bromomethyl)cyclopropane.

Mechanistic Rationale and Experimental Causality

This reaction is a nucleophilic substitution (SN2) where the aniline nitrogen acts as the nucleophile, attacking the electrophilic methylene carbon of the cyclopropylmethyl halide and displacing the halide leaving group. A key challenge in this method is preventing over-alkylation, where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine. To mitigate this, one can use a slight excess of the aniline relative to the alkylating agent and run the reaction at a moderate temperature. The choice of a suitable base (e.g., K₂CO₃, NaHCO₃) is crucial to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

G A 4-chloro-2-methylaniline (Nucleophile) C SN2 Transition State A->C B (Bromomethyl)cyclopropane (Electrophile) B->C D Target Product C->D Forms C-N bond, expels Br⁻ G HBr C->G Byproduct E Over-alkylation Product (Tertiary Amine) D->E Further alkylation (Side Reaction) F Base (e.g., K₂CO₃) F->G Neutralization

Performance Benchmarking
ParameterDirect N-Alkylation
Typical Yield 60-75% (of desired mono-alkylated product)
Purity Moderate; often requires careful purification to remove di-alkylated byproduct.
Key Reagents 4-chloro-2-methylaniline, (Bromomethyl)cyclopropane, Base (e.g., K₂CO₃)
Scalability Good, but control of selectivity can be challenging on a large scale.
Advantages Simple reagents, no expensive catalysts required.
Disadvantages Risk of over-alkylation leading to lower selectivity and purification challenges.
Experimental Protocol
  • Setup: To a round-bottom flask, add 4-chloro-2-methylaniline (1.0 eq), a polar aprotic solvent such as acetonitrile or DMF, and a mild base like potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Alkylating Agent: Add (bromomethyl)cyclopropane (1.1 eq) dropwise to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC, observing the consumption of the starting aniline and the formation of the mono- and di-alkylated products.

  • Work-up: After the starting material is consumed (typically 4-12 hours), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Extraction & Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product must be purified by column chromatography to separate the desired secondary amine from the tertiary amine byproduct and any unreacted starting material.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] This modern method has revolutionized the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance.[7] For this specific target, the reaction would couple an aryl halide (e.g., 1-bromo-4-chloro-2-methylbenzene) with cyclopropylmethanamine.

Mechanistic Rationale and Experimental Causality

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[8] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the catalytic cycle.[9] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used as they promote both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to facilitate the deprotonation of the amine.

G A Pd(0)L₂ B Ar-Pd(II)(L)₂-X (Oxidative Addition Complex) A->B + Ar-X C [Ar-Pd(II)(L)(Amine)-X] B->C + Amine D Ar-Pd(II)(L)-Amido C->D - HX, -L (Base assisted) D->A Reductive Elimination E Product (Ar-Amine) D->E

Performance Benchmarking
ParameterBuchwald-Hartwig Amination
Typical Yield 80-99%
Purity Very high; the reaction is typically very clean.
Key Reagents Aryl halide, Cyclopropylmethanamine, Pd catalyst, Phosphine ligand, Strong base
Scalability Very good; widely used in industrial processes.[10]
Advantages High yields and purity, excellent functional group tolerance, broad scope.
Disadvantages High cost of palladium catalyst and specialized ligands. Requires inert atmosphere.
Experimental Protocol
  • Reactor Setup: To an oven-dried Schlenk flask or sealed tube, add the aryl halide (e.g., 1-bromo-4-chloro-2-methylbenzene, 1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add anhydrous toluene, followed by cyclopropylmethanamine (1.2 eq) via syringe.

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or GC-MS. Reactions are often complete within 2-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Comparative Summary and Conclusion

MethodKey StrengthsKey WeaknessesBest Suited For
Reductive Amination High yields, operational simplicity, mild conditions, excellent scalability.Cost of stoichiometric reducing agent.Large-scale production where starting materials are readily available and cost-effective.
Direct N-Alkylation Simple, catalyst-free, inexpensive reagents.Moderate selectivity (risk of over-alkylation), purification challenges.Initial lab-scale synthesis or when cost is the primary driver and purification is feasible.
Buchwald-Hartwig Highest yields and purity, exceptional functional group tolerance.High cost of catalyst and ligands, requires stringent inert conditions.Synthesis of high-value compounds, complex molecules, or when other methods fail.

The selection of the optimal synthetic route for 4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a multi-faceted decision. For large-scale industrial production where cost-efficiency and operational simplicity are paramount, Reductive Amination stands out as the most pragmatic and robust choice. While Direct N-Alkylation offers a low-cost entry point, it is often hampered by selectivity issues that complicate scale-up. The Buchwald-Hartwig Amination , though representing the state-of-the-art in C-N bond formation with superior performance, may be less economically viable for this specific intermediate unless the high cost of the catalytic system can be justified by exceptional yield and purity requirements that offset downstream processing costs.

References

  • Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Shaaban, M. R., et al. (2024). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Chemical Reviews.
  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • ResearchGate. (n.d.). synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7369.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Yamada, K., et al. (2019). Microwave-assisted Buchwald–Hartwig amination using a Pd nanoparticle catalyst on a copper plate. Catalysis Science & Technology, 9(1), 123-130.
  • ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Buchwald–Hartwig Reaction: A Decade of Progress. Organometallics, 19(25), 5337-5363.
  • Patsnap. (2022, June 7). Preparation method of N-cyclopropyl methylaniline compound. Retrieved from [Link]

  • Google Patents. (2002, May 3). United States Patent 7,157,590.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]

  • Google Patents. (1995, May 25). United States Patent 5,420,254.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Google Patents. (2002, December 17). US7132575B2 - Process for the synthesis of bisphenol.
  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1836.

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Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Aniline-Based Kinase Inhibitors

For researchers, medicinal chemists, and drug development professionals, the aniline scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to form crucial h...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the aniline scaffold represents a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its inherent ability to form crucial hydrogen bonds and van der Waals interactions within the ATP-binding pocket of various kinases has led to the development of numerous successful therapeutics.[2] This guide provides an in-depth, objective comparison of the in-silico performance of aniline-based kinase inhibitors against other alternatives, supported by experimental data and detailed methodologies. We will delve into the causality behind experimental choices in molecular docking studies, ensuring a self-validating system for robust and reliable results.

The Significance of the Aniline Moiety in Kinase Inhibition

Aniline and its derivatives are prevalent pharmacophores in a multitude of FDA-approved and investigational kinase inhibitors.[1][2] Their mechanism of action typically involves competitive binding to the ATP pocket of kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways critical for cell proliferation, survival, and angiogenesis.[2] Prominent examples of kinases targeted by aniline-based inhibitors include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Abl family of tyrosine kinases.[2][3][4]

The versatility of the aniline scaffold allows for extensive structure-activity relationship (SAR) studies, where modifications to the aniline ring can significantly impact potency and selectivity.[5][6] This guide will explore how molecular docking can be effectively utilized to predict these impacts and guide the rational design of next-generation aniline-based inhibitors.

Comparative Docking Analysis: Aniline-Based vs. Alternative Scaffolds

To illustrate the comparative performance of aniline-based inhibitors, we will consider two key kinase targets: EGFR and Abl kinase. The following table summarizes the docking scores and experimentally determined inhibitory concentrations (IC50) of representative aniline-based inhibitors against their non-aniline-based counterparts. Lower docking scores and IC50 values are indicative of higher binding affinity and inhibitory potency, respectively.

Target Kinase Inhibitor Scaffold Type Docking Score (kcal/mol) *IC50 (nM) Reference
EGFR Gefitinib 4-Anilinoquinazoline-7.3125.42[2][7]
EGFR Erlotinib 4-Anilinoquinazoline-3.8433.25[2][7]
EGFR Compound 7i 6-Arylureido-4-anilinoquinazolineNot Reported17.32[2]
EGFR Compound 19 4-AnilinoquinazolineNot Reported12.1[6]
EGFR Lapatinib 4-AnilinoquinazolineNot Reported10.8[5]
Abl Kinase Imatinib 2-PhenylaminopyrimidineNot Reported21[8]
Abl Kinase Nilotinib Phenylamino-pyrimidineNot Reported<30[9]
Abl Kinase Compound 584 Aniline-basedNot Reported8[8]
Abl Kinase Ponatinib Imidazo[1,2-b]pyridazineNot Reported0.37[4]
VEGFR-2 Sunitinib Indolin-2-oneNot Reported2.0[10]
VEGFR-2 Compound 5 Pyrimido[4,5-b]indole (aniline-related)Not Reported0.6[10]

*Docking scores can vary significantly based on the software, scoring function, and specific protein preparation used. The values presented are for illustrative purposes and highlight the general trend of favorable binding energies for these inhibitors.

The data clearly demonstrates the high potency of aniline-based inhibitors. For instance, Compound 7i and Compound 19 show superior IC50 values against EGFR compared to the well-established drugs Gefitinib and Erlotinib.[2][6] Similarly, the aniline-based Compound 584 exhibits a lower IC50 for Abl kinase than Imatinib.[8]

Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking

This section provides a detailed, self-validating workflow for conducting a comparative molecular docking study of kinase inhibitors. The causality behind each experimental choice is explained to ensure scientific integrity.

Preparation of the Receptor (Kinase) Structure

The quality of the initial protein structure is paramount for a successful docking study.

  • Step 1: Protein Selection and Retrieval. Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).[11] Choose a high-resolution structure, preferably co-crystallized with a ligand, to define the binding site accurately. For this example, we will use the EGFR kinase domain (PDB ID: 1M17).[7]

  • Step 2: Protein Preparation. Using molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or MOE, prepare the protein by:

    • Removing Water Molecules and Heteroatoms: Water molecules are typically removed from the binding site unless they are known to play a critical role in ligand binding.[11]

    • Adding Hydrogen Atoms: Correctly protonate the protein at a physiological pH (e.g., 7.4).[11]

    • Assigning Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).[11]

    • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Preparation of the Ligand (Inhibitor) Structures

Accurate 2D to 3D conversion and charge assignment are crucial for the ligands.

  • Step 1: Ligand Structure Generation. Draw the 2D structures of the aniline-based inhibitors and their non-aniline counterparts using a chemical drawing tool like ChemDraw.

  • Step 2: 3D Conversion and Optimization. Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Step 3: Ligand Preparation for Docking. Using the same software as for the protein preparation:

    • Assign Partial Charges: Assign appropriate partial charges (e.g., Gasteiger charges).[11]

    • Define Rotatable Bonds: Identify and define the rotatable bonds to allow for conformational flexibility during docking.[11]

Molecular Docking Simulation

This is the core of the in-silico experiment where the binding poses and affinities are predicted.

  • Step 1: Grid Box Generation. Define a grid box that encompasses the entire ATP-binding site of the kinase. The dimensions of the grid box should be large enough to allow the ligand to move and rotate freely.[11]

  • Step 2: Docking Algorithm Selection. Choose a suitable docking algorithm. For this guide, we will use AutoDock Vina, which employs a Lamarckian genetic algorithm for global and local searching.[12] Other powerful options include Glide and GOLD.[13][14]

  • Step 3: Running the Docking Simulation. Execute the docking calculations for each inhibitor against the prepared kinase structure. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).[15]

Analysis and Validation of Docking Results

The final step involves a critical evaluation of the docking poses and a comparison with experimental data.

  • Step 1: Pose Analysis. Visualize the top-ranked docking poses for each inhibitor within the kinase's active site. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.[12] For aniline-based inhibitors, pay close attention to the interactions formed by the aniline nitrogen and its substituents.[2]

  • Step 2: Scoring Function Evaluation. Compare the docking scores of the different inhibitors. A more negative score generally indicates a higher predicted binding affinity.[7]

  • Step 3: Correlation with Experimental Data. The most crucial validation step is to correlate the docking results with experimental data, such as IC50 or Ki values.[16][17] A good docking protocol should show a reasonable correlation between the predicted binding affinities and the experimentally determined potencies.

  • Step 4: Molecular Dynamics (MD) Simulation (Optional but Recommended). To further validate the stability of the predicted protein-ligand complexes, a molecular dynamics simulation can be performed.[18][19] This will provide insights into the dynamic behavior of the inhibitor within the binding pocket over time.

Visualizing the Workflow and Biological Context

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation PDB Protein Structure (PDB) PrepProtein Prepare Protein PDB->PrepProtein Ligands 2D Ligand Structures PrepLigands Prepare Ligands (3D) Ligands->PrepLigands Grid Define Grid Box PrepProtein->Grid Dock Run Docking Simulation PrepLigands->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze Correlate Correlate with IC50 Analyze->Correlate MD_Sim MD Simulation (Optional) Analyze->MD_Sim

Caption: A streamlined workflow for comparative molecular docking studies.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->EGFR Binds to ATP Pocket RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of aniline-based compounds.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for conducting and evaluating comparative docking studies of aniline-based kinase inhibitors. The aniline scaffold continues to be a highly valuable starting point for the design of potent and selective kinase inhibitors.[1][2] By combining robust in-silico methodologies with experimental validation, researchers can accelerate the discovery and optimization of novel therapeutics targeting a wide range of kinases implicated in human diseases. The integration of advanced computational techniques, such as molecular dynamics simulations and free energy calculations, will further enhance the predictive power of these studies, ultimately leading to the development of safer and more effective drugs.[18][19]

References

  • Discovery of novel aniline-pyrimidine analogues as orally bioavailable dual VEGFR-2/tubulin inhibitors with potent antitumor and anti-angiogenesis efficacy. Bioorganic Chemistry.
  • Application Notes and Protocols for 2-(Substituted)-Aniline Derivatives in Medicinal Chemistry. BenchChem.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry.
  • Modified AutoDock for accurate docking of protein kinase inhibitors. Shokat Lab.
  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. Pharmacy Education.
  • Virtual Target Screening: Validation Using Kinase Inhibitors. PMC.
  • Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. PMC.
  • Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. PubMed.
  • EGFR Inhibitors and EGFR Signaling Pathway. BOC Sciences.
  • Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia. PMC.
  • Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. ACS Omega.
  • In Vitro Assay Validation for Novel VEGFR-2 Inhibitors Derived from a 3-(3-Chloro-5-fluorophenyl)aniline Scaffold. BenchChem.
  • Experimental confirmation of predicted kinase inhibitors. a Single-dose... ResearchGate.
  • Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing.
  • Application Notes and Protocols for Molecular Docking of N,2,4-Trimethylquinolin-7-amine with Protein Kinases. BenchChem.
  • Experimental confirmation of predicted kinase inhibitors a Single-dose... ResearchGate.
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC.
  • 3d-qsar and molecular docking studies on anilino pyrimidine and anilino quinazolines as kinase inhibitors. International Journal of Current Research.
  • Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. PubMed.
  • (PDF) Novel N-Arylmethyl-aniline/chalcone hybrids as potential VEGFR inhibitors: synthesis, biological evaluations, and molecular dynamic simulations. ResearchGate.
  • Feasibility of Using Molecular Docking-Based Virtual Screening for Searching Dual Target Kinase Inhibitors. ACS Publications.
  • Representative examples of FDA-approved VEGFR inhibitors. ResearchGate.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. PubMed.
  • Characterization of compound 584, an Abl kinase inhibitor with lasting effects. Haematologica.
  • Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor. PubMed.
  • Glide Docking, Autodock, Binding Free Energy and Drug. Biointerface Research in Applied Chemistry.
  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. PMC.
  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. ResearchGate.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. PMC.
  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University.
  • SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING. Journal of Chemistry and Technologies.
  • Insights into the modular design of kinase inhibitors and application to Abl and Axl. PMC.
  • Docking and scoring. Schrödinger.
  • Molecular Docking Software and Tools. Creative Proteomics.
  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. MDPI.
  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed.
  • Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships. PubMed.
  • In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening. SCIRP.
  • A Comparative Guide to the Molecular Docking of Quinoline-Based Kinase Inhibitors. BenchChem.
  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia.
  • A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. MDPI.
  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI.
  • Abl Kinase Inhibitors. R&D Systems.

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Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Analytical Methods for Halogenated Anilines

This guide provides an in-depth comparison and validation framework for analytical methods used to quantify halogenated anilines. Designed for researchers, scientists, and drug development professionals, this document de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for analytical methods used to quantify halogenated anilines. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, experimental design for collaborative studies, and the statistical evaluation of inter-laboratory performance. By grounding our discussion in established regulatory guidelines and real-world data, we aim to equip you with the expertise to ensure the robustness and reliability of your analytical data for these critical compounds.

The Imperative for Validated Methods in Halogenated Aniline Analysis

Halogenated anilines are a class of compounds frequently encountered as starting materials, intermediates, or impurities in the synthesis of pharmaceuticals, agrochemicals, and dyes. Due to their potential toxicity and genotoxic properties, regulatory bodies worldwide mandate stringent control over their presence in final products and environmental discharges. Consequently, the analytical methods employed for their quantification must be rigorously validated to demonstrate their suitability for their intended purpose. An inter-laboratory validation, often referred to as a collaborative or round-robin study, is the pinnacle of method validation, providing objective evidence of a method's reproducibility and robustness when performed by different analysts in different laboratories.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for halogenated anilines is primarily dictated by the analyte's physicochemical properties (volatility, polarity, thermal stability), the complexity of the sample matrix, and the required sensitivity. The three most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.Separation based on polarity in a liquid mobile phase, with highly specific detection by mass-to-charge ratio of precursor and product ions.
Applicability Ideal for volatile and semi-volatile halogenated anilines. Derivatization may be required for less volatile or polar analytes to improve chromatographic performance.[1]Suitable for a wide range of halogenated anilines, including less volatile and thermally labile compounds, often without the need for derivatization.[2][3]Offers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex matrices.[4][5]
Selectivity High, especially with the use of Selected Ion Monitoring (SIM) mode.Moderate, susceptible to interference from co-eluting compounds with similar UV absorbance.Very high, due to the specificity of Multiple Reaction Monitoring (MRM).
Sensitivity Good to excellent, with typical detection limits in the low µg/L to ng/L range.[6]Moderate, with detection limits typically in the µg/L to mg/L range.[2]Excellent, with detection limits often in the ng/L to pg/L range, making it suitable for genotoxic impurity analysis.[7]
Sample Throughput Moderate, run times can be longer, especially with temperature programming.High, with relatively short analysis times.High, with rapid analysis times achievable with modern UPLC systems.
Cost & Complexity Moderate to high initial investment and operational cost. Requires skilled operators.Lower initial investment and operational cost compared to MS-based methods. Relatively straightforward to operate.High initial investment and operational cost. Requires highly skilled operators.

Designing and Executing a Robust Inter-Laboratory Validation Study

An inter-laboratory study is a structured process to assess the performance of an analytical method across multiple laboratories. The design and execution of such a study should adhere to internationally recognized guidelines, such as those provided by the AOAC International and the International Organization for Standardization (ISO).[8][9][10]

Key Stages of an Inter-Laboratory Validation Study

Caption: Workflow of an inter-laboratory validation study.

Experimental Protocol: A Case Study on Chloroanilines in Water by GC-MS

The following protocol is a representative example for the determination of chloroanilines in a water matrix, based on established methods.[4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1-liter water sample, add a surrogate standard (e.g., d5-aniline) and adjust the pH to >11 with 5N NaOH.

  • Transfer the sample to a 2-liter separatory funnel and add 60 mL of dichloromethane.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the organic layer into a flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

  • Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Add an internal standard (e.g., d11-aniline) just prior to analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 250 °C.

  • Oven Temperature Program: Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for each target analyte.

3. Calibration

  • Prepare a series of calibration standards of the target chloroanilines in dichloromethane, ranging from 0.1 to 50 µg/mL.

  • Analyze the standards under the same conditions as the samples.

  • Construct a calibration curve by plotting the response factor (peak area of analyte / peak area of internal standard) against the concentration.

Statistical Analysis: Unveiling Method Performance

The statistical analysis of data from an inter-laboratory study is critical for objectively assessing the method's precision. The primary parameters of interest are repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). ISO 5725 provides a comprehensive framework for this analysis.[9][11][12]

Caption: Statistical analysis workflow for inter-laboratory data.

1. Outlier Identification:

  • Cochran's Test: Used to identify laboratories with significantly larger within-laboratory variance (poorer repeatability) than others.

  • Grubbs' Test: Used to identify laboratories whose mean values for a given sample are significantly different from the means of other laboratories.

2. Calculation of Precision Estimates:

  • Repeatability Standard Deviation (sr): A measure of the variability of results obtained under repeatable conditions (same laboratory, same operator, same equipment, short interval of time).

  • Reproducibility Standard Deviation (sR): A measure of the variability of results obtained under reproducible conditions (different laboratories, different operators, different equipment).

Comparative Performance Data from an Inter-Laboratory Study

The following table presents a summary of performance data from an inter-laboratory comparison study for the analysis of selected chloroanilines in groundwater, comparing GC/MS, GC/MS-MS, and LC/MS-MS.[4] This data provides a valuable benchmark for what can be expected from these methods in a real-world collaborative setting.

AnalyteMethodMean Concentration (µg/L)Repeatability (RSDr %)Reproducibility (RSDR %)
3-Chloroaniline GC/MS10.55.212.8
GC/MS-MS10.24.811.5
LC/MS-MS11.16.515.2
3,4-Dichloroaniline GC/MS25.84.510.2
GC/MS-MS25.14.19.8
LC/MS-MS26.55.813.5
2,4,6-Trichloroaniline GC/MS5.26.816.5
GC/MS-MS5.06.215.1
LC/MS-MSNot reportedNot reportedNot reported

Data adapted from a study on chloroanilines in groundwater and is for illustrative purposes.

Conclusion and Recommendations

The inter-laboratory validation of analytical methods for halogenated anilines is a critical step in ensuring the generation of reliable and comparable data, which is essential for regulatory compliance and product safety. This guide has provided a comprehensive framework for understanding the available analytical techniques, designing and executing a collaborative study, and statistically evaluating the resulting data.

For routine analysis where sensitivity requirements are moderate, HPLC-UV offers a robust and cost-effective solution. For more volatile analytes and when higher selectivity is needed, GC-MS is a powerful tool. For trace-level analysis, particularly for genotoxic impurities in complex matrices, LC-MS/MS is the gold standard, offering unparalleled sensitivity and specificity.

Ultimately, the choice of method and the design of the validation study should be guided by the specific analytical requirements, the nature of the sample matrix, and the intended use of the data. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and validate analytical methods for halogenated anilines that are fit for purpose and meet the highest standards of scientific integrity.

References

  • AOAC INTERNATIONAL. (n.d.). Guidelines for Collaborative Study Procedure to Validate Characteristics of a Method of Analysis. AOAC Official Methods of Analysis.
  • AOAC INTERNATIONAL. (n.d.).
  • Bradway, D. E., & Shafik, T. M. (1977). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
  • Dorgerloh, U., Hofmann, A., Riedel, J., & Becker, R. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1–15.
  • Horwitz, W. (1995). Protocol for the Design, Conduct and Interpretation of Method-Performance Studies. Pure and Applied Chemistry, 67(2), 331-343.
  • ICH. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ISO 5725-1:1994. (1994). Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions.
  • ISO 5725-2:1994. (1994). Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method.
  • ISO/IEC 17025:2017. (2017). General requirements for the competence of testing and calibration laboratories.
  • LGC. (n.d.). Proficiency Testing.
  • Riggin, R. M., Lucas, S. V., Cole, T. F., & Birts, M. A. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Sternson, L. A., & DeWitte, W. J. (1977). High-pressure liquid chromatographic analysis of aniline and its metabolites.
  • Thompson, M., Ellison, S. L., & Wood, R. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 835-855.
  • U.S. EPA. (1996).
  • Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2003). A multi-residue method for the analysis of emerging contaminants in water by HPLC/MS/MS. Analytical Chemistry, 75(22), 6265–6274.
  • Wrisberg, M. N., & van der Veen, A. M. H. (2001). Interlaboratory study on the determination of organotin compounds in plastics. Journal of Environmental Monitoring, 3(3), 253–259.
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  • BenchChem. (2025). Detection methods for p-bromoaniline.
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  • BenchChem. (2025). p-IODOANILINE - Organic Syntheses Procedure.
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  • BenchChem. (2025). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
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Safety & Regulatory Compliance

Safety

Environmental Health &amp; Safety (EHS) Guide: Disposal of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

Here is the comprehensive guide for the safe handling and proper disposal of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline in a professional laboratory environment. Target Audience: Research Scientists, EHS Officers, an...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive guide for the safe handling and proper disposal of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline in a professional laboratory environment.

Target Audience: Research Scientists, EHS Officers, and Drug Development Professionals Chemical Identifier: CAS 939757-94-5 Molecular Formula: C₁₁H₁₄ClN

Physicochemical Risk Profile & Disposal Causality

4-chloro-N-(cyclopropylmethyl)-2-methylaniline is a halogenated secondary amine utilized primarily as a building block in pharmaceutical research and drug discovery. To design a self-validating disposal protocol, we must first analyze the structural components that dictate its environmental and reactive hazards:

  • The Halogenated Moiety (Chlorine): The presence of a covalently bound chlorine atom strictly dictates that this compound cannot be disposed of in standard organic waste. If incinerated at standard temperatures, halogenated organics can undergo incomplete combustion, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [1]. Therefore, it must be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers.

  • The Amine Moiety (Secondary Aniline): Aniline derivatives are mildly basic and nucleophilic. They pose significant aquatic toxicity risks and can cause methemoglobinemia upon systemic exposure [2]. In a waste carboy, mixing this compound with strong oxidizers (e.g., peroxides, nitric acid) can lead to highly exothermic degradation reactions, risking carboy pressurization and catastrophic failure.

Quantitative Waste Characterization

To ensure compliance with international hazardous waste frameworks, summarize the waste profile using the parameters below before initiating the disposal workflow.

ParameterClassification / SpecificationCausality / Rationale
Primary Waste Stream Halogenated Organic WastePrevents dioxin formation during standard incineration.
EU Waste Code (EWC) 07 05 03*Categorized under organic halogenated solvents/mother liquors from pharmaceutical manufacturing.
Container Compatibility HDPE or Amber GlassPrevents solvent degradation; avoids metal corrosion from trace halogenated acid byproducts.
Incompatible Mixtures Strong Oxidizers, Concentrated AcidsPrevents exothermic acid-base reactions and oxidative gas generation.
Required PPE for Handling Nitrile gloves (double), safety goggles, lab coatProtects against dermal absorption, a primary exposure route for aniline derivatives.

Standard Operating Procedure (SOP): Laboratory Segregation & Disposal

This step-by-step methodology ensures a closed-loop, verifiable process for the isolation and disposal of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline waste.

Phase 1: Waste Segregation & Containment

  • Select the Receptacle: Obtain an EHS-approved, chemically compatible waste receptacle (preferably a 4L to 10L High-Density Polyethylene (HDPE) carboy). Ensure the container is completely dry and free of residual oxidizers.

  • Verify the Stream: Confirm the carboy is explicitly designated for Halogenated Organic Waste . Do not mix with non-halogenated solvents (e.g., pure ethanol, hexane) to minimize disposal costs and environmental impact.

  • Transfer Protocol: Working strictly inside a certified chemical fume hood, transfer the chemical waste (whether neat material, mother liquor, or chromatography fractions) into the carboy using a designated funnel.

  • Secondary Containment: Place the waste carboy inside a secondary containment tray capable of holding 110% of the carboy's volume to mitigate spill risks.

Phase 2: Labeling & EHS Handoff 5. GHS Labeling: Immediately affix a hazardous waste tag. Mark the exact chemical name (do not use abbreviations) and check the boxes for "Halogenated," "Toxic," and "Environmentally Hazardous." 6. Volume Tracking: Log the estimated volume and concentration of the aniline derivative on the waste manifest. This data is critical for the downstream commercial incinerator to calculate the necessary scrubber capacity [3]. 7. EHS Transfer: Once the carboy reaches 80% capacity, cap it securely, ensure the exterior is decontaminated, and submit a pickup request to your institutional Environmental Health and Safety (EHS) department for commercial high-temperature incineration.

Waste Management Workflow Visualization

The following decision tree illustrates the logical routing for this specific chemical structure to ensure compliance and safety.

WasteWorkflow Start 4-chloro-N-(cyclopropylmethyl) -2-methylaniline Waste Decision1 Contains Halogens? Start->Decision1 Action1 Route to Halogenated Organic Waste Stream Decision1->Action1 Yes (Chlorine) Action2 Ensure No Strong Oxidizers in Carboy Action1->Action2 Amine Reactivity Storage Store in HDPE/Glass with Secondary Containment Action2->Storage Disposal High-Temperature Incineration (>1000°C + Scrubbers) Storage->Disposal EHS Transfer

Caption: Decision matrix for the segregation and high-temperature disposal of halogenated aniline derivatives.

References

  • Title: Hazardous Waste Management System: General (EPA) Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

  • Title: ACS Guidelines for Chemical Laboratory Safety Source: American Chemical Society (ACS) URL: [Link]

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-chloro-N-(cyclopropylmethyl)-2-methylaniline

Prepared by a Senior Application Scientist Foundational Hazard Assessment: Understanding the Risk Substituted anilines are a class of chemicals known for their potential toxicity.[1][2] They can be absorbed through the s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by a Senior Application Scientist

Foundational Hazard Assessment: Understanding the Risk

Substituted anilines are a class of chemicals known for their potential toxicity.[1][2] They can be absorbed through the skin, inhaled, or ingested, leading to severe health consequences.[1] Analogs such as 4-chloroaniline and other chloro-methylanilines are classified as toxic if swallowed, in contact with skin, or inhaled.[3][4][5][6] Furthermore, many compounds in this family are suspected carcinogens, may cause genetic defects, and can lead to organ damage through prolonged or repeated exposure.[2][3][4][5][6][7]

Given these risks, a conservative approach is mandated. We must assume 4-chloro-N-(cyclopropylmethyl)-2-methylaniline presents similar hazards, including:

  • Acute Toxicity: Potential to be toxic via oral, dermal, and inhalation routes.

  • Skin and Eye Damage: Risk of serious eye irritation or damage and skin irritation.[4][8][9][10]

  • Sensitization: May cause an allergic skin reaction.[3][5][7]

  • Chronic Effects: Suspected carcinogenicity and potential for organ damage.[1][3][6]

This assessment dictates that all handling procedures must occur with stringent engineering controls and a comprehensive Personal Protective Equipment (PPE) strategy.

Engineering Controls: The First Line of Defense

Before any PPE is selected, the primary work environment must be designed to minimize exposure.

  • Chemical Fume Hood: All handling of 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, including weighing, dispensing, and reaction setup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][11] This is the most critical engineering control for preventing inhalation exposure.

  • Emergency Equipment: A safety shower and an eyewash station must be readily accessible and tested regularly.[1]

  • Designated Area: A specific area within the laboratory should be designated for handling this compound to prevent cross-contamination.[1]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE is crucial for preventing dermal, ocular, and respiratory exposure. The following table summarizes the required equipment for various laboratory operations.

Task Hand Protection Eye/Face Protection Body & Skin Protection Respiratory Protection
Low-Volume Handling (<10g/mL) in Fume Hood Double-gloving with chemically resistant gloves (e.g., Butyl rubber, Viton).[1]Chemical splash goggles.[1]Fully buttoned lab coat, long pants, closed-toe shoes.[1]Not required if work is performed correctly within a certified fume hood.
High-Volume Handling (>10g/mL) or Splash Risk Double-gloving with chemically resistant gloves (e.g., Butyl rubber, Viton).[1]Chemical splash goggles and a full-face shield.[1]Chemical-resistant apron over a lab coat, long pants, closed-toe shoes.[2]Not required if work is performed correctly within a certified fume hood.
Spill Cleanup Heavy-duty, chemically resistant gloves (e.g., Butyl rubber, Viton).[1]Chemical splash goggles and a full-face shield.[1]Chemical-resistant, disposable suit or apron.Air-purifying respirator with appropriate cartridges may be necessary depending on spill size and ventilation.[1]
Detailed PPE Specifications

Hand Protection: The choice of glove material is critical as anilines can penetrate common laboratory gloves. Nitrile gloves offer poor protection against direct or prolonged contact with aniline and are not recommended for this purpose.[1]

  • Recommended: Butyl rubber, Neoprene, Polyvinyl alcohol (PVA), or Viton® gloves provide superior resistance.[1] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Practice: Double-gloving is a highly recommended practice for added protection. If the outer glove is contaminated, it can be removed without exposing the skin. Change gloves frequently, especially if contamination is suspected.[1]

Eye and Face Protection:

  • Minimum Requirement: Chemical splash goggles that seal to the face are mandatory at all times.[1] Standard safety glasses do not offer adequate protection from splashes.[1]

  • Enhanced Protection: For procedures with a heightened risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[1]

Skin and Body Protection:

  • A clean, fully buttoned lab coat is the minimum requirement.[1] For tasks involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[2]

  • Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[1]

  • Contaminated clothing must be removed immediately and decontaminated before reuse.[1][8]

Procedural Workflow for Safe Handling

The following diagram and steps outline the mandatory workflow for safely handling 4-chloro-N-(cyclopropylmethyl)-2-methylaniline.

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling Phase cluster_doffing Decontamination & Doffing Sequence prep_1 Conduct Risk Assessment prep_2 Verify Fume Hood Certification & Airflow prep_1->prep_2 prep_3 Locate & Test Eyewash/Shower prep_2->prep_3 don_1 Don Lab Coat, Long Pants, Closed-Toe Shoes prep_3->don_1 Proceed to Work don_2 Don Inner Gloves don_1->don_2 don_3 Don Chemical Splash Goggles don_2->don_3 don_4 Don Outer Gloves don_3->don_4 don_5 Add Face Shield/Apron if Splash Risk is High don_4->don_5 handle_1 Work Exclusively Within Fume Hood don_5->handle_1 handle_2 Keep Sash at Lowest Possible Position handle_1->handle_2 handle_3 Change Outer Gloves Immediately if Contaminated handle_2->handle_3 doff_1 Wipe Down Work Area handle_3->doff_1 doff_2 Remove Outer Gloves (Dispose as Hazardous Waste) doff_1->doff_2 doff_3 Remove Face Shield/Apron doff_2->doff_3 doff_4 Remove Lab Coat doff_3->doff_4 doff_5 Remove Goggles doff_4->doff_5 doff_6 Remove Inner Gloves (Dispose as Hazardous Waste) doff_5->doff_6 doff_7 Wash Hands Thoroughly doff_6->doff_7

Caption: Workflow for preparation, PPE donning, handling, and doffing for substituted anilines.

Emergency Response: Immediate Actions

In the event of an exposure or spill, swift and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[8] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8][9] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8][9] If breathing is difficult or stops, provide artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[8][9] Seek immediate medical attention.[3]

  • Small Spill: For small spills that can be cleaned by trained personnel, absorb the material with an inert, dry substance like vermiculite or sand.[1] Collect the material in a sealed, labeled container for hazardous waste disposal.[1]

  • Large Spill: Evacuate the area immediately and alert others.[1] Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.[1]

Disposal of Contaminated PPE and Waste

All disposable materials that have come into contact with 4-chloro-N-(cyclopropylmethyl)-2-methylaniline are considered hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, pipette tips, and other disposables must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: All solutions containing the compound must be collected in a labeled, sealed hazardous waste container. Do not dispose of it down the drain.[12]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9]

By adhering to these stringent engineering controls, PPE requirements, and operational workflows, researchers can safely handle 4-chloro-N-(cyclopropylmethyl)-2-methylaniline, minimizing the risk of exposure and ensuring a secure laboratory environment.

References

  • Personal protective equipment (PPE) for handling anilines. Benchchem.
  • SAFETY DATA SHEET - 4-Chloro-N-methylaniline. Fisher Scientific.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
  • Safety Data Sheet - 4-Chloro-N-methyl-2-pyridinecarboxamide. MedchemExpress.com.
  • 4-CHLOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
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  • SAFETY DATA SHEET - 2-Chloro-4-methylaniline. TCI Chemicals.
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  • Safety data sheet - 4-Chloro-N-methylaniline. CPAchem Ltd.
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  • SAFETY DATA SHEET - 4-Chloroaniline. Sigma-Aldrich.
  • Safety data sheet - 4-Chloro-2-methylaniline. CPAchem Ltd.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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